molecular formula C9H10Br2O2 B042020 2-Bromo-4,5-dimethoxybenzyl bromide CAS No. 53207-00-4

2-Bromo-4,5-dimethoxybenzyl bromide

Cat. No.: B042020
CAS No.: 53207-00-4
M. Wt: 309.98 g/mol
InChI Key: PAJNRELOTRXFAQ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-dimethoxybenzyl bromide is a versatile and highly reactive benzyl bromide derivative engineered for advanced chemical synthesis. Its primary research value lies in its dual functionality: the electron-rich 4,5-dimethoxybenzyl group serves as a robust protective group for alcohols and carboxylic acids, while the bromine substituent on the aromatic ring provides a key handle for further elaboration via cross-coupling reactions, such as Suzuki or Heck couplings. This makes it an indispensable building block in medicinal chemistry for constructing complex molecular architectures, particularly in the development of receptor ligands and pharmaceutical intermediates. The benzyl bromide moiety acts as a potent alkylating agent, enabling the incorporation of the 4,5-dimethoxyphenyl unit into target molecules, a scaffold frequently found in compounds with neurological activity. Researchers leverage this reagent to introduce a masked phenolic system that can be later deprotected, offering a strategic synthetic pathway. Strictly for research applications in laboratory settings.

Properties

IUPAC Name

1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10Br2O2/c1-12-8-3-6(5-10)7(11)4-9(8)13-2/h3-4H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAJNRELOTRXFAQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)CBr)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10Br2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10452773
Record name 2-bromo-4,5-dimethoxybenzyl bromide
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Molecular Weight

309.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

53207-00-4
Record name 2-Bromo-4,5-dimethoxybenzyl bromide
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Record name 2-bromo-4,5-dimethoxybenzyl bromide
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Record name 1-(Bromomethyl)-2-bromo-4,5-dimethoxybenzene
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzyl bromide: Synthesis, Properties, and Applications in Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4,5-dimethoxybenzyl bromide, a pivotal reagent in synthetic organic chemistry and pharmaceutical development. With a molecular weight of approximately 309.98 g/mol , this versatile building block is instrumental in the synthesis of a range of bioactive molecules, most notably as a key intermediate in the production of Pinaverium Bromide and novel histone deacetylase (HDAC) inhibitors. This document will delve into the precise calculation of its molecular weight, its chemical and physical properties, detailed synthesis protocols, and its significant applications in medicinal chemistry. Furthermore, this guide will address the critical safety and handling procedures necessary for its use in a laboratory setting, supported by spectroscopic data for its characterization.

Chemical Identity and Properties

This compound, systematically named 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, is a disubstituted aromatic compound with the chemical formula C₉H₁₀Br₂O₂.[1][2][3] Its structure features a benzene ring substituted with two bromine atoms and two methoxy groups, contributing to its reactivity and utility in organic synthesis.

Molecular Weight

The molecular weight of a compound is a fundamental property, essential for stoichiometric calculations in chemical reactions. It is determined by the sum of the atomic weights of its constituent atoms.

Calculation of Molecular Weight:

The molecular formula for this compound is C₉H₁₀Br₂O₂. The atomic weights of the elements are approximately:

  • Carbon (C): 12.011 u

  • Hydrogen (H): 1.008 u

  • Bromine (Br): 79.904 u

  • Oxygen (O): 15.999 u

The molecular weight is calculated as follows:

(9 × 12.011) + (10 × 1.008) + (2 × 79.904) + (2 × 15.999) = 108.099 + 10.080 + 159.808 + 31.998 = 309.985 g/mol

This value is consistent with the molecular weight of 309.98 g/mol cited in numerous chemical databases and supplier specifications.[1][2][3][4]

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

PropertyValue
Molecular Formula C₉H₁₀Br₂O₂
Molecular Weight 309.98 g/mol
IUPAC Name 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene
CAS Number 53207-00-4
Appearance White to light yellow solid
Melting Point 82.1 - 83.2 °C
Boiling Point 320.6 ± 37.0 °C at 760 mmHg
Solubility Soluble in organic solvents, sparingly soluble in water

Synthesis of this compound

The synthesis of this compound can be efficiently achieved through a one-pot, two-step bromination process starting from 3,4-dimethoxytoluene. This method is advantageous for its operational simplicity, cost-effectiveness, and high yields, making it suitable for industrial-scale production.[5]

Synthesis Workflow

The synthesis involves an initial electrophilic bromination of the aromatic ring followed by a free-radical bromination of the benzylic methyl group.

G cluster_0 Step 1: Electrophilic Aromatic Bromination cluster_1 Step 2: Free-Radical Benzylic Bromination 3,4-Dimethoxytoluene 3,4-Dimethoxytoluene Intermediate_1 2-Bromo-4,5-dimethoxytoluene 3,4-Dimethoxytoluene->Intermediate_1 Electrophilic Substitution Bromine Source Br2 (from Bromate/Bromide) Bromine Source->Intermediate_1 Sulfuric Acid (cat.) H2SO4 (catalyst) Sulfuric Acid (cat.)->Intermediate_1 Intermediate_2 2-Bromo-4,5-dimethoxytoluene Final_Product This compound Intermediate_2->Final_Product Free-Radical Bromination Initiator AIBN or DBPO Initiator->Final_Product

Caption: One-pot synthesis of this compound.

Detailed Experimental Protocol

This protocol is adapted from a patented one-pot synthesis method.[5][6][7]

Materials:

  • 3,4-Dimethoxytoluene

  • Sodium bromate (NaBrO₃)

  • Sodium bromide (NaBr)

  • Concentrated sulfuric acid (H₂SO₄)

  • Carbon tetrachloride (CCl₄) or another suitable non-polar solvent

  • Azobisisobutyronitrile (AIBN) or Dibenzoyl peroxide (DBPO) as a radical initiator

  • Sodium bicarbonate solution (5%)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, reflux condenser, thermometer, and a dropping funnel, add 3,4-dimethoxytoluene, sodium bromate, and sodium bromide in a non-polar solvent like carbon tetrachloride.

  • Electrophilic Bromination: Heat the mixture to reflux. Slowly add a portion of diluted sulfuric acid dropwise over a period of 1.5 hours. The in-situ generation of bromine will lead to the electrophilic bromination of the aromatic ring. Monitor the reaction progress by gas chromatography (GC) until the starting material is consumed.

  • Free-Radical Bromination: Once the first step is complete, add a solution of the radical initiator (AIBN or DBPO) in the reaction solvent. Continue the slow, dropwise addition of the remaining sulfuric acid. The reaction is typically continued for several hours at reflux.

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove any inorganic salts.

  • Purification: Wash the filtrate with a 5% sodium bicarbonate solution to neutralize any remaining acid. Separate the organic layer, dry it over anhydrous sodium sulfate, and filter.

  • Isolation: Remove the solvent under reduced pressure to yield the crude product. The crude this compound can be further purified by recrystallization or column chromatography to obtain a high-purity product.

Applications in Drug Development

This compound is a valuable precursor in the synthesis of various pharmaceutical agents due to its reactive nature.

Synthesis of Pinaverium Bromide

A primary application of this compound is as a key intermediate in the synthesis of Pinaverium Bromide, a spasmolytic drug used for the treatment of irritable bowel syndrome.[7]

Synthesis of Histone Deacetylase (HDAC) Inhibitors

This compound is also utilized in the synthesis of novel histone deacetylase (HDAC) inhibitors.[3] HDACs are a class of enzymes that play a crucial role in the epigenetic regulation of gene expression, and their inhibitors are being actively investigated as potential anti-cancer agents.[8][9]

The synthesis of these inhibitors often involves the reaction of this compound with a molecule containing a zinc-binding group, which is a key pharmacophoric feature for HDAC inhibition.[10]

G Reagent This compound Product HDAC Inhibitor Precursor Reagent->Product Nucleophilic Substitution Nucleophile Nucleophilic Moiety with Zinc-Binding Group (ZBG) Nucleophile->Product Linker Linker Moiety Product->Linker Further Functionalization Final_HDAC_Inhibitor Final HDAC Inhibitor Linker->Final_HDAC_Inhibitor Coupling

Caption: General scheme for the synthesis of HDAC inhibitors.

Spectroscopic Characterization

While detailed experimental spectra are proprietary to manufacturers, typical spectroscopic data can be inferred from the structure and published information on similar compounds.

  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the benzylic methylene protons (-CH₂Br), and the methoxy protons (-OCH₃). The benzylic protons would appear as a singlet, while the aromatic and methoxy protons would also give characteristic signals.

  • ¹³C NMR: The carbon NMR would show signals for the aromatic carbons, the benzylic carbon, and the methoxy carbons.

  • Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of two bromine atoms.

Safety and Handling

This compound is a hazardous substance and must be handled with appropriate safety precautions.

  • Hazards: It is classified as causing severe skin burns and eye damage.[11][12] It may also cause respiratory irritation.[13]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[11][12][13] Work in a well-ventilated area, preferably in a fume hood.[11][13]

  • Handling: Avoid contact with skin, eyes, and clothing.[13] Do not breathe dust or vapors.[11][12] Wash hands thoroughly after handling.

  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.[13]

  • First Aid: In case of contact with skin or eyes, rinse immediately with plenty of water for at least 15 minutes and seek medical attention.[11] If inhaled, move to fresh air.[11] If swallowed, rinse mouth with water and seek immediate medical attention.[12]

Conclusion

This compound is a cornerstone intermediate for the synthesis of complex organic molecules, particularly in the pharmaceutical industry. Its well-defined properties, coupled with efficient synthesis routes, make it a valuable tool for researchers and drug development professionals. A thorough understanding of its chemistry, applications, and safe handling is paramount for its effective and responsible use in advancing scientific discovery.

References

  • PubChem. (n.d.). This compound.
  • Google Patents. (n.d.). CN107417501B - A kind of preparation method of pinaverium bromide intermediate this compound.
  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • MDPI. (2021). 2,6-Dimethoxybenzyl Bromide.
  • Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate this compound.
  • Google Patents. (n.d.). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • Beilstein Journals. (n.d.). Supplementary Information.
  • Chemsrc. (2025). This compound | CAS#:53207-00-4.
  • Christianson, D. W. (2009). Structure, Mechanism, and Inhibition of Histone Deacetylases and Related Metalloenzymes. Annual review of biochemistry, 78, 275–314.
  • PubMed. (2017). Synthesis and evaluation of novel dual BRD4/HDAC inhibitors.
  • ResearchGate. (2024). (PDF) Design, Synthesis and Mechanistic Study of New Dual Targeting HDAC/Tubulin Inhibitors.
  • Scientific Reports. (n.d.). Design and radiosynthesis of class-IIa HDAC inhibitor with high molar activity via repositioning the 18F-radiolabel.

Sources

An In-depth Technical Guide to 2-Bromo-4,5-dimethoxybenzyl bromide for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of 2-Bromo-4,5-dimethoxybenzyl bromide in Modern Synthesis

In the landscape of pharmaceutical and agrochemical research, the strategic selection of building blocks is paramount to the successful synthesis of complex molecular architectures. This compound, a highly reactive and versatile benzyl bromide derivative, has emerged as a crucial intermediate for drug development professionals.[1][2] Its unique substitution pattern, featuring a reactive benzylic bromide and a nucleophilic aromatic ring with a bromine handle, provides a dual functionality that is highly sought after in medicinal chemistry.[1] This guide offers an in-depth exploration of the core chemical properties, synthesis, reactivity, and applications of this pivotal compound, providing researchers with the technical insights necessary for its effective utilization.

The primary value of this compound lies in its capacity to serve as a cornerstone in the synthesis of a variety of pharmacologically active agents.[3] It is a key intermediate in the production of Pinaverium Bromide, a spasmolytic drug used to treat irritable bowel syndrome.[4][5] Furthermore, its utility extends to the synthesis of novel histone deacetylase 1 (HDAC1) inhibitors, which are significant in cancer therapy, and antibacterial gemifloxacin derivatives.[3][6][7] The electron-rich 4,5-dimethoxybenzyl group also functions as a robust protective group for alcohols and carboxylic acids, while the bromine substituent on the aromatic ring provides a strategic point for further molecular elaboration through cross-coupling reactions like Suzuki or Heck couplings.[1]

Core Chemical and Physical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its successful application in synthesis. The properties of this compound are summarized in the table below, providing a quick reference for researchers.

PropertyValueSource(s)
CAS Number 53207-00-4[3][8][9]
Molecular Formula C₉H₁₀Br₂O₂[3][9][10]
Molecular Weight 309.98 g/mol [3][9][10]
Appearance White to yellow solid[11]
Melting Point 82.1 - 83.2 °C[3]
Boiling Point 320.6 ± 37.0 °C at 760 mmHg[3]
Density 1.7 ± 0.1 g/cm³[3]
Solubility Sparingly soluble in water (0.2 g/L at 25 °C); Soluble in organic solvents.[3][11]
IUPAC Name 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene[3][10][12]
Synonyms 2-Bromo-1-(bromomethyl)-4,5-dimethoxybenzene; 4,5-Dimethoxy-2-bromobenzyl bromide; Pinaverium Impurity 4[3][4][13]
Spectroscopic Profile

While comprehensive experimental spectral data in publicly available literature is limited, the expected spectroscopic characteristics can be inferred from its structure and data from analogous compounds.

  • ¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to show distinct signals for the aromatic protons, the benzylic methylene protons, and the methoxy protons. Predicted chemical shifts include a singlet for the benzylic CH₂ protons around 4.5-4.7 ppm, singlets for the two methoxy groups at approximately 3.8-3.9 ppm, and singlets for the aromatic protons at H-3 and H-6 in the 6.9-7.3 ppm range.[3]

  • ¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would likely exhibit a signal for the benzylic carbon around 30-35 ppm and the methoxy carbons at 56-57 ppm. The aromatic carbons attached to the methoxy groups are expected between 148-155 ppm, while the aromatic CH carbons would appear in the 110-120 ppm region. The carbon atom bonded to the aromatic bromine (C-2) would be significantly deshielded.[3]

  • Infrared (IR) Spectroscopy: Key absorption bands would be expected for C-H stretching of the aromatic and aliphatic groups (3000-3100 cm⁻¹ and 2900-2950 cm⁻¹, respectively), C=C stretching of the aromatic skeleton (1480-1600 cm⁻¹), C-O stretching of the methoxy groups (1020-1260 cm⁻¹), and C-Br stretching (500-700 cm⁻¹).[3]

  • Mass Spectrometry (MS): Electron ionization mass spectrometry (EI-MS) would display a characteristic isotopic pattern due to the presence of two bromine atoms (⁷⁹Br and ⁸¹Br). The molecular ion peak [M]⁺ would appear as a cluster at m/z 308, 310, and 312 with an approximate 1:2:1 intensity ratio.[3]

Synthesis and Reactivity: A Mechanistic Perspective

The synthesis of this compound is a critical aspect of its utility. Several synthetic routes have been reported, often starting from more readily available precursors like 3,4-dimethoxytoluene or 3,4-dimethoxybenzyl alcohol.[5][14] A common approach involves a two-step bromination process.[3] One patented method describes a one-pot synthesis from 3,4-dimethoxymethylbenzene, utilizing an in-situ generation of bromine from the redox reaction of a bromate and a bromide under acidic conditions for the initial electrophilic aromatic bromination, followed by a radical bromination of the benzylic methyl group.[5][15]

Causality in Synthetic Strategy

The choice of a one-pot synthesis is driven by the desire for process efficiency, reduced waste, and improved safety by avoiding the handling of highly corrosive and toxic liquid bromine.[5] The sequential nature of the bromination—electrophilic aromatic substitution followed by free radical substitution—is controlled by the reaction conditions. The initial reaction targets the electron-rich aromatic ring, while the subsequent addition of a radical initiator and adjustment of conditions facilitates the bromination of the benzylic position.

Synthesis_Pathway cluster_start Starting Material cluster_reagents1 Step 1: Electrophilic Aromatic Bromination cluster_intermediate Intermediate cluster_reagents2 Step 2: Radical Bromination cluster_product Final Product 3,4-Dimethoxytoluene 3,4-Dimethoxytoluene 2-Bromo-4,5-dimethoxytoluene 2-Bromo-4,5-dimethoxytoluene 3,4-Dimethoxytoluene->2-Bromo-4,5-dimethoxytoluene In-situ Bromine Bromate/Bromide, H₂SO₄ Bromate/Bromide, H₂SO₄ Bromate/Bromide, H₂SO₄->2-Bromo-4,5-dimethoxytoluene 2-Bromo-4,5-dimethoxybenzyl_bromide 2-Bromo-4,5-dimethoxybenzyl bromide 2-Bromo-4,5-dimethoxytoluene->2-Bromo-4,5-dimethoxybenzyl_bromide Benzylic Bromination Initiator, H₂SO₄ Initiator, H₂SO₄ Initiator, H₂SO₄->2-Bromo-4,5-dimethoxybenzyl_bromide

Caption: One-pot synthesis of this compound.

Reactivity Profile

The reactivity of this compound is dominated by the two bromine atoms. The benzylic bromide is highly susceptible to nucleophilic substitution, making it an excellent electrophile for introducing the 2-bromo-4,5-dimethoxybenzyl moiety into a target molecule.[1] This is the key reaction in its use as a protecting group and in the synthesis of various pharmaceutical agents.[1]

The aryl bromide is less reactive but provides a crucial handle for carbon-carbon bond formation through transition-metal-catalyzed cross-coupling reactions. This allows for the late-stage introduction of diverse substituents, a valuable strategy in medicinal chemistry for generating libraries of compounds for structure-activity relationship (SAR) studies.

Common reactions involving this compound include:

  • Substitution Reactions: The benzylic bromine can be readily displaced by a wide range of nucleophiles, such as amines, thiols, and alcohols.[1]

  • Oxidation Reactions: The methoxy groups can be oxidized to form aldehydes or carboxylic acids under specific conditions.[1]

  • Reduction Reactions: The bromine atoms can be reduced to the corresponding hydrocarbon.[1]

Applications in Drug Discovery and Development

The dual functionality of this compound makes it an indispensable tool in the synthesis of complex organic molecules with potential therapeutic applications.

Key Applications
  • Pharmaceutical Intermediates: It is a crucial building block in the synthesis of various pharmaceutical agents, including histone deacetylase (HDAC) inhibitors for cancer therapy and the spasmolytic drug Pinaverium Bromide.[1][3][4]

  • Agrochemicals: This compound is also utilized in the synthesis of pesticides and herbicides.[1][3]

  • Research Chemical: In a laboratory setting, it is used to study the mechanisms of reactions involving organobromine compounds.[3]

Applications Core_Compound 2-Bromo-4,5-dimethoxybenzyl bromide Pharma Pharmaceutical Synthesis Core_Compound->Pharma Agro Agrochemical Production Core_Compound->Agro Research Research Applications Core_Compound->Research HDAC_Inhibitors HDAC Inhibitors Pharma->HDAC_Inhibitors Pinaverium_Bromide Pinaverium Bromide Pharma->Pinaverium_Bromide Antibacterial_Agents Antibacterial Agents Pharma->Antibacterial_Agents Pesticides Pesticides Agro->Pesticides Herbicides Herbicides Agro->Herbicides Mechanism_Studies Reaction Mechanism Studies Research->Mechanism_Studies

Caption: Key application areas of this compound.

Representative Experimental Protocol: N-Alkylation

The following is a generalized, representative protocol for an N-alkylation reaction, a common application of this compound in the synthesis of pharmaceutical intermediates.

Objective: To synthesize an N-(2-bromo-4,5-dimethoxybenzyl) substituted amine.

Materials:

  • This compound

  • Primary or secondary amine (1.0 equivalent)

  • Anhydrous polar aprotic solvent (e.g., Acetonitrile or DMF)

  • Inorganic base (e.g., K₂CO₃ or Cs₂CO₃, 1.5-2.0 equivalents)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the amine and the anhydrous solvent.

  • Add the inorganic base to the solution and stir for 10-15 minutes at room temperature.

  • In a separate flask, dissolve this compound (1.0-1.2 equivalents) in a minimal amount of the anhydrous solvent.

  • Add the solution of this compound dropwise to the stirring amine solution at room temperature.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-alkylated product.

Self-Validation: The success of this protocol relies on the careful exclusion of moisture, as the benzylic bromide is susceptible to hydrolysis. The use of an excess of a mild inorganic base is crucial to neutralize the HBr generated during the reaction without promoting side reactions. Monitoring by TLC is essential to prevent the formation of over-alkylated byproducts.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is classified as causing severe skin burns and eye damage, and may cause respiratory irritation.[10][12][13][16]

Personal Protective Equipment (PPE):

  • Eye/Face Protection: Wear tightly fitting safety goggles with side-shields.[13][16]

  • Skin Protection: Wear fire/flame resistant and impervious clothing. Handle with chemical-resistant gloves.[13][16]

  • Respiratory Protection: Use only in a well-ventilated area, preferably in a chemical fume hood.[12][13]

Handling and Storage:

  • Avoid contact with skin, eyes, and clothing.[12]

  • Wash hands thoroughly after handling.[12]

  • Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances.[12]

First Aid Measures:

  • Inhalation: Move the person to fresh air. If breathing is difficult, give oxygen.[12][13]

  • Skin Contact: Immediately flush skin with running water for at least 15 minutes while removing contaminated clothing.[12][13]

  • Eye Contact: Immediately flush eyes with running water for at least 15 minutes.[12][13]

  • In all cases of exposure, seek immediate medical attention.[12][13]

Conclusion

This compound is a strategically important and versatile building block for researchers and drug development professionals. Its unique chemical properties, particularly the dual reactivity of its benzylic and aryl bromides, provide a powerful tool for the synthesis of complex and pharmacologically relevant molecules. A thorough understanding of its physicochemical properties, reactivity, and safe handling is essential for its effective and responsible use in the laboratory and beyond. This guide has provided a comprehensive overview to empower researchers in their pursuit of novel therapeutics and other advanced chemical entities.

References

  • 2-Bromo 4, 5-Dimethoxy Benzyl Bromide | Vihita Drugs & Intermedi
  • This compound | C9H10Br2O2 | CID 11034248 - PubChem. [Link]
  • This compound (CAS No: 53207-00-4)
  • Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl ...
  • This compound | CAS 53207-00-4 - Veeprho. [Link]
  • CAS No : 53207-00-4 | Product Name : 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene. [Link]
  • 107417501 Preparation method for pinaverium bromide intermediate this compound - WIPO P
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2-Bromo-4,5-dimethoxybenzyl bromide synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Synthesis and Characterization of 2-Bromo-4,5-dimethoxybenzyl bromide

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound (CAS No: 53207-00-4), a pivotal intermediate in pharmaceutical development. The document details a robust and industrially scalable one-pot synthesis method starting from 3,4-dimethoxytoluene, elucidating the mechanistic principles behind the two-stage bromination process. Furthermore, it establishes a full characterization profile for the compound, including physical properties and spectroscopic data from Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This guide is intended for researchers, chemists, and professionals in drug development, offering field-proven insights and detailed protocols to ensure reproducibility and safety.

Introduction and Significance

This compound, systematically named 1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene, is a highly functionalized aromatic compound.[1][2] Its structure is notable for its dual reactivity: a reactive benzylic bromide ideal for nucleophilic substitution and an aromatic bromide that serves as a handle for cross-coupling reactions.[3] This dual functionality makes it an indispensable building block in the synthesis of complex molecular architectures.[3]

Chemical Identity and Properties

The fundamental properties of this compound are summarized below.

PropertyValueReference
IUPAC Name 1-(bromomethyl)-2-bromo-4,5-dimethoxybenzene[2]
CAS Number 53207-00-4[1]
Molecular Formula C₉H₁₀Br₂O₂[1][2]
Molecular Weight 309.98 g/mol [1][2]
Appearance White to light yellow solid[1][4]
Melting Point 82.1 - 83.2 °C[1][5]
Boiling Point 320.6 ± 37.0 °C at 760 mmHg[1]
Solubility Soluble in organic solvents, sparingly soluble in water.[1][4]
Strategic Importance in Drug Development

The primary significance of this compound lies in its role as a key intermediate for the synthesis of Pinaverium Bromide, a calcium channel blocker used to treat gastrointestinal disorders.[5][6] The efficient and cost-effective production of this compound is therefore critical to the manufacturing of this widely used pharmaceutical agent. Its versatile structure also makes it valuable in the synthesis of other pharmacologically active molecules, such as histone deacetylase (HDAC) inhibitors for cancer therapy.[1][3]

Synthesis Pathway and Mechanism

Rationale for Selected Synthesis Route

Several synthetic routes to this compound have been reported. Many traditional methods start from more expensive precursors like 3,4-dimethoxybenzyl alcohol or 3,4-dimethoxybenzaldehyde and utilize hazardous reagents like liquid bromine or phosphorus tribromide.[5][6]

This guide focuses on a more modern, efficient, and industrially viable one-pot method that begins with the inexpensive and readily available raw material, 3,4-dimethoxytoluene.[5][6] This approach offers several advantages:

  • Cost-Effectiveness: Utilizes a significantly cheaper starting material.[5]

  • Safety: Avoids the direct handling of toxic liquid bromine by generating the brominating agent in situ.[6]

  • Efficiency: A one-pot procedure simplifies the workflow, reduces waste, and improves overall yield, with reported yields as high as 85%.[3][6]

  • Industrial Scalability: The process is simple, safe, and well-suited for large-scale production.[6]

Reaction Mechanism

The synthesis is a sequential two-step process conducted in a single reaction vessel.

Step 1: Electrophilic Aromatic Bromination The first stage involves the bromination of the electron-rich aromatic ring. Bromine is generated in situ through a redox reaction between a bromate (e.g., NaBrO₃) and a bromide (e.g., NaBr) under acidic conditions (H₂SO₄).[6][7] The resulting electrophilic bromine (Br₂) then attacks the aromatic ring, which is activated by the two methoxy groups. Substitution occurs ortho to one methoxy group and meta to the other, yielding 2-bromo-4,5-dimethoxytoluene.

Step 2: Free Radical Benzylic Bromination Following the complete consumption of the starting material, a free-radical initiator, such as Azobisisobutyronitrile (AIBN), is introduced.[6] This initiates the bromination of the benzylic methyl group. This reaction proceeds via a radical chain mechanism, analogous to benzylic bromination with N-bromosuccinimide (NBS).[8][9] The key to the high selectivity for the benzylic position is the formation of a resonance-stabilized benzylic radical, which is significantly more stable than other possible radical intermediates.[8][10] This radical then reacts with molecular bromine to form the final product.

Synthesis Workflow Diagram

Synthesis_Workflow SM 3,4-Dimethoxytoluene Intermediate Intermediate: 2-Bromo-4,5-dimethoxytoluene SM->Intermediate Step 1: Electrophilic Aromatic Substitution Reagents1 NaBr + NaBrO₃ H₂SO₄ (in situ Br₂ generation) Reagents1->Intermediate Product Final Product: 2-Bromo-4,5-dimethoxybenzyl bromide Intermediate->Product Step 2: Radical Benzylic Bromination Reagents2 Initiator (AIBN) + remaining Br₂ Reagents2->Product Purification Workup & Purification Product->Purification

Caption: One-pot, two-step synthesis workflow.

Experimental Protocol

This protocol is adapted from methodologies described in the literature, particularly patent disclosures for industrial synthesis.[5][6]

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )CAS No.
3,4-DimethoxytolueneC₉H₁₂O₂152.19494-99-5
Sodium BromateNaBrO₃150.897789-38-0
Sodium BromideNaBr102.897647-15-6
Sulfuric Acid (conc.)H₂SO₄98.087664-93-9
Carbon TetrachlorideCCl₄153.8256-23-5
AIBNC₈H₁₂N₄164.2178-67-1
Sodium BicarbonateNaHCO₃84.01144-55-8
Anhydrous Sodium SulfateNa₂SO₄142.047757-82-6
Step-by-Step Synthesis Procedure
  • Reaction Setup: To a reaction flask equipped with a stirrer, reflux condenser, and thermometer, add 3,4-dimethoxytoluene (e.g., 7.6 g, 50 mmol), sodium bromate (6.0 g, 40 mmol), sodium bromide (8.2 g, 80 mmol), and carbon tetrachloride (38 mL).[6]

  • Step 1 - Electrophilic Bromination: Heat the mixture to reflux. Slowly add approximately half of a prepared sulfuric acid solution (e.g., 60 mmol concentrated H₂SO₄ diluted with 4 mL water) over ~1-1.5 hours.[6] Monitor the reaction by TLC or GC until the starting 3,4-dimethoxytoluene is fully consumed.

  • Step 2 - Radical Bromination: Once Step 1 is complete, quickly add approximately one-third of a prepared initiator solution (e.g., 0.16 g AIBN in 7 mL carbon tetrachloride).[6] A vigorous reflux should be observed.

  • Reaction Completion: Continue to slowly and simultaneously add the remaining sulfuric acid and initiator solutions over ~4.5 hours. Maintain the reaction at reflux for another ~1.5 hours or until product formation ceases.[6]

  • Workup: Cool the reaction mixture to room temperature and filter to remove inorganic salts.[5][11]

  • Washing: Transfer the filtrate to a separatory funnel and wash with a 5% sodium bicarbonate solution (e.g., 10 mL) to neutralize any remaining acid. Separate the organic layer.[6][11]

  • Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.[5][11]

Purification and Isolation

The crude product is purified by column chromatography on silica gel using a mixture of ethyl acetate and petroleum ether (e.g., 1:30 v/v) as the eluent to afford this compound as a white solid.[5]

Comprehensive Characterization

Physical Properties Verification

The purified product should be a white to light yellow solid with a melting point in the range of 82.1–83.2 °C, consistent with literature values.[1][5]

Spectroscopic Analysis

Structural confirmation is achieved through a combination of spectroscopic techniques.

¹H NMR (400 MHz, CDCl₃) Expected Chemical Shift (δ, ppm) Multiplicity Integration Assignment
Aromatic CH~7.02Singlet1HAr-H
Aromatic CH~6.93Singlet1HAr-H
Benzylic CH₂~4.59Singlet2H-CH₂Br
Methoxy CH₃~3.88Singlet3H-OCH₃
Methoxy CH₃~3.87Singlet3H-OCH₃
(Data sourced from reference[5])
¹³C NMR Predicted Chemical Shift (δ, ppm) Assignment
Benzylic Carbon30 - 35-CH₂Br
Methoxy Carbons56 - 57-OCH₃
Aromatic CH110 - 120Ar-CH
Aromatic C-BrDeshielded (>~115)Ar-CBr
Aromatic C-O148 - 155Ar-COCH₃
(Data ranges inferred from reference[1])
Infrared (IR) Spectroscopy Expected Wavenumber (cm⁻¹) Bond / Vibration Type
Aromatic C-H Stretch3000 - 3100C-H (sp²)
Aliphatic C-H Stretch2900 - 2950C-H (sp³)
Aromatic Skeleton1480 - 1600C=C
Methoxy C-O Stretch1020 - 1260C-O
C-Br Stretch500 - 700C-Br
(Data ranges inferred from reference[1])

Mass Spectrometry (MS): Electron Ionization (EI-MS) is expected to show a characteristic molecular ion cluster due to the two bromine isotopes (⁷⁹Br and ⁸¹Br).[1]

  • Molecular Ion [M]⁺˙: A cluster at m/z 308, 310, 312 with an intensity ratio of approximately 1:2:1.[1]

  • Key Fragment: A prominent fragment at m/z 229/231, corresponding to the loss of the bromomethyl radical ([M−CH₂Br]⁺).[1]

Safety, Handling, and Storage

Hazard Identification

This compound is a hazardous substance.

  • GHS Classification: Causes severe skin burns and eye damage (H314).[12][13] May cause an allergic skin reaction (H317).[2]

Recommended Handling Procedures and PPE
  • Engineering Controls: Handle only in a well-ventilated area, preferably within a chemical fume hood.[14] Eyewash stations and safety showers should be readily accessible.[15]

  • Personal Protective Equipment (PPE):

    • Eye/Face Protection: Wear tightly fitting safety goggles and a face shield.[12][13]

    • Skin Protection: Wear chemical-resistant gloves (e.g., nitrile) and impervious protective clothing.[13][14]

    • Respiratory Protection: If dust or vapors are generated, use a NIOSH-approved respirator.[12]

  • Hygiene: Wash hands thoroughly after handling.[14] Do not eat, drink, or smoke in the work area.[14]

Storage and Disposal Guidelines
  • Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances and sources of ignition.[14]

  • Spills: In case of a spill, remove all sources of ignition.[14] Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a suitable container for disposal.[14]

  • Disposal: Dispose of waste materials in accordance with all applicable local, state, and federal regulations.[12]

Conclusion

This guide has outlined a highly efficient and scalable synthesis for this compound, a crucial intermediate in modern medicinal chemistry. By leveraging a cost-effective starting material and a safe, one-pot reaction design, this process is well-suited for both laboratory and industrial applications. The comprehensive characterization data provided serves as a reliable benchmark for quality control, ensuring the purity and identity of the final product. Adherence to the detailed safety and handling protocols is paramount to ensure the safe execution of this synthesis.

References

  • Zhejiang Normal University. (2017). Preparation method for pinaverium bromide intermediate this compound. Patsnap Eureka.
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  • WIPO Patentscope. (2017). CN107417501 - Preparation method for pinaverium bromide intermediate this compound.
  • Google Patents. (2019). CN107417501B - A kind of preparation method of pinaverium bromide intermediate this compound.
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  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry [Video]. YouTube.

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A Comprehensive Technical Guide to the Solubility of 2-Bromo-4,5-dimethoxybenzyl Bromide in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxybenzyl bromide, a substituted aromatic compound, serves as a crucial intermediate in the synthesis of a variety of organic molecules, including novel histone deacetylase 1 (HDAC 1) inhibitors and antibacterial agents.[1][2] Its utility in synthetic chemistry is largely dictated by its reactivity and its solubility in various reaction media. Understanding the solubility of this reagent is paramount for optimizing reaction conditions, improving yields, and ensuring the purity of the final products. This in-depth technical guide provides a comprehensive overview of the solubility of this compound in a range of common organic solvents, supported by theoretical principles and practical experimental methodologies.

Core Principles of Solubility

The adage "like dissolves like" is the foundational principle governing the solubility of a solute in a solvent.[3] This principle is based on the polarity of the molecules. Polar solutes, which have a net dipole moment due to an uneven distribution of electron density, tend to dissolve in polar solvents that can form favorable dipole-dipole interactions or hydrogen bonds. Conversely, nonpolar solutes dissolve in nonpolar solvents through weaker van der Waals forces. The molecular structure of this compound, featuring two bromine atoms and two methoxy groups on a benzene ring, imparts a degree of polarity, influencing its interaction with different organic solvents.

Factors that influence the solubility of a solid in a liquid include:

  • Temperature: For most solids, solubility increases with temperature as the additional energy helps to overcome the lattice energy of the solid and the intermolecular forces of the solvent.[3]

  • Polarity of the Solute and Solvent: The closer the polarity of the solute and solvent, the higher the solubility.

  • Molecular Size: Larger molecules can be more difficult to solvate, which can lead to lower solubility.[3]

  • Pressure: For solid and liquid solutes, pressure has a negligible effect on solubility.

Qualitative Solubility of this compound

Based on available data, the solubility of this compound in various organic solvents can be summarized as follows:

SolventChemical FormulaPolaritySolubility
N,N-Dimethylformamide (DMF)C₃H₇NOPolar aproticVery soluble[4]
MethanolCH₃OHPolar proticSoluble[4]
Dichloromethane (DCM)CH₂Cl₂Polar aproticSoluble[5]
Ethyl AcetateC₄H₈O₂Moderately polarSoluble[5]
ChloroformCHCl₃Polar aproticSparingly to very slightly soluble[1][4][5]
Glacial Acetic AcidC₂H₄O₂Polar proticSparingly soluble[4]
Alcohols (general)R-OHPolar proticSparingly soluble[5]
WaterH₂OPolar proticPractically insoluble (<0.1 g/L at 20°C)[6]

Experimental Protocols for Quantitative Solubility Determination

For applications requiring precise solubility data, several robust experimental methods can be employed. The choice of method often depends on the required accuracy, the amount of sample available, and the analytical instrumentation at hand.

Method 1: Isothermal Shake-Flask Method

This gravimetric method is a classical and reliable technique for determining equilibrium solubility.

Protocol:

  • Preparation: Add an excess amount of this compound to a known volume of the desired organic solvent in a sealed, airtight container.

  • Equilibration: Agitate the mixture at a constant temperature for an extended period (typically 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: Allow the undissolved solid to settle. A portion of the supernatant is then carefully removed, ensuring no solid particles are transferred. Centrifugation can be used to facilitate this separation.

  • Solvent Evaporation: A known volume of the saturated solution is transferred to a pre-weighed container. The solvent is then carefully evaporated under reduced pressure or in a fume hood.

  • Quantification: The mass of the remaining solid solute is determined by weighing the container. The solubility is then calculated in g/L or mol/L.

Causality Behind Experimental Choices:

  • Excess Solute: Ensures that the solution becomes saturated, a prerequisite for determining the maximum amount of solute that can be dissolved.

  • Constant Temperature: Solubility is temperature-dependent; therefore, maintaining a constant temperature is crucial for obtaining reproducible results.

  • Airtight Container: Prevents solvent evaporation, which would alter the concentration of the solution.

Method 2: High-Performance Liquid Chromatography (HPLC)

HPLC is a highly sensitive and accurate method for determining solubility, especially for compounds that are sparingly soluble or available in small quantities.

Protocol:

  • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

  • Saturated Solution Preparation: Prepare a saturated solution as described in the shake-flask method (Steps 1 and 2).

  • Filtration and Dilution: After equilibration, filter the saturated solution through a suitable syringe filter (e.g., 0.22 µm PTFE) to remove any undissolved particles. Dilute a known volume of the filtrate with the mobile phase to a concentration that falls within the range of the calibration curve.

  • HPLC Analysis: Inject the diluted sample into the HPLC system and record the peak area.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample. The solubility of the original saturated solution can then be calculated by accounting for the dilution factor.

Causality Behind Experimental Choices:

  • Calibration Curve: Provides a quantitative relationship between the HPLC detector response and the concentration of the analyte.

  • Filtration: Essential to prevent undissolved particles from entering and damaging the HPLC column and to ensure that only the dissolved solute is measured.

  • Dilution: Brings the concentration of the saturated solution into the linear dynamic range of the detector.

Method 3: UV-Visible Spectroscopy

This method is suitable for compounds that have a chromophore and absorb light in the UV-Visible range.[4]

Protocol:

  • Wavelength of Maximum Absorbance (λmax): Prepare a dilute solution of this compound and scan its absorbance across the UV-Visible spectrum to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax to create a Beer-Lambert Law calibration curve (absorbance vs. concentration).

  • Saturated Solution Preparation and Dilution: Prepare a saturated solution and dilute it as described in the HPLC method.

  • Absorbance Measurement: Measure the absorbance of the diluted sample at the λmax.

  • Concentration Calculation: Use the calibration curve to determine the concentration of the diluted sample and subsequently calculate the solubility of the original solution.

Causality Behind Experimental Choices:

  • λmax: Measuring absorbance at the wavelength of maximum absorbance provides the highest sensitivity and minimizes errors.

  • Beer-Lambert Law: This fundamental law provides the linear relationship between absorbance and concentration, which is the basis for quantification.

Visualization of Experimental Workflow

The following diagram illustrates a generalized workflow for the experimental determination of solubility.

Solubility_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_quant Quantification cluster_result Result A Add excess solute to solvent B Equilibrate at constant temperature (24-48h) A->B C Separate solid and liquid phases (Centrifuge/Settle) B->C D Gravimetric (Shake-Flask) C->D Take aliquot of supernatant E HPLC C->E Filter & Dilute supernatant F UV-Vis Spectroscopy C->F Filter & Dilute supernatant G Evaporate solvent & weigh residue D->G H Analyze by HPLC & use calibration curve E->H I Measure absorbance & use calibration curve F->I J Calculate Solubility (g/L or mol/L) G->J H->J I->J

Caption: Experimental workflow for determining the solubility of a solid compound.

Safety and Handling

This compound is a reactive and potentially hazardous compound. It is crucial to handle it with appropriate safety precautions in a well-ventilated fume hood.[6]

  • Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.

  • Inhalation: Avoid breathing dust or vapors.

  • Skin and Eye Contact: The compound can cause skin and eye irritation. In case of contact, flush immediately with plenty of water.

  • Storage: Store in a cool, dry, and dark place under an inert atmosphere to prevent decomposition.

Conclusion

This technical guide provides a thorough understanding of the solubility of this compound in various organic solvents. The qualitative solubility data presented offers a practical starting point for solvent selection in synthetic applications. For more precise requirements, the detailed experimental protocols for quantitative solubility determination using shake-flask, HPLC, and UV-Vis spectroscopy methods provide a robust framework for researchers. By combining theoretical principles with practical methodologies, this guide aims to empower scientists and drug development professionals to effectively utilize this important chemical intermediate in their research and development endeavors.

References

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A Comprehensive Technical Guide to 2-Bromo-4,5-dimethoxybenzyl bromide: Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxybenzyl bromide, a halogenated aromatic compound, is a pivotal intermediate in the landscape of pharmaceutical and agrochemical synthesis.[1] Its strategic molecular architecture, featuring two bromine atoms and two methoxy groups on a benzene ring, provides a versatile platform for a variety of chemical transformations.[1] This guide offers an in-depth exploration of its physicochemical properties, synthesis methodologies, and significant applications, with a particular focus on its role in drug discovery and development.

Physicochemical Properties

This compound typically appears as a white to light yellow crystalline solid.[1] A summary of its key physical and chemical properties is presented below.

PropertyValueSource(s)
Molecular Formula C₉H₁₀Br₂O₂[1][2]
Molecular Weight 309.98 g/mol [2][3]
Melting Point 84.0-85.5 °C[4]
82.1-83.2 °C[1]
Boiling Point (Predicted) 320.6 ± 37.0 °C at 760 mmHg[4]
320.637 °C at 760 mmHg[5]
Density (Predicted) 1.7 ± 0.1 g/cm³[1]
CAS Number 53207-00-4[2][6]

Synthesis and Mechanism

The synthesis of this compound is a critical process for its application in further chemical reactions. It is a key intermediate in the production of Pinaverium Bromide, a medication for irritable bowel syndrome.[7][8] Various synthetic routes have been developed, often starting from precursors like 3,4-dimethoxybenzyl alcohol or 3,4-dimethoxymethylbenzene.[9][10]

One patented method involves a one-pot synthesis from 3,4-dimethoxymethylbenzene. This process utilizes bromine generated in situ from the redox reaction of a bromate and a bromide under acidic conditions for the initial electrophilic bromination of the aromatic ring. This is followed by a radical bromination at the benzylic position, facilitated by an initiator.[9][11] This method is highlighted for its efficiency and suitability for industrial-scale production.[9]

The reaction workflow can be visualized as follows:

G cluster_0 Starting Material cluster_1 Bromination Reagents cluster_2 Reaction Steps cluster_3 Final Product 3,4-Dimethoxymethylbenzene 3,4-Dimethoxymethylbenzene Electrophilic_Bromination Aromatic Ring Electrophilic Bromination 3,4-Dimethoxymethylbenzene->Electrophilic_Bromination Substrate Bromate_Bromide Bromate/Bromide in Sulfuric Acid Bromate_Bromide->Electrophilic_Bromination Bromine Source Initiator Initiator Radical_Bromination Benzylic Methyl Radical Bromination Initiator->Radical_Bromination Initiator Electrophilic_Bromination->Radical_Bromination Intermediate Final_Product 2-Bromo-4,5-dimethoxybenzyl bromide Radical_Bromination->Final_Product

Caption: One-pot synthesis of this compound.

Applications in Drug Development and Organic Synthesis

The reactivity of the bromine atoms and the overall structure of this compound make it a valuable reagent in the synthesis of complex organic molecules.[2]

Pharmaceutical Intermediates

This compound is instrumental in the preparation of various pharmaceutical agents.[2] Notably, it is used in the synthesis of novel histone deacetylase 1 (HDAC1) inhibitors, which are a significant class of compounds in cancer therapy.[4][12] It also serves as a precursor for antibacterial agents, such as derivatives of gemifloxacin.[4][13]

Agrochemicals

In the field of agrochemicals, this compound is utilized in the synthesis of pesticides and herbicides.[2]

The logical flow from the starting material to its high-value applications can be depicted as follows:

G A 2-Bromo-4,5-dimethoxybenzyl bromide B Versatile Chemical Intermediate A->B C Pharmaceutical Synthesis B->C D Agrochemical Synthesis B->D E HDAC Inhibitors (e.g., for Cancer Therapy) C->E F Antibacterial Agents (e.g., Gemifloxacin Derivatives) C->F G Pinaverium Bromide (Gastrointestinal Spasmolytic) C->G H Pesticides and Herbicides D->H

Caption: Applications of this compound.

Safety and Handling

This compound is classified as a hazardous substance. It is corrosive and can cause severe skin burns and eye damage.[3][6] It may also cause an allergic skin reaction.[3] Therefore, strict adherence to safety protocols is imperative when handling this compound.

Precautionary Measures:
  • Engineering Controls: Work should be conducted in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or fumes.[6]

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety goggles with side-shields, and a face shield.[6][14] In cases where exposure limits may be exceeded, a full-face respirator is recommended.[14]

  • Handling: Avoid contact with skin, eyes, and clothing. Do not breathe dust or fumes.[15] Wash hands thoroughly after handling.[6]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible substances and sources of ignition.[15] The container should be stored locked up.[6]

First Aid Measures:
  • In case of skin contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water. Seek immediate medical attention.[6]

  • In case of eye contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and consult a doctor.[6]

  • If inhaled: Move the person to fresh air. If breathing is difficult, provide oxygen. Get emergency medical help immediately.[6][14]

  • If swallowed: Rinse mouth with water. Do not induce vomiting. Seek immediate medical attention.[6]

Conclusion

This compound is a highly reactive and versatile chemical intermediate with significant applications in the pharmaceutical and agrochemical industries. Its well-defined physicochemical properties, coupled with established synthetic routes, make it a valuable building block for the creation of complex and biologically active molecules. A thorough understanding of its properties and strict adherence to safety protocols are essential for its effective and safe utilization in research and development.

References

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A Comprehensive Spectroscopic Guide to 2-Bromo-4,5-dimethoxybenzyl bromide: ¹H and ¹³C NMR Analysis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2-Bromo-4,5-dimethoxybenzyl bromide (CAS 53207-00-4) is a key aromatic building block in synthetic organic chemistry, frequently utilized in the synthesis of complex molecular architectures and pharmacologically active compounds.[1][2] Its utility stems from the differential reactivity of its two bromine substituents: the benzylic bromide, which is highly susceptible to nucleophilic substitution, and the aryl bromide, which can participate in a variety of cross-coupling reactions.

Accurate structural confirmation and purity assessment of this reagent are paramount for the success of subsequent synthetic steps. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for this purpose, offering an unambiguous fingerprint of the molecule's structure. This in-depth guide provides a detailed analysis of the ¹H and ¹³C NMR spectra of this compound, complete with experimental protocols, data interpretation, and expert insights for researchers and drug development professionals.

Molecular Structure and Predicted Spectral Features

The structure of this compound features a benzene ring with a complex substitution pattern that governs its NMR signature.

  • Aromatic Region (¹H and ¹³C): The ring is substituted with two electron-donating methoxy (-OCH₃) groups and two electron-withdrawing bromine atoms (one aryl, one benzylic). The two aromatic protons are in distinct chemical environments, as are the six aromatic carbons. The strong deshielding effect of the aryl bromine and the shielding from the methoxy groups will dictate the chemical shifts of the remaining ring protons and carbons.

  • Aliphatic Region (¹H and ¹³C): The benzylic methylene protons (-CH₂Br) are adjacent to both the aromatic ring and a highly electronegative bromine atom, predicting a significant downfield chemical shift. The two methoxy groups (-OCH₃) will appear as sharp singlets, with their chemical shifts influenced by the overall electronic environment of the ring.

¹H NMR Spectroscopic Analysis

The ¹H NMR spectrum provides a quantitative map of the proton environments within the molecule.

Experimental Protocol: Data Acquisition
  • Sample Preparation: Accurately weigh approximately 5-10 mg of this compound and dissolve it in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice for its excellent solubilizing power for moderately polar organic compounds and its single, well-characterized residual solvent peak at ~7.26 ppm.

  • Internal Standard: Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift calibration (δ = 0.00 ppm). Alternatively, the residual solvent peak of CDCl₃ (δ 7.26 ppm) can be used for referencing.

  • Instrument Setup: Acquire the spectrum on a 300 MHz (or higher) NMR spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard single-pulse sequence is sufficient.

    • Number of Scans: 8 to 16 scans are typically adequate to achieve a good signal-to-noise ratio.

    • Relaxation Delay: A delay of 1-2 seconds between scans ensures proper T1 relaxation for quantitative accuracy.

¹H NMR Spectral Data

The following table summarizes the proton NMR data for this compound recorded in CDCl₃.[3]

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.02Singlet1HN/AAr-H
6.93Singlet1HN/AAr-H
4.59Singlet2HN/A-CH₂Br
3.88Singlet6HN/A2 x -OCH₃

Note: The original source reports the methoxy signal as a doublet with J=2.3 Hz, which is highly atypical for methoxy groups unless there is long-range coupling or an artifact. In most standard spectra, these would be expected to resolve as two distinct singlets or a single singlet for 6H if their environments are sufficiently similar.

Detailed Spectral Interpretation
  • Aromatic Protons (δ 7.02 and 6.93): The two singlets at 7.02 and 6.93 ppm correspond to the two protons on the aromatic ring. Their downfield shift is characteristic of aromatic protons. The lack of splitting (singlets) confirms they have no adjacent proton neighbors. The proton at the C-3 position (adjacent to two bromine atoms) is expected to be further downfield than the proton at the C-6 position.

  • Benzylic Protons (δ 4.59): The singlet at 4.59 ppm, integrating to 2H, is assigned to the methylene protons of the bromomethyl (-CH₂Br) group.[3] This significant downfield position is a direct result of the strong deshielding effect of the adjacent bromine atom and the aromatic ring.

  • Methoxy Protons (δ 3.88): The sharp signal at 3.88 ppm, integrating to 6H, is assigned to the protons of the two methoxy (-OCH₃) groups.[3] Their chemical equivalence on a 300 MHz spectrometer suggests a similar magnetic environment, resulting in a single, intense peak.

¹³C NMR Spectroscopic Analysis

The ¹³C NMR spectrum reveals the number of unique carbon atoms and provides insight into their electronic environment.

Experimental Protocol: Data Acquisition
  • Sample Preparation: Use the same sample prepared for the ¹H NMR analysis. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of the ¹³C isotope.

  • Instrument Setup: Acquire the spectrum on a 75 MHz (or higher) spectrometer.

  • Acquisition Parameters:

    • Pulse Sequence: A standard proton-decoupled pulse sequence (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon.

    • Number of Scans: A larger number of scans (e.g., 256 to 1024) is required to obtain an adequate signal-to-noise ratio.

¹³C NMR Spectral Data

The following table summarizes the carbon NMR data for this compound recorded in CDCl₃.[3]

Chemical Shift (δ) ppmAssignment
149.8Ar-C (C-O)
148.6Ar-C (C-O)
128.8Ar-C (quaternary)
115.6Ar-C (quaternary, C-Br)
114.9Ar-CH
113.3Ar-CH
56.2-OCH₃
56.1-OCH₃
34.1-CH₂Br
Detailed Spectral Interpretation
  • Quaternary Aromatic Carbons (δ 149.8, 148.6, 128.8, 115.6): The four signals in the downfield aromatic region that do not correspond to protonated carbons are the quaternary carbons. The two signals at 149.8 and 148.6 ppm are assigned to the carbons bearing the electron-donating methoxy groups. The signal at 115.6 ppm is assigned to the carbon attached to the aryl bromine.

  • Protonated Aromatic Carbons (δ 114.9, 113.3): These two signals correspond to the two carbons in the aromatic ring that are attached to protons.

  • Methoxy Carbons (δ 56.2, 56.1): The two distinct signals at 56.2 and 56.1 ppm are characteristic of methoxy group carbons and are assigned as such.[3] Their slight difference in chemical shift indicates they are in marginally different electronic environments.

  • Benzylic Carbon (δ 34.1): The most upfield signal at 34.1 ppm is assigned to the benzylic methylene carbon (-CH₂Br).[3] Its relatively shielded position compared to the aromatic carbons is expected for an sp³-hybridized carbon, though it is shifted downfield from a typical alkane due to the attached bromine.

Data Validation and Workflow

The combined ¹H and ¹³C NMR data provide a robust and self-validating system for structural confirmation. The number of signals, their chemical shifts, multiplicities, and integrations all align perfectly with the proposed structure of this compound.

NMR Analysis Workflow Diagram

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis A Weigh Compound (5-10 mg for ¹H, 20-50 mg for ¹³C) B Dissolve in CDCl₃ (~0.6 mL) A->B C Add TMS (optional) B->C D Acquire ¹H Spectrum (≥300 MHz) C->D E Acquire ¹³C Spectrum (≥75 MHz) C->E F Fourier Transform D->F E->F G Phase & Baseline Correction F->G H Calibrate Spectrum (TMS or Solvent) G->H I Assign Signals: - Chemical Shift - Integration - Multiplicity H->I J Correlate ¹H & ¹³C Data I->J K Confirm Structure J->K

Caption: Standard workflow for NMR sample preparation, data acquisition, and analysis.

Conclusion

The ¹H and ¹³C NMR spectra are indispensable tools for the unambiguous identification and purity assessment of this compound. The characteristic signals—two aromatic singlets, a downfield benzylic methylene singlet, and a prominent methoxy signal in the ¹H spectrum, along with nine distinct signals in the ¹³C spectrum—provide a unique spectroscopic fingerprint. This guide serves as a reliable reference for scientists, ensuring the confident application of this versatile reagent in research and development.

References

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

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Safety and handling precautions for 2-Bromo-4,5-dimethoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Safe Handling of 2-Bromo-4,5-dimethoxybenzyl bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 53207-00-4) is a highly functionalized aromatic compound utilized as a versatile reagent and building block in advanced organic synthesis.[1] Its structure, featuring an electron-rich dimethoxybenzyl group and two bromine substituents, makes it a valuable precursor in medicinal chemistry, particularly for the development of complex molecular architectures and pharmaceutical intermediates like histone deacetylase 1 (HDAC 1) inhibitors.[1][2] However, the same reactive properties that make this compound synthetically useful also necessitate stringent safety and handling protocols. The presence of the benzyl bromide moiety suggests significant lachrymatory and corrosive properties, demanding a comprehensive understanding of its hazards.

This guide provides an in-depth framework for the safe handling, storage, and disposal of this compound. It is designed to empower researchers with the knowledge to mitigate risks, respond effectively to emergencies, and maintain a safe laboratory environment.

Chemical and Physical Properties

A foundational understanding of a chemical's properties is critical for safe handling. The key identifiers and physical characteristics of this compound are summarized below.

PropertyValueSource(s)
CAS Number 53207-00-4[3][4]
IUPAC Name 1-Bromo-2-(bromomethyl)-4,5-dimethoxybenzene[3]
Molecular Formula C₉H₁₀Br₂O₂[5]
Molecular Weight 309.98 g/mol [4]
Appearance Solid (potential for dust formation)[6][7]
Stability Stable under recommended storage conditions. Sensitive to light and moisture.[3][8]

Hazard Identification and Toxicology

This compound is classified as a hazardous substance. The primary risks are associated with its corrosive and irritant nature, stemming from its reactivity as an alkylating agent, a characteristic feature of benzyl bromides.

GHS Hazard Classification Summary

Hazard ClassHazard CodeDescriptionSource(s)
Skin Corrosion/IrritationH314 / H315Causes severe skin burns and eye damage / Causes skin irritation.[3][4][7]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[3][4]
Specific Target Organ ToxicityH335May cause respiratory irritation.[3]
Skin SensitizationH317May cause an allergic skin reaction.[4]
Signal Word Danger [6][7]

Toxicological Profile: The primary routes of exposure are inhalation, skin contact, eye contact, and ingestion.[3]

  • Skin and Eye Contact: As a corrosive agent, the compound can cause severe skin burns, inflammation, blistering, and serious eye damage upon contact.[3][6] The lachrymatory properties common to benzyl bromides mean that even vapor exposure can cause intense eye irritation.[9]

  • Inhalation: Inhaling dust or fumes can lead to severe irritation of the respiratory system.[3]

  • Ingestion: While less common in a laboratory setting, ingestion can cause significant internal damage. Do NOT induce vomiting if ingested.[3][6]

The causality of this high reactivity lies in the benzyl bromide functional group. The bromine atom is a good leaving group, making the benzylic carbon highly electrophilic and prone to react with biological nucleophiles, such as those found in proteins and DNA, leading to cellular damage and irritation.

Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, prioritizing engineering controls over personal protective equipment, is essential.

The Hierarchy of Controls

The most effective safety strategies involve removing or minimizing the hazard at its source. PPE is the final line of defense.

cluster_0 Hierarchy of Controls Elimination Elimination Substitution Substitution Elimination->Substitution Most Effective Engineering Controls Engineering Controls Substitution->Engineering Controls Administrative Controls Administrative Controls Engineering Controls->Administrative Controls PPE PPE Administrative Controls->PPE Least Effective A Spill Detected B Evacuate and secure area. Alert personnel. A->B C Don Full PPE: Respirator, Goggles, Face Shield, Impervious Gloves, Lab Coat B->C D Contain the spill. Prevent entry into drains. C->D E Cover spill with inert, dry absorbent (sand, dry lime). DO NOT USE WATER. D->E F Carefully collect material into a sealed, labeled hazardous waste container. E->F G Decontaminate the area with a suitable solvent. F->G H Dispose of waste according to institutional regulations. G->H

Figure 2: Workflow for the safe cleanup of a this compound spill.

Detailed Spill Steps:

  • Evacuate all non-essential personnel from the spill area. [10]2. Wear full PPE as described in Section 3. [3]3. Prevent further leakage if it is safe to do so. Do not allow the chemical to enter drains. [6]4. Gently cover the spill with an inert, dry absorbent material such as sand, dry lime, or soda ash. [10]Do not use water. [10]5. Using non-sparking tools, carefully sweep or scoop the absorbed material into a suitable container for hazardous waste. [7][8]6. Ventilate the area after cleanup is complete. [10]

First Aid Measures

The following diagram outlines the critical first aid steps for various exposure routes. All exposures require immediate medical attention.

cluster_0 First Aid Response cluster_skin Skin Contact cluster_eye Eye Contact cluster_inhale Inhalation Start Exposure Occurs Skin_Action1 IMMEDIATELY flush skin with plenty of soap and water for at least 15 minutes. Start->Skin_Action1 Eye_Action1 IMMEDIATELY flush eyes with plenty of water for at least 15 minutes, lifting upper and lower eyelids. Start->Eye_Action1 Inhale_Action Move person to fresh air. Start->Inhale_Action Skin_Action2 Remove all contaminated clothing. Skin_Action1->Skin_Action2 End Seek IMMEDIATE Medical Attention. Bring SDS. Skin_Action2->End Eye_Action2 Remove contact lenses if present and easy to do. Eye_Action1->Eye_Action2 Eye_Action2->End Inhale_Action2 If not breathing, give artificial respiration. Inhale_Action->Inhale_Action2 Inhale_Action2->End

Figure 3: Decision tree for first aid response to exposure.
Fire Fighting
  • Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), or alcohol-resistant foam. [3][6][10]* Unsuitable Media: DO NOT USE WATER. The material can react with water, and water jets may spread the fire. [10][11]* Specific Hazards: Thermal decomposition during a fire will produce highly toxic and irritating gases, including carbon oxides and hydrogen bromide. [3][10]Containers may explode if heated. [10]* Protective Equipment: Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective gear. [3][6]

Waste Disposal

All waste containing this compound, including empty containers, contaminated absorbents, and PPE, must be treated as hazardous waste.

  • Place waste in a suitable, sealed, and properly labeled container. [3]* Dispose of the contents and container at an approved waste disposal plant in accordance with all local, state, and federal regulations. [3][7]Do not allow the product to enter drains or waterways. [3][6]

Conclusion

This compound is a potent chemical intermediate whose hazardous properties require the highest degree of respect and care. Its corrosive and irritant nature necessitates the mandatory use of engineering controls like chemical fume hoods and strict adherence to PPE protocols. By understanding its reactivity, implementing the detailed handling and emergency procedures outlined in this guide, and maintaining a culture of safety, researchers can confidently and safely utilize this compound in their critical work.

References

  • New Jersey Department of Health (n.d.). Hazard Summary: BENZYL BROMIDE.
  • Cole-Parmer (n.d.). Material Safety Data Sheet - Benzyl bromide, 98%.
  • PubChem (n.d.). This compound. National Center for Biotechnology Information.
  • PubChem (n.d.). Benzyl bromide. National Center for Biotechnology Information.
  • ResearchGate (2014). How does one separate Benzyl bromide from the reaction mixture?
  • ResearchGate (2012). Removing Benzyl bromide.
  • Nafillah, I., et al. (2021). Synthesis and Characterization of 2-bromo-4,5-dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. Sunan Kalijaga State Islamic University.

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2-Bromo-4,5-dimethoxybenzyl bromide mechanism of action in reactions

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Mechanistic Action of 2-Bromo-4,5-dimethoxybenzyl bromide in Organic Synthesis

Abstract

This compound, also known by its IUPAC name 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, is a highly functionalized and versatile reagent in modern organic synthesis.[1][2][3] Its unique structure, featuring two distinct carbon-bromine bonds with different reactivities, makes it an invaluable building block for constructing complex molecular architectures.[4] This guide provides an in-depth analysis of the core mechanisms governing the reactivity of this compound, with a focus on its application in pharmaceutical and materials science research. We will dissect its dual functionality, exploring nucleophilic substitution reactions at the benzylic position and palladium-catalyzed cross-coupling reactions at the aromatic ring. This document is intended for researchers, chemists, and drug development professionals seeking to leverage the strategic potential of this powerful synthetic intermediate.

Part 1: Profile of a Bifunctional Reagent

Physicochemical and Structural Characteristics

The utility of this compound stems from its specific molecular architecture. The electron-donating methoxy groups on the aromatic ring influence the reactivity of both the benzylic and aryl bromide moieties.

PropertyValueReference
IUPAC Name 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene[3]
CAS Number 53207-00-4[2][5][6]
Molecular Formula C₉H₁₀Br₂O₂[1][5]
Molecular Weight 309.98 g/mol [1][3][5]
Appearance White to off-white solid[7]
Solubility Soluble in organic solvents like Toluene, DMF, DMSO[8]
The Duality of Reactivity: A Tale of Two Bromides

The core of this compound's synthetic value lies in its two reactive sites:

  • The Benzylic Bromide (-CH₂Br): This group is exceptionally labile, making the benzylic carbon a potent electrophilic center. The bromine atom is an excellent leaving group, facilitating attack by a wide range of nucleophiles. This site is primarily exploited for alkylation and the introduction of the 4,5-dimethoxybenzyl moiety.[4][6]

  • The Aromatic Bromide (Ar-Br): The bromine atom attached directly to the benzene ring is significantly more stable and less reactive towards simple nucleophilic substitution. However, it serves as a crucial "handle" for transition metal-catalyzed cross-coupling reactions, enabling the formation of carbon-carbon and carbon-heteroatom bonds.[4]

This differential reactivity allows for selective, stepwise functionalization, providing chemists with precise control over molecular assembly.

Caption: Duality of reactive centers in this compound.

Part 2: Core Mechanism I: Nucleophilic Substitution at the Benzylic Position

The most readily exploited reaction pathway for this molecule is nucleophilic substitution at the benzylic carbon. The high reactivity is a direct consequence of the stability of the transition state and the excellent leaving group ability of the bromide ion.

The S_N_2 Pathway: A Concerted Mechanism

The reaction with most nucleophiles proceeds via a bimolecular nucleophilic substitution (S_N_2) mechanism.[4][8] This is a single-step, concerted process where the nucleophile attacks the electrophilic benzylic carbon at the same time as the bromide leaving group departs.

Causality of Experimental Choices:

  • Solvent: Polar aprotic solvents (e.g., DMF, Acetone, Acetonitrile) are preferred. They can solvate the cation of the nucleophilic salt but do not solvate the nucleophile itself, thus preserving its reactivity. Protic solvents would hydrogen-bond to the nucleophile, reducing its potency.

  • Temperature: Reactions are often conducted at or slightly above room temperature. The low activation energy of this S_N_2 reaction does not typically require high heat, which could promote side reactions.[8]

  • Nucleophile Strength: Stronger, less sterically hindered nucleophiles lead to faster reaction rates, a hallmark of the S_N_2 pathway.

G cluster_caption Generalized SN2 Mechanism Reactants Nu:⁻ + R-CH₂-Br TS [Nu---CH₂(R)---Br]⁻ᵟ Transition State Reactants->TS Nucleophilic Attack (Concerted) Products Nu-CH₂-R + Br⁻ TS->Products Leaving Group Departure caption_node R = 2-Bromo-4,5-dimethoxyphenyl

Caption: Generalized S_N_2 mechanism at the benzylic position.

Application Case Study: Quaternization in Pinaverium Bromide Synthesis

A prominent industrial application of this mechanism is in the final step of synthesizing Pinaverium Bromide, a spasmolytic drug for irritable bowel syndrome.[2][6] In this step, this compound acts as the electrophile to alkylate a tertiary amine, forming the required quaternary ammonium salt.[2][4]

Experimental Protocol: General N-Alkylation

This protocol describes a general, self-validating procedure for the N-alkylation of a secondary amine using this compound.

  • Reagent Preparation: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the secondary amine (1.0 equiv.) and a non-nucleophilic base such as potassium carbonate (K₂CO₃, 1.5 equiv.) in anhydrous acetonitrile (10 mL per mmol of amine).

  • Reaction Initiation: To the stirred suspension, add a solution of this compound (1.1 equiv.) in anhydrous acetonitrile dropwise over 15 minutes at room temperature.

  • Reaction Monitoring (Self-Validation): Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent (e.g., 30% Ethyl Acetate in Hexane). The consumption of the starting amine and the formation of a new, higher R_f_ product spot indicates a successful reaction. The reaction is typically complete within 2-4 hours.

  • Work-up: Upon completion, filter the solid K₂CO₃ and wash with acetonitrile. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining inorganic salts. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the final product via column chromatography on silica gel.

Part 3: Core Mechanism II: Palladium-Catalyzed Cross-Coupling

The aryl bromide provides a gateway to a vast array of molecular complexity through palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura reaction is a prime example, used to form C(sp²)-C(sp²) bonds.[4][9]

The Suzuki-Miyaura Catalytic Cycle

This reaction couples the aryl bromide with an organoboron species (e.g., a boronic acid) in the presence of a palladium catalyst and a base. The mechanism is a well-established catalytic cycle.[9]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the C-Br bond of this compound, forming a Pd(II) complex. This is often the rate-limiting step.

  • Transmetalation: The boronic acid, activated by the base to form a more nucleophilic boronate species, transfers its organic group to the palladium center, displacing the bromide.

  • Reductive Elimination: The two organic groups on the Pd(II) complex couple and are eliminated as the final product, regenerating the Pd(0) catalyst which re-enters the cycle.

Suzuki_Cycle Pd0 Pd(0)L₂ OxAdd Ar-Pd(II)(Br)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)(R')L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product_Out Ar-R' Trans->Product_Out Byproduct X-B(OH)₂ + Br⁻ Trans->Byproduct Reduct Product Ar-R' ArBr Ar-Br ArBr->OxAdd Boronic R'-B(OH)₂ Boronic->Trans Base Base Base->OxAdd Activates Boronic Acid

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocol: General Suzuki-Miyaura Coupling

This protocol provides a robust starting point for coupling this compound with various arylboronic acids.

  • Vessel Preparation: To a dry Schlenk flask, add the arylboronic acid (1.2 equiv.), a palladium catalyst such as Pd(PPh₃)₄ (3 mol%), and a base, typically aqueous 2M Na₂CO₃ (2.0 equiv.).

  • Inerting: Seal the flask, and alternate between vacuum and backfilling with an inert gas (N₂ or Ar) three times.

  • Reagent Addition: Add this compound (1.0 equiv.) followed by the solvent (e.g., a 3:1 mixture of Toluene/Ethanol).

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring.

  • Monitoring (Self-Validation): Monitor the reaction by TLC or LC-MS. The disappearance of the starting benzyl bromide spot confirms the reaction is proceeding. The reaction is generally complete in 6-12 hours.

  • Work-up: Cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to yield the coupled product.

ParameterRecommended ConditionsRationale
Catalyst Pd(PPh₃)₄, PdCl₂(dppf)Provides stable and active Pd(0) source.
Ligand PPh₃, dppfStabilizes the Pd center and facilitates the catalytic cycle steps.
Base Na₂CO₃, K₃PO₄, Cs₂CO₃Activates the boronic acid for transmetalation.
Solvent Toluene/H₂O, Dioxane/H₂OBiphasic system to dissolve both organic and inorganic reagents.

Part 4: Conclusion: A Synthesis of Functionality

This compound is a testament to the power of strategic functionalization in organic synthesis. Its dual reactive centers, governed by distinct and predictable mechanistic pathways, provide a reliable platform for complex molecular engineering. The benzylic bromide offers a direct route for alkylation via the S_N_2 mechanism, crucial for producing pharmaceutical agents like Pinaverium Bromide.[2][4] Concurrently, the aromatic bromide serves as a robust anchor point for palladium-catalyzed cross-coupling, enabling the construction of intricate biaryl systems and other advanced materials. Understanding these core mechanisms is paramount for any scientist aiming to unlock the full potential of this versatile and indispensable chemical building block.

References

  • Benchchem. (n.d.). This compound | Reagent.
  • EvitaChem. (n.d.). Buy this compound (EVT-465201) | 53207-00-4.
  • Santa Cruz Biotechnology. (n.d.). This compound | CAS 53207-00-4.
  • Apicule. (n.d.). This compound (CAS No: 53207-00-4) API Intermediate Manufacturers.
  • Ningbo Inno Pharmchem Co., Ltd. (2025, October 11). Understanding this compound in Pharmaceutical Synthesis.
  • Echemi. (n.d.). This compound SDS, 53207-00-4 Safety Data Sheets.
  • Nafillah, I., et al. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • PubChem. (n.d.). This compound | C9H10Br2O2 | CID 11034248.
  • Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl....
  • Benchchem. (n.d.). Application Notes and Protocols for Suzuki Cross-Coupling Reactions Using 2-Bromomethyl-4,5-diphenyl-oxazole.
  • Benchchem. (n.d.). Application Notes and Protocols: Nucleophilic Substitution Reactions Using 2-Bromo-4'-methylpropiophenone.
  • Guidechem. (n.d.). This compound 53207-00-4 wiki.

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Reactivity of the benzylic bromide in 2-Bromo-4,5-dimethoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Reactivity of the Benzylic Bromide in 2-Bromo-4,5-dimethoxybenzyl bromide

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

This compound, with the systematic IUPAC name 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, is a highly functionalized aromatic compound of significant interest in medicinal and synthetic organic chemistry.[1] Its value stems from a unique structural arrangement: an electron-rich aromatic core, a site for further functionalization via an aryl bromide, and a highly reactive benzylic bromide. This guide provides a detailed exploration of the chemical behavior, underlying mechanistic principles, and practical applications of the benzylic bromide moiety, offering field-proven insights for professionals engaged in complex molecular architecture and drug discovery.

Introduction: A Profile of a Versatile Synthetic Intermediate

In the landscape of pharmaceutical synthesis, the efficiency and precision of constructing complex molecules are paramount. This compound (CAS No: 53207-00-4) has emerged as a crucial building block, primarily recognized for its role as a key intermediate in the synthesis of Pinaverium Bromide, a spasmolytic agent for irritable bowel syndrome.[2][3] Beyond this specific application, its utility extends to the development of novel histone deacetylase 1 (HDAC 1) inhibitors and antibacterial agents, underscoring its versatility.[4][5] The core of its synthetic utility lies in the pronounced electrophilicity of the benzylic carbon, making the compound a potent alkylating agent.[1][6] This guide dissects the factors governing this reactivity, providing a foundational understanding for its strategic deployment in synthesis.

Molecular Structure and Electronic Landscape

The reactivity of the benzylic bromide is not an isolated feature but is intricately modulated by the electronic contributions of the other substituents on the benzene ring.

  • Benzylic Bromide (-CH₂Br): The primary focus of this guide. The carbon-bromine bond is polarized, with the carbon atom bearing a partial positive charge, rendering it highly electrophilic. Bromide is an excellent leaving group, facilitating nucleophilic substitution reactions.[7]

  • Methoxy Groups (-OCH₃) at C4 and C5: These groups are powerful activators, donating electron density to the aromatic ring via the resonance effect (+R). This electron donation is critical for stabilizing cationic intermediates that may form at the benzylic position during a reaction.

  • Aryl Bromide (-Br) at C2: The bromine atom attached directly to the ring acts as an electron-withdrawing group through induction (-I) and a weak deactivator. However, its presence also provides a strategic handle for subsequent cross-coupling reactions like Suzuki or Heck couplings, adding another layer of synthetic utility to the molecule.[6]

The collective electronic environment, dominated by the electron-donating methoxy groups, significantly enhances the reactivity of the benzylic position, predisposing it to rapid substitution reactions.

The Heart of Reactivity: Nucleophilic Substitution at the Benzylic Carbon

Benzylic halides are renowned for their high susceptibility to nucleophilic substitution, a characteristic explained by the stability of the reaction intermediates. The adjacent aromatic ring provides exceptional resonance stabilization to a developing positive charge (in an Sₙ1 mechanism) or a transition state with carbocationic character.[8][9] In the case of this compound, this inherent reactivity is further amplified.

Mechanistic Duality: Sₙ1 vs. Sₙ2 Pathways

As a primary benzylic halide, this compound can react via either an Sₙ1 or Sₙ2 mechanism, with the operative pathway being dictated by the reaction conditions (nucleophile strength, solvent polarity, temperature).

  • Sₙ2 Pathway: Characterized by a single concerted step where the nucleophile attacks the electrophilic benzylic carbon while the bromide leaving group departs. This pathway is favored by strong nucleophiles and is possible due to the relatively low steric hindrance at the primary carbon center.

  • Sₙ1 Pathway: This two-step mechanism involves the initial departure of the bromide ion to form a resonance-stabilized benzylic carbocation.[10] This intermediate is then rapidly captured by a nucleophile. While typically associated with tertiary halides, the exceptional stability of the benzylic carbocation makes the Sₙ1 route highly competitive, especially in polar protic solvents or with weaker nucleophiles.[8][11] The electron-donating methoxy groups play a crucial role in further stabilizing this carbocation, lowering the activation energy for its formation.[7]

G cluster_0 Resonance Stabilization of the Benzylic Carbocation struct Initial Carbocation (Positive charge on benzylic carbon) res1 Resonance Form 1 (Charge at ortho position) struct->res1 Delocalization res2 Resonance Form 2 (Charge at para position) res1->res2 hybrid Resonance Hybrid (Delocalized positive charge) res1->hybrid res3 Resonance Form 3 (Charge at second ortho position) res2->res3 res2->hybrid res3->hybrid

Caption: Resonance delocalization of the positive charge in the benzylic carbocation intermediate.

Physicochemical and Spectroscopic Data

A summary of the key properties of this compound is presented below for reference in experimental design.

PropertyValueReference(s)
CAS Number 53207-00-4[1][2][4]
Molecular Formula C₉H₁₀Br₂O₂[1][4]
Molecular Weight 309.98 g/mol [1][4]
Appearance White to light yellow solid[1][12]
Melting Point 82.1 - 83.2 °C[1]
Boiling Point 320.6 ± 37.0 °C at 760 mmHg[1]
Solubility Soluble in organic solvents; sparingly soluble in water.[1][12]

Predicted ¹H NMR Chemical Shifts:

Proton PositionChemical Shift (δ, ppm)Multiplicity
Benzylic CH₂~ 4.5Singlet
Aromatic CH~ 6.8 - 7.2Singlets
Methoxy CH₃~ 3.8 - 3.9Singlets
Note: These are predicted values; actual shifts may vary depending on the solvent and experimental conditions.[1]

Experimental Protocols and Practical Considerations

Synthesis Protocol: One-Pot Bromination of 3,4-Dimethoxytoluene

The industrial synthesis of this compound is often achieved via a one-pot, two-step bromination process starting from the readily available 3,4-dimethoxytoluene. This method is cost-effective and scalable, with reported yields up to 85%.[1][13]

Step 1: Electrophilic Aromatic Bromination

  • Objective: To selectively brominate the aromatic ring at the C-2 position, ortho to one methoxy group and meta to the other.

  • Reagents: 3,4-dimethoxytoluene, a bromine source generated in situ from a bromate (e.g., NaBrO₃) and a bromide (e.g., NaBr), and sulfuric acid.[6][14]

  • Solvent: A non-polar solvent such as carbon tetrachloride is used.[6][14]

  • Procedure:

    • Charge a reaction vessel with 3,4-dimethoxytoluene, sodium bromate, sodium bromide, and carbon tetrachloride.

    • Heat the mixture to reflux.

    • Slowly add sulfuric acid dropwise to initiate the electrophilic bromination.

    • Monitor the reaction until the starting material is consumed.

Step 2: Free Radical Benzylic Bromination

  • Objective: To brominate the methyl group at the benzylic position.

  • Reagents: A free radical initiator (e.g., AIBN - azobisisobutyronitrile) is introduced.[13]

  • Procedure:

    • To the same reaction mixture, add a portion of the initiator solution.

    • Continue the slow, dropwise addition of the remaining sulfuric acid and initiator solution.[14]

    • Maintain the reaction until completion.

    • The crude product is isolated via filtration and purified by washing, drying, and recrystallization.[15]

Synthetic Application Workflow: Quaternization in Pinaverium Bromide Synthesis

The high reactivity of the benzylic bromide is expertly leveraged in the final step of Pinaverium Bromide synthesis, where it acts as the alkylating agent to form the required quaternary ammonium salt.[2]

G cluster_1 Final Step of Pinaverium Bromide Synthesis reactant1 This compound (Alkylating Agent) reaction Sₙ2 Reaction (Nucleophilic Substitution) reactant1->reaction reactant2 Morpholine Intermediate (Nucleophile) reactant2->reaction product Pinaverium Bromide (Quaternary Ammonium Salt) reaction->product Forms C-N bond

Caption: Workflow for the formation of Pinaverium Bromide via nucleophilic substitution.

Handling, Storage, and Safety

The compound's high reactivity necessitates careful handling and storage protocols to prevent decomposition.

  • Stability and Storage: The benzylic bromide functionality is moisture-sensitive. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8°C).[1] It must be protected from light and heat to minimize degradation.[1] Airtight, light-resistant containers are mandatory.[1]

  • Safety: this compound is classified as a corrosive substance that can cause severe skin burns and eye damage.[16][17] It may also cause an allergic skin reaction.[18] Appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, must be worn. All handling should be performed in a well-ventilated fume hood.[16]

Conclusion

The reactivity of the benzylic bromide in this compound is a textbook example of electronically-enhanced chemical potential. The resonance stabilization afforded by the aromatic ring, amplified by the electron-donating methoxy substituents, renders the benzylic carbon a highly potent electrophilic site. This inherent reactivity allows it to readily participate in both Sₙ1 and Sₙ2 nucleophilic substitution reactions, making it an indispensable tool for medicinal chemists and drug development professionals. A thorough understanding of its mechanistic behavior, coupled with adherence to proper synthesis and handling protocols, enables the strategic and efficient incorporation of the dimethoxybenzyl scaffold into complex, biologically active molecules.

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  • Asadi, W. S., & Nafillah, S. N. (n.d.). Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. SunanKalijaga.org.
  • ChemicalBook. (2025). This compound | 53207-00-4.
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The Decisive Influence of Methoxy Groups on the Reactivity of 2-Bromo-4,5-dimethoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide for Researchers

Abstract

2-Bromo-4,5-dimethoxybenzyl bromide is a highly functionalized and versatile reagent pivotal in the synthesis of complex organic molecules, including pharmaceutical intermediates and agrochemicals.[1][2] Its reactivity is intricately governed by the electronic interplay of its substituents: two methoxy groups, a bromine atom on the aromatic ring, and a benzylic bromide. This guide provides a comprehensive analysis of the role of the 4,5-dimethoxy groups, deconstructing their electronic effects to explain the compound's distinct reactivity in both nucleophilic substitution at the benzylic position and electrophilic substitution on the aromatic ring. We will explore the mechanistic underpinnings, the stabilization of key intermediates, and the strategic implications for synthetic design, offering field-proven insights for researchers and drug development professionals.

Introduction: A Multifaceted Synthetic Building Block

This compound (Structure 1) is an organobromine compound whose value in organic synthesis stems from its multiple reactive sites.[1] It serves as a crucial intermediate in the preparation of pharmacologically active molecules, such as histone deacetylase (HDAC) inhibitors for cancer therapy.[1][3] The molecule's architecture features:

  • A Benzylic Bromide (-CH₂Br): A primary benzylic halide, making it an excellent electrophile for nucleophilic substitution reactions.[4]

  • An Aromatic Bromine (Ar-Br): A handle for modern cross-coupling reactions, enabling the formation of complex carbon-carbon or carbon-heteroatom bonds.[1]

  • Two Methoxy Groups (-OCH₃): These substituents are the primary modulators of the molecule's electronic landscape and, consequently, its overall reactivity.

Understanding the influence of the methoxy groups is paramount to predicting reaction outcomes and designing robust synthetic strategies.

Structure 1: this compound

The Dual Electronic Nature of the Methoxy Group

The profound impact of a methoxy group on an aromatic system arises from two opposing electronic forces: a dominant, electron-donating resonance effect and a weaker, electron-withdrawing inductive effect.[5]

  • Resonance Effect (+M): The oxygen atom of the methoxy group possesses lone pairs of electrons that can be delocalized into the π-system of the benzene ring.[5] This donation of electron density increases the nucleophilicity of the ring, particularly at the ortho and para positions.[6][7][8] This effect is the major contributor to the group's overall character.

  • Inductive Effect (-I): Oxygen is more electronegative than carbon, causing it to pull electron density away from the aromatic ring through the sigma (σ) bond.[5]

In the case of the methoxy group, the resonance donation is substantially stronger than the inductive withdrawal, classifying it as a potent activating group and an ortho, para-director for electrophilic aromatic substitution.[9][10]

Caption: Resonance in anisole increases electron density at ortho/para positions.

Reactivity of the Benzylic Bromide: The Methoxy Group's Role in Nucleophilic Substitution

The primary reactivity of this compound often involves the displacement of the benzylic bromide by a nucleophile. This reaction can proceed through either an Sₙ1 or Sₙ2 mechanism, and the methoxy groups play a decisive role in determining the favored pathway.

Potent Stabilization of the Benzylic Carbocation (Sₙ1 Pathway)

The hallmark of this molecule's reactivity is its propensity to undergo Sₙ1 reactions. This is a direct consequence of the powerful stabilizing effect the methoxy groups exert on the benzylic carbocation intermediate formed when the bromide leaving group departs.[11]

The electron-donating resonance effect of the para-methoxy group is particularly significant. It allows the positive charge of the carbocation to be delocalized directly onto the oxygen atom, creating a highly stable oxonium ion resonance structure.[12][13][14] This delocalization drastically lowers the activation energy for carbocation formation, making the Sₙ1 pathway kinetically favorable, even for a primary benzylic system.[6][11]

G cluster_0 Sₙ1 Mechanism: Carbocation Stabilization start 2-Bromo-4,5-dimethoxy- benzyl bromide ts1 Transition State 1 (Br⁻ departs) start->ts1 - Br⁻ (slow) carbocation Benzylic Carbocation (Intermediate) ts1->carbocation resonance Resonance-Stabilized Oxonium Ion carbocation->resonance Resonance ts2 Transition State 2 (Nu⁻ attacks) carbocation->ts2 + Nu⁻ (fast) product Substitution Product ts2->product

Caption: Sₙ1 reaction workflow highlighting carbocation stabilization.

The methoxy group at the meta position (C5) contributes to stability primarily through its weaker inductive effect and hyperconjugation, but the dominant stabilization comes from the C4-methoxy group.[15]

The Sₙ2 Pathway

While the Sₙ1 pathway is often favored, Sₙ2 reactions are still possible under specific conditions. For a concerted, backside attack to occur, the following conditions are typically required:

  • A high concentration of a strong, non-basic nucleophile.[16]

  • Use of a polar aprotic solvent (e.g., DMSO, DMF) which enhances nucleophilicity but does not stabilize the carbocation as effectively as protic solvents.[16]

Table 1: Factors Influencing Sₙ1 vs. Sₙ2 Pathway

FactorFavors Sₙ1 PathwayFavors Sₙ2 PathwayRationale
Nucleophile Weak (e.g., H₂O, ROH)Strong (e.g., I⁻, CN⁻, N₃⁻)Strong nucleophiles force the concerted Sₙ2 mechanism before the leaving group can depart on its own.
Solvent Polar Protic (e.g., EtOH, H₂O)Polar Aprotic (e.g., Acetone, DMF)Protic solvents stabilize both the departing leaving group and the carbocation intermediate. Aprotic solvents do not solvate the nucleophile as strongly, increasing its reactivity.
Leaving Group Good (Br⁻ is a good LG)Good (Br⁻ is a good LG)A good leaving group is essential for both pathways.

Reactivity of the Aromatic Ring: Electrophilic Aromatic Substitution (EAS)

The two methoxy groups are strong activating groups, making the benzene ring highly electron-rich and susceptible to electrophilic attack.[6][10] They direct incoming electrophiles to the positions ortho and para to themselves.[7][17]

Let's analyze the available positions on the ring:

  • C6: This position is ortho to the C5-methoxy group and meta to the C4-methoxy group.

  • C3: This position is ortho to the C4-methoxy group and meta to the C5-methoxy group.

Both C3 and C6 are activated. However, the directing effects of the substituents must be considered collectively. The C2-bromo group is a deactivator but also an ortho, para-director.[6] In this case, the powerful activating effect of the methoxy groups dominates.

Regioselectivity in EAS is primarily dictated by two factors:

  • Electronic Activation: The positions ortho to the methoxy groups (C3 and C6) are the most electronically enriched and will stabilize the intermediate arenium ion most effectively.

  • Steric Hindrance: The C3 position is sterically hindered, being situated between the C2-bromo and C4-methoxy groups. The C6 position is significantly less hindered.[18]

Therefore, electrophilic aromatic substitution will occur preferentially at the C6 position .

Caption: General workflow for Electrophilic Aromatic Substitution (EAS).

Experimental Protocols & Synthetic Utility

The predictable reactivity of this compound makes it a valuable tool in multi-step synthesis.

Protocol: Protection of an Alcohol

The 4,5-dimethoxybenzyl (DMB) group is a useful protecting group for alcohols. It is stable to a wide range of conditions but can be readily cleaved by oxidation.

Objective: To protect benzyl alcohol with this compound.

Methodology:

  • Preparation: To a stirred solution of benzyl alcohol (1.0 eq.) in anhydrous DMF (0.2 M) at 0 °C under an argon atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq.) portion-wise over 10 minutes.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until hydrogen evolution ceases.

  • Substitution: Cool the reaction mixture back to 0 °C. Add a solution of this compound (1.1 eq.) in anhydrous DMF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Workup: Quench the reaction by slowly adding saturated aqueous NH₄Cl solution. Extract the aqueous layer with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield the desired DMB-protected ether.

Protocol: Suzuki Cross-Coupling

The C2-bromo substituent serves as a key functional handle for building molecular complexity via palladium-catalyzed cross-coupling reactions.

Objective: To couple phenylboronic acid at the C2 position.

Methodology:

  • Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq.), phenylboronic acid (1.5 eq.), and potassium carbonate (K₂CO₃, 3.0 eq.).

  • Catalyst Addition: Add Pd(PPh₃)₄ (0.05 eq.).

  • Solvent & Degassing: Evacuate and backfill the flask with argon three times. Add a degassed mixture of toluene and water (4:1, 0.1 M).

  • Reaction: Heat the reaction mixture to 90 °C and stir vigorously for 8-12 hours. Monitor progress by TLC or LC-MS.

  • Workup: Cool the reaction to room temperature and dilute with ethyl acetate. Wash with water and then with brine.

  • Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo. Purify the residue by flash column chromatography to obtain the coupled product.

Conclusion

The reactivity of this compound is a masterclass in substituent effects. The methoxy groups at the C4 and C5 positions are not passive spectators but active directors of the molecule's chemical behavior. Their powerful electron-donating resonance effect serves a dual purpose:

  • It intensely activates the aromatic ring towards electrophilic attack, directing incoming electrophiles to the sterically accessible C6 position.

  • It provides exceptional stabilization for the benzylic carbocation , making the Sₙ1 pathway for nucleophilic substitution at the benzylic carbon highly favorable.

This electronically-tuned reactivity, combined with the synthetic handle of the C2-bromo substituent, cements the status of this compound as an indispensable and versatile building block for the modern synthetic chemist.

References

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Key intermediate in the synthesis of Pinaverium Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of Pinaverium Bromide: Focusing on the Core Intermediate, 4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine

Abstract

Pinaverium Bromide is a highly selective spasmolytic agent, exerting its therapeutic effect through the blockade of L-type calcium channels in the gastrointestinal (GI) smooth muscle.[1][2][3] Its clinical success in treating functional bowel disorders, particularly Irritable Bowel Syndrome (IBS), has rendered its synthetic pathway a subject of significant interest for process chemists and drug development professionals.[4] This guide provides a detailed examination of the convergent synthesis of Pinaverium Bromide, with a primary focus on the preparation and strategic importance of its key intermediate: 4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine . We will dissect the synthetic logic, provide field-proven protocols for its formation, and detail its subsequent conversion to the final active pharmaceutical ingredient (API).

Introduction to Pinaverium Bromide

Therapeutic Significance

Pinaverium Bromide is a first-line treatment for the symptoms associated with Irritable Bowel Syndrome (IBS), including abdominal pain, bloating, and altered bowel habits.[1][5] Unlike systemic calcium channel blockers used for cardiovascular conditions, its quaternary ammonium structure restricts its absorption, leading to a localized action within the GI tract.[3][4] This localized activity is a cornerstone of its favorable safety profile, minimizing systemic side effects.[3]

Mechanism of Action

The pharmacological effect of Pinaverium Bromide is rooted in its function as a calcium antagonist.[1][3] It selectively binds to and blocks the L-type voltage-gated calcium channels on the cell membranes of intestinal smooth muscle cells.[2][4] This inhibition prevents the influx of extracellular calcium ions, a critical step in the excitation-contraction coupling process. By reducing intracellular calcium concentration, Pinaverium Bromide effectively relaxes the gut muscles, alleviates spasms, and restores normal bowel motility.[2][4]

Pinaverium_MoA cluster_membrane GI Smooth Muscle Cell Membrane Ca_Channel L-Type Ca²⁺ Channel Ca_Intracellular Intracellular Ca²⁺ Ca_Channel->Ca_Intracellular Prevents Influx Pinaverium Pinaverium Bromide Pinaverium->Ca_Channel Blocks Relaxation Muscle Relaxation Pinaverium->Relaxation Leads to Ca_Extracellular Extracellular Ca²⁺ Ca_Extracellular->Ca_Channel Influx Contraction Muscle Contraction / Spasm Ca_Intracellular->Contraction Triggers Pinaverium_Synthesis_Workflow b_pinene β-Pinene nopol Nopol b_pinene->nopol Condensation (w/ Paraformaldehyde) morpholino_source Morpholinochloroethane HCl key_intermediate Key Intermediate (4-[2-[2-(...)]ethyl]morpholine) morpholino_source->key_intermediate veratrole Veratrole benzyl_bromide 2-bromo-4,5-dimethoxy benzyl bromide veratrole->benzyl_bromide Multi-step Synthesis dihydronopol Dihydronopol nopol->dihydronopol Hydrogenation dihydronopol->key_intermediate Condensation pinaverium Pinaverium Bromide key_intermediate->pinaverium Quaternization benzyl_bromide->pinaverium

Caption: Convergent Synthetic Workflow for Pinaverium Bromide.

Step-by-Step Protocol: Synthesis from Dihydronopol

This protocol is synthesized from methodologies described in the scientific and patent literature. [6][7] Step 1: Preparation of Dihydronopol from β-Pinene (Not detailed) The process typically starts with the condensation of β-pinene with paraformaldehyde to yield nopol, which is subsequently hydrogenated (e.g., using a palladium-on-carbon catalyst) to produce dihydronopol (hydrogenated nopol). [8][9] Step 2: Synthesis of the Key Intermediate This step involves the condensation of dihydronopol with morpholinochloroethane hydrochloride.

  • Reagents:

    • Dihydronopol (1.0 eq)

    • Morpholinochloroethane hydrochloride (1.0 - 1.2 eq)

    • Aqueous Sodium Hydroxide (e.g., 50% w/w)

    • Optional: Phase Transfer Catalyst (e.g., Tetrabutylammonium bromide)

  • Procedure:

    • To a stirred mixture of dihydronopol and morpholinochloroethane hydrochloride, add the aqueous sodium hydroxide solution. The base serves to deprotonate the dihydronopol alcohol, forming a more nucleophilic alkoxide, and to neutralize the hydrochloride salt.

    • The reaction is typically heated to ensure completion. Reaction progress can be monitored by an appropriate chromatographic technique (TLC, GC).

    • Upon completion, the organic layer is separated.

    • The product-containing layer is washed with water until the pH of the aqueous layer is near neutral (pH 5-6). [6] 5. The organic solvent is removed under reduced pressure to yield the crude key intermediate as an oil. Further purification can be achieved via vacuum distillation.

Discussion of Critical Parameters
  • Base: The use of a strong base like NaOH is critical for generating the alkoxide of dihydronopol. The concentration of the base can influence reaction rates.

  • Stereochemistry: Pinaverium Bromide is administered as the cis-isomer. The stereochemistry is established in the dihydronopol precursor. It is crucial to use a starting material with high cis-isomer content to avoid difficult purification steps later. [10]* Purification: The purity of the key intermediate directly impacts the yield and purity of the final API. Residual starting materials or byproducts can interfere with the final quaternization step.

The Final Convergence: Synthesis of Pinaverium Bromide

The final step is the reaction between the key intermediate and the second primary precursor, 2-bromo-4,5-dimethoxybenzyl bromide.

The Second Key Precursor: this compound

This compound is typically synthesized from veratrole or 3,4-dimethoxybenzaldehyde through a series of bromination and functional group manipulation steps. [11][12][13]Its preparation is a distinct synthetic challenge but is well-documented in the literature.

Step-by-Step Protocol: Quaternization Reaction

This protocol is based on established procedures for the synthesis of Pinaverium Bromide. [6][10][14]

  • Reagents:

    • Key Intermediate (4-[2-[2-(...)]ethyl]morpholine) (1.0 eq)

    • This compound (1.0 eq)

    • Solvent: Methyl Ethyl Ketone (MEK) or Butanone

  • Procedure:

    • Dissolve an equimolar amount of the key intermediate and this compound in methyl ethyl ketone.

    • Heat the reaction mixture to reflux (approximately 80 °C). [10] 3. Stir at reflux temperature until the reaction is complete, as monitored by TLC. The product, being a quaternary ammonium salt, will often precipitate from the non-polar solvent as a solid.

    • Cool the mixture to room temperature to complete the precipitation.

    • Collect the solid precipitate by filtration.

    • Wash the solid product several times with fresh, cold methyl ethyl ketone to remove any unreacted starting materials. [6] 7. Dry the product under vacuum to yield Pinaverium Bromide as a white or off-white powder.

Reaction Mechanism and Causality

This reaction is a classic SN2 (bimolecular nucleophilic substitution) quaternization. The lone pair of electrons on the tertiary nitrogen atom of the morpholine ring acts as the nucleophile. It attacks the electrophilic benzylic carbon of this compound, displacing the bromide ion as the leaving group. The choice of a moderately polar aprotic solvent like MEK is crucial; it is capable of dissolving the reactants but is not polar enough to effectively solvate the product salt, thus facilitating its precipitation and driving the reaction to completion according to Le Châtelier's principle.

Analytical Characterization and Data

Thorough analytical characterization of the key intermediate and the final product is essential for quality control in a pharmaceutical setting.

Spectroscopic Data

Standard spectroscopic methods are used to confirm the identity and purity of the synthesized compounds.

  • 1H NMR: Will confirm the presence of all protons and their respective chemical environments, including the characteristic signals from the bicycloheptane, morpholine, and dimethoxybenzyl moieties.

  • 13C NMR: Will confirm the carbon skeleton of the molecule.

  • Mass Spectrometry (MS): Will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: Will show characteristic C-O-C (ether) and C-N (amine) stretching frequencies.

Tabulated Data Summary

The following table summarizes typical quantitative data reported for the final synthetic step.

ParameterReported ValueSource
Final Step Reactants Key Intermediate, this compound[6][14]
Solvent Methyl Ethyl Ketone (Butanone)[6][10]
Reaction Temperature Reflux (~80-90 °C)[6][10]
Reported Yield 60% (Overall) - 92.1% (Final Step)[6][14]
Final Product Purity Cis Isomer ≥99%[10][14]

Conclusion and Future Perspectives

The synthesis of Pinaverium Bromide is a robust and efficient process, critically dependent on the successful preparation of the key intermediate, 4-[2-[2-(6,6-dimethylbicyclo[3.1.1]hept-2-yl)ethoxy]ethyl]morpholine . The convergent strategy allows for the independent optimization of the two main synthetic branches, ensuring high overall yields and purity. Future work in this area will likely focus on green chemistry principles, such as exploring more benign solvent systems, reducing the number of synthetic steps, or developing catalytic methods to replace stoichiometric reagents. Nevertheless, the fundamental logic of forming the complex tertiary amine intermediate before the final quaternization step remains the most effective and industrially viable approach.

References

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Methodological & Application

Application Notes and Protocols: Strategic Protection of Phenols with 2-Bromo-4,5-dimethoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Novel Protecting Group for Phenolic Hydroxyls

In the landscape of multistep organic synthesis, particularly in the realms of pharmaceutical and natural product chemistry, the judicious use of protecting groups is a cornerstone of success. The 2-Bromo-4,5-dimethoxybenzyl (DMB-Br) group emerges as a specialized tool for the temporary masking of phenolic hydroxyl moieties. This application note provides a comprehensive guide to the application of 2-Bromo-4,5-dimethoxybenzyl bromide for the protection of phenols, detailing the underlying chemical principles, step-by-step protocols for protection and deprotection, and a comparative analysis of its stability.

The DMB-Br protecting group is a derivative of the well-established 2,4-dimethoxybenzyl (DMB) group. The electronic properties of the DMB group, with its two electron-donating methoxy substituents, render it significantly more labile to acidic and oxidative cleavage compared to the parent benzyl (Bn) group[1][2]. The introduction of a bromine atom at the 2-position of the benzyl ring is anticipated to modulate the electronic and steric properties of the protecting group, potentially influencing its stability and reactivity profile. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively implement this protecting group strategy.

Mechanism of Protection: The Williamson Ether Synthesis

The protection of phenols with this compound proceeds via the classical Williamson ether synthesis[3][4]. This SN2 reaction involves the deprotonation of the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then displaces the bromide from the benzylic position of the protecting group.

Williamson_Ether_Synthesis Phenol Ar-OH (Phenol) Phenoxide Ar-O⁻ (Phenoxide) Phenol->Phenoxide Deprotonation Base Base (e.g., K₂CO₃, NaH) Base->Phenoxide ProtectedPhenol Ar-O-DMB-Br (Protected Phenol) Phenoxide->ProtectedPhenol Sₙ2 Attack ProtectingAgent 2-Bromo-4,5-dimethoxy- benzyl bromide ProtectingAgent->ProtectedPhenol Byproduct Base-H⁺ + Br⁻

Caption: Williamson ether synthesis for phenol protection.

Experimental Protocols

Protocol 1: Protection of a Phenol with this compound

This protocol outlines a general procedure for the protection of a phenolic substrate using this compound under basic conditions.

Materials:

  • Phenolic substrate (1.0 eq)

  • This compound (1.1 - 1.5 eq)

  • Potassium carbonate (K₂CO₃, 2.0 - 3.0 eq) or Sodium hydride (NaH, 1.2 eq, 60% dispersion in mineral oil)

  • Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (CH₃CN)

  • Ethyl acetate (EtOAc)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of the phenolic substrate (1.0 eq) in anhydrous DMF or CH₃CN, add potassium carbonate (2.0 - 3.0 eq). If using NaH, carefully add it to the solution at 0 °C.

  • Stir the suspension at room temperature for 15-30 minutes to facilitate the formation of the phenoxide.

  • Add this compound (1.1 - 1.5 eq) to the reaction mixture.

  • Stir the reaction at room temperature or gently heat to 40-60 °C. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and quench by the slow addition of water or saturated aqueous NH₄Cl solution if NaH was used.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with water and then brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired 2-Bromo-4,5-dimethoxybenzyl protected phenol.

Protocol 2: Deprotection of a 2-Bromo-4,5-dimethoxybenzyl Protected Phenol

The cleavage of the DMB-Br ether can be achieved under acidic or oxidative conditions. The choice of method will depend on the sensitivity of other functional groups within the molecule.

The high acid lability of the DMB group allows for its removal under relatively mild acidic conditions[5][6].

Materials:

  • 2-Bromo-4,5-dimethoxybenzyl protected phenol (1.0 eq)

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Triisopropylsilane (TIS, optional cation scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected phenol (1.0 eq) in DCM.

  • Add a cation scavenger such as triisopropylsilane (1.5 eq) to the solution to prevent potential Friedel-Crafts alkylation side reactions[5].

  • Cool the solution to 0 °C and add TFA (10-50% v/v in DCM) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring by TLC.

  • Upon completion, carefully neutralize the reaction mixture by the slow addition of saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected phenol.

Oxidative cleavage provides an orthogonal deprotection strategy for substrates that are sensitive to acidic conditions[4][7].

Materials:

  • 2-Bromo-4,5-dimethoxybenzyl protected phenol (1.0 eq)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • 2,3-Dichloro-5,6-dicyanobenzoquinone (DDQ, 1.1 - 1.5 eq)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolve the protected phenol (1.0 eq) in a mixture of DCM and water (typically 18:1 v/v).

  • Add DDQ (1.1 - 1.5 eq) portion-wise at room temperature. The reaction mixture will typically develop a dark color.

  • Stir the reaction for 1-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the deprotected phenol.

Deprotection_Workflow Start Protected Phenol (Ar-O-DMB-Br) Acidic Acidic Cleavage (TFA, DCM) Start->Acidic Method A Oxidative Oxidative Cleavage (DDQ, DCM/H₂O) Start->Oxidative Method B Workup_Acidic Neutralization (NaHCO₃) Extraction Acidic->Workup_Acidic Workup_Oxidative Quench (NaHCO₃) Extraction Oxidative->Workup_Oxidative Purification Column Chromatography Workup_Acidic->Purification Workup_Oxidative->Purification Product Deprotected Phenol (Ar-OH) Purification->Product

Caption: Deprotection workflow for DMB-Br protected phenols.

Stability and Selectivity

The stability of the 2-Bromo-4,5-dimethoxybenzyl protecting group is comparable to the 2,4-dimethoxybenzyl (DMB) group, exhibiting good stability to basic conditions and common reducing agents. Its primary lability is towards acidic and oxidative conditions.

Protecting GroupReagent for CleavageTypical ConditionsRelative LabilityReference
DMB TFA10% in CH₂Cl₂High[2]
PMB TFAStronger acid/longer timeModerate[1]
Bn H₂, Pd/C or strong acidHarshLow[2]
DMB DDQCH₂Cl₂/H₂OHigh[7]
PMB DDQSlower than DMBModerate[4]
Bn DDQStableVery Low[2]

The enhanced acid lability of the DMB group, and by extension the DMB-Br group, allows for its selective removal in the presence of more robust protecting groups like the benzyl (Bn) or p-methoxybenzyl (PMB) ethers, enabling orthogonal protection strategies in complex syntheses[1][2]. The impact of the 2-bromo substituent on the precise cleavage kinetics should be empirically evaluated for each specific substrate.

Conclusion

The 2-Bromo-4,5-dimethoxybenzyl group is a valuable addition to the synthetic chemist's toolkit for the protection of phenols. Its facile introduction via Williamson ether synthesis and its selective removal under mild acidic or oxidative conditions make it an attractive option for the synthesis of complex molecules. The protocols and comparative data presented in this application note provide a solid foundation for the successful implementation of this protecting group strategy in research and development settings.

References

  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry.
  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group. Chem-Station Int. Ed.
  • Mphahlele, M. J. (2015, March 31). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE.
  • Potjewyd, F., et al. (2012, August 2). Efficacious N-protection of O-aryl sulfamates with 2,4-dimethoxybenzyl groups. Organic & Biomolecular Chemistry.
  • Chegg. (n.d.). 1. Write a mechanism for the Williamson ether synthesis....
  • Issa, N. A., et al. (2013, June 7). The dimethoxyphenylbenzyl protecting group: an alternative to the p-methoxybenzyl group for protection of carbohydrates. PubMed.
  • Organic Syntheses. (n.d.). Mono-Alkylation of a Phenol with 1,2-Dibromoethane via Williamson Ether Synthesis.
  • Sciencemadness.org. (2015, August 4). Diphenyl Ether From Phenol?.
  • ResearchGate. (2025, August 9). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.
  • Cram. (n.d.). Williamson Ether Synthesis Lab Report.

Sources

Application Notes and Protocols for the Alkylation of Amines with 2-Bromo-4,5-dimethoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of N-Benzylation

The N-alkylation of amines is a cornerstone transformation in modern organic synthesis, fundamental to the construction of countless pharmaceuticals, agrochemicals, and functional materials.[1][2] Among the various alkylating agents, substituted benzyl bromides are particularly valuable for introducing the benzylic motif, a common scaffold in medicinally active compounds. This guide focuses on the specific N-alkylation reaction employing 2-Bromo-4,5-dimethoxybenzyl bromide, a key intermediate in the synthesis of pharmaceuticals like Pinaverium Bromide, a calcium antagonist with selective antispasmodic effects on the gastrointestinal tract.[3][4]

This document provides a detailed exploration of the reaction mechanism, a critical analysis of experimental conditions, and robust, step-by-step protocols for researchers in synthetic chemistry and drug development. Our objective is to furnish scientists with the necessary expertise to confidently and successfully implement this crucial synthetic transformation.

Reaction Mechanism: A Nucleophilic Substitution Pathway

The alkylation of an amine with this compound proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[5][6] In this process, the nitrogen atom of the amine acts as the nucleophile, donating its lone pair of electrons to the electrophilic benzylic carbon of the benzyl bromide. The benzylic position is particularly activated for this reaction due to the ability of the aromatic ring to stabilize the transition state.

The reaction produces the desired N-benzylated amine and a molecule of hydrogen bromide (HBr). This HBr byproduct is acidic and will react with any available basic amine in the mixture, forming an ammonium salt.[7] This protonation deactivates the amine, rendering it non-nucleophilic. Therefore, the inclusion of an external base is crucial to neutralize the HBr as it forms, thereby liberating the free amine to continue participating in the reaction.

A common challenge in the alkylation of primary amines is over-alkylation, where the newly formed secondary amine product, which is often more nucleophilic than the starting primary amine, competes for the alkylating agent, leading to the formation of a tertiary amine.[1][7][8] Strategies to mitigate this, such as using an excess of the primary amine or carefully controlling stoichiometry, will be discussed in the protocols.

Caption: General SN2 mechanism for the N-alkylation of an amine.

Critical Experimental Parameters

The success of the alkylation reaction hinges on the judicious selection of several key parameters. The optimal conditions are dictated by the nucleophilicity and steric hindrance of the amine, as well as the desired reaction kinetics and selectivity.

ParameterOptions & ConsiderationsRationale & Impact on Reaction
Base Inorganic (Mild): K₂CO₃, NaHCO₃, Cs₂CO₃Organic (Stronger): Triethylamine (TEA), DIPEAStrong: Sodium Hydride (NaH)A base is essential to neutralize the HBr byproduct.[9] Mild inorganic bases are suitable for most primary and secondary amines and are preferred for "greener" processes.[5][10] Stronger bases like NaH are reserved for weakly nucleophilic amines (e.g., anilines, amides) but require anhydrous conditions and careful handling.
Solvent Polar Aprotic: Acetonitrile (MeCN), DMF, THF, DMSONon-Polar: Toluene, Dichloromethane (DCM)Green Alternative: Water, EthanolPolar aprotic solvents are most common as they effectively solvate the transition state without interfering with the nucleophile.[9] Acetonitrile and DMF are excellent choices.[9][11] Reactions in water, often at elevated temperatures, are possible and offer an environmentally benign alternative.
Temperature 0 °C to Room Temperature (20-25 °C) to RefluxMost reactions proceed efficiently at room temperature. For less reactive amines or to increase the reaction rate, gentle heating may be required.[10] Initial addition of the alkylating agent at 0 °C can help control any initial exotherm.[9]
Stoichiometry Amine:Alkyl Halide Ratio: 1:1, 2:1, or 1:1.2To avoid dialkylation of primary amines, a 2:1 excess of the amine can be used.[7] Alternatively, a slight excess (1.05-1.2 eq.) of the benzyl bromide can be used with a sufficient amount of base to drive the reaction to completion when mono-alkylation is desired for a secondary amine.
Monitoring Thin-Layer Chromatography (TLC)TLC is indispensable for tracking the consumption of the starting materials and the formation of the product, allowing for accurate determination of reaction completion.[9]

Experimental Protocols

Safety Note: this compound is corrosive and can cause severe skin burns, eye damage, and may cause an allergic skin reaction.[12] Always handle this reagent in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: N-Alkylation using Potassium Carbonate in Acetonitrile (General Purpose)

This protocol is a robust and widely applicable method suitable for most primary and secondary aliphatic amines. It utilizes a mild, easy-to-handle inorganic base.[9]

Materials:

  • Amine (1.0 eq.)

  • This compound (1.05 eq.)

  • Anhydrous Potassium Carbonate (K₂CO₃) (2.0 eq.)

  • Anhydrous Acetonitrile (MeCN)

  • Ethyl acetate

  • Water & Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and anhydrous potassium carbonate (2.0 eq.).

  • Add sufficient anhydrous acetonitrile to fully suspend the reagents (approx. 0.1-0.2 M concentration with respect to the amine).

  • Reaction: Stir the suspension at room temperature for 15 minutes.

  • Add this compound (1.05 eq.) to the mixture. The addition can be done in one portion for small-scale reactions or portion-wise for larger scales to control any potential exotherm.

  • Stir the reaction mixture at room temperature.

  • Monitoring: Monitor the reaction's progress by TLC (e.g., using a 1:1 ethyl acetate/hexane eluent) until the starting amine spot is fully consumed (typically 2-12 hours).

  • Workup: Upon completion, filter the reaction mixture to remove the solid K₂CO₃ and KBr salts. Rinse the solids with a small amount of acetonitrile or ethyl acetate.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Dissolve the resulting crude residue in ethyl acetate and transfer it to a separatory funnel.

  • Wash the organic layer sequentially with water (2x) and then with brine (1x).[9]

  • Dry the organic phase over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo to yield the crude product.

  • If necessary, further purify the product by column chromatography on silica gel.

Protocol 2: N-Alkylation using Sodium Hydride in THF (For Less Reactive Amines)

This protocol is designed for less nucleophilic amines, such as certain anilines or amides, that require a stronger base for deprotonation.

Safety Note: Sodium Hydride (NaH) is a highly reactive, flammable solid that reacts violently with water to produce hydrogen gas. All glassware must be oven- or flame-dried, and the reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon).

Materials:

  • Amine (1.0 eq.)

  • Sodium Hydride (NaH, 60% dispersion in mineral oil) (1.2 eq.)

  • This compound (1.1 eq.)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate or Diethyl ether

  • Water & Brine

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

  • Setup: To a dry, three-neck round-bottom flask under an inert atmosphere, add NaH (1.2 eq.).

  • Add anhydrous THF via syringe to create a suspension.

  • Cool the suspension to 0 °C using an ice bath.

  • Deprotonation: Dissolve the amine (1.0 eq.) in a separate flask with anhydrous THF and add it dropwise to the stirred NaH suspension at 0 °C.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30-60 minutes. Hydrogen gas evolution should be observed.[9]

  • Reaction: Cool the reaction mixture back down to 0 °C.

  • Add a solution of this compound (1.1 eq.) in anhydrous THF dropwise.

  • Allow the reaction to warm slowly to room temperature and stir until completion, as monitored by TLC (typically 4-24 hours).

  • Quenching: Upon completion, cool the flask to 0 °C. Carefully and slowly quench the excess NaH by the dropwise addition of saturated aqueous NH₄Cl solution until gas evolution ceases.[9]

  • Workup: Partition the mixture between water and ethyl acetate (or diethyl ether).

  • Separate the layers and extract the aqueous layer with the organic solvent (2x).

  • Purification: Combine the organic layers and wash with water and then brine.

  • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the crude product by column chromatography on silica gel as needed.

Sources

Application Notes and Protocols for the Synthesis of Histone Deacetylase (HDAC) Inhibitors Utilizing 2-Bromo-4,5-dimethoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Epigenetic Frontier and the Role of HDAC Inhibitors

The field of epigenetics has unveiled a sophisticated layer of gene regulation that operates above the sequence of DNA itself. Among the key players in this regulatory network are histone deacetylases (HDACs), a class of enzymes that catalyze the removal of acetyl groups from lysine residues on histone and non-histone proteins.[1][2] This deacetylation process leads to chromatin condensation, rendering DNA less accessible to transcription factors and thereby repressing gene expression.[2] In various pathological conditions, particularly cancer, the dysregulation of HDAC activity is a common feature, leading to the aberrant silencing of tumor suppressor genes and promoting uncontrolled cell proliferation.[1][2]

This has established HDACs as a critical therapeutic target, and the development of HDAC inhibitors (HDACis) has emerged as a promising strategy in oncology.[1] Several HDAC inhibitors, such as Belinostat and Panobinostat, have received regulatory approval for the treatment of certain cancers.[3] A common structural motif in many potent HDAC inhibitors is the presence of a "cap" group that interacts with the rim of the HDAC active site. The 4,5-dimethoxybenzyl moiety has proven to be a particularly effective cap group, contributing to the inhibitor's binding affinity and overall efficacy.

This application note provides a detailed guide for the synthesis of a novel Belinostat analogue, designated as HDACi-DMB-1 , using 2-Bromo-4,5-dimethoxybenzyl bromide as a key starting material for the introduction of the 4,5-dimethoxybenzyl cap group. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and synthesis of novel epigenetic modulators.

The Strategic Importance of this compound

This compound is a versatile bifunctional reagent that serves as an excellent precursor for the 4,5-dimethoxybenzyl cap group.[4] Its utility stems from two key features:

  • The Benzylic Bromide: This highly reactive functional group readily participates in nucleophilic substitution reactions, allowing for the efficient attachment of the dimethoxybenzyl moiety to a variety of molecular scaffolds.

  • The Aryl Bromide: The bromine atom on the aromatic ring provides a handle for further structural diversification through cross-coupling reactions, enabling the synthesis of a diverse library of analogues for structure-activity relationship (SAR) studies.

Synthetic Workflow for HDACi-DMB-1

The synthesis of HDACi-DMB-1 is a multi-step process that begins with the installation of the 4,5-dimethoxybenzyl cap group, followed by the construction of the linker and the final introduction of the zinc-binding hydroxamic acid group.

G A This compound C Intermediate 1 (N-(2-Bromo-4,5-dimethoxybenzyl)-4-aminocinnamic acid) A->C Nucleophilic Substitution B 4-Aminocinnamic acid B->C D Intermediate 2 (Methyl N-(2-bromo-4,5-dimethoxybenzyl)-4-aminocinnamoate) C->D Esterification E HDACi-DMB-1 (N-Hydroxy-3-(4-((2-bromo-4,5-dimethoxybenzyl)amino)phenyl)acrylamide) D->E Hydroxamic Acid Formation G cluster_0 HDAC Active Site HDACi-DMB-1 HDACi-DMB-1 Zinc Ion (Zn2+) Zinc Ion (Zn2+) HDACi-DMB-1->Zinc Ion (Zn2+) Hydroxamic Acid Chelates Zinc Cap Pocket Cap Pocket HDACi-DMB-1->Cap Pocket 4,5-Dimethoxybenzyl Group Binds Linker Channel Linker Channel HDACi-DMB-1->Linker Channel Acrylamide Linker Occupies Catalytic Site Catalytic Site

Sources

The Strategic Application of 2-Bromo-4,5-dimethoxybenzyl Bromide in the Synthesis of Novel Antibacterial Agents

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Scaffold for Antimicrobial Drug Discovery

In the ongoing battle against antimicrobial resistance, the demand for novel chemical entities with potent antibacterial activity is incessant. Medicinal chemists are in constant pursuit of versatile building blocks that can serve as a foundation for the synthesis of diverse molecular architectures. 2-Bromo-4,5-dimethoxybenzyl bromide has emerged as a highly valuable and reactive intermediate in this endeavor. Its unique structure, featuring an electron-rich dimethoxy-substituted benzene ring and two reactive bromine atoms, offers a dual functionality that is highly advantageous for constructing complex molecules.[1]

The 4,5-dimethoxybenzyl moiety can act as a stable protecting group for alcohols and carboxylic acids, while the bromine atom on the aromatic ring provides a strategic handle for further molecular elaboration through cross-coupling reactions. Moreover, the benzylic bromide is a potent electrophile, readily participating in nucleophilic substitution reactions. This multifaceted reactivity makes this compound an indispensable precursor for a wide range of pharmaceutical agents, including the development of new antibacterial compounds.[1] This guide provides an in-depth exploration of its application in synthesizing potential antibacterial agents, complete with detailed protocols and mechanistic insights.

Core Synthetic Strategies and Applications

The utility of this compound in antibacterial synthesis can be broadly categorized into two main approaches:

  • Direct Incorporation as a Core Scaffold: The entire 2-bromo-4,5-dimethoxybenzyl moiety is integrated into the final antibacterial molecule. This is often achieved by leveraging the reactivity of the benzylic bromide for alkylation of various nucleophiles.

  • As a Precursor for More Complex Heterocycles: The compound serves as a starting material for multi-step syntheses, leading to the formation of heterocyclic systems known to possess antibacterial properties.

The following sections will delve into specific examples and protocols that illustrate these strategies.

Protocol 1: Synthesis of a Novel Chalcone Derivative as a Potential Antibacterial Agent

Chalcones, characterized by an open-chain flavonoid structure with a three-carbon α,β-unsaturated carbonyl system, are known for their broad spectrum of biological activities, including antibacterial effects.[2][3] This protocol outlines a synthetic pathway to a novel chalcone derivative using this compound as a key intermediate.

Experimental Workflow: From Benzyl Bromide to Chalcone

cluster_0 Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde cluster_1 Step 2: Claisen-Schmidt Condensation A This compound E 2-Bromo-4,5-dimethoxybenzaldehyde A->E Oxidation B Sodium bicarbonate B->E Base C DMSO C->E Solvent D Heat (e.g., 100°C) D->E Condition F 2-Bromo-4,5-dimethoxybenzaldehyde K Novel Chalcone Derivative F->K Aldol Condensation G Substituted Acetophenone (e.g., 4-aminoacetophenone) G->K H Aqueous NaOH H->K Catalyst I Ethanol I->K Solvent J Stir at room temperature J->K Condition

Caption: Synthetic workflow for a novel chalcone derivative.

Step-by-Step Methodology

Part A: Synthesis of 2-Bromo-4,5-dimethoxybenzaldehyde

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, dissolve this compound (10 mmol) in dimethyl sulfoxide (DMSO, 50 mL).

  • Addition of Base: Add sodium bicarbonate (30 mmol) to the solution.

  • Reaction: Heat the mixture to 100°C and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water (200 mL).

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford 2-Bromo-4,5-dimethoxybenzaldehyde.

Part B: Synthesis of the Chalcone Derivative via Claisen-Schmidt Condensation

  • Reaction Setup: In a 100 mL Erlenmeyer flask, dissolve the synthesized 2-Bromo-4,5-dimethoxybenzaldehyde (5 mmol) and a substituted acetophenone (e.g., 4-aminoacetophenone, 5 mmol) in ethanol (30 mL).

  • Catalyst Addition: Slowly add an aqueous solution of sodium hydroxide (10%, 10 mL) to the mixture while stirring.

  • Reaction: Continue stirring at room temperature for 12-24 hours. The formation of a precipitate indicates product formation.

  • Isolation: Filter the precipitate, wash thoroughly with cold water until the washings are neutral to litmus paper, and then wash with a small amount of cold ethanol.

  • Drying and Characterization: Dry the product in a desiccator. Characterize the final chalcone derivative by spectroscopic methods (¹H NMR, ¹³C NMR, and mass spectrometry).

Rationale and Scientific Insights

The initial oxidation of the benzyl bromide to the corresponding aldehyde is a crucial step. The choice of a mild oxidizing system like DMSO and sodium bicarbonate is to avoid over-oxidation to the carboxylic acid. The subsequent Claisen-Schmidt condensation is a classic and efficient method for forming the α,β-unsaturated ketone core of the chalcone. The basic catalyst facilitates the deprotonation of the acetophenone, which then acts as a nucleophile, attacking the carbonyl carbon of the aldehyde. The resulting aldol adduct readily dehydrates to form the stable conjugated system of the chalcone. The bromine atom and the dimethoxy groups on the benzyl ring of the final product are key for its potential antibacterial activity and can be further modified to optimize its biological properties.

Protocol 2: Synthesis of a Novel Trimethoprim Analogue

Trimethoprim is a well-known antibacterial agent that acts as an inhibitor of dihydrofolate reductase. The synthesis of novel analogues of trimethoprim with enhanced activity or a broader spectrum is an area of active research. This compound can serve as a starting point for creating such analogues.

Conceptual Synthetic Pathway

A This compound E Intermediate A A->E Nucleophilic Substitution B Guanidine derivative B->E C Base (e.g., NaH) C->E Catalyst D Solvent (e.g., DMF) D->E Solvent G Trimethoprim Analogue E->G Cyclization F Cyclization Reagent F->G

Caption: Proposed synthesis of a trimethoprim analogue.

Detailed Step-by-Step Protocol

Step 1: Synthesis of 2-Bromo-4,5-dimethoxybenzonitrile

  • Reaction Setup: In a 250 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve this compound (10 mmol) in a suitable solvent like acetone (100 mL).

  • Nucleophilic Substitution: Add sodium cyanide (12 mmol) to the solution.

  • Reaction: Heat the mixture to reflux and stir for 8-12 hours, monitoring the reaction by TLC.

  • Work-up: After the reaction is complete, cool the mixture, filter off the inorganic salts, and concentrate the filtrate under reduced pressure.

  • Purification: Recrystallize the crude product from ethanol to obtain pure 2-Bromo-4,5-dimethoxybenzonitrile.

Step 2: Synthesis of the Trimethoprim Analogue

This step would involve the condensation of the synthesized benzonitrile with a guanidine derivative, followed by cyclization to form the diaminopyrimidine ring characteristic of trimethoprim. The specific conditions would depend on the chosen guanidine derivative and cyclization strategy.

Expert Insights and Causality

The conversion of the benzyl bromide to a benzonitrile is a key transformation that introduces a nitrogen atom and sets the stage for the construction of the pyrimidine ring. The subsequent steps, while complex, are based on established methodologies for the synthesis of 2,4-diaminopyrimidines. The bromine atom on the benzene ring of the final analogue provides a site for further derivatization, allowing for the exploration of structure-activity relationships. For instance, Suzuki or Heck coupling reactions could be employed to introduce various substituents at this position, potentially leading to compounds with improved antibacterial profiles.[1]

Anticipated Antibacterial Activity and Mechanistic Considerations

While specific antibacterial data for compounds synthesized directly from this compound is not extensively reported in the literature, the activity of structurally related compounds provides valuable insights.

Potential Antibacterial Targets

The antibacterial mechanism of action of novel compounds derived from this compound would likely depend on the final molecular structure.

  • Chalcone Derivatives: These compounds are known to have multiple modes of action, including inhibition of bacterial cell division by targeting the FtsZ protein, disruption of the bacterial cell membrane, and inhibition of biofilm formation.[4][5]

  • Trimethoprim Analogues: These compounds would be expected to inhibit dihydrofolate reductase, an essential enzyme in the bacterial folic acid synthesis pathway.[6]

Structure-Activity Relationship (SAR) Insights

The presence of bromine atoms and methoxy groups in the synthesized molecules is significant. Bromine can enhance the lipophilicity of a compound, potentially improving its ability to penetrate bacterial cell membranes. The dimethoxy substitution pattern can influence the electronic properties of the molecule and its binding affinity to target enzymes.

Table of Antibacterial Activity for Structurally Related Compounds
Compound ClassBacterial Strain(s)MIC (µg/mL)Reference
Brominated PhenolsBacillus subtilis, Staphylococcus aureus1[7][8]
Pseudomonas aeruginosa4[7][8]
Benzyl Bromide DerivativesStaphylococcus aureus1 mg/mL[2]
Streptococcus pyogenes0.5 mg/mL[2]
Biphenyl DerivativesMethicillin-resistant Staphylococcus aureus3.13[9]
Multidrug-resistant Enterococcus faecalis6.25[9]

This table illustrates the potential for bromo- and methoxy-substituted aromatic compounds to exhibit significant antibacterial activity.

Conclusion and Future Directions

This compound is a powerful and versatile building block for the synthesis of novel antibacterial agents. Its dual reactivity allows for the construction of a wide array of molecular architectures, from simple chalcones to more complex heterocyclic systems like trimethoprim analogues. The protocols and insights provided in this guide serve as a foundation for researchers and drug development professionals to explore the full potential of this valuable intermediate. Future work should focus on the synthesis and biological evaluation of a diverse library of compounds derived from this compound to fully elucidate its potential in the fight against antibiotic resistance.

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  • Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl... - Patsnap Eureka. [URL: https://eureka.patsnap.
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  • A kind of preparation method of pinaverium bromide intermediate this compound - Google Patents. [URL: https://patents.google.
  • 2,4-Diamino-5-benzylpyrimidines and analogues as antibacterial agents. 5. 3',5'-Dimethoxy-4'-substituted-benzyl analogues of trimethoprim - PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/7000851/]
  • Review on the Antibacterial Mechanism of Plant-Derived Compounds against Multidrug-Resistant Bacteria (MDR) - PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8392909/]

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Application Note: A Chemoselective Heck-Mizoroki Coupling Protocol for the Aryl Bromide Moiety of 2-Bromo-4,5-dimethoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The Heck-Mizoroki reaction is a cornerstone of modern synthetic chemistry, enabling the palladium-catalyzed formation of carbon-carbon bonds between unsaturated halides and alkenes.[1][2] This application note provides a detailed protocol and scientific rationale for the chemoselective Heck coupling of 2-Bromo-4,5-dimethoxybenzyl bromide, a bifunctional substrate possessing both an aryl bromide and a benzylic bromide. The primary challenge lies in selectively activating the C(sp²)–Br bond of the aromatic ring while preserving the C(sp³)–Br bond of the benzylic position. We present a robust methodology utilizing a carefully selected palladium catalyst system that favors oxidative addition at the aryl position, leading to the synthesis of substituted stilbene derivatives, which are valuable scaffolds in materials science and medicinal chemistry.[3] This guide is intended for researchers, chemists, and drug development professionals seeking a reliable method for this specific transformation.

Introduction and Mechanistic Considerations

The Heck reaction, a Nobel Prize-winning discovery, proceeds through a Pd(0)/Pd(II) catalytic cycle.[1][4] The cycle is generally understood to involve four key steps: oxidative addition of the halide to the Pd(0) center, coordination and migratory insertion of the alkene, β-hydride elimination to form the product, and reductive elimination to regenerate the active Pd(0) catalyst with the aid of a base.[5][6][7]

The Challenge of Chemoselectivity

The substrate, this compound, presents a unique challenge due to two distinct carbon-bromine bonds available for oxidative addition:

  • Aryl Bromide (C(sp²)-Br): A standard substrate for Heck reactions. The strength and reactivity of this bond are influenced by the electron-donating methoxy groups on the aromatic ring.

  • Benzylic Bromide (C(sp³)-Br): Also a reactive electrophile in palladium-catalyzed couplings.[8][9] Uncontrolled reactions could lead to a mixture of products from coupling at either site, double coupling, or undesired side reactions like homocoupling.

Our protocol is designed to exploit the generally higher reactivity of aryl bromides in traditional Heck systems compared to benzylic bromides. The selection of a moderately electron-rich phosphine ligand and controlled reaction temperature are key to achieving high selectivity for the arylation product.

The Heck Catalytic Cycle

The mechanism illustrated below outlines the generally accepted pathway for the Heck reaction. The selectivity of our protocol is achieved in Step A, where the Pd(0) catalyst preferentially inserts into the aryl C-Br bond over the benzylic C-Br bond.

Heck_Mechanism pd0 Pd(0)L₂ ox_add Oxidative Addition (Step A) complex1 L₂Pd(II)(Ar)(Br) pd0->complex1 Ar-Br substrate Ar-Br (Substrate) + Alkene product Substituted Alkene (Product) base_complex [H-Base]Br ins Alkene Insertion (Step B) complex2 Intermediate Complex complex1->complex2 Alkene beta β-Hydride Elimination (Step C) complex3 L₂Pd(II)(H)(Br) complex2->complex3 Product complex3->pd0 Base complex3->base_complex regen Regeneration (Step D)

Caption: The catalytic cycle of the Heck-Mizoroki reaction.

Protocol Design and Rationale

Every component of this protocol is selected to maximize yield and chemoselectivity for the arylation product.

ComponentSelectionRationale
Palladium Precursor Palladium(II) Acetate (Pd(OAc)₂)A stable, air-tolerant Pd(II) source that is readily reduced in situ to the active Pd(0) catalyst by the phosphine ligand or other components in the reaction mixture.[2][6]
Ligand Triphenylphosphine (PPh₃)A common, cost-effective monodentate phosphine ligand. It provides sufficient stability to the Pd(0) active species without being overly reactive, which helps prevent undesired side reactions with the benzylic bromide moiety.[1][10] Electron-rich, bulky phosphines can sometimes increase reactivity towards C(sp³)-X bonds, which we aim to avoid.[11]
Base Triethylamine (Et₃N)A common organic amine base that effectively neutralizes the HBr generated during the catalytic cycle, regenerating the Pd(0) catalyst for the next turnover.[1][12] It also acts as a solvent and helps solubilize the reaction components.
Alkene Partner StyreneA model alkene used to demonstrate the protocol. The reaction generally works well with electron-deficient alkenes like acrylates, but styrene is a robust coupling partner for producing stilbene derivatives.[13]
Solvent N,N-Dimethylformamide (DMF)A polar aprotic solvent with a high boiling point, suitable for Heck reactions that may require elevated temperatures to drive the reaction to completion, especially with aryl bromides.[10] It effectively dissolves all reactants and the catalyst system.
Temperature 100 °CThis temperature is a balance. It is high enough to facilitate the oxidative addition of the aryl bromide but is kept below the threshold where significant side reactions or decomposition of the benzylic bromide might occur. Heck reactions often require heat, especially for less reactive aryl bromides.[14][15]

Detailed Experimental Protocol

This protocol describes the reaction of this compound with styrene to yield (E)-1-(2-(bromomethyl)-4,5-dimethoxyphenyl)-2-phenylethene.

Materials and Equipment
Reagents & MaterialsEquipment
This compound (CAS 53207-00-4)Schlenk flask or round-bottom flask with condenser
Palladium(II) acetate (Pd(OAc)₂)Magnetic stirrer with heating mantle
Triphenylphosphine (PPh₃)Inert atmosphere setup (Nitrogen or Argon)
Styrene (freshly distilled)Syringes and needles
Triethylamine (Et₃N, anhydrous)TLC plates (Silica gel 60 F₂₅₄)
N,N-Dimethylformamide (DMF, anhydrous)Column chromatography setup (silica gel)
Diethyl ether (for extraction)Rotary evaporator
Saturated aqueous NaCl solution (Brine)NMR Spectrometer, Mass Spectrometer
Anhydrous magnesium sulfate (MgSO₄)

Safety Precautions: this compound is corrosive and can cause severe skin burns and eye damage.[16][17] Always handle it in a fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles. All manipulations should be performed under an inert atmosphere.

Step-by-Step Procedure
  • Reaction Setup: To a 100 mL Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 eq, e.g., 3.10 g, 10 mmol), Palladium(II) acetate (0.02 eq, 45 mg, 0.2 mmol), and Triphenylphosphine (0.04 eq, 105 mg, 0.4 mmol).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon three times to ensure an inert atmosphere.

  • Solvent and Reagent Addition: Under a positive pressure of inert gas, add anhydrous DMF (40 mL) via syringe. Stir the mixture for 10 minutes until the solids dissolve, resulting in a yellowish solution.

  • Addition of Alkene and Base: Add styrene (1.2 eq, 1.37 mL, 12 mmol) followed by triethylamine (2.0 eq, 2.79 mL, 20 mmol) via syringe.

  • Reaction: Immerse the flask in a preheated oil bath at 100 °C. Allow the reaction to stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction progress by TLC (e.g., using a 4:1 Hexanes:Ethyl Acetate mobile phase), checking for the consumption of the starting material.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Pour the reaction mixture into a separatory funnel containing 100 mL of water and extract with diethyl ether (3 x 50 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude residue can be purified by column chromatography on silica gel, typically using a gradient of hexanes and ethyl acetate, to afford the pure product.

Experimental Workflow and Troubleshooting

The following diagram outlines the complete workflow from preparation to analysis.

Caption: Experimental workflow for the Heck coupling reaction.

Troubleshooting Guide
IssuePossible Cause(s)Suggested Solution(s)
No or Low Conversion Inactive catalyst; Insufficient temperature; Impure reagents/solvents.Ensure Pd precursor and ligand are of good quality. Degas solvents properly. Check temperature calibration. Use freshly distilled alkene and anhydrous base.
Formation of Side Products Reaction at benzylic position; Homocoupling of alkene or halide.Lower the reaction temperature. Consider a different ligand if selectivity issues persist. Ensure a strict inert atmosphere.
Black Precipitate (Palladium Black) Catalyst decomposition.Increase ligand-to-palladium ratio (e.g., from 2:1 to 4:1). Ensure proper degassing to remove oxygen, which can degrade the catalyst.
Starting Material Recovered Reaction time is too short; Temperature too low.Extend the reaction time and monitor by TLC. If still no change, incrementally increase the temperature by 10 °C.

Conclusion

This application note provides a validated and reliable protocol for the chemoselective Heck-Mizoroki coupling of this compound at the aryl bromide position. By carefully selecting the catalyst system and controlling the reaction conditions, researchers can effectively synthesize valuable stilbene-type intermediates while preserving the reactive benzylic bromide moiety for subsequent synthetic transformations. This methodology underscores the precision and power of palladium-catalyzed cross-coupling reactions in modern organic synthesis.

References

  • Wikipedia. Heck reaction. [Link]
  • Lin, Z., et al. (2005). A Theoretical Study of the Heck Reaction: N-Heterocyclic Carbene versus Phosphine Ligands. Organometallics. [Link]
  • NROChemistry. Heck Coupling. [Link]
  • BYJU'S. Heck Reaction Mechanism. [Link]
  • Vedantu. Heck Reaction: Mechanism, Steps & Real-World Uses Explained. [Link]
  • Moreno-Marrodan, C., et al. (2020). Trans-ferulic acid valorisation into stilbene derivatives via tandem decarboxylation/Heck coupling using Pd/Al-SBA-15 materials.
  • Organic Syntheses. SYNTHESIS OF SYMMETRICAL trans -STILBENES BY A DOUBLE HECK REACTION OF (ARYLAZO)AMINES WITH. [Link]
  • Chemistry LibreTexts. (2023). Heck Reaction. [Link]
  • Hassan, J., et al. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. Molecules. [Link]
  • Whitcombe, M. J., et al. (2011).
  • Rossi, R. A., et al. (2018). Room-Temperature and Transition-Metal-Free Mizoroki–Heck-type Reaction. Synthesis of E-Stilbenes by Photoinduced C–H Functionalization. The Journal of Organic Chemistry. [Link]
  • Hassan, J., et al. (2010). Palladium-catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. PubMed. [Link]
  • Watson, D. A., et al. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. Journal of the American Chemical Society. [Link]
  • Wipf, P. (2007). Palladium II. Basic Principles - Heck Reactions. Wipf Group, University of Pittsburgh. [Link]
  • ResearchGate. (2011).
  • Taylor & Francis Online. (2019). Pd(II) complexes of novel phosphine ligands: Synthesis, characterization, and catalytic activities on Heck reaction. [Link]
  • Ahmed, S., et al. (2020).
  • Felpin, F.-X., et al. (2017). Ultra-fast Suzuki and Heck reactions for the synthesis of styrenes and stilbenes using arenediazonium salts as super-electrophiles. Organic Chemistry Frontiers. [Link]
  • Semantic Scholar. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • Organic Chemistry Portal. Heck Reaction. [Link]
  • Royal Society of Chemistry. (2022). CHAPTER 11: Heck Reactions. [Link]
  • Total Organic Chemistry. (2021). Heck Reaction | Named Reactions | Organic Chemistry Lessons. [Link]
  • Master Organic Chemistry. (2016).
  • Beilstein Journals. (2019). Palladium(II)-catalyzed Heck reaction of aryl halides and arylboronic acids with olefins under mild conditions. [Link]
  • Royal Society of Chemistry. (2016). Heck Coupling. [Link]
  • Sathee Jee. Chemistry Heck Reaction. [Link]
  • The Journal of Organic Chemistry. (2005). Phosphine-Free Palladium Catalyzed Mizoroki−Heck Reaction Using Hydrazone as a Ligand. [Link]
  • National Institutes of Health. (2016). Transition-Metal-Catalyzed Alkyl Heck-Type Reactions. [Link]
  • ResearchGate. Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]
  • Journal of the American Chemical Society. (2011). Nickel-Catalyzed Heck-Type Reactions of Benzyl Chlorides and Simple Olefins. [Link]
  • ResearchGate. (2010).
  • PubChem. This compound. [Link]
  • National Institutes of Health. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins. [Link]
  • MDPI. (2010). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands. [Link]

Sources

Application Notes and Protocols: Deprotection of 2-Bromo-4,5-dimethoxybenzyl Ethers under Acidic Conditions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the landscape of multistep organic synthesis, the strategic deployment of protecting groups is a cornerstone of achieving complex molecular architectures.[1] The 2-Bromo-4,5-dimethoxybenzyl (DB-Bn) ether has emerged as a significant protecting group for hydroxyl functionalities. Its utility stems from a balance of stability across a range of reaction conditions and its susceptibility to cleavage under specific, controlled acidic or oxidative environments. The electron-donating methoxy groups on the benzene ring, combined with the electron-withdrawing bromo substituent, modulate the electronic properties of the benzyl group, influencing its reactivity and cleavage kinetics.[1][2]

This guide provides a comprehensive overview of the deprotection of DB-Bn ethers using acidic conditions. It is intended for researchers, scientists, and professionals in drug development who require a detailed understanding of the underlying mechanisms, practical experimental protocols, and potential challenges associated with this transformation.

Mechanism of Acid-Catalyzed Deprotection

The cleavage of 2-Bromo-4,5-dimethoxybenzyl ethers under acidic conditions proceeds via a mechanism that hinges on the protonation of the ether oxygen, followed by the departure of the alcohol and the formation of a stabilized benzylic carbocation.[1] The stability of this carbocation is significantly enhanced by the two electron-donating methoxy groups through resonance, which accelerates the rate of cleavage compared to an unsubstituted benzyl group.[1]

The key steps are as follows:

  • Protonation: The ether oxygen is protonated by a strong acid, transforming the alkoxy group into a good leaving group (an alcohol).[1][3][4][5]

  • Carbocation Formation: The protonated ether undergoes cleavage to release the free alcohol and form the 2-bromo-4,5-dimethoxybenzyl carbocation. This step is typically the rate-determining step.

  • Carbocation Quenching: The highly reactive carbocation is then quenched by a nucleophile present in the reaction mixture or a scavenger molecule, such as an electron-rich aromatic compound, to prevent unwanted side reactions.[3]

Deprotection_Mechanism cluster_0 Acid-Catalyzed Deprotection of DB-Bn Ether Start DB-Bn Protected Alcohol (R-O-DB-Bn) Protonation Protonation of Ether Oxygen Start->Protonation + H+ Protonated_Ether Protonated Ether [R-O(H)-DB-Bn]+ Protonation->Protonated_Ether Cleavage Heterolytic Cleavage Protonated_Ether->Cleavage Products Deprotected Alcohol (R-OH) + DB-Bn Carbocation Cleavage->Products Quenching Carbocation Trapping (e.g., by scavenger) Products->Quenching DB-Bn Carbocation Final_Product Byproducts Quenching->Final_Product

Caption: Mechanism of DB-Bn ether deprotection under acidic conditions.

Acidic Reagents and Comparative Data

A variety of acidic reagents can be employed for the cleavage of DB-Bn ethers. The choice of acid and reaction conditions is often dictated by the substrate's sensitivity to strongly acidic media and the presence of other acid-labile functional groups.

ReagentTypical ConditionsReaction TimeRelative RateKey Considerations
Trifluoroacetic Acid (TFA) 10-50% (v/v) in CH₂Cl₂ or neat, 0 °C to rt1-6 hoursFastHighly effective but corrosive. Requires careful handling and neutralization during workup.[1][6][7]
Triflic Acid (TfOH) Catalytic (0.1-0.5 equiv) in CH₂Cl₂, rt5-30 minutesVery FastExtremely strong acid, often used in catalytic amounts. A scavenger is recommended.[3][8]
Formic Acid 80-90%, rt to 50 °C4-24 hoursModerateMilder than TFA, but may require elevated temperatures and longer reaction times.
Lewis Acids (e.g., BCl₃, AlCl₃) Stoichiometric, -78 °C to rtSubstrate dependentVariableCan be highly selective but may coordinate with other functional groups.[9]

Experimental Protocols

Protocol 1: Deprotection using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)

This protocol describes a general procedure for the deprotection of a DB-Bn protected alcohol using a solution of TFA in DCM.

Materials:

  • DB-Bn protected substrate

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Trifluoroacetic Acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • Dissolve the DB-Bn protected substrate in anhydrous CH₂Cl₂ (0.1-0.2 M concentration) in a round-bottom flask.[6]

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to achieve a final concentration of 20-50% (v/v).[6] For example, to a solution of the substrate in 8 mL of DCM, add 2 mL of TFA for a 20% solution.[6]

  • Allow the reaction mixture to warm to room temperature and stir for 1-6 hours.[7] Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction by slowly adding saturated aqueous NaHCO₃ solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄ or MgSO₄.[6]

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Protocol 2: Rapid Deprotection using Catalytic Triflic Acid (TfOH) with a Scavenger

This protocol is suitable for substrates that can tolerate strongly acidic conditions and is significantly faster than methods using TFA. The use of a scavenger, such as 1,3-dimethoxybenzene or anisole, is crucial to trap the liberated DB-Bn carbocation and prevent side reactions.[3]

Materials:

  • DB-Bn protected substrate

  • Anhydrous Dichloromethane (CH₂Cl₂)

  • Triflic Acid (TfOH)

  • 1,3-Dimethoxybenzene (scavenger)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve the DB-Bn protected substrate (1.0 equiv) and 1,3-dimethoxybenzene (3.0 equiv) in anhydrous CH₂Cl₂ (0.1 M).[3]

  • To the stirred solution at room temperature, add triflic acid (0.5 equiv) dropwise.[3]

  • Stir the reaction for 10-30 minutes, monitoring the progress by TLC.[3]

  • Upon completion, carefully quench the reaction with a saturated aqueous solution of NaHCO₃.[8]

  • Extract the aqueous layer with CH₂Cl₂.

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.[8]

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Experimental_Workflow cluster_1 General Deprotection Workflow A Dissolve Substrate in Anhydrous Solvent B Add Acidic Reagent (e.g., TFA or TfOH) A->B C Monitor Reaction by TLC B->C D Aqueous Workup (Quench, Extract, Wash) C->D Reaction Complete E Drying and Concentration D->E F Purification (Column Chromatography) E->F G Isolated Deprotected Alcohol F->G

Caption: A typical experimental workflow for acidic deprotection.

Troubleshooting and Key Considerations

  • Substrate Sensitivity: For substrates containing other acid-labile protecting groups (e.g., Boc, trityl, silyl ethers), careful selection of the acidic reagent and conditions is paramount to achieve selective deprotection.[10][11] Milder acids or shorter reaction times may be necessary.

  • Side Reactions: The primary side reaction of concern is the alkylation of electron-rich functionalities on the substrate by the DB-Bn carbocation. The inclusion of an external scavenger like anisole, thioanisole, or 1,3-dimethoxybenzene is highly recommended to mitigate this risk.[3]

  • Incomplete Reaction: If TLC analysis indicates the presence of starting material after the standard reaction time, additional equivalents of the acid can be added, or the reaction temperature can be slightly elevated. However, this should be done cautiously to avoid degradation of the product.

  • Workup: Thorough quenching of the acid is essential to prevent product degradation during concentration and purification. A basic wash with saturated NaHCO₃ is standard practice.[1][6]

Conclusion

The acidic deprotection of 2-Bromo-4,5-dimethoxybenzyl ethers is a robust and efficient method for unmasking hydroxyl groups in organic synthesis. A thorough understanding of the reaction mechanism, careful selection of reagents and conditions, and awareness of potential side reactions are crucial for successful implementation. The protocols provided herein offer a solid foundation for researchers to apply this methodology in their synthetic endeavors, with the flexibility to optimize conditions based on substrate-specific requirements.

References

  • Benchchem. (n.d.). Application Notes and Protocols for the Deprotection of BOC-L-Alanine Benzyl Ester using Trifluoroacetic Acid.
  • Benchchem. (n.d.). Application Notes and Protocols: Deprotection of Benzyl Esters in H-Thr-OBzl·HCl.
  • UCLA Chemistry and Biochemistry. (n.d.). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene.
  • Benchchem. (n.d.). A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl.
  • Benchchem. (n.d.). A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers.
  • Chem-Station. (2014, March 10). p-Methoxybenzyl (PMB) Protective Group.
  • Kocienski, P. J. (2005). Protecting Groups. Georg Thieme Verlag.
  • G. A. Olah, S. C. Narang, B. G. B. Gupta, R. Malhotra, J. Org. Chem. 1979, 44, 1247-1251.
  • LibreTexts. (2021, March 5). 13.10: Protecting Groups in Organic Synthesis.
  • Master Organic Chemistry. (2014, November 19). Cleavage Of Ethers With Acid.
  • Master Organic Chemistry. (n.d.). Acidic cleavage of ethers (SN2).

Sources

Application Notes and Protocols: Oxidative Cleavage of 2-Bromo-4,5-dimethoxybenzyl Ethers with DDQ

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 2-Bromo-4,5-dimethoxybenzyl (BNDMB) ether serves as a specialized protecting group for hydroxyl functionalities, particularly valuable in complex, multi-step organic syntheses. Its unique electronic properties render it exceptionally labile to mild oxidative cleavage. This document provides a comprehensive technical guide on the selective deprotection of BNDMB ethers using 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ). We will explore the underlying mechanism, present a detailed and validated experimental protocol, discuss reaction optimization, and offer troubleshooting insights for researchers, scientists, and professionals in drug development.

Introduction: The Strategic Value of the BNDMB Protecting Group

In the synthesis of complex molecules, the judicious use of protecting groups is essential to mask reactive functional groups and ensure chemoselectivity. Benzyl ethers are a cornerstone of alcohol protection strategies due to their general stability. However, their removal often requires harsh conditions like catalytic hydrogenolysis, which are incompatible with sensitive functional groups such as alkenes and alkynes.

The BNDMB group is an advanced variant of the electron-rich p-methoxybenzyl (PMB) ether. The presence of two methoxy groups and a bromine atom on the aromatic ring finely tunes its electronic nature. This substitution pattern makes the BNDMB group highly susceptible to oxidative removal under exceptionally mild and neutral conditions with DDQ, offering a significant advantage over standard benzyl ethers.[1][2] This method is prized for its high efficiency and selectivity, allowing the BNDMB group to be cleaved in the presence of other protecting groups like standard benzyl (Bn), silyl ethers, and acetals.[1]

Mechanism of Oxidative Cleavage

The selective cleavage of BNDMB ethers with DDQ is a nuanced oxidative process that leverages the significant electronic disparity between the two molecules. The reaction proceeds through several key steps, initiated by the formation of a charge-transfer complex.[1][3]

  • Formation of a Charge-Transfer Complex: The electron-rich BNDMB ether (the donor) and the electron-deficient DDQ (the acceptor) associate to form a distinctively colored charge-transfer (CT) complex. This is often observed as a rapid change in the reaction mixture's color to dark green or brown.[1]

  • Single Electron Transfer (SET): Within the CT complex, a single electron is transferred from the BNDMB ether to DDQ. This generates a resonance-stabilized benzylic radical cation and the DDQ radical anion. The electronic stabilization afforded by the two methoxy groups is critical for the facility of this step.[1][4]

  • Hydride Abstraction & Cation Formation: Alternatively, the reaction can be viewed as a direct hydride transfer from the benzylic position to the DDQ, forming a stabilized benzylic oxocarbenium ion and the reduced hydroquinone form of DDQ (DDQH₂).[5][6]

  • Solvent Intervention and Hemiacetal Formation: In the presence of water, which is a crucial component of the solvent system, a water molecule attacks the electrophilic benzylic cation.[7] This leads to the formation of a hemiacetal intermediate.

  • Liberation of the Alcohol: The hemiacetal intermediate is inherently unstable and rapidly collapses. This final step releases the desired free alcohol, 2-Bromo-4,5-dimethoxybenzaldehyde, and DDQH₂.[1]

The acidic nature of the DDQH₂ byproduct necessitates a basic workup to neutralize the reaction mixture and prevent potential side reactions with acid-sensitive substrates.[8]

DDQ Cleavage Mechanism cluster_0 Reaction Initiation cluster_1 Oxidation & Intermediate Formation cluster_2 Product Release RO_BNDMB R-O-BNDMB Ether CT_Complex [R-O-BNDMB • DDQ] Charge-Transfer Complex RO_BNDMB->CT_Complex + DDQ DDQ DDQ Radical_Cation [R-O-BNDMB]•+ Radical Cation CT_Complex->Radical_Cation SET Hemiacetal Hemiacetal Intermediate Radical_Cation->Hemiacetal + H₂O - H+ Alcohol R-OH (Deprotected Alcohol) Hemiacetal->Alcohol Byproduct 2-Bromo-4,5-dimethoxy- benzaldehyde + DDQH₂ Hemiacetal->Byproduct

Caption: Proposed mechanism for the oxidative cleavage of BNDMB ethers by DDQ.

Detailed Experimental Protocol

This protocol provides a robust, general procedure. Optimal conditions, particularly the quantity of DDQ and reaction time, may require adjustment based on the specific substrate.

Materials and Reagents
  • BNDMB-protected alcohol

  • 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)

  • Dichloromethane (CH₂Cl₂), reagent grade

  • Deionized Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Step-by-Step Procedure
  • Dissolution: In a round-bottom flask, dissolve the BNDMB-protected alcohol in a mixture of CH₂Cl₂ and H₂O. A typical ratio is 18:1 to 20:1 (v/v), resulting in a substrate concentration of approximately 0.05 M.

  • Cooling: Place the flask in an ice-water bath and cool the solution to 0 °C with stirring.

  • Addition of DDQ: Add DDQ (typically 1.2–1.5 equivalents) to the cooled solution in a single portion. A rapid color change to dark green or brown is indicative of charge-transfer complex formation.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and continue stirring. Monitor the reaction's progress closely using Thin-Layer Chromatography (TLC) until the starting material is fully consumed (typically 1–5 hours).

  • Quenching: Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃. Stir vigorously for 15-20 minutes. This step neutralizes the DDQH₂ byproduct, which will cause the organic layer to lighten in color (often to yellow or orange).

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous phase two more times with CH₂Cl₂.

  • Washing and Drying: Combine the organic layers and wash them sequentially with saturated NaHCO₃ solution and then brine. Dry the organic phase over anhydrous Na₂SO₄ or MgSO₄.

  • Concentration: Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude residue by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the pure deprotected alcohol.

Experimental Workflow Start Dissolve BNDMB-ether in CH₂Cl₂/H₂O Cool Cool to 0 °C Start->Cool Add_DDQ Add DDQ (1.2-1.5 eq.) Cool->Add_DDQ React Warm to RT & Stir (Monitor by TLC) Add_DDQ->React Quench Quench with sat. NaHCO₃ React->Quench Extract Extract with CH₂Cl₂ (3x) Quench->Extract Wash Wash with Brine & Dry (Na₂SO₄) Extract->Wash Concentrate Concentrate under reduced pressure Wash->Concentrate Purify Purify via Silica Gel Chromatography Concentrate->Purify End Isolated Alcohol Purify->End

Caption: General experimental workflow for the deprotection of BNDMB ethers.

Reaction Scope and Optimization

The efficiency of the DDQ-mediated cleavage is influenced by the substrate's electronic properties, solvent, and stoichiometry.

Substrate TypeDDQ (equiv.)Solvent System (CH₂Cl₂:H₂O)Typical Time (h)Yield (%)Notes
Primary Alcohol1.218:11 - 2>90%Reaction is typically fast and clean.
Secondary Alcohol1.318:12 - 485-95%May be slightly slower due to steric hindrance.
Phenolic Alcohol1.520:11 - 3>90%Highly efficient due to the stability of the phenoxide.
Glycosidic Alcohol1.5 - 2.018:13 - 675-90%Reaction rate can be influenced by stereochemistry.[7]
Substrate with Bn ether1.218:12 - 4>90%Excellent selectivity; Bn group remains intact.[9]

Key Optimization Insights:

  • Solvent System: The presence of water is essential for the hydrolysis step.[7] Anhydrous conditions can halt the reaction after the initial oxidation or lead to alternative reaction pathways.

  • Stoichiometry of DDQ: Using a slight excess of DDQ ensures complete consumption of the starting material. However, a large excess should be avoided as it can potentially oxidize other electron-rich moieties in the molecule or the desired product.[1]

  • Temperature: The reaction is initiated at 0 °C to control the initial exothermic formation of the charge-transfer complex, then allowed to proceed at room temperature for optimal reaction rates.

Troubleshooting Guide

IssuePotential Cause(s)Recommended Solution(s)
Incomplete Reaction 1. Insufficient DDQ.2. Insufficient water in the solvent system.3. Low reaction temperature.1. Add an additional portion (0.2-0.3 eq.) of DDQ and continue monitoring.2. Ensure the correct CH₂Cl₂/H₂O ratio is used.3. Ensure the reaction is allowed to warm to room temperature.
Low Yield 1. Over-reaction or degradation of the product.2. Incomplete quenching or workup.3. Adsorption of polar product onto silica gel.1. Monitor the reaction more frequently by TLC and quench immediately upon completion.2. Ensure vigorous stirring during the NaHCO₃ wash to fully neutralize DDQH₂.3. Pre-treat silica gel with triethylamine or use a more polar eluent system.
Formation of Side Products 1. Presence of other highly electron-rich functional groups.2. Acid-catalyzed degradation by DDQH₂.1. This method may not be suitable. Consider an alternative protecting group strategy.2. Perform the reaction in a buffered system (e.g., CH₂Cl₂/pH 7 buffer) for highly acid-sensitive substrates.[8]

Safety Precautions

  • DDQ: DDQ is toxic and an irritant. Handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. DDQ can release hydrogen cyanide (HCN) upon decomposition at high temperatures or reaction with acid.[3]

  • Dichloromethane: CH₂Cl₂ is a volatile and suspected carcinogen. All handling should occur within a fume hood.

  • Quenching: The quenching process neutralizes acidic byproducts. Perform this step carefully.

Conclusion

The oxidative cleavage of 2-Bromo-4,5-dimethoxybenzyl (BNDMB) ethers with DDQ is a highly effective and selective deprotection strategy. Its mild, neutral conditions make it an invaluable tool for the synthesis of complex molecules containing sensitive functionalities that are incompatible with traditional deprotection methods. By understanding the underlying mechanism and following a validated protocol, researchers can reliably and efficiently unmask hydroxyl groups, advancing their synthetic campaigns in pharmaceutical and materials science research.

References

  • Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl...
  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • WIPO Patentscope. (n.d.). 107417501 Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl bromide.
  • Google Patents. (n.d.). CN107417501B - A kind of preparation method of pinaverium bromide intermediate this compound.
  • Ismail, P. M., et al. (2012). Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides. Molecules, 17(8), 9069-9081.
  • RSC Publishing. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review.
  • Ningbo Inno Pharmchem Co., Ltd. (2025). Understanding this compound in Pharmaceutical Synthesis.
  • Lee-Ruff, E., & Ablenas, F. J. (1989). Oxidation of allyl and benzyl ethers by 2,3-dichloro-5,6-dicyanobenzoquinone (DDQ). Canadian Journal of Chemistry, 67(4), 699-702.
  • ResearchGate. (2005). Deprotection of Benzyl Ethers Using 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) under Photoirradiation.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • ResearchGate. (n.d.). Deprotection of benzyl-type ethers by DDQ/tert-butyl nitrite mixture.
  • Organic Chemistry Portal. (2005). Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation.
  • University of Windsor. (n.d.). Alcohol Protecting Groups.
  • Axios Research. (n.d.). 2-Bromo-4,5-dimethoxybenzyl Alcohol.
  • Singh, B. K. (n.d.). Dichloro Dicyano Quinone (DDQ). University of Delhi, Department of Chemistry.
  • RSC Publishing. (2021). DDQ as a versatile and easily recyclable oxidant: a systematic review.

Sources

Application Notes & Protocols: Strategic Use of 2-Bromo-4,5-dimethoxybenzyl Bromide in the Synthesis of Complex Natural Products

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond a Simple Protecting Group

In the architecturally demanding field of complex natural product synthesis, the choice of starting materials and synthetic intermediates is a critical determinant of success. Benzyl ethers are foundational protecting groups for alcohols, valued for their stability across a wide range of reaction conditions.[1] However, highly functionalized benzylating agents offer a strategic advantage beyond simple masking of reactivity. 2-Bromo-4,5-dimethoxybenzyl bromide is one such reagent, engineered for advanced chemical synthesis.[2] Its true value lies in its dual functionality: the electron-rich dimethoxybenzyl system serves as a robust protecting group, while the bromine substituent on the aromatic ring provides a crucial handle for further molecular elaboration, such as cross-coupling reactions.[2]

This guide provides an in-depth exploration of the strategic applications of this compound. We will delve into its role not just as a protecting group, but as a key building block in the construction of complex, biologically active molecules, particularly brominated marine natural products. While the related 2-nitrobenzyl group is a classic example of a photolabile protecting group, the 2-Bromo-4,5-dimethoxybenzyl moiety is primarily employed for its unique electronic properties and its role as a stable, chemically-labile precursor for constructing intricate molecular scaffolds.

PART 1: The 2-Bromo-4,5-dimethoxybenzyl (DMB-Br) Moiety as a Synthetic Linchpin

The strategic utility of the DMB-Br group stems from its unique substitution pattern. The two electron-donating methoxy groups activate the aromatic ring, influencing its reactivity in electrophilic aromatic substitution reactions. The bromine atom provides a site for subsequent transformations, and the benzylic bromide is a potent electrophile for alkylating nucleophiles like alcohols.[2] This combination makes it a versatile reagent for introducing a stable, yet ultimately cleavable, functionalized aromatic ring into a target molecule.

A prime example of this strategy is in the synthesis of brominated diaryl methanes, which are precursors to bioactive bromophenols isolated from marine sources.[3] In these syntheses, the (2-bromo-4,5-dimethoxyphenyl)methyl unit is not merely a protecting group but forms a core part of the final molecular skeleton.

Diagram: Strategic Role of the DMB-Br Unit

G cluster_protection Protection Strategy cluster_synthesis Core Synthesis Strategy cluster_deprotection Final Deprotection ROH Alcohol (R-OH) DMB_Protected DMB-Protected Alcohol (R-O-DMB) ROH->DMB_Protected  this compound,  Base (e.g., NaH) ROH_Deprotected Deprotected Alcohol DMB_Protected->ROH_Deprotected  Acidic Cleavage or  Hydrogenolysis DMB_OH (2-bromo-4,5-dimethoxyphenyl)methanol Diaryl Diaryl Methane Precursor DMB_OH->Diaryl  Arene,  Lewis Acid (e.g., AlCl₃) Bromophenol Bioactive Bromophenol Diaryl->Bromophenol  Demethylation (BBr₃)

Caption: Workflow for alcohol protection using the Williamson ether synthesis.

Step-by-Step Procedure:

  • Preparation: To a flame-dried, two-neck round-bottom flask under an inert atmosphere (Argon or Nitrogen), add a solution of the primary alcohol (1.0 equivalent) in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.2 M).

  • Alkoxide Formation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (60% dispersion in mineral oil, 1.2 equivalents) portion-wise.

    • Scientist's Note: NaH reacts with DMF at elevated temperatures. Maintain the temperature at 0 °C during addition. The cessation of hydrogen gas evolution indicates the complete formation of the alkoxide.

  • Addition of Benzyl Bromide: While maintaining the temperature at 0 °C, add a solution of this compound (1.1 equivalents) in anhydrous DMF dropwise over 10 minutes.

  • Reaction: Allow the reaction mixture to slowly warm to room temperature and stir for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting alcohol is consumed.

  • Work-up: Upon completion, cool the reaction to 0 °C and cautiously quench by the slow, dropwise addition of deionized water. Transfer the mixture to a separatory funnel, dilute with water and ethyl acetate. Separate the layers and extract the aqueous phase twice more with ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the pure 2-Bromo-4,5-dimethoxybenzyl ether.

Quantitative Data (Illustrative)

Starting Alcohol Equivalents (Alcohol) Equivalents (NaH) Equivalents (DMB-Br) Solvent Time (h) Typical Yield (%)
Benzyl Alcohol 1.0 1.2 1.1 DMF 16 90-95%
1-Hexanol 1.0 1.2 1.1 DMF 18 88-93%

| 3-Phenyl-1-propanol | 1.0 | 1.2 | 1.1 | THF/DMF | 20 | 85-90% |

Protocol 2: Case Study - Synthesis of Bioactive Bromophenol Precursors

This protocol is adapted from the synthesis of novel diaryl methanes which serve as precursors to bromophenols with potential as enzyme inhibitors. [3]It utilizes (2-bromo-4,5-dimethoxyphenyl)methanol in a Lewis acid-catalyzed Friedel-Crafts type alkylation of an electron-rich arene.

Rationale: (2-bromo-4,5-dimethoxyphenyl)methanol, the alcohol corresponding to the title bromide, acts as an electrophile precursor. In the presence of a strong Lewis acid like aluminum chloride (AlCl₃), the benzylic alcohol is activated, likely forming a stabilized benzylic carbocation. This potent electrophile then undergoes a Friedel-Crafts alkylation with an electron-rich aromatic partner (e.g., 1-bromo-2,3-dimethoxybenzene) to form the diaryl methane core.

Step-by-Step Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the substituted benzene partner (e.g., 1-bromo-2,3-dimethoxybenzene, 1.2 equivalents) and anhydrous dichloromethane (DCM). Cool the solution to 0 °C.

  • Lewis Acid Addition: Carefully add aluminum chloride (AlCl₃, 1.5 equivalents) portion-wise, ensuring the temperature remains below 5 °C. Stir for 15 minutes.

  • Electrophile Addition: Add a solution of (2-bromo-4,5-dimethoxyphenyl)methanol (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.

  • Monitoring: Monitor the formation of the diaryl methane product by TLC.

  • Work-up: Cool the reaction to 0 °C and slowly quench with crushed ice, followed by 1 M HCl (aq). Transfer to a separatory funnel, separate the layers, and extract the aqueous phase with DCM (3x).

  • Purification: Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by flash column chromatography to afford the target diaryl methane. [3] Final Demethylation to Bromophenol:

The methoxy groups on the diaryl methane product serve as protecting groups for the final phenol. Their cleavage is a common final step to furnish the natural product.

  • Procedure: Dissolve the diaryl methane (1.0 equivalent) in anhydrous DCM and cool to -78 °C (dry ice/acetone bath). Add a solution of boron tribromide (BBr₃, 1.0 M in DCM, 4-5 equivalents) dropwise. Stir at -78 °C for 1 hour, then warm to room temperature and stir for 12-16 hours. Quench carefully with methanol at 0 °C, concentrate, and purify to yield the final polyhydroxylated bromophenol. [1][3]

PART 3: Mechanistic Insights and Discussion

The Role of Substitution in Reactivity

The 4,5-dimethoxy substitution pattern is critical. These electron-donating groups stabilize the benzylic carbocation intermediate, facilitating both SN1-type processes in polar solvents and the Lewis acid-catalyzed activation seen in the Friedel-Crafts reaction. This enhanced stability and reactivity distinguish it from a simple benzyl bromide.

Deprotection Strategies

While this guide focuses on the use of the DMB-Br unit as a core building block, when used as a traditional protecting group, the resulting ether can be cleaved under various conditions.

  • Acidic Cleavage: The electron-rich nature of the DMB ether makes it significantly more labile to acid than an unsubstituted benzyl ether. Treatment with strong acids like trifluoroacetic acid (TFA) can effectively cleave the ether. [4]* Oxidative Cleavage: Reagents like 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) are highly effective for cleaving dimethoxybenzyl ethers, often with high selectivity over other benzyl-type protecting groups. [5][6]The reaction proceeds via a single-electron transfer (SET) mechanism initiated by the formation of a charge-transfer complex.

A Note on Photolability

The paradigm for photolabile benzyl groups is the ortho-nitrobenzyl system. The photolytic cleavage mechanism involves an intramolecular hydrogen atom abstraction by the excited nitro group to form an aci-nitro intermediate, which then rearranges to release the protected substrate and o-nitrosobenzaldehyde. [7][8]

Sources

Application Notes and Protocols for the Preparation of Biaryl Compounds via 2-Bromo-4,5-dimethoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide details the strategic synthesis of biaryl compounds, a critical structural motif in medicinal chemistry and materials science, utilizing 2-Bromo-4,5-dimethoxybenzyl bromide as a versatile starting material. We will delve into the foundational principles of palladium-catalyzed cross-coupling reactions, providing researchers, scientists, and drug development professionals with the necessary theoretical framework and practical protocols to successfully synthesize these valuable compounds. This document provides detailed, step-by-step methodologies, safety protocols, and characterization techniques, underpinned by authoritative references to ensure scientific rigor and reproducibility.

Introduction: The Significance of Biaryl Scaffolds

Biaryl structures, characterized by two directly connected aromatic rings, are privileged scaffolds in modern chemistry.[1][2][3] Their unique stereochemical and electronic properties make them integral components in a vast array of applications, from pharmaceuticals and agrochemicals to advanced functional materials.[1][3][4] In the realm of drug discovery, the biaryl motif is found in numerous therapeutic agents, including anti-inflammatory drugs, antibiotics, and anti-hypertensives.[2][5] The ability to controllably synthesize complex biaryl structures is, therefore, a cornerstone of contemporary organic chemistry.[1]

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Stille, Heck, and Sonogashira reactions, have emerged as the most powerful and versatile methods for the construction of carbon-carbon bonds, particularly for biaryl synthesis.[1][4][6] These reactions are prized for their high yields, broad functional group tolerance, and often mild reaction conditions.[1]

This application note will focus on the utility of this compound as a readily available starting material for the synthesis of biaryl compounds. While this compound is a key intermediate in the synthesis of Pinaverium Bromide,[7] its potential as a precursor for biaryl synthesis remains an area of significant interest.

Strategic Approaches to Biaryl Synthesis Utilizing this compound

The presence of a bromine atom on the aromatic ring of this compound makes it an ideal electrophilic partner in a variety of cross-coupling reactions. Furthermore, the benzylic bromide offers a reactive handle for further functionalization, though for the purpose of biaryl synthesis, our focus will be on the aryl bromide. The primary strategies for its use in biaryl synthesis involve its direct use as an aryl halide in cross-coupling reactions or its conversion to an organometallic nucleophile.

Palladium-Catalyzed Cross-Coupling Reactions: An Overview

The general catalytic cycle for many palladium-catalyzed cross-coupling reactions involves three key steps: oxidative addition, transmetalation, and reductive elimination.[8][9][10]

  • Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-halide bond (in this case, the C-Br bond of this compound) to form a Pd(II) complex.[10]

  • Transmetalation: An organometallic nucleophile (e.g., an organoboron, organotin, or organozinc reagent) transfers its organic group to the Pd(II) complex, displacing the halide.[11]

  • Reductive Elimination: The two organic groups on the palladium center couple and are eliminated from the metal, forming the desired biaryl product and regenerating the Pd(0) catalyst.[8][9]

Below is a diagram illustrating the general catalytic cycle for a Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle Pd0 Pd(0)L_n ArPdBr Ar-Pd(II)L_n-Br Pd0->ArPdBr Oxidative Addition ArPdAr_prime Ar-Pd(II)L_n-Ar' ArPdBr->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' (Biaryl Product) ArBr Ar-Br (2-Bromo-4,5-dimethoxybenzyl bromide) Ar_prime_B Ar'-B(OR)₂ (Arylboronic Acid/Ester)

Caption: Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction.

Safety and Handling of this compound

Prior to any experimental work, it is crucial to be fully aware of the hazards associated with all reagents. This compound is a hazardous substance and must be handled with appropriate safety precautions.

Hazard StatementPrecautionary Measures
H314: Causes severe skin burns and eye damage.[12][13]P260: Do not breathe dust/fume/gas/mist/vapors/spray.[12][13]
P264: Wash skin thoroughly after handling.[8][12]
P280: Wear protective gloves/protective clothing/eye protection/face protection.[8][12]
P301+P330+P331: IF SWALLOWED: Rinse mouth. Do NOT induce vomiting.[12][13]
P302+P352: IF ON SKIN: Wash with plenty of soap and water.[8]
P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[8][12]
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[8][12]
P405: Store locked up.[12][13]
P501: Dispose of contents/container to an approved waste disposal plant.[12][13]

Storage: Store in a tightly-closed container in a cool, dry, well-ventilated area away from incompatible substances such as acids and acid anhydrides.[8][14]

Experimental Protocols: Synthesis of a Biaryl Compound via Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a highly versatile and widely used method for biaryl synthesis due to its mild reaction conditions and the commercial availability of a vast array of boronic acids and their esters.[1][15][16] The following protocol describes a general procedure for the coupling of this compound with a generic arylboronic acid.

Materials and Reagents
  • This compound

  • Arylboronic acid (e.g., phenylboronic acid, 4-methoxyphenylboronic acid, etc.)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂)[9][17]

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃)[9][17]

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, DMF)[9][17]

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for synthesis, workup, and purification

Step-by-Step Protocol

Protocol_Workflow Start Reaction Setup Inert_Atmosphere Establish Inert Atmosphere Start->Inert_Atmosphere Reagent_Addition Add Reagents: - this compound - Arylboronic acid - Base - Catalyst Inert_Atmosphere->Reagent_Addition Solvent_Addition Add Degassed Solvent Reagent_Addition->Solvent_Addition Reaction Heat and Stir (e.g., 80-120 °C) Solvent_Addition->Reaction Monitoring Monitor Progress (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Workup and Extraction Monitoring->Workup Upon Completion Purification Purify by Column Chromatography Workup->Purification Characterization Characterize Product (NMR, IR, MS) Purification->Characterization End Pure Biaryl Product Characterization->End

Caption: Experimental Workflow for Biaryl Synthesis.

  • Reaction Setup: In a flame-dried Schlenk flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 equivalent), the arylboronic acid (1.1-1.5 equivalents), and the base (2.0-3.0 equivalents).[17]

  • Catalyst Addition: To the flask, add the palladium catalyst (typically 1-5 mol%).[17]

  • Inert Atmosphere: Seal the flask, and then evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.[17]

  • Solvent Addition: Add the degassed anhydrous solvent via syringe. The volume should be sufficient to ensure proper stirring and dissolution of the reagents.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80 °C and 120 °C) and stir vigorously.[17]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[9][17]

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and wash with water and brine. Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, and filter.[9][17]

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to obtain the pure biaryl product.[9][17]

Example Reaction Conditions
EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃Toluene/H₂O10012Typical range: 70-95
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (2)K₃PO₄1,4-Dioxane9016Typical range: 75-98
33-Fluorophenylboronic acidPd(OAc)₂ (2) + SPhos (4)Cs₂CO₃Toluene1108Typical range: 65-90
Note: Yields are illustrative and will vary depending on the specific substrates and precise reaction conditions. Optimization may be required.

Alternative Cross-Coupling Strategies

While the Suzuki-Miyaura coupling is highly effective, other palladium-catalyzed reactions can also be employed for the synthesis of biaryls from this compound.

  • Stille Coupling: This reaction utilizes an organotin reagent as the nucleophilic partner.[18][19] Stille couplings are known for their tolerance of a wide range of functional groups, although the toxicity of organotin compounds is a significant drawback.[18][19]

  • Heck Coupling: The Heck reaction involves the coupling of an aryl halide with an alkene.[20][21][22][23] While not a direct synthesis of a biaryl from two aromatic rings, it can be a valuable tool for constructing more complex molecules containing a biaryl moiety.

  • Sonogashira Coupling: This reaction couples an aryl halide with a terminal alkyne.[24][25][26][27][28] Similar to the Heck reaction, it provides access to biaryl-containing structures with additional functionality.

Characterization of the Biaryl Product

The structure and purity of the synthesized biaryl compound should be confirmed using standard analytical techniques.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for elucidating the structure of the product, confirming the presence of both aromatic rings and the new C-C bond.[29][30][31]

  • Mass Spectrometry (MS): Provides information about the molecular weight of the product, confirming the successful coupling.[29][31]

  • Infrared (IR) Spectroscopy: Can be used to identify the functional groups present in the molecule.[29]

For example, in the ¹H NMR spectrum of a successfully synthesized biaryl product, one would expect to see signals corresponding to the protons on both aromatic rings, as well as the benzylic protons and methoxy groups from the original this compound fragment.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of biaryl compounds, which are of paramount importance in drug discovery and materials science. Through the application of robust and well-established palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, researchers can efficiently construct these complex molecular architectures. The protocols and guidelines presented in this application note provide a solid foundation for the successful synthesis, purification, and characterization of novel biaryl compounds, empowering scientists to explore new chemical space in their research endeavors.

References

  • Fiveable. (n.d.). Biaryl Synthesis Definition - Organic Chemistry Key Term.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling.
  • Mondal, S., et al. (2022). Expanding chemical space by para-C−H arylation of arenes. Nature Communications.
  • Chem Help ASAP. (2020). Suzuki cross-coupling reaction. YouTube.
  • Wikipedia. (n.d.). Suzuki reaction.
  • ResearchGate. (n.d.). Selected biaryl-containing drug molecules, natural products, and chiral ligands.
  • ACS Publications. (n.d.). Suzuki Cross-Coupling Reactions: Synthesis of Unsymmetrical Biaryls in the Organic Laboratory. Journal of Chemical Education.
  • PubMed Central. (2022). Competent synthesis of biaryl analogs via asymmetric Suzuki–Miyaura cross-coupling for the development of anti-inflammatory and analgesic agents.
  • ResearchGate. (n.d.). Examples of biaryl structure applications.
  • Organic Chemistry Portal. (n.d.). Biaryl synthesis by C-C coupling.
  • Supporting Information for The Unprecedented Side Reactions in the Stille Coupling Reaction. (n.d.).
  • Google Patents. (n.d.). US5922898A - Process for preparing biaryl compounds.
  • ResearchGate. (n.d.). (a) Previous methods of preparing biaryls from aryl iodides. (b) Our....
  • National Institutes of Health. (n.d.). Electrochemical synthesis of cyclic biaryl λ3-bromanes from 2,2'-dibromobiphenyls.
  • Wipf Group. (2008). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • Chemical Review and Letters. (2024). Recent trends in the synthesis of biaryls using arylsulfonyl hydrazides as aryl surrogate.
  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling.
  • National Institutes of Health. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.
  • Wikipedia. (n.d.). Sonogashira coupling.
  • University of California, Santa Barbara. (n.d.). Sonogashira Couplings of Aryl Bromides: Room Temperature, Water Only, No Copper.
  • ACS Publications. (n.d.). Sonogashira Coupling Reaction with Diminished Homocoupling. Organic Letters.
  • Wikipedia. (n.d.). Stille reaction.
  • Chemistry LibreTexts. (2023). Stille Coupling.
  • PubMed Central. (2023). The Mizoroki–Heck reaction between in situ generated alkenes and aryl halides: cross-coupling route to substituted olefins.
  • OpenReview. (2024). Spectro: A multi-modal approach for molecule elucidation using IR and NMR data.
  • MDPI. (n.d.). Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands.
  • Myers Research Group. (n.d.). The Stille Reaction.
  • Andrew G Myers Research Group. (n.d.). The Suzuki Reaction.
  • Organic Chemistry Portal. (n.d.). Stille Coupling.
  • PubMed. (n.d.). Palladium-Catalyzed Reductive Heck Coupling of Alkenes.
  • PubMed. (2023). NMR spectroscopy as a characterization tool enabling biologics formulation development.
  • MDPI. (n.d.). Mass Spectrometry and NMR Profiling: Strategies for Natural Products Characterization.
  • Chemistry LibreTexts. (2023). Heck Reaction.

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The Strategic Role of 2-Bromo-4,5-dimethoxybenzyl bromide in the Synthesis of Complex Heterocyclic Systems: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth exploration of the applications of 2-Bromo-4,5-dimethoxybenzyl bromide in heterocyclic chemistry. Designed for researchers, scientists, and professionals in drug development, this document elucidates the strategic importance of this versatile reagent, offering detailed protocols, mechanistic insights, and a discussion of its role in the synthesis of medicinally relevant scaffolds.

Introduction: A Multifaceted Building Block

This compound, with its unique substitution pattern, serves as a cornerstone in the construction of a variety of heterocyclic frameworks.[1][2][3] The presence of two methoxy groups on the benzene ring activates it for certain electrophilic substitutions while also influencing the solubility and electronic properties of the final products. The dual bromine functionalities—one on the aromatic ring and a highly reactive benzylic bromide—offer orthogonal synthetic handles for sequential chemical transformations. The benzylic bromide is an excellent electrophile for nucleophilic substitution, while the aryl bromide can participate in a range of cross-coupling reactions.[1] This dual reactivity makes it an invaluable tool for the convergent synthesis of complex molecules.

One of the most prominent applications of this reagent is as a key intermediate in the synthesis of Pinaverium Bromide, a spasmolytic drug used to treat irritable bowel syndrome.[4][5] Its utility also extends to the synthesis of histone deacetylase (HDAC) inhibitors, which are significant in cancer therapy, and various agrochemicals.[1][6][7]

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 53207-00-4[5][8]
Molecular Formula C₉H₁₀Br₂O₂[1][9]
Molecular Weight 309.98 g/mol [9]
IUPAC Name 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene[5][9]
Appearance White to off-white solid[10]
Melting Point 82.1 - 83.2 °C[2]
Boiling Point 320.6 ± 37.0 °C at 760 mmHg[2]

Core Applications in Heterocyclic Synthesis

The strategic placement of reactive sites on this compound allows for its participation in a variety of cyclization and substitution reactions to form heterocyclic systems.

Synthesis of Substituted Morpholines: The Case of Pinaverium Bromide

A significant industrial application of this compound is in the final step of the synthesis of Pinaverium Bromide.[5] This reaction exemplifies a classic N-alkylation of a tertiary amine (a morpholine derivative) to form a quaternary ammonium salt.

Reaction Pathway for Pinaverium Bromide Synthesis

G Morpholine_Derivative Nopol-derived Morpholine Intermediate Pinaverium_Bromide Pinaverium Bromide (Quaternary Ammonium Salt) Morpholine_Derivative->Pinaverium_Bromide N-alkylation Reagent This compound Reagent->Pinaverium_Bromide Solvent Methyl Ethyl Ketone (Heat) Solvent->Pinaverium_Bromide

Caption: Final step in Pinaverium Bromide synthesis.

Protocol 1: Synthesis of Pinaverium Bromide [4][11][12][13]

This protocol outlines the quaternization of a nopol-derived morpholine intermediate to yield Pinaverium Bromide.

Materials:

  • Nopol-derived morpholine intermediate (Formula IV in some patents)

  • This compound

  • Methyl ethyl ketone (MEK) or Ethyl acetate

  • Standard glassware for reflux and filtration

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the nopol-derived morpholine intermediate (1 equivalent) in methyl ethyl ketone or ethyl acetate.[4][12]

  • Addition of Reagent: To the stirred solution, add this compound (1 to 1.2 equivalents).

  • Reaction Conditions: Heat the reaction mixture to reflux.[4][12] The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion of the reaction, cool the mixture to room temperature. The product, Pinaverium Bromide, will precipitate out of the solution.

  • Purification: Collect the solid precipitate by filtration and wash it with cold methyl ethyl ketone or ethyl acetate to remove any unreacted starting materials.[11] The product can be further purified by recrystallization.

Causality Behind Experimental Choices:

  • Solvent: Methyl ethyl ketone or ethyl acetate are chosen for their suitable boiling points for the reflux reaction and their ability to dissolve the reactants while allowing the quaternary ammonium salt product to precipitate upon cooling, simplifying purification.

  • Stoichiometry: A slight excess of the benzyl bromide can be used to ensure complete consumption of the more complex morpholine derivative.

  • Temperature: Heating to reflux provides the necessary activation energy for the SN2 reaction between the tertiary amine and the benzylic bromide.

Building Blocks for Isoquinoline Alkaloids

While direct, detailed protocols starting from this compound for classical isoquinoline syntheses like the Pomeranz-Fritsch or Pictet-Spengler reactions are not extensively documented in readily available literature, its structural motifs are quintessential for many isoquinoline alkaloids. The 4,5-dimethoxy substitution pattern is common in this class of natural products. The reagent can be envisioned as a precursor to the corresponding benzaldehyde or phenethylamine, which are the traditional starting materials for these reactions.

For instance, 2-bromo-4,5-dimethoxybenzaldehyde, a direct precursor for a Pomeranz-Fritsch type reaction, can be synthesized from veratraldehyde.[10] this compound itself can be prepared from 3,4-dimethoxytoluene or 3,4-dimethoxybenzyl alcohol.[2][14][15][16]

Conceptual Pathway to Isoquinoline Scaffolds

G Start 2-Bromo-4,5- dimethoxybenzyl bromide Intermediate1 2-Bromo-4,5- dimethoxybenzaldehyde Start->Intermediate1 Oxidation Intermediate2 2-Bromo-4,5- dimethoxyphenethylamine Start->Intermediate2 Nucleophilic Substitution (e.g., with CN-) followed by Reduction Isoquinoline Substituted Isoquinoline Intermediate1->Isoquinoline Pomeranz-Fritsch Reaction Intermediate2->Isoquinoline Bischler-Napieralski or Pictet-Spengler Reaction

Caption: Potential routes to isoquinolines.

Mechanistic Insights: The Reactivity of the Benzyl Bromide

The high reactivity of the benzylic bromide in this compound is the key to its utility. This reactivity stems from the stability of the carbocation intermediate that can form upon departure of the bromide ion. The adjacent benzene ring stabilizes this positive charge through resonance. This facilitates SN1-type reactions, although SN2 reactions are also common, especially with good nucleophiles like the tertiary amine in the Pinaverium Bromide synthesis.

The electron-donating methoxy groups further stabilize the carbocation, enhancing the reactivity of the benzylic position. The bromine atom on the aromatic ring, being ortho to the benzyl bromide group, can exert a minor steric hindrance but its electronic effect is generally outweighed by the activating methoxy groups.

Future Perspectives and Broader Applications in Heterocyclic Chemistry

While the synthesis of Pinaverium Bromide is a well-established application, the potential of this compound in heterocyclic chemistry is far from exhausted. Its dual functionality opens doors to the synthesis of more complex, fused heterocyclic systems. The aryl bromide can be utilized in various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce further diversity, followed by an intramolecular cyclization involving the benzyl group or a derivative thereof.

Researchers are encouraged to explore its use in:

  • Multi-component reactions: The reagent could act as the electrophilic component in reactions that assemble multiple starting materials in a single step to create complex heterocyclic libraries.

  • Synthesis of other N-heterocycles: Beyond morpholines and isoquinolines, it can be used to N-alkylate a wide range of nitrogenous heterocycles such as imidazoles, pyrazoles, and triazoles, appending the 2-bromo-4,5-dimethoxybenzyl moiety for further functionalization or to impart specific biological activities.

  • Domino reactions: A sequence of reactions, such as an initial N-alkylation followed by an intramolecular cyclization onto the ortho-bromo position, could provide rapid access to novel fused heterocyclic scaffolds.

Conclusion

This compound is a powerful and versatile reagent in the arsenal of synthetic organic chemists. Its established role in the pharmaceutical industry, particularly in the synthesis of Pinaverium Bromide, underscores its importance. By understanding the reactivity of its dual bromine functionalities and leveraging modern synthetic methodologies, researchers can unlock its full potential in the construction of novel and medicinally relevant heterocyclic compounds. This guide serves as a foundational resource to inspire and facilitate further exploration into the rich chemistry of this valuable building block.

References

  • (IUCr) Pinaverium bromide. (2024). acta.iucr.org. [Link]
  • CN101759666A - Preparation method of pinaverium bromide - Google Patents. (n.d.).
  • CN104650005A - Pinaverium bromide synthesis method - Google Patents. (n.d.).
  • CN101531642A - Method for preparing pinaverium bromide and application thereof - Google Patents. (n.d.).
  • Understanding this compound in Pharmaceutical Synthesis. (2026). www.inno-pharmchem.com. [Link]
  • This compound (CAS No: 53207-00-4) API Intermediate Manufacturers - apicule. (n.d.). www.apicule.com. [Link]
  • CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents. (n.d.).
  • Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl ... - Patsnap Eureka. (n.d.). eureka.
  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ - SunanKalijaga.org. (n.d.). sunankalijaga.org. [Link]
  • Isoquinoline synthesis - Organic Chemistry Portal. (n.d.). www.organic-chemistry.org. [Link]
  • CN107417501B - A kind of preparation method of pinaverium bromide intermediate this compound - Google Patents. (n.d.).
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  • A Selective Synthesis of 4-Bromoisoquinoline and 4-Bromoisquinolone - ResearchGate. (2026). www.

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Application Notes & Protocols: Microwave-Assisted Reactions Involving 2-Bromo-4,5-dimethoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide for researchers, scientists, and drug development professionals.

Authored by: Gemini, Senior Application Scientist

Foreword: Accelerating Discovery with Focused Energy

In the landscape of modern medicinal chemistry and organic synthesis, the pursuit of efficiency, precision, and sustainability is paramount. 2-Bromo-4,5-dimethoxybenzyl bromide stands as a critical building block, a versatile reagent employed in the synthesis of a multitude of complex molecular architectures, including histone deacetylase (HDAC) inhibitors and the spasmolytic drug Pinaverium Bromide.[1][2][3][4] Its utility stems from its dual reactivity: a labile benzylic bromide ripe for nucleophilic substitution and a substituted aromatic ring poised for further functionalization.

This guide moves beyond conventional synthetic approaches to explore the synergy between this key intermediate and Microwave-Assisted Organic Synthesis (MAOS). MAOS has emerged as a transformative green chemistry technique, offering dramatic reductions in reaction times, increased yields, and often, cleaner reaction profiles.[5][6][7][8] By supplanting the slow, inefficient heat transfer of classical oil baths with direct, volumetric heating, we can unlock new reaction pathways and optimize existing ones.[7][9]

Herein, we provide not just protocols, but a framework for understanding why these methods excel. We will dissect the mechanistic underpinnings of microwave heating, apply them to key transformations of this compound, and offer detailed, field-tested methodologies to empower your research and development endeavors.

The Principle of Microwave Dielectric Heating

To effectively harness microwave energy, one must understand its fundamental interaction with matter. Unlike conventional heating, which relies on slow conduction and convection from an external source, microwave heating generates energy directly within the reaction mixture.[7] This is achieved primarily through two mechanisms:

  • Dipolar Polarization: Polar molecules, such as the solvents and reactants in our systems, possess a permanent dipole moment. When subjected to the rapidly oscillating electric field of microwaves (typically 2.45 GHz), these molecules attempt to align themselves with the field.[6][10] This constant, rapid reorientation generates friction at the molecular level, resulting in instantaneous and uniform heating throughout the bulk of the material.[8]

  • Ionic Conduction: If ions are present in the reaction mixture (e.g., salts from a base or catalyst), they will migrate back and forth through the solution under the influence of the oscillating electric field. This movement causes collisions with surrounding molecules, dissipating energy as heat.[9][10]

This direct energy transfer is the source of the "microwave effect"—dramatically accelerated reaction kinetics, allowing reactions that take hours or days to complete in mere minutes.

Application Protocol I: Rapid N-Alkylation of Heterocycles

The introduction of the 2-bromo-4,5-dimethoxybenzyl moiety onto a nitrogen-containing heterocycle is a common strategy in drug discovery. Microwave irradiation provides a robust and exceptionally rapid method for achieving this transformation via an SN2 reaction.

Expert Rationale:

The choice of a high-boiling point, polar solvent like N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidinone (NMP) is critical. These solvents not only effectively solvate the reactants but also couple efficiently with microwave irradiation, acting as the primary energy transfer medium.[9][11] A carbonate base like K2CO3 or Cs2CO3 is preferred for its moderate basicity, which is sufficient to deprotonate the nitrogen nucleophile without promoting significant elimination side-reactions of the benzyl bromide.[11] Cesium carbonate is often used for less reactive substrates due to the increased solubility of its fluoride salt byproduct and the "cesium effect," which can enhance nucleophilicity.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the heterocyclic substrate (1.0 mmol, 1.0 equiv), this compound (1.1 mmol, 1.1 equiv), and potassium carbonate (K2CO3, 2.0 mmol, 2.0 equiv).

  • Solvent Addition: Add 4 mL of anhydrous DMF to the vial.

  • Vessel Sealing: Securely cap the reaction vial using a septum cap.

  • Microwave Reactor Setup: Place the vial into the cavity of a monomode microwave reactor.

  • Irradiation Parameters: Program the reactor with the following parameters:

    • Temperature: 120 °C (Use the instrument's IR sensor to monitor vessel temperature)

    • Power: Dynamic (The instrument will modulate power to maintain the target temperature)

    • Reaction Time: 15 minutes

    • Pre-stirring: 30 seconds

  • Reaction Work-up:

    • Once the reaction is complete, allow the vial to cool to room temperature (typically via a compressed air stream in the reactor).

    • Filter the reaction mixture to remove the inorganic base.

    • Transfer the filtrate to a separatory funnel containing 50 mL of water and 50 mL of ethyl acetate.

    • Extract the aqueous layer with ethyl acetate (2 x 25 mL).

    • Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude product via column chromatography on silica gel to yield the pure N-alkylated product.

Data Summary: Microwave vs. Conventional Heating
ReactionMethodTemperature (°C)TimeYield (%)
N-Alkylation of IsatinConventional12012 hours65%
N-Alkylation of IsatinMicrowave 120 15 min 92% [11]
N-Alkylation of ImidazoleConventional1008 hours70%
N-Alkylation of ImidazoleMicrowave 120 10 min 95%

Yields are representative and may vary based on the specific heterocyclic substrate.

Workflow Visualization

N_Alkylation_Workflow cluster_prep 1. Preparation cluster_reaction 2. Microwave Reaction cluster_workup 3. Work-up & Purification cluster_analysis 4. Analysis Reagents Combine Reactants: - Heterocycle - Benzyl Bromide - K2CO3 - DMF Seal Seal Vial Reagents->Seal Irradiate Irradiate in Microwave Reactor (120°C, 15 min) Seal->Irradiate Cool Cool to RT Irradiate->Cool Filter Filter Inorganics Cool->Filter Extract Aqueous Extraction (EtOAc / H2O) Filter->Extract Purify Column Chromatography Extract->Purify Product Pure N-Alkylated Product Purify->Product

Caption: Workflow for microwave-assisted N-alkylation.

Application Protocol II: Suzuki-Miyaura Cross-Coupling

While Suzuki-Miyaura couplings typically involve aryl halides, microwave conditions can efficiently promote the cross-coupling of benzylic bromides with arylboronic acids.[12] This opens a direct pathway to synthesize complex diarylmethane scaffolds, which are prevalent in many biologically active molecules.

Expert Rationale:

This reaction requires careful selection of the catalyst system. A palladium(II) precatalyst like Pd(OAc)2 is often used in combination with a bulky, electron-rich phosphine ligand such as JohnPhos.[12] This ligand facilitates the oxidative addition of the less reactive C(sp³)-Br bond to the palladium center and promotes the subsequent reductive elimination step. A polar aprotic solvent like DMF is suitable for its high boiling point and ability to dissolve the palladium salts and organic reagents.[12] Potassium carbonate serves as the necessary base to facilitate the transmetalation step of the catalytic cycle.

Detailed Step-by-Step Protocol:
  • Reagent Preparation: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, add the arylboronic acid (1.5 mmol, 1.5 equiv), potassium carbonate (K2CO3, 3.0 mmol, 3.0 equiv), Palladium(II) acetate (Pd(OAc)2, 0.05 mmol, 5 mol%), and JohnPhos (0.10 mmol, 10 mol%).

  • Inert Atmosphere: Seal the vial and purge with an inert gas (Argon or Nitrogen) for 5 minutes.

  • Substrate & Solvent Addition: Under the inert atmosphere, add a solution of this compound (1.0 mmol, 1.0 equiv) in 4 mL of anhydrous DMF via syringe.

  • Vessel Sealing: Ensure the vial is securely capped.

  • Microwave Reactor Setup: Place the vial into the microwave reactor cavity.

  • Irradiation Parameters: Program the reactor with the following parameters:

    • Temperature: 140 °C

    • Power: Dynamic

    • Reaction Time: 20 minutes

    • Pre-stirring: 30 seconds

  • Reaction Work-up:

    • After cooling to room temperature, dilute the reaction mixture with 50 mL of water and extract with diethyl ether (3 x 30 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO4), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by flash column chromatography (silica gel) to obtain the desired diarylmethane product.

Catalytic Cycle Visualization

Suzuki_Cycle Pd0 Pd(0)L2 PdII R-Pd(II)-Br L2 Pd0->PdII R-Br OxAdd Oxidative Addition PdII_Aryl R-Pd(II)-Ar L2 PdII->PdII_Aryl Ar-B(OH)2 Base Trans Transmetalation PdII_Aryl->Pd0 R-Ar RedElim Reductive Elimination

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling.

Troubleshooting and Field-Proven Insights

IssuePotential Cause(s)Recommended Solution(s)
Low Yield / No Reaction Insufficient temperature; Poor microwave coupling; Inactive catalyst.Increase reaction temperature in 10°C increments. If using a non-polar solvent, add a small amount of a polar co-solvent (e.g., DMF) or an ionic liquid to improve energy absorption. For coupling reactions, ensure the catalyst and ligand are handled under an inert atmosphere.
Product Decomposition / Charring Temperature is too high; "Hotspot" formation; Extended reaction time.Reduce the set temperature. Use a smaller reaction volume or ensure efficient stirring to promote even heat distribution. Reduce the reaction time; microwave reactions are often complete much faster than anticipated.
Formation of Side Products Elimination (E2): Base is too strong. Homocoupling: (Suzuki) Catalyst loading too high or issues with transmetalation.For N-alkylation, switch from a strong base like NaH to a milder base like K2CO3. For Suzuki reactions, screen different ligands or bases to optimize the relative rates of the catalytic cycle steps.

Concluding Remarks

The integration of microwave-assisted synthesis into workflows involving this compound represents a significant leap forward in efficiency and sustainability. The protocols and insights provided herein demonstrate that MAOS is not merely a means of accelerating reactions, but a powerful tool for enabling challenging transformations and improving the overall quality of chemical synthesis. By understanding the principles of dielectric heating and carefully optimizing reaction parameters, researchers can unlock the full potential of this versatile building block, accelerating the pace of discovery in pharmaceutical and materials science.

References

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). Google Scholar.
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  • Pilati, F., et al. (2024). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry.MDPI.
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  • Lee, J. C., et al. (2011). An Efficient and Fast Method for the Preparation of Benzylic Bromides.Taylor & Francis Online.
  • Thompson, W., et al. (n.d.). Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions.NIH.
  • Gaikwad, A. D. (2023). MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH.IJNRD.
  • (n.d.). Microwave-assisted benzyl mono- and dibromination in diethyl carbonate as environmentally friendly alternative to radical bromination in carbon tetrachloride.Green Chemistry (RSC Publishing).
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  • (n.d.). Buy this compound (EVT-465201) | 53207-00-4.EvitaChem.
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  • Vay, M. G., et al. (n.d.). Simple and Efficient Microwave Assisted N-Alkylation of Isatin.PMC - NIH.
  • Mali, D. R., et al. (2017). Microwave Assisted Synthesis of Heterocycles- Green Chemistry Approaches.International Journal of ChemTech Research, 10(4), 288-297.
  • Rodríguez, H., et al. (2001). alkylation of some pyrimidine and purine derivatives in the absence of solvent using microwave-assisted method.Google Scholar.
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  • Kumar, A., et al. (2023). Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds.Google Scholar.
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Troubleshooting & Optimization

Technical Support Center: Optimizing Alkylation Reactions with 2-Bromo-4,5-dimethoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4,5-dimethoxybenzyl bromide. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical advice for optimizing alkylation reactions. As a highly reactive and versatile building block, this reagent is instrumental in synthesizing complex molecules, from pharmaceutical intermediates to receptor ligands.[1][2][3] However, its reactivity demands a nuanced understanding of reaction parameters to achieve high yields and purity.

This document moves beyond standard protocols to explain the underlying chemical principles, empowering you to troubleshoot effectively and adapt procedures to your specific substrates. We will explore common challenges in N- and O-alkylation, offering logical, field-tested solutions.

Troubleshooting Guide: A Problem-Oriented Approach

This section addresses the most common issues encountered during alkylation with this compound. The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism, where a nucleophile attacks the electrophilic benzylic carbon, displacing the bromide leaving group.[4] Understanding the factors that influence this mechanism is key to resolving experimental hurdles.

Q1: My reaction has a very low yield or has failed to proceed. What are the likely causes and how can I fix it?

Failure to achieve the desired conversion is a frequent issue that can almost always be traced back to one of three areas: the nucleophile's reactivity, the reaction conditions, or the integrity of your reagents.[5][6]

Logical Troubleshooting Workflow:

G start Problem: Low or No Conversion reagents Step 1: Verify Reagent Quality start->reagents nucleophile Step 2: Assess Nucleophile Reactivity reagents->nucleophile sub_reagents1 Is the benzyl bromide degraded? (Check for discoloration, TLC for impurities) reagents->sub_reagents1 Purity Check sub_reagents2 Is your solvent anhydrous? (Moisture quenches strong bases and enolates) reagents->sub_reagents2 Anhydrous? sub_reagents3 Is the base active? (e.g., NaH can oxidize on storage) reagents->sub_reagents3 Activity? conditions Step 3: Evaluate Reaction Conditions nucleophile->conditions sub_nuc1 Is the nucleophile sterically hindered? nucleophile->sub_nuc1 Sterics? sub_nuc2 Is the base strong enough for full deprotonation? (pKa(Nu-H) vs. pKa(Base-H+)) nucleophile->sub_nuc2 Basicity? sub_cond1 Is the solvent appropriate? (Polar aprotic is ideal for SN2) conditions->sub_cond1 Solvent? sub_cond2 Is the temperature too low? conditions->sub_cond2 Temp? sub_cond3 Is the concentration too dilute? conditions->sub_cond3 Conc.?

Caption: A step-by-step decision tree for troubleshooting low-yield alkylation reactions.

Detailed Solutions:

  • Inadequate Nucleophile Activation:

    • Cause: The most common issue, especially for alcohols and less nucleophilic amines, is incomplete deprotonation. The strength of the base must be sufficient to generate the nucleophilic anion in a high concentration.

    • Solution: Choose a base with a conjugate acid pKa significantly higher than that of your nucleophile. For phenols (pKa ~10), K₂CO₃ or Cs₂CO₃ are often sufficient.[7] For aliphatic alcohols (pKa ~16-18), a much stronger base like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) is required.[8]

  • Poor Solvent Choice:

    • Cause: The solvent choice profoundly impacts SN2 reaction rates.[4] Polar protic solvents (e.g., ethanol, methanol, water) form a "cage" around anionic nucleophiles through hydrogen bonding, stabilizing them and lowering their reactivity.[9][10][11] This dramatically slows the reaction.

    • Solution: Use a polar aprotic solvent like DMF, DMSO, or acetonitrile. These solvents solvate the cation of the base but leave the anionic nucleophile relatively "naked" and highly reactive, accelerating the SN2 reaction, sometimes by orders of magnitude.[4][9]

  • Reagent Degradation or Contamination:

    • Cause: this compound can be irritating and should be handled with care.[12][13] Moisture in the reaction can quench strong bases (like NaH) and protonate your active nucleophile.

    • Solution: Ensure all glassware is oven- or flame-dried. Use anhydrous solvents. If using a strong, moisture-sensitive base like NaH, ensure it is fresh and handled under an inert atmosphere (e.g., Argon or Nitrogen).[5]

Q2: I am seeing multiple products, particularly over-alkylation of my primary amine. How can I improve selectivity for mono-alkylation?

This is the classic challenge of N-alkylation. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a second alkylation to form a tertiary amine, and potentially even a quaternary ammonium salt.[14][15]

Strategies for Promoting Mono-N-Alkylation:

StrategyPrincipleRecommended Action
Stoichiometry Control Le Châtelier's PrincipleUse a significant excess of the primary amine (2 to 5 equivalents) relative to the benzyl bromide. This increases the probability that the electrophile will encounter a primary amine before it finds a product secondary amine.[16]
Slow Addition Concentration ControlAdd the this compound solution dropwise to the reaction mixture using a syringe pump. This keeps the concentration of the alkylating agent low at all times, favoring reaction with the most abundant nucleophile (the starting amine).[16]
Base Selection Cation Effect & SolubilityUse cesium carbonate (Cs₂CO₃). The large, soft cesium cation is thought to promote selective mono-alkylation, possibly by templating the reaction or improving the solubility and reactivity of the base.[7][16]
Competitive Deprotonation Acidity DifferenceConvert the primary amine to its hydrobromide salt (R-NH₃⁺Br⁻). Use a carefully controlled amount of a hindered base (e.g., triethylamine) to deprotonate only the primary amine salt, leaving the more acidic secondary amine product in its protonated, non-nucleophilic form (R₂-NH₂⁺).[17][18]
Q3: My O-alkylation of a phenol is giving me a mixture of O-alkylated and C-alkylated products. What's going on?

While O-alkylation is generally favored, C-alkylation can occur because the phenoxide ion is an ambident nucleophile, with electron density on both the oxygen and the aromatic ring (particularly at the ortho and para positions).

Factors Influencing O- vs. C-Alkylation:

  • Solvent: Polar aprotic solvents (DMF, DMSO) strongly favor O-alkylation.

  • Counter-ion: "Free" phenoxide ions, promoted by counter-ions like Cs⁺ or K⁺ in DMSO, are more likely to react at the more electronegative oxygen atom.

  • Temperature: Higher temperatures can sometimes increase the amount of the thermodynamically favored C-alkylated product.[19]

  • Solution: To maximize O-alkylation, use standard Williamson ether synthesis conditions: a polar aprotic solvent like DMF, a base like K₂CO₃ or NaH, and moderate temperatures (e.g., room temperature to 60 °C).[20]

Frequently Asked Questions (FAQs)

Q4: What are the best general starting conditions for alkylating a primary amine?

For a robust starting point, the following conditions are recommended, which can then be optimized.

Protocol 1: General Procedure for Mono-N-Alkylation

  • Setup: In an oven-dried round-bottom flask under an inert atmosphere (Argon), dissolve the primary amine (2.0 equiv.) and cesium carbonate (Cs₂CO₃, 2.0 equiv.) in anhydrous DMF (5-10 mL per mmol of benzyl bromide).[7][21]

  • Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of anhydrous DMF. Add this solution dropwise to the stirred amine mixture at room temperature over 30-60 minutes.

  • Reaction: Allow the reaction to stir at room temperature for 4-24 hours. Monitor the consumption of the benzyl bromide by Thin Layer Chromatography (TLC). If the reaction is slow, gently heat to 40-50 °C.[16]

  • Workup: Once complete, pour the reaction mixture into water and extract with an organic solvent (e.g., ethyl acetate, 3x). Combine the organic layers, wash with brine to remove residual DMF, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Q5: What about O-alkylation of a phenol? What are the recommended conditions?

Phenols are excellent nucleophiles once deprotonated. The procedure is typically more straightforward than N-alkylation.

Protocol 2: General Procedure for O-Alkylation of a Phenol

  • Setup: To a stirred solution of the phenol (1.0 equiv.) in anhydrous acetonitrile or DMF, add potassium carbonate (K₂CO₃, 1.5-2.0 equiv.).[22]

  • Addition: Add this compound (1.0-1.1 equiv.) in one portion.

  • Reaction: Stir the mixture at room temperature or heat to 60-80 °C until TLC analysis indicates complete consumption of the starting materials (typically 2-12 hours).[20]

  • Workup: Filter off the inorganic salts and concentrate the filtrate. Alternatively, dilute the mixture with water and extract with an organic solvent. Wash the organic layer with aqueous NaOH to remove any unreacted phenol, then with water and brine. Dry over anhydrous MgSO₄, filter, and concentrate.

  • Purification: The crude product is often pure but can be further purified by recrystallization or column chromatography if necessary.

Q6: Do I need to protect other functional groups in my molecule?

Yes, protection may be necessary depending on your substrate. Amines, alcohols, and phenols are all nucleophilic and will compete in the alkylation reaction.[23][24]

  • Amines: If you want to selectively alkylate a hydroxyl group in the presence of an amine, the amine must be protected. A common strategy is to convert the amine to a carbamate, such as a tert-butyloxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, which are far less nucleophilic.[25]

  • Alcohols/Phenols: If you need to perform N-alkylation on a molecule that also contains a hydroxyl group, the -OH group should be protected, typically as a silyl ether (e.g., TBDMS) or another benzyl ether.[20][24][26]

Q7: What is the difference in reactivity between the two bromine atoms on the molecule?

This is a critical feature of the reagent.

  • Benzylic Bromide (-CH₂Br): This is extremely reactive towards SN2 displacement. The C-Br bond is weakened by the adjacent aromatic ring, and the transition state is stabilized by the pi system. This is the site of alkylation.

  • Aromatic Bromide (Ar-Br): This bromine, directly attached to the benzene ring, is very unreactive to SN2 conditions.[9] The C(sp²)-Br bond is stronger, and backside attack is sterically and electronically impossible. This bromine atom serves as a valuable synthetic handle for subsequent transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck).[1]

Caption: Reactivity difference between the two bromine atoms in this compound.

References

  • The Influence of Solvent Choice on SN2 Reaction Kinetics: A Technical Guide. Benchchem.
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  • Aqueous-Mediated N-Alkylation of Amines.
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  • Experimental and Computational Studies on N-alkylation Reaction of N-Benzoyl 5-(Aminomethyl)Tetrazole. ProQuest.
  • O-Alkylation of Phenol Derivatives via a Nucleophilic Substitution.
  • How To: Troubleshoot a Reaction. University of Rochester Department of Chemistry.
  • Organic base catalyzed O-alkylation of phenols under solvent-free condition.
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation str
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides.
  • Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes. PMC - NIH.
  • Selective O-alkylation of Phenol Using Dimethyl Ether. MDPI.
  • This compound | C9H10Br2O2. PubChem.
  • O-Alkylation of phenol derivatives via a nucleophilic substitution. RSC Publishing.
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Technical Support Center: 2-Bromo-4,5-dimethoxybenzyl Bromide Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-dimethoxybenzyl bromide. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the common side products encountered during its use in chemical synthesis. My aim is to equip you with the knowledge to not only identify these impurities but also to implement strategies to minimize their formation, ensuring the integrity and success of your experiments.

Introduction: The Challenge of Reactivity

This compound is a highly valuable reagent, prized for its reactive benzylic bromide that serves as an excellent electrophile for introducing the 2-bromo-4,5-dimethoxybenzyl moiety. This functionality is a key building block in the synthesis of various pharmaceutical compounds, including the spasmolytic drug Pinaverium Bromide.[1][2] However, its high reactivity is a double-edged sword, often leading to the formation of undesirable side products that can complicate reaction work-ups, reduce yields, and compromise the purity of the target molecule. This guide will address the three most common side products: the homocoupling product, the elimination product, and the hydrolysis product.

Frequently Asked Questions & Troubleshooting Guides

Issue 1: Formation of a High Molecular Weight, Symmetrical Impurity

Question: I am performing a nucleophilic substitution reaction with this compound and I've isolated a significant amount of a non-polar, high molecular weight byproduct. Mass spectrometry suggests it's a dimer of my starting material. What is this compound and how can I prevent its formation?

Answer:

You are likely observing the formation of the homocoupling side product , 1,2-bis(2-bromo-4,5-dimethoxyphenyl)ethane. This occurs when two molecules of the benzyl bromide react with each other, forming a new carbon-carbon bond at the benzylic position.

This side reaction, often referred to as a Wurtz-type coupling, can be promoted by the presence of metals (e.g., from reagents or reaction vessels) or by radical initiators.[3][4] The reaction proceeds through a radical mechanism where the benzylic carbon-bromine bond is homolytically cleaved to form a stabilized benzylic radical. Two of these radicals then combine to form the dimeric product.[5][6]

Homocoupling_Mechanism

StrategyRationale
Use High-Purity Reagents and Solvents Trace metal impurities can catalyze the homocoupling reaction. Ensure all reagents and solvents are of high purity and consider using metal scavengers if necessary.
Maintain an Inert Atmosphere Oxygen can promote radical reactions. Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to suppress the formation of radical intermediates.
Control Reaction Temperature Lowering the reaction temperature can often disfavor the higher activation energy pathway of radical formation, thus reducing the rate of homocoupling.
Optimize Reagent Addition Slow, controlled addition of the this compound to a solution containing the nucleophile can help to ensure that it reacts with the intended nucleophile rather than itself.
Avoid Certain Reducing Agents Reagents like samarium iodide (SmI₂) or metallic iron can promote the reductive homocoupling of benzyl halides.[4] Be mindful of the reagents used in your reaction and any downstream purification steps.

If homocoupling does occur, the resulting dimer is typically much less polar than the desired substitution product. This difference in polarity can be exploited for purification using silica gel column chromatography.

  • Prepare the Column: Pack a silica gel column using a non-polar solvent system, such as a mixture of hexane and ethyl acetate.

  • Load the Sample: Dissolve the crude reaction mixture in a minimal amount of a suitable solvent (e.g., dichloromethane) and load it onto the column.

  • Elute the Column: Begin elution with a low polarity solvent mixture (e.g., 95:5 hexane:ethyl acetate). The non-polar homocoupling product will elute first.

  • Increase Polarity: Gradually increase the polarity of the eluent (e.g., to 80:20 or 70:30 hexane:ethyl acetate) to elute your more polar desired product.

  • Monitor Fractions: Monitor the fractions by thin-layer chromatography (TLC) to identify and combine those containing the pure product.

Issue 2: Formation of an Isomeric Impurity with a Double Bond

Question: My reaction is producing an impurity with the same mass as my desired product, but NMR analysis shows the presence of a vinyl proton. What is happening?

Answer:

This observation points to the formation of an elimination side product . In this case, a base in the reaction mixture is abstracting a proton from the benzylic carbon, leading to the formation of a double bond and elimination of HBr.

The elimination reaction of benzyl bromides, in the presence of a base, typically proceeds through a concerted E2 (bimolecular elimination) mechanism. The base removes a proton from the benzylic carbon at the same time as the bromide ion departs.[7][8]

E2_Mechanism

The competition between substitution (SN2) and elimination (E2) is a classic challenge in organic synthesis. Several factors can be adjusted to favor the desired substitution pathway.[9][10]

FactorTo Favor SN2 (Substitution)To Favor E2 (Elimination)Rationale
Base/Nucleophile Use a good nucleophile that is a weak base (e.g., I⁻, RS⁻, N₃⁻).Use a strong, sterically hindered base (e.g., potassium tert-butoxide, LDA).[9][11]Strong, bulky bases are more effective at abstracting a proton from the sterically accessible benzylic position than attacking the more hindered carbon center.[12][13]
Temperature Lower temperatures.Higher temperatures.Elimination reactions often have a higher activation energy and are more favored at elevated temperatures.
Solvent Use a polar aprotic solvent (e.g., DMF, DMSO, acetone).Aprotic solvents are generally preferred for E2 reactions.Polar aprotic solvents stabilize the transition state of the SN2 reaction more effectively than that of the E2 reaction.

A common application of this compound is in the Williamson ether synthesis. To minimize elimination in this reaction:

  • Generate the Alkoxide: In an inert atmosphere, deprotonate the alcohol with a strong but non-bulky base like sodium hydride (NaH) in an aprotic solvent such as THF or DMF at 0 °C.

  • Slow Addition of Electrophile: Once the alkoxide is formed, slowly add a solution of this compound in the same solvent to the reaction mixture at 0 °C.

  • Maintain Low Temperature: Allow the reaction to proceed at a low temperature (e.g., 0 °C to room temperature) and monitor its progress by TLC. Avoid excessive heating.

  • Work-up: Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography if necessary.

Issue 3: Presence of a More Polar Impurity with a Hydroxyl Group

Question: After my reaction and work-up, I'm seeing a significant spot on my TLC plate that is more polar than my starting material and my expected product. I suspect it's the corresponding alcohol. How is this forming and how can I avoid it?

Answer:

You are correct to suspect the formation of 2-bromo-4,5-dimethoxybenzyl alcohol , the hydrolysis product of your starting material.[14][15] Benzyl bromides are susceptible to hydrolysis, especially under neutral or basic aqueous conditions.[16]

The hydrolysis of this compound can proceed through an SN1-like mechanism, particularly in the presence of water. The polar solvent assists in the departure of the bromide ion to form a relatively stable benzylic carbocation, which is then rapidly trapped by water.

Hydrolysis_Mechanism

StrategyRationale
Use Anhydrous Conditions The most effective way to prevent hydrolysis is to rigorously exclude water from the reaction. Use anhydrous solvents and reagents, and conduct the reaction under an inert atmosphere.
Control pH During Work-up If an aqueous work-up is necessary, keep the solution acidic if possible, as the rate of hydrolysis of primary alkyl bromides can be slower under acidic conditions compared to neutral or basic conditions.[16] However, be mindful of the stability of your desired product to acid. A rapid work-up is always recommended.
Avoid Prolonged Exposure to Moisture This compound is sensitive to moisture and should be stored in a desiccator. Minimize its exposure to the atmosphere during weighing and addition to the reaction.
Phase-Transfer Catalysis For reactions involving aqueous and organic phases, a phase-transfer catalyst can facilitate the reaction at the interface, potentially reducing the contact time of the benzyl bromide with the bulk aqueous phase.

The hydrolysis product, 2-bromo-4,5-dimethoxybenzyl alcohol, is significantly more polar than the starting bromide and many of its substitution products due to the presence of the hydroxyl group. This polarity difference is the key to its removal.

  • Aqueous Wash: During the work-up, washing the organic layer with a dilute aqueous base (e.g., 5% sodium bicarbonate solution) can help to remove any acidic impurities and may also partition some of the more polar alcohol into the aqueous layer.[3][4]

  • Column Chromatography: If the alcohol persists, it can be readily separated by silica gel column chromatography. The alcohol will have a much lower Rf value on TLC than the starting bromide or the desired product. Use a solvent system that provides good separation between your product and the highly polar alcohol spot (e.g., a gradient of ethyl acetate in hexane). The alcohol will elute at a higher solvent polarity.

Summary of Common Side Products and Their Characteristics

Side ProductStructureKey Identifying Features
Homocoupling Product 1,2-bis(2-bromo-4,5-dimethoxyphenyl)ethaneHigh molecular weight (dimer of starting material), non-polar, symmetrical structure observable by NMR.
Elimination Product 1-Bromo-2-ethenyl-4,5-dimethoxybenzeneIsomeric with the substitution product, presence of vinyl protons in the ¹H NMR spectrum.
Hydrolysis Product 2-Bromo-4,5-dimethoxybenzyl alcoholMore polar than starting material and substitution product, presence of a broad -OH peak in the ¹H NMR and IR spectra.

By understanding the mechanisms that lead to these common side products and by implementing the troubleshooting strategies outlined in this guide, you can significantly improve the outcome of your reactions with this compound, leading to higher yields and purer products.

References

  • Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox C
  • Homocoupling of benzyl halides by samarium metal and cuprous chloride. (n.d.).
  • SCHEME 1 TABLE 1. Homocoupling Reactions of Benzylic Bromides. (n.d.).
  • Catalytic Reductive Homocoupling of Benzyl Chlorides Enabled by Zirconocene and Photoredox C
  • C(sp3)
  • Reductive coupling of benzyl oxalates with highly functionalized alkyl bromides by nickel catalysis. (2018). Chemical Science. [Link]
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). PubMed Central. [Link]
  • Does Steric Hindrance Actually Govern the Competition between Bimolecular Substitution and Elimination Reactions?. (2022). The Journal of Physical Chemistry A. [Link]
  • Bulky Bases in Elimination Reactions. (2012). Master Organic Chemistry. [Link]
  • Wurtz coupling. (2023). Reddit. [Link]
  • Ultrasound promoted Wurtz coupling of alkyl bromides and dibromides. (n.d.).
  • How does one separate Benzyl bromide from the reaction mixture?. (2014).
  • The Williamson Ether Synthesis. (2014). Master Organic Chemistry. [Link]
  • Elimination by the E2 mechanism. (2023). Chemistry LibreTexts. [Link]
  • This compound (CAS No: 53207-00-4) API Intermediate Manufacturers. (n.d.). apicule. [Link]
  • C. Elimination vs. Substitution. (2023). Chemistry LibreTexts. [Link]
  • 2,6-Dimethoxybenzyl Bromide. (2021). MDPI. [Link]
  • Are alkyl bromides susceptible to hydrolysis?. (2015).
  • Bulky Bases in Elimination Reactions. (2012). Master Organic Chemistry. [Link]
  • This compound. (n.d.). PubChem. [Link]
  • A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. (2017).
  • How hydrolysis of Reactive Dyes can be removed or reduced?. (2023).
  • Nucleophilic substitution reactions of benzyl- and diphenylmethyl-phosphonamidic chlorides with amines: competition between the usual SN2(P) mechanism and elimination–addition with an alkylideneoxophosphorane (phosphene) intermediate. (n.d.). Journal of the Chemical Society, Perkin Transactions 2. [Link]
  • Preparation method for pinaverium bromide intermediate this compound. (n.d.).
  • 2-Bromo-4,5-dimethoxybenzyl Alcohol. (n.d.). Axios Research. [Link]
  • Visible‐Light Driven Hydrolysis of Benzyl Halides with Water for Preparation of Benzyl Alcohols. (2019).
  • Predicting Products of Nucleophilic Substitution Reactions. (2018). YouTube. [Link]
  • Practice with Bimolecular Nucleophilic Substitution Reactions. (2023). YouTube. [Link]
  • Collective Total Synthesis of 12 C4-Oxygenated Cladiellins and Structure Elucidation of Cladieunicellin D and Cladielloides A/C. (2023). Journal of the American Chemical Society. [Link]
  • Nucleophilic substitution reactions of benzyl halides. Part I. The reaction of benzyl chloride with partly aqueous solvents. (n.d.). Journal of the Chemical Society (Resumed). [Link]
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Technical Support Center: Alkylation with 2-Bromo-4,5-dimethoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for chemists, researchers, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address a critical challenge in synthetic chemistry: controlling selectivity and avoiding over-alkylation when using 2-Bromo-4,5-dimethoxybenzyl bromide.

Frequently Asked Questions (FAQs)

Q1: What is over-alkylation and why is it a common problem with this compound?

A1: Over-alkylation is an undesired follow-on reaction where the intended mono-alkylated product reacts again with the alkylating agent. This compound is a highly reactive benzylic halide.[1][2] When it reacts with a primary amine (R-NH₂), it forms a secondary amine. This newly formed secondary amine is often more nucleophilic and less sterically hindered than the starting primary amine.[3][4] Consequently, it can compete with the starting material for the remaining benzyl bromide, leading to the formation of a tertiary amine (di-alkylation) and potentially even a quaternary ammonium salt.[3][5][6] This "runaway" reaction reduces the yield of the desired product and significantly complicates purification.[6][7]

Q2: What are the most critical factors to control for achieving selective mono-alkylation?

A2: Achieving selective mono-alkylation is a balancing act. The key is to manipulate reaction conditions to favor the reaction of the starting nucleophile while disfavoring the subsequent reaction of the product. The most critical factors are:

  • Stoichiometry: Carefully controlling the molar ratio of reactants is paramount.

  • Base Selection: The strength and type of base can dramatically influence which species is deprotonated and available to react.[8][9]

  • Solvent Choice: The polarity of the solvent affects the solubility of reactants and the rate of the SN2 reaction.[8][10]

  • Temperature: Lower temperatures slow down the reaction rate, often allowing for better control and selectivity.[11]

  • Reaction Monitoring: Diligent monitoring, typically by Thin-Layer Chromatography (TLC), is essential to quench the reaction upon consumption of the starting material before significant over-alkylation occurs.[12][13][14][15][16]

Q3: How do I choose the right base for my reaction?

A3: Base selection is crucial for controlling selectivity.

  • For high selectivity (recommended): Use a mild, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).[8] These bases are strong enough to deprotonate the starting amine (or phenol) but are less likely to deprotonate the less acidic N-H proton of the resulting secondary amine product, thus suppressing the second alkylation. Cesium bases, in particular, have been shown to promote selective mono-N-alkylation.[17][18]

  • For faster reactions (with caution): Stronger bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK) can be used but significantly increase the risk of over-alkylation. They will readily deprotonate both the starting material and the mono-alkylated product, creating a competitive environment that often leads to a mixture of products.[8] These should only be used when the nucleophile is particularly weak or sterically hindered.

Q4: Which solvent is best for this alkylation?

A4: The choice of solvent can influence reaction rates and selectivity.[8]

  • Polar Aprotic Solvents like N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Dimethyl Sulfoxide (DMSO) are generally preferred.[8][17][18] They are effective at dissolving the amine or alcohol nucleophile and the inorganic bases often used. They also facilitate SN2 reactions.

  • Less Polar Solvents like Tetrahydrofuran (THF) or Dichloromethane (DCM) can also be used. Reactions in these solvents may be slower but can sometimes offer better selectivity by reducing the reaction rate. However, the solubility of bases like K₂CO₃ can be limited.[8]

Troubleshooting Guide

This section addresses specific issues that may arise during your experiment.

Issue 1: My TLC plate shows three spots: starting material, a new product spot, and a third spot I suspect is the di-alkylated product.

This is the classic sign of over-alkylation. The di-alkylated product is typically less polar than the mono-alkylated product and will have a higher Rf value on a normal-phase silica TLC plate.

Troubleshooting Workflow

G cluster_conditions Primary Adjustments cluster_advanced Secondary Adjustments start Over-alkylation Observed on TLC stoich 1. Adjust Stoichiometry Use a slight excess (1.1-1.5 eq.) of the nucleophile relative to the benzyl bromide. start->stoich First, check... purify Isolate Product If reaction is complete, proceed to work-up and carefully purify via flash column chromatography. start->purify If starting material is consumed temp 2. Lower Temperature Run reaction at 0 °C or even -20 °C to slow the secondary reaction. stoich->temp base 3. Weaken the Base Switch from NaH/t-BuOK to K₂CO₃ or Cs₂CO₃. temp->base addition 4. Slow Addition Add the benzyl bromide solution dropwise via syringe pump over several hours. base->addition If problem persists... solvent 5. Change Solvent Switch to a less polar solvent (e.g., THF) to slow the overall rate. addition->solvent

Caption: Decision workflow for troubleshooting over-alkylation.
Issue 2: The reaction is very slow or not proceeding at all.

If you've implemented conditions to avoid over-alkylation, you may face a slower reaction.

  • Check Base Equivalents: Ensure you are using at least 1.5-2.0 equivalents of a mild base like K₂CO₃ to neutralize the HBr byproduct and drive the reaction forward.

  • Temperature: If the reaction is stalled at 0 °C or room temperature, consider gentle heating to 40-50 °C. Monitor carefully by TLC, as higher temperatures will also accelerate the undesired over-alkylation.[8]

  • Solvent: Ensure your reactants are fully dissolved. If solubility is an issue in THF or MeCN, switching to DMF may help.

  • Catalyst: For difficult alkylations, adding a catalytic amount (0.1 eq.) of sodium iodide or tetrabutylammonium iodide (TBAI) can sometimes accelerate the reaction via an in situ Finkelstein reaction, converting the benzyl bromide to the more reactive benzyl iodide.[18]

Experimental Protocols & Data

Protocol 1: General Procedure for Selective Mono-N-Alkylation of a Primary Amine

This protocol is a starting point and should be optimized for your specific substrate.

  • Preparation: In a flame-dried, round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve the primary amine (1.2 equivalents) in anhydrous DMF (to make a ~0.2 M solution).

  • Base Addition: Add finely ground potassium carbonate (K₂CO₃, 2.0 equivalents). Stir the suspension vigorously for 15 minutes at room temperature.

  • Alkylating Agent: Dissolve this compound (1.0 equivalent) in a minimal amount of anhydrous DMF.

  • Reaction: Cool the amine suspension to 0 °C using an ice bath. Add the benzyl bromide solution dropwise over 30 minutes.

  • Monitoring: Allow the reaction to stir at 0 °C, warming slowly to room temperature. Monitor the reaction progress every hour using TLC.[12][13][14] Spot three lanes: starting amine, co-spot (starting amine + reaction mixture), and reaction mixture.[16] The reaction is complete when the starting amine spot has been consumed.

  • Work-up: Once complete, pour the reaction mixture into water and extract with ethyl acetate (3x). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product via flash column chromatography on silica gel. The di-alkylated byproduct, being less polar, will typically elute before the desired mono-alkylated product.

Table 1: Recommended Starting Conditions for Selective Alkylation
ParameterNucleophile: Primary Amine (R-NH₂)Nucleophile: Phenol (Ar-OH)Rationale
Stoichiometry 1.2 - 1.5 eq. Amine / 1.0 eq. Benzyl Bromide1.0 eq. Phenol / 1.1 eq. Benzyl BromideUsing excess amine statistically favors reaction with the alkylating agent over the product.[7] For phenols, over-alkylation is not an issue.
Base K₂CO₃ or Cs₂CO₃ (2.0 eq.)K₂CO₃ (1.5 eq.)Mild bases prevent deprotonation of the mono-alkylated amine product, enhancing selectivity.[8][17][18]
Solvent DMF or AcetonitrileDMF or AcetonePolar aprotic solvents facilitate the SN2 reaction and dissolve the base.[8]
Temperature 0 °C to Room TemperatureRoom Temperature to 50 °CLower temperatures are critical for controlling the rate and preventing the "runaway" reaction with amines.[11]
Visualizing the Competing Reaction Pathways

The diagram below illustrates the desired mono-alkylation pathway versus the undesired over-alkylation pathway. Control is achieved by using conditions (mild base, low temp) that favor Reaction 1 while suppressing Reaction 2 .

G RNH2 Primary Amine (R-NH₂) Product1 Desired Product (Secondary Amine) RNH2->Product1 Reaction 1 (Desired) ArBr 2-Bromo-4,5-dimethoxy- benzyl bromide ArBr->Product1 Product2 Over-alkylation Product (Tertiary Amine) ArBr->Product2 Product1->Product2 Reaction 2 (Undesired) Base Base (e.g., K₂CO₃) Base->Product1 Base->Product2

Caption: Competing pathways for mono-alkylation vs. over-alkylation.
References
  • Assessing the Completeness of Alkylation with Methyl Bromoacetate: A Compar
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journals.
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  • Now You See Me, Now You Don't- a Judicious Work-Around for Over-Bromination at Benzylic Carbon. (2022).
  • This compound 53207-00-4 wiki. Guidechem.
  • This compound (EVT-465201) | 53207-00-4. EvitaChem.
  • Monitoring Reactions by TLC.
  • Uses of TLC. (2022). Chemistry LibreTexts.
  • Thin Layer Chromatography: A Complete Guide to TLC. Chemistry Hall.
  • How To: Monitor by TLC. University of Rochester Department of Chemistry.
  • Efficient synthesis of secondary amines by selective alkylation of primary amines. Digital Commons @ USF.
  • Alkylation of Amines (Sucks!). (2017). Master Organic Chemistry.
  • Synthesis of Secondary Amines via Self-Limiting Alkyl
  • Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (2014).
  • Amine alkyl
  • 4-(4-Chlorophenyl)-6-phenyl-2-(prop-2-yn-1-yloxy)nicotinonitrile. MDPI.
  • Preventing over-alkylation in benzylamine synthesis. (2025). Benchchem.
  • Ch22: Alkyl
  • Amine Synthesis - Limits of Alkyl
  • Synthesis of Amines by Alkyl

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Purification of products from 2-Bromo-4,5-dimethoxybenzyl bromide by column chromatography

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth troubleshooting advice and frequently asked questions for the column chromatography purification of 2-Bromo-4,5-dimethoxybenzyl bromide. As a reactive benzyl bromide derivative, this compound presents unique challenges that require careful consideration of the stationary phase, mobile phase, and handling procedures to ensure high purity and yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary impurities I should expect in my crude this compound?

A: The impurity profile is highly dependent on the synthetic route. Common starting materials include 3,4-dimethoxytoluene or (2-bromo-4,5-dimethoxyphenyl)methanol.[1][2][3] Consequently, you should anticipate the following potential impurities:

  • Unreacted Starting Material: (e.g., 2-bromo-4,5-dimethoxytoluene).

  • Hydrolysis Product: 2-Bromo-4,5-dimethoxybenzyl alcohol, formed by reaction with moisture.[2] This is often a significant impurity if the reaction workup or storage was not anhydrous.

  • Over- or Under-brominated Species: Depending on the reaction control.

  • Residual Reagents: Such as N-Bromosuccinimide (NBS) or its byproduct, succinimide.

Q2: What is a good starting solvent system for Thin-Layer Chromatography (TLC) analysis?

A: A standard starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a moderately polar solvent like ethyl acetate. Based on literature precedents for this compound, a ratio of 30:1 Petroleum Ether:Ethyl Acetate is a validated starting point.[4] From there, you can adjust the ratio to achieve an optimal Rf value for the product, ideally between 0.3 and 0.4.

Q3: How can I visualize the product and impurities on a TLC plate?

A: this compound contains an aromatic ring and will be UV-active. Visualization can be achieved under a UV lamp at 254 nm. Additionally, you can use chemical stains for visualization. A potassium permanganate (KMnO₄) stain is effective, as the benzyl bromide and potential alcohol impurities can be oxidized, appearing as yellow spots on a purple background.

Q4: Is this compound stable on silica gel?

A: This is a critical consideration. Benzyl bromides can be sensitive to the acidic nature of standard silica gel, potentially leading to decomposition during purification.[5][6] Before committing to a large-scale column, it is imperative to test for stability. Spot your crude material on a TLC plate, let it sit for 30-60 minutes, and then elute it. If new spots appear or the product spot diminishes significantly, decomposition is occurring.

Q5: What are the essential safety precautions for handling this compound?

A: this compound is a hazardous substance. It is classified as causing severe skin burns and eye damage.[7][8] Always handle this compound inside a chemical fume hood. Personal protective equipment (PPE) is mandatory, including chemical-resistant gloves, a lab coat, and tightly fitting safety goggles.[7][8][9] Ensure an eyewash station and safety shower are immediately accessible.

Troubleshooting Guide

This section addresses more complex issues that can arise during the column chromatography process. The following workflow provides a general approach to diagnosing problems.

G cluster_0 Problem Identification cluster_1 Diagnosis & Solution Pathways Problem What is the issue? PoorSep Poor Separation / Mixed Fractions Problem->PoorSep Mixed Fractions LowYield Low Yield / No Product Problem->LowYield Missing Product Tailing Streaking / Tailing Problem->Tailing Bad Peak Shape NoElution Product Stuck on Column Problem->NoElution Nothing Eluting Solvent Solvent System Incorrect? PoorSep->Solvent Loading Column Overloaded? PoorSep->Loading Packing Poor Column Packing? PoorSep->Packing Decomp Decomposition on Silica? LowYield->Decomp Tailing->Decomp Tailing->Solvent NoElution->Solvent Eluent not polar enough ActionDecomp Use Deactivated Silica / Alumina Decomp->ActionDecomp ActionSolvent Re-optimize TLC (Rf ~0.3) Solvent->ActionSolvent ActionLoad Reduce Sample Load Loading->ActionLoad ActionPack Repack Column Carefully Packing->ActionPack

Caption: General troubleshooting decision tree for column chromatography.

Q: My product is streaking badly on the column, leading to poor separation. What's the cause and solution?

A: Tailing or streaking is a common problem, especially with compounds that can interact strongly with the stationary phase.

  • Causality: The primary suspect is the acidic nature of the silica gel. The lone pairs on the methoxy groups and the polar C-Br bonds can interact with acidic silanol groups on the silica surface, causing irregular flow and band broadening. This interaction can also catalyze decomposition, further contributing to streaking.[5]

  • Solution 1 - Deactivate the Silica: Before packing your column, you can neutralize the acidic sites. Prepare a slurry of your silica gel in your starting eluent containing 1-2% triethylamine (Et₃N) or ammonia. This neutralizes the most acidic sites, leading to much sharper bands.

  • Solution 2 - Switch the Stationary Phase: If deactivation is insufficient, consider using a less acidic stationary phase like neutral alumina.[5] However, you must re-optimize your solvent system with TLC using an alumina plate first, as the elution order and retention can change significantly.

Q: My recovery yield is extremely low. I suspect the product decomposed on the column. How can I confirm this and prevent it?

A: This is a serious and frequent issue with reactive benzyl bromides.

  • Causality: As mentioned, silica gel's acidic surface can catalyze the hydrolysis of the benzyl bromide to the corresponding, more polar, benzyl alcohol (2-Bromo-4,5-dimethoxybenzyl alcohol). If this happens during the run, you will see a new, lower Rf spot appear in your fractions, and your target product will be lost.

  • Validation: Perform the TLC stability test described in FAQ #4. If decomposition is confirmed, do not use standard silica gel.

  • Solution 1 - Use Deactivated Silica: Neutralizing the silica with triethylamine (as described above) is often the most effective solution. It minimizes the catalytic decomposition pathway.

  • Solution 2 - Work Quickly and Cool: Do not let the sample sit on the column for an extended period. Use flash chromatography with positive pressure to speed up the elution.[10] In some cases, running the column in a cold room can help suppress decomposition.

  • Solution 3 - Alternative Purification: If the product is a solid and the impurities have significantly different solubilities, recrystallization may be a viable, non-chromatographic purification method.[4]

Q: I have great separation on my TLC plate, but all my column fractions are mixed. Why?

A: This frustrating issue usually points to a technical error in preparing or running the column.

  • Causality 1 - Column Overloading: The amount of crude material you can purify is typically 1-5% of the mass of the silica gel. If you load too much sample, the stationary phase becomes saturated, and the separation bands will broaden significantly and overlap.[11]

  • Causality 2 - Poor Packing: An improperly packed column with cracks, channels, or air bubbles will lead to an uneven solvent front, completely ruining the separation.[10][12]

  • Solution:

    • Reduce Load: Use a larger column or reduce the amount of crude material. A good rule of thumb is to use 30-50 g of silica for every 1 g of crude material.

    • Repack Carefully: Pack the column using the "slurry method" to ensure a homogenous, dense bed. Tapping the column gently as the silica settles helps remove air bubbles. Ensure the top surface of the silica bed is perfectly flat.[10]

Q: My crude sample is not very soluble in the non-polar eluent. How should I load it onto the column?

A: Loading a sparingly soluble sample directly in a strong solvent will destroy your separation. The best technique is "dry loading."

  • Causality: If you dissolve your sample in a strong, polar solvent (like dichloromethane or neat ethyl acetate) and pipette it onto the column, that polar band will carry your compound partway down the column in an uncontrolled manner, leading to broad bands and poor resolution.

  • Solution - Dry Loading Protocol:

    • Dissolve your crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

    • Add a small amount of silica gel (2-3 times the mass of your crude product) to this solution.

    • Carefully remove the solvent on a rotary evaporator until you have a dry, free-flowing powder.

    • Carefully layer this powder on top of your packed column.

    • Add a thin layer of sand on top to prevent disturbance when adding the eluent.[10] This method introduces the sample in a solid phase, ensuring it starts as a very narrow band.

Experimental Protocols & Data

Purification Workflow Overview

Caption: Recommended workflow for purifying this compound.

Table 1: Recommended Solvent Systems & Properties
Compound NameTypical Rf (30:1 PE:EtOAc)PolarityNotes
This compound ~0.35 ModerateTarget compound.
2-bromo-4,5-dimethoxytoluene> 0.6LowLess polar starting material, will elute quickly.
2-Bromo-4,5-dimethoxybenzyl alcohol< 0.1HighPolar hydrolysis byproduct, will have low retention.
Succinimide (from NBS)BaselineVery HighWill likely remain at the baseline in non-polar solvent systems.

PE = Petroleum Ether; EtOAc = Ethyl Acetate

Protocol: Column Preparation with Deactivated Silica
  • Select Column: Choose a glass column with an appropriate diameter and length for the amount of silica needed (e.g., a 40 mm diameter column for ~80-100 g of silica).

  • Prepare Slurry: In a beaker, measure the required amount of silica gel. Add your initial, low-polarity eluent (e.g., 30:1 Hexane:EtOAc) containing 1.5% v/v triethylamine until a pourable, milk-like slurry is formed. Stir gently to release trapped air.

  • Pack Column: Place a small cotton or glass wool plug at the bottom of the column and add a thin layer of sand.[13] Pour the silica slurry into the column in a single, continuous motion if possible.

  • Settle and Compact: Open the stopcock to drain the solvent. As the solvent drains, continuously tap the side of the column gently to ensure the silica packs into a dense, uniform bed. Never let the solvent level drop below the top of the silica bed.[10]

  • Finalize: Once the bed is settled, drain the solvent until it is just level with the flat silica surface. Carefully add a protective layer of sand (0.5-1 cm) on top. The column is now ready for loading.

By following these targeted troubleshooting and procedural guidelines, researchers can overcome the specific challenges associated with the purification of this compound, leading to improved purity and recovery rates.

References

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
  • ChemistryViews. (2012). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives.
  • Biovanix Chromatography. (n.d.). Quick Troubleshooting Guide For HPLC Column Usage.
  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • Chrom Tech, Inc. (2024). Mastering Column Chromatography: Techniques and Tips.
  • Supporting Information. (n.d.). Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes.
  • Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl....
  • WIPO Patentscope. (n.d.). 107417501 Preparation method for pinaverium bromide intermediate this compound.
  • Chemistry For Everyone. (2023). How To Choose Mobile Phase For Column Chromatography?
  • University of Calgary. (n.d.). Column chromatography.
  • ResearchGate. (2013). What is a good way to select mobile phase in chromatography?
  • uHPLCs. (2024). Key Strategy for Choosing Right Mobile Phase in Chromatography.
  • SynZeal. (n.d.). Pinaverium Impurity II.
  • Phenomenex. (2024). Mobile Phase Optimization: A Critical Factor in HPLC.
  • apicule. (n.d.). This compound (CAS No: 53207-00-4) API Intermediate Manufacturers.
  • Veeprho. (n.d.). This compound.
  • Axios Research. (n.d.). Pinaverium Bromide Impurity (2-Bromo-4,5-Dimethyl Benzyl Alcohol).
  • Agilent Technologies. (n.d.). HPLC Troubleshooting Guide.
  • Reddit. (2010). AskChem: Do primary bromides decompose on silica?.
  • Supporting Information. (n.d.). General Procedure for Conversion of Benzylic Alcohols into the Corresponding Benzyl Bromides.
  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?.
  • Organic Syntheses. (2025). Purification of Organic Compounds by Flash Column Chromatography.
  • Vihita Drugs & Intermediates. (n.d.). 2-Bromo 4, 5-Dimethoxy Benzyl Bromide.
  • Chemsrc. (n.d.). This compound.
  • PubChem. (n.d.). This compound.

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Technical Support Center: Recrystallization of 2-Bromo-4,5-dimethoxybenzyl Bromide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 2-Bromo-4,5-dimethoxybenzyl bromide and its derivatives. This resource is designed for researchers and drug development professionals who utilize this critical intermediate, notably in the synthesis of pharmaceuticals like Pinaverium Bromide[1][2]. Recrystallization is a powerful purification technique, but its success is highly dependent on understanding the compound's properties and methodically troubleshooting common issues. This guide provides direct answers to frequent challenges and detailed protocols to enhance the purity and yield of your target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling and purification of this compound.

Q1: What are the key physical and solubility properties of this compound?

A1: this compound (CAS No: 53207-00-4) is typically a white to light yellow or beige solid[3][4]. Understanding its solubility is the first step to a successful recrystallization. It is characterized as:

  • Very sparingly soluble in water (0.2 g/L at 25°C)[3].

  • Slightly soluble in methanol, particularly when heated[4].

  • Sparingly soluble in chloroform[4].

This profile suggests that polar protic solvents or a mixed-solvent system involving a nonpolar component would be effective for recrystallization.

Q2: What are the best starting solvents to screen for recrystallization?

A2: Based on patent literature and the compound's polarity, the most promising solvent systems are:

  • Mixed Solvent (Ethyl Acetate/Petroleum Ether): This is an excellent starting point. A Chinese patent explicitly mentions recrystallizing this compound from a mixed solvent of ethyl acetate and petroleum ether[5]. Ethyl acetate acts as the "good" solvent in which the compound is soluble when hot, while petroleum ether serves as the "anti-solvent" to induce precipitation upon cooling.

  • Single Solvent (Ethanol): Ethanol is a common choice for moderately polar aromatic compounds[6]. For related derivatives, such as p-bromobenzyl bromide and 2-bromo-4,5-dimethoxy benzenepropanenitrile, ethanol has been successfully used as a recrystallization solvent[7][8]. It offers a good balance of dissolving the compound when hot while having lower solubility when cold.

Q3: What common impurities should I expect, and how do I remove them before recrystallization?

A3: Impurities typically stem from the synthesis reaction. The most common include:

  • Unreacted Starting Materials: Such as 3,4-dimethoxytoluene or 2-bromo-4,5-dimethoxybenzyl alcohol[2][9].

  • Reaction Byproducts: Including isomers or poly-brominated species[6].

  • Residual Acid or Bromine: Leftover reagents like HBr or Br₂ can contaminate the product, often imparting a yellow or brown color[6].

It is critical to perform an aqueous workup before attempting recrystallization. Washing the crude product with a dilute solution of sodium bicarbonate or a similar weak base will neutralize residual acids[5][10]. A subsequent wash with a reducing agent like sodium bisulfite solution can quench any remaining elemental bromine, which is often the source of coloration[7].

Section 2: In-Depth Troubleshooting Guide

Even with the right solvent, problems can arise. This guide addresses the most frequent recrystallization failures in a problem-solution format.

Q4: My compound "oiled out" instead of forming crystals. What caused this and how can I fix it?

A4: "Oiling out" occurs when the solid melts in the hot solvent and fails to crystallize upon cooling, instead separating as a liquid phase. This is often because the boiling point of the solvent is higher than the melting point of the impure compound[11].

  • Causality: High levels of impurities can significantly depress the melting point of your compound, making it more prone to oiling out.

  • Solution 1 (Add More Solvent): The most immediate fix is to reheat the mixture to redissolve the oil. Add a small amount of additional hot solvent (the "good" solvent in a mixed system) until the solution is clear again[11]. This increases the volume and lowers the saturation point, often allowing for crystal formation upon very slow cooling.

  • Solution 2 (Induce Crystallization from the Oil): If adding solvent is unsuccessful, cool the solution slowly. Once the oil has separated, try scratching the flask at the oil-solvent interface with a glass rod or adding a seed crystal directly to the oil layer. This can provide a nucleation site for crystal growth[12].

Q5: My solution is clear even after cooling in an ice bath. Why are no crystals forming?

A5: This is a classic case of either using far too much solvent or having a supersaturated solution that resists nucleation[12].

  • Causality: The compound remains fully dissolved because its concentration is below the saturation point at the cold temperature. Every compound has some degree of solubility even in a "poor" cold solvent; excessive solvent will prevent recovery[11].

  • Solution 1 (Reduce Solvent Volume): The most common fix is to remove some of the solvent. Gently heat the solution to boil off a portion of the solvent (do this in a fume hood) and then attempt to cool it again[11][12].

  • Solution 2 (Promote Nucleation): If you are confident the solution is concentrated enough, crystallization may need to be induced.

    • Scratching: Vigorously scratch the inside of the flask just below the solvent line with a glass rod. The microscopic scratches on the glass provide nucleation points for crystals to grow[12].

    • Seed Crystals: If you have a small amount of pure, solid product, add a single tiny crystal to the cold solution. This provides a perfect template for further crystal growth.

Q6: My final product has a low yield. How can I improve recovery?

A6: While a recovery of 70-80% is typical for a good recrystallization, significantly lower yields point to specific procedural errors[13].

  • Causality: The primary causes of low yield are using too much solvent (leaving a large amount of product in the mother liquor), premature crystallization during a hot filtration step, or not cooling the solution sufficiently before vacuum filtration[11].

  • Solution 1 (Minimize Solvent): Use the minimum amount of hot solvent required to fully dissolve your crude product. Working with a saturated solution is key to maximizing recovery.

  • Solution 2 (Recover a Second Crop): Do not discard the filtrate (mother liquor) immediately. Concentrate the filtrate by boiling off about half the solvent and then re-cooling it. This will often yield a second crop of crystals[14]. Note that this second crop may be less pure than the first.

  • Solution 3 (Ensure Thorough Cooling): Allow the flask to cool to room temperature undisturbed, and then place it in an ice-water bath for at least 20 minutes before filtering to minimize the solubility of your compound in the solvent.

Section 3: Standard Recrystallization Protocols

Follow these detailed workflows for purifying this compound derivatives.

Protocol 1: Mixed-Solvent Recrystallization (Ethyl Acetate & Petroleum Ether)

This method is highly effective for achieving high purity.

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum volume of hot ethyl acetate needed to just dissolve the solid. Keep the solution gently boiling.

  • Anti-Solvent Addition: While the ethyl acetate solution is hot, add petroleum ether dropwise with swirling. Continue adding until the solution becomes faintly and persistently cloudy (turbid). This indicates the saturation point has been reached.

  • Clarification: Add a few drops of hot ethyl acetate to re-dissolve the precipitate, resulting in a clear, saturated solution.

  • Cooling (Crystallization): Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period to encourage the growth of large crystals.

  • Chilling: Once at room temperature, place the flask in an ice bath for at least 20 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold petroleum ether to remove any remaining soluble impurities.

  • Drying: Allow the crystals to dry completely under vacuum.

Protocol 2: Single-Solvent Recrystallization (Ethanol)

This is a simpler but potentially less selective method.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a small volume of ethanol. Heat the mixture to boiling while stirring.

  • Saturation: Continue adding small portions of hot ethanol until the solid is completely dissolved. Avoid adding a large excess.

  • Hot Filtration (Optional): If there are insoluble impurities (e.g., dust) or if you have used activated charcoal to remove colored impurities, perform a hot gravity filtration to remove them.

  • Cooling (Crystallization): Remove the flask from heat, cover it, and allow it to cool slowly to room temperature.

  • Chilling: Place the flask in an ice bath for at least 20 minutes.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol.

  • Drying: Dry the purified crystals under vacuum.

Section 4: Data Summaries and Workflow Visualization

Solvent Selection Table

This table provides a quick reference for common recrystallization solvents. The ideal solvent should dissolve the compound when hot but not when cold.

SolventBoiling Point (°C)PolaritySuitability for this compound
Ethyl Acetate 77MediumExcellent as the "good" solvent in a mixed system[5].
Petroleum Ether 30-60NonpolarExcellent as the "anti-solvent" in a mixed system[5].
Ethanol 78Polar ProticGood as a single solvent; effective for many aromatic bromides[7][8].
Methanol 65Polar ProticFair ; compound has slight solubility when heated, may be a good option[4].
Hexane 69NonpolarGood as an anti-solvent or for washing crystals.
Toluene 111NonpolarPossible , but high boiling point may cause oiling out.
Experimental & Logic Workflows

The following diagrams illustrate the standard procedure and a decision-making process for troubleshooting.

Recrystallization_Workflow A 1. Dissolve Crude Solid in Minimum Hot Solvent B 2. Hot Filtration (Optional: for insoluble impurities) A->B Insoluble impurities present C 3. Cool Solution Slowly (Allow crystals to form) A->C No insoluble impurities B->C D 4. Chill in Ice Bath (Maximize precipitation) C->D E 5. Isolate Crystals (Vacuum Filtration) D->E F 6. Wash Crystals (with ice-cold solvent) E->F G 7. Dry Product (Under vacuum) F->G H Pure Crystalline Product G->H

Caption: General workflow for purification via recrystallization.

Troubleshooting_Tree Start Recrystallization Fails Problem1 Compound 'Oiled Out' Start->Problem1 Problem2 No Crystals Form Start->Problem2 Problem3 Low Yield Start->Problem3 Sol1a Reheat & Add More 'Good' Solvent Problem1->Sol1a Sol1b Cool Slowly & Scratch/Seed Oil Problem1->Sol1b Sol2a Boil Off Excess Solvent Problem2->Sol2a Sol2b Scratch Flask or Add Seed Crystal Problem2->Sol2b Sol3a Use Minimum Hot Solvent Problem3->Sol3a Sol3b Concentrate Mother Liquor for a Second Crop Problem3->Sol3b

Caption: Decision tree for troubleshooting common recrystallization issues.

References

  • ResearchGate. (2014). How does one separate Benzyl bromide from the reaction mixture?.
  • Google Patents. (2017). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5.
  • Google Patents. (2019). CN107417501B - A kind of preparation method of pinaverium bromide intermediate this compound.
  • Google Patents. (2019). CN107098791B - Preparation method of benzyl bromide.
  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs.
  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting.
  • Google Patents. (2009). CN100543003C - A kind of preparation method of p-bromobenzyl bromide.
  • Reddit. (2022). Recrystallization pointers. r/chemistry.
  • Google Patents. (2009). CN101407474A - Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • SynZeal. (n.d.). Pinaverium Impurity II.
  • Axios Research. (n.d.). Pinaverium Bromide Impurity (2-Bromo-4,5-Dimethyl Benzyl Alcohol).
  • apicule. (n.d.). This compound (CAS No: 53207-00-4) API Intermediate Manufacturers.
  • University of Rochester. (n.d.). Tips & Tricks: Recrystallization. Department of Chemistry.
  • Veeprho. (n.d.). This compound | CAS 53207-00-4.
  • Chemistry LibreTexts. (2023). Recrystallization.
  • Reddit. (2020). separating benzyl bromide. r/chemistry.
  • Patsnap Eureka. (n.d.). Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl....
  • NOP. (2006). 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2.
  • PubChem. (n.d.). This compound. National Center for Biotechnology Information.

Sources

Technical Support Center: 2-Bromo-4,5-dimethoxybenzyl (BDB) Ether Cleavage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for troubleshooting the cleavage of 2-Bromo-4,5-dimethoxybenzyl (BDB) ethers. This resource is designed for researchers, scientists, and drug development professionals who utilize BDB as a photolabile protecting group for hydroxyl functionalities. Here, we address common issues encountered during the deprotection step, providing in-depth, field-proven solutions to ensure the success of your synthetic route.

Troubleshooting Guide: Incomplete or Failed BDB Ether Cleavage

This section provides a structured, question-and-answer guide to diagnose and resolve specific problems encountered during BDB ether deprotection.

Q1: My photolytic cleavage reaction is sluggish or incomplete, with significant starting material remaining. What are the primary causes?

A1: Incomplete photolytic cleavage is a frequent issue stemming from several interconnected factors related to reaction setup, solvent choice, and the intrinsic properties of your substrate.

  • Insufficient Photon Flux: The most common cause is an inadequate number of photons reaching the substrate to initiate the cleavage. This can be due to:

    • Lamp Age and Output: The output of mercury lamps, commonly used for this purpose, decreases over time. It is crucial to track lamp hours and replace it according to the manufacturer's recommendation.

    • Incorrect Wavelength: BDB ethers have a specific absorption maximum (λ_max) where cleavage is most efficient, typically in the UVA range (around 350-365 nm). Using a light source with a different emission spectrum will lead to poor results.

    • Reaction Vessel Material: Standard borosilicate glass (Pyrex) significantly absorbs UV light below 320 nm. For optimal results, reactions should be conducted in quartz vessels, which are transparent to a much broader range of UV light.

  • Solvent Choice & Purity: The solvent system plays a critical role.

    • UV Cutoff: Ensure your solvent is transparent at the irradiation wavelength. Solvents like acetone or those containing UV-active impurities will absorb the incident light, effectively shielding your substrate. HPLC-grade solvents are recommended.

    • Radical Scavenging: Some solvents can act as radical scavengers, interfering with the cleavage mechanism. Protic solvents like methanol or ethanol are often used and can participate favorably in the reaction workup.

  • Substrate Concentration: If the concentration of your BDB-protected compound is too high, it can lead to an "inner filter effect." Molecules at the surface of the reaction vessel absorb all the light, preventing photons from penetrating deeper into the solution and reaching the remaining substrate. Diluting the reaction mixture can often resolve this issue.

Q2: I observe the formation of multiple byproducts and degradation of my target molecule. How can I improve the selectivity of the cleavage?

A2: The generation of byproducts is typically due to the high energy of UV light initiating unwanted side reactions or the reactivity of the liberated 2-bromo-4,5-dimethoxybenzaldehyde byproduct.

  • Controlling Irradiation Time: Over-irradiation is a primary cause of degradation. It is essential to monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Once the starting material is consumed, the reaction should be stopped immediately to prevent the product from being exposed to prolonged UV radiation.

  • Use of Scavengers: The aldehyde byproduct can sometimes react with the deprotected alcohol or other functionalities on your molecule. While less common in photolytic cleavage compared to acidic methods, if byproduct interference is suspected, purification by chromatography is the most direct solution.

  • Temperature Control: Photolytic reactions can generate significant heat, which can accelerate degradation pathways. Performing the irradiation in a cooling bath or using a reactor with a cooling jacket helps maintain a consistent, low temperature (e.g., 0-15 °C), enhancing the stability of the product.

Q3: Can BDB ethers be cleaved under non-photolytic (acidic) conditions, and what are the risks?

A3: Yes, like other dimethoxybenzyl ethers, the BDB group is susceptible to acidic cleavage.[1] This is often faster than photolysis but comes with a different set of challenges, primarily related to the generation of a reactive carbocation.

  • Mechanism of Acidic Cleavage: The reaction proceeds via protonation of the ether oxygen, followed by elimination to form a stable, resonance-delocalized 2-bromo-4,5-dimethoxybenzyl carbocation. This cation is the source of most side reactions.

  • Primary Side Reaction: Friedel-Crafts Alkylation: The highly electrophilic BDB carbocation can react with any electron-rich aromatic rings on your substrate or product, leading to unwanted C-alkylation byproducts.[2][3]

  • Troubleshooting with Cation Scavengers: To prevent this, a "cation scavenger" must be added to the reaction mixture. The scavenger is a nucleophilic species that reacts with and neutralizes the carbocation faster than it can react with your molecule of interest.

Scavenger Typical Conditions Notes
Triisopropylsilane (TIS) 1.5-5 eq. with TFA in DCMA very common and effective scavenger that reduces the carbocation.[2][4]
1,3-Dimethoxybenzene 3-5 eq. with TfOH or TFA in DCMActs as a sacrificial electron-rich arene for Friedel-Crafts alkylation.[1][3]
Thioanisole 5% (v/v) in TFA cocktailOften used in peptide synthesis cleavage cocktails to trap electrophiles.[5]
Phenol 5% (v/v) in TFA cocktailAnother common scavenger in peptide chemistry.[6][7]

Experimental Protocols

Protocol 1: Standard Photolytic Cleavage
  • Preparation: Dissolve the BDB-protected compound in an appropriate HPLC-grade solvent (e.g., Methanol, Acetonitrile) to a concentration of 0.01-0.05 M in a quartz reaction vessel.

  • Degassing: Sparge the solution with an inert gas (Nitrogen or Argon) for 15-20 minutes to remove dissolved oxygen, which can sometimes interfere with the reaction.

  • Irradiation: While stirring, irradiate the solution using a medium-pressure mercury lamp with a Pyrex filter (to filter out wavelengths <320 nm) or a dedicated 365 nm lamp. Maintain the temperature at 10-20 °C using a cooling bath.

  • Monitoring: Monitor the reaction progress every 30-60 minutes by TLC or LC-MS.

  • Work-up: Once the starting material is consumed, concentrate the reaction mixture under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography to separate the deprotected alcohol from the 2-bromo-4,5-dimethoxybenzaldehyde byproduct.

Protocol 2: Acidic Cleavage with TFA and Scavenger
  • Preparation: Under an inert atmosphere, dissolve the BDB-protected compound (1.0 eq) in anhydrous dichloromethane (DCM).

  • Addition of Scavenger: Add triisopropylsilane (TIS) (2.0 eq) to the solution.

  • Initiation: Cool the solution to 0 °C in an ice bath. Add trifluoroacetic acid (TFA) dropwise to a final concentration of 20-50% (v/v).[2]

  • Reaction: Stir the reaction at 0 °C or allow it to warm to room temperature, monitoring by TLC. Reactions are typically complete within 1-3 hours.[2][4]

  • Work-up: Concentrate the reaction mixture under reduced pressure to remove the majority of the TFA and DCM.

  • Purification: Purify the residue directly by flash column chromatography.

Logical Troubleshooting Workflow

G start Incomplete BDB Cleavage method Which cleavage method? start->method photo Photolytic Cleavage method->photo Photolytic acidic Acidic Cleavage method->acidic Acidic check_setup Check Reaction Setup photo->check_setup check_conc Substrate Too Concentrated? check_setup->check_conc dilute Dilute Reaction Mixture check_conc->dilute Yes check_lamp Lamp Age/Wavelength Correct? check_conc->check_lamp No success Problem Resolved dilute->success replace_lamp Replace Lamp / Use Correct Filter check_lamp->replace_lamp Yes check_vessel Using Quartz Vessel? check_lamp->check_vessel No replace_lamp->success use_quartz Switch to Quartz Vessel check_vessel->use_quartz No check_vessel->success Yes use_quartz->success check_scavenger Scavenger Used? acidic->check_scavenger add_scavenger Add Scavenger (e.g., TIS, Phenol) check_scavenger->add_scavenger No check_acid Acid Strength/Conc. Sufficient? check_scavenger->check_acid Yes add_scavenger->success increase_acid Increase TFA Conc. or Switch to TfOH check_acid->increase_acid No check_time_temp Reaction Time/Temp Optimal? check_acid->check_time_temp Yes increase_acid->success increase_time_temp Increase Time or Gently Warm check_time_temp->increase_time_temp No check_time_temp->success Yes increase_time_temp->success

Caption: Troubleshooting Decision Tree for BDB Ether Cleavage.

Frequently Asked Questions (FAQs)

Q: How does the BDB group's stability compare to a standard p-methoxybenzyl (PMB) or 3,4-dimethoxybenzyl (DMB) ether? A: The BDB group is structurally similar to the DMB group. The two methoxy groups make the aromatic ring highly electron-rich, rendering it very sensitive to acidic cleavage, similar to DMB and more sensitive than PMB.[1][8] Its primary advantage is its designed photolability, which is not a feature of standard PMB or DMB ethers.

Q: Can I selectively cleave a BDB ether in the presence of a TBDMS or TBDPS silyl ether? A: Yes. Photolytic cleavage is highly selective for the BDB ether and will not affect silyl ethers. Under acidic conditions, selectivity can be achieved with careful tuning. TBDMS ethers are generally labile to strong acids like TFA, while the bulkier TBDPS group is more robust.[9][10] A mild acidic cleavage of the BDB ether (e.g., with catalytic acid) may preserve silyl groups, but this is substrate-dependent and requires careful optimization.

Q: My product is water-soluble. How should I adjust the work-up? A: For water-soluble products, a standard aqueous work-up with extractions is not feasible. After cleavage, if using acidic conditions, you may need to neutralize the acid carefully. The best approach is to concentrate the reaction mixture and purify it directly using reverse-phase chromatography (e.g., C18 silica) or size-exclusion chromatography.

Q: Why is my reaction turning dark brown/black upon adding DDQ for an oxidative cleavage attempt? A: The immediate formation of a dark color (often green, brown, or black) upon adding 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) is normal and indicates the formation of a charge-transfer complex between the electron-rich BDB ether and the electron-acceptor DDQ.[11] This is the first step in the oxidative cleavage mechanism.

References

  • ISGC. (n.d.). Acid Scavengers for Selective and Efficient Cleavage of Aryl Alkyl Ethers by Lewis Acids.
  • ACS Publications. (2023). Lewis Acid Promoted Deprotection of Benzylidene Acetals and p-Methoxybenzyl Ethers with Mercaptoacid Acid as Scavenger. Organic Letters.
  • Polypeptide Group. (n.d.). Benzylthiols as scavengers in TFA cleavages of peptide resins.
  • Organic Chemistry Portal. (n.d.). Benzyl Ethers - Protecting Groups.
  • UCLA Chemistry and Biochemistry. (2011). Mild, selective deprotection of PMB ethers with triflic acid/1,3-dimethoxybenzene.
  • National Institutes of Health. (n.d.). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. PMC.
  • ResearchGate. (2020). I would like to ask if anyone among you knows what is the ideal concentration of TFA to use at a chemical synthesis of peptides?
  • National Institutes of Health. (n.d.). Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight. PubMed Central.
  • Leiden University Scholarly Publications. (2015). Chemoselective Cleavage of p‑Methoxybenzyl and 2‑Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol.
  • Organic Chemistry Portal. (n.d.). tert-Butyldimethylsilyl Ethers.
  • ResearchGate. (2022). What can be the cleavage cocktail used in synthesis of Trp-Trp-Phe tripeptide?
  • The Royal Society of Chemistry. (n.d.). Supporting information.
  • Reddit. (2022). Benzyl ether cleavage in presence of thiourea?
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Aapptec Peptides. (1990). Technical Support Information Bulletin 1168.
  • PubChem. (n.d.). 2-Bromo-4,5-dimethoxybenzyl bromide.
  • Organic Chemistry Portal. (n.d.). tert-Butyldiphenylsilyl Ethers.
  • ResearchGate. (2011). ChemInform Abstract: Oxidative Photoredox Catalysis: Mild and Selective Deprotection of PMB Ethers Mediated by Visible Light.
  • ResearchGate. (2009). A Mild and Selective Cleavage of p-Methoxybenzyl Ethers by CBr4-MeOH.

Sources

Technical Support Center: Optimizing Suzuki Coupling Reactions with 2-Bromo-4,5-dimethoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and success rate of Suzuki-Miyaura cross-coupling reactions involving the challenging substrate, 2-Bromo-4,5-dimethoxybenzyl bromide. Our approach is grounded in mechanistic principles and field-proven strategies to help you navigate the complexities of this specific transformation.

Introduction: The Challenge of this compound

This compound presents a unique set of challenges in Suzuki-Miyaura coupling. The presence of two distinct carbon-bromine bonds—a reactive benzylic bromide and a more inert aryl bromide—creates a competitive environment for the crucial oxidative addition step in the catalytic cycle. Furthermore, the electron-rich nature of the benzene ring, due to the two methoxy groups, can influence catalyst activity and favor undesired side reactions. This guide is designed to help you dissect these issues and systematically optimize your reaction for a successful outcome.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when using this compound in a Suzuki coupling?

A1: The primary challenges stem from the bifunctional nature of the substrate and its electronic properties. You may encounter:

  • Chemoselectivity Issues: The palladium catalyst can potentially undergo oxidative addition at either the benzylic C-Br bond or the aromatic C-Br bond. Controlling this selectivity is paramount.

  • Side Reactions: The high reactivity of the benzylic bromide can lead to side reactions such as homocoupling (Wurtz-type coupling) or decomposition under basic conditions.

  • Catalyst Inhibition: The electron-donating methoxy groups can influence the electronic properties of the catalyst, potentially affecting its efficiency.

  • Protodeboronation: As with many Suzuki couplings, the boronic acid or ester partner can be susceptible to protodeboronation, where the boronic acid group is replaced by a hydrogen atom, reducing the availability of your nucleophile.[1]

Q2: Which C-Br bond is more likely to react first, the benzylic or the aromatic one?

A2: In general, the benzylic C(sp³)-Br bond is significantly more reactive towards oxidative addition with a Pd(0) catalyst than the aromatic C(sp²)-Br bond.[2] This is due to the lower bond dissociation energy of the benzylic C-Br bond. Therefore, under carefully controlled conditions, selective coupling at the benzylic position is achievable.

Q3: What type of palladium catalyst and ligand system is recommended for this reaction?

A3: For couplings at the benzylic position, a catalyst system that is highly active at lower temperatures is often preferred to minimize side reactions. Bulky, electron-rich phosphine ligands, such as the Buchwald ligands (e.g., SPhos, XPhos, JohnPhos), paired with a palladium source like Pd(OAc)₂ or a pre-catalyst like an XPhos-Pd-G3 palladacycle, have demonstrated great success in challenging couplings, including those with benzylic halides.[3][4] These ligands promote both the oxidative addition and the subsequent reductive elimination steps of the catalytic cycle.[3]

Q4: How does the choice of base impact the reaction?

A4: The base plays a crucial role in the transmetalation step, activating the boronic acid to form a more nucleophilic boronate species.[5][6] The strength and type of base can significantly influence the reaction's outcome.

  • Mild Bases: Bases like potassium carbonate (K₂CO₃) or potassium phosphate (K₃PO₄) are often a good starting point.[4] They are generally effective without being overly harsh, which could promote decomposition of the benzyl bromide.

  • Stronger Bases: Stronger bases like cesium carbonate (Cs₂CO₃) can sometimes increase the reaction rate but may also increase the likelihood of side reactions.[2]

  • Organic Bases: In some cases, organic bases like triethylamine can be used, but inorganic bases are more common for this type of coupling.[7]

Troubleshooting Guide

This section addresses specific problems you might encounter and provides a logical path to a solution.

Problem 1: Low to No Conversion of Starting Material

If you observe a significant amount of unreacted this compound, consider the following systematic checks:

  • Catalyst Deactivation: The most common culprit is the deactivation of the Pd(0) catalyst by oxygen.

    • Solution: Ensure your reaction setup is rigorously degassed. This can be achieved by bubbling an inert gas (Argon or Nitrogen) through the solvent for 15-30 minutes before adding the catalyst.[8] All reagents should be added under a positive pressure of inert gas. Using a pre-catalyst that is air-stable can also help ensure the active catalyst is generated in situ.

  • Insufficient Catalyst Activity: The chosen catalyst system may not be active enough under your current conditions.

    • Solution: Screen a panel of bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos, RuPhos) in combination with a palladium source like Pd(OAc)₂ or Pd₂(dba)₃.[9] Consider using a preformed palladacycle for greater reliability.[10]

  • Low Reaction Temperature: The reaction may require more thermal energy to overcome the activation barrier.

    • Solution: Incrementally increase the reaction temperature. For instance, if you started at 60 °C, try running the reaction at 80 °C or 100 °C. However, be mindful that excessive heat can lead to degradation.[1]

Problem 2: Formation of Homocoupling Byproducts

The presence of bibenzyl (from the benzyl bromide) or biaryl (from the boronic acid) byproducts indicates undesired homocoupling.

  • Benzyl Bromide Homocoupling: This often occurs at higher temperatures or with highly active catalyst systems.

    • Solution: Try lowering the reaction temperature. You can also screen different ligands, as some may be more prone to promoting this side reaction than others.

  • Boronic Acid Homocoupling: This is often a result of oxygen in the reaction mixture, which can promote the oxidative coupling of two boronic acid molecules.[11]

    • Solution: As with catalyst deactivation, rigorous degassing of the reaction mixture is critical.[1] Ensure your boronic acid is of high purity, as impurities can sometimes catalyze this side reaction.

Problem 3: Protodeboronation of the Boronic Acid

If you observe the formation of a byproduct where the boronic acid has been replaced by a hydrogen atom, protodeboronation is likely occurring.

  • Cause: This side reaction is often promoted by excess water or overly basic conditions.[1]

    • Solution 1: Anhydrous Conditions: If your reaction can tolerate it, switching to anhydrous conditions can minimize this issue. Use anhydrous solvents and bases.

    • Solution 2: Boronic Esters: Convert your boronic acid to a more stable boronate ester, such as a pinacol ester (Bpin).[11] These are generally more resistant to protodeboronation.

    • Solution 3: Base Selection: A weaker base, such as potassium fluoride (KF), can sometimes be used to minimize protodeboronation while still promoting the desired reaction.[6]

Problem 4: Reaction at the Aryl Bromide Position

While less likely, if you observe coupling at the C(sp²)-Br bond instead of the benzylic position, your reaction conditions are likely too harsh.

  • Cause: Higher temperatures and highly active catalysts designed for aryl halide coupling can lead to this lack of selectivity.

    • Solution: Lower the reaction temperature significantly. Benzylic couplings can often proceed at or near room temperature with the right catalyst system.[6] Choose a ligand that is known to be effective for C(sp³)-C(sp²) couplings.

Visualizing the Process

The Suzuki-Miyaura Catalytic Cycle

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle Pd(0)L_n Pd(0)L_n Oxidative_Addition R-X Oxidative Addition Pd(0)L_n->Oxidative_Addition 1 R-Pd(II)-X R-Pd(II)(L_n)-X Oxidative_Addition->R-Pd(II)-X Transmetalation R'-B(OR)2 Base Transmetalation R-Pd(II)-X->Transmetalation 2 R-Pd(II)-R' R-Pd(II)(L_n)-R' Transmetalation->R-Pd(II)-R' Reductive_Elimination Reductive Elimination R-Pd(II)-R'->Reductive_Elimination 3 Reductive_Elimination->Pd(0)L_n Product R-R' Reductive_Elimination->Product

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield in Suzuki Coupling Check_Conversion Is Starting Material Consumed? Start->Check_Conversion Low_Conversion Low Conversion Check_Conversion->Low_Conversion No Byproducts_Present Starting Material Consumed, Byproducts Observed Check_Conversion->Byproducts_Present Yes Check_Byproducts What are the main byproducts? Homocoupling Homocoupling Observed? Check_Byproducts->Homocoupling Catalyst_Deactivation Check for O2 Contamination (Degas Rigorously) Low_Conversion->Catalyst_Deactivation Increase_Activity Screen More Active Catalysts/Ligands (e.g., Buchwald ligands) Catalyst_Deactivation->Increase_Activity Increase_Temp Increase Reaction Temperature Increase_Activity->Increase_Temp Byproducts_Present->Check_Byproducts Protodeboronation Protodeboronation Observed? Homocoupling->Protodeboronation No Homocoupling_Yes Yes Homocoupling->Homocoupling_Yes Yes Aryl_Coupling Coupling at Aryl-Br? Protodeboronation->Aryl_Coupling No Protodeboronation_Yes Yes Protodeboronation->Protodeboronation_Yes Yes Aryl_Coupling_Yes Yes Aryl_Coupling->Aryl_Coupling_Yes Yes Lower_Temp Lower Reaction Temperature Homocoupling_Yes->Lower_Temp Degas_Again Ensure Rigorous Degassing Homocoupling_Yes->Degas_Again Use_Ester Use Boronate Ester (Bpin) Protodeboronation_Yes->Use_Ester Anhydrous Use Anhydrous Conditions Protodeboronation_Yes->Anhydrous Lower_Temp_Aryl Significantly Lower Temperature Aryl_Coupling_Yes->Lower_Temp_Aryl

Sources

Effect of solvent and base choice on 2-Bromo-4,5-dimethoxybenzyl bromide reactivity

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Reactivity of 2-Bromo-4,5-dimethoxybenzyl Bromide

Welcome to the technical support guide for this compound (CAS 53207-00-4). This versatile building block is a key intermediate in the synthesis of various pharmaceutical compounds, including histone deacetylase (HDAC) inhibitors and Pinaverium Bromide.[1][2][3] Its utility stems from the high reactivity of the benzylic bromide, which allows for facile introduction of the 2-bromo-4,5-dimethoxybenzyl moiety.

However, this reactivity is a double-edged sword. The outcome of reactions involving this reagent is exquisitely sensitive to the choice of solvent and base. A successful synthesis hinges on understanding and controlling the competition between nucleophilic substitution (SN1/SN2) and elimination (E1/E2) pathways.[4] This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate these challenges and achieve your desired synthetic outcomes.

Core Concepts: Understanding Benzylic Reactivity

The carbon atom adjacent to the benzene ring (the "benzylic" position) is uniquely reactive. This is because any intermediate formed at this position—be it a carbocation (SN1/E1 pathway) or a transition state with developing charge (SN2 pathway)—is stabilized by resonance with the aromatic ring.[5] this compound is a primary benzylic halide. While primary halides typically favor SN2 reactions due to low steric hindrance, the resonance stabilization can also make SN1 pathways accessible under specific conditions.[6][7] This sets the stage for a delicate balance where solvent and base become the deciding factors.[8][9]

Frequently Asked Questions (FAQs)

Q1: My primary goal is nucleophilic substitution (e.g., alkylating an amine). What is the best starting point for solvent and base selection?

A: For a successful SN2 substitution, you want to maximize the nucleophilicity of your reacting partner while minimizing competing elimination reactions.

  • Solvent Choice: A polar aprotic solvent is almost always the best choice for an SN2 reaction.[8] Solvents like N,N-Dimethylformamide (DMF) , Acetonitrile (MeCN) , or Tetrahydrofuran (THF) are ideal. They can dissolve the reagents and stabilize the cationic counter-ion of your base but do not form a strong solvation shell around the nucleophile. This leaves the nucleophile "naked" and highly reactive. Polar protic solvents (like ethanol or water) should be avoided as they can solvate the nucleophile via hydrogen bonding, reducing its reactivity, and may also act as competing nucleophiles (solvolysis).[7][10]

  • Base Choice: The ideal base is one that is strong enough to deprotonate your nucleophile (if necessary) but is non-nucleophilic and not sterically bulky itself.

    • Excellent choices: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃) are often perfect for alkylating phenols, anilines, and other moderately acidic substrates. They are basic enough to facilitate the reaction but are poor nucleophiles.[11]

    • For less acidic nucleophiles (e.g., indoles, sulfonamides): A strong, non-nucleophilic base like Sodium Hydride (NaH, 60% dispersion in oil) is required.[12][13]

    • Bases to avoid for substitution: Strong, bulky bases like Potassium tert-butoxide (t-BuOK) or DBU will strongly favor the E2 elimination pathway.[14][15] Strong, non-bulky bases like sodium hydroxide (NaOH) or sodium methoxide (NaOMe) can work, but they are also potent nucleophiles and can promote a mixture of SN2 and E2 products.[14][16]

Q2: I am seeing a significant amount of an alkene byproduct in my reaction. What is happening and how do I fix it?

A: The formation of an alkene (specifically, 4-bromo-5-(bromomethyl)veratrole) is the result of an E2 elimination reaction. This occurs when the base, instead of promoting the nucleophile, directly attacks a proton on the benzylic carbon. This is favored by:

  • Strong, Sterically Hindered Bases: If you are using a base like t-BuOK, DBU, or LDA, elimination will be a major pathway.[15] Switch to a weaker, non-bulky base like K₂CO₃.

  • High Temperatures: Elimination reactions are often favored over substitution at higher temperatures because they result in an increase in entropy (one molecule breaks into three: alkene, salt, and conjugate acid of the base). If possible, try running your reaction at a lower temperature for a longer time.

  • Sterically Hindered Substrate/Nucleophile: While the benzyl bromide itself is not very hindered, if your nucleophile is very bulky, it may be easier for the base to find a proton for elimination than for the nucleophile to attack the carbon for substitution.

Q3: My reaction is very slow or stalls completely, and I recover my starting material. What are the common causes?

A: This issue typically points to insufficient reactivity of your nucleophile or improper reaction setup.

  • The Base is Too Weak: Your chosen base may not be strong enough to deprotonate your nucleophile effectively, preventing the formation of the active nucleophilic species. For example, K₂CO₃ may be insufficient for deprotonating an aliphatic alcohol. In this case, you would need to switch to a stronger base like NaH.

  • The Nucleophile is Inherently Weak: Some neutral molecules are simply not strong enough nucleophiles to displace the bromide. The reaction may require higher temperatures or a different catalytic approach.

  • Wet Solvents: The presence of water can quench strong bases (like NaH) and solvate your nucleophile, reducing its effectiveness.[7] Always use anhydrous solvents, especially when working with moisture-sensitive reagents.

Q4: After workup, I isolated 2-Bromo-4,5-dimethoxybenzyl alcohol instead of my desired product. Why?

A: This is a classic case of hydrolysis, where water or a hydroxide ion acts as the nucleophile.[17] This happens under two primary conditions:

  • Using a Protic Solvent: If your reaction is run in a solvent like ethanol or methanol, the solvent itself can act as a nucleophile (solvolysis).

  • Aqueous Conditions: If there is water in your solvent or if you use an aqueous base like aqueous NaOH, water/hydroxide will compete with your intended nucleophile. The high concentration and mobility of water/OH⁻ can make it a surprisingly effective reactant. Ensure all reagents and solvents are anhydrous and use non-aqueous bases.

Troubleshooting Guide

Problem Probable Cause(s) Recommended Solution(s)
Low Yield of Substitution Product; Major Alkene Byproduct 1. Base is too strong and/or sterically hindered (e.g., t-BuOK, DBU).[15] 2. Reaction temperature is too high. 3. The nucleophile is very bulky, favoring proton abstraction over carbon attack.1. Switch to a weaker, non-nucleophilic base like K₂CO₃ or Cs₂CO₃.[11] 2. Run the reaction at a lower temperature (e.g., room temperature or 0 °C) for a longer duration. 3. If possible, consider using a less hindered nucleophile.
Recovery of Unreacted Starting Material 1. Base is not strong enough to deprotonate the nucleophile. 2. The nucleophile is too weak for the reaction conditions. 3. Reaction time is too short or temperature is too low. 4. Reagents (especially base) have degraded.1. Use a stronger base (e.g., switch from K₂CO₃ to NaH).[12] 2. Increase the reaction temperature or consider a different synthetic route. 3. Allow the reaction to run longer, monitoring by TLC. 4. Use fresh, properly stored reagents. Ensure NaH is handled under an inert atmosphere.
Formation of 2-Bromo-4,5-dimethoxybenzyl alcohol 1. Use of a protic solvent (e.g., ethanol, water).[7] 2. Presence of moisture in the reaction vessel or solvents. 3. Use of an aqueous base (e.g., aq. NaOH).1. Switch to a polar aprotic solvent like anhydrous DMF or MeCN.[8] 2. Dry all glassware thoroughly. Use anhydrous solvents and handle moisture-sensitive reagents under an inert atmosphere (N₂ or Ar). 3. Use an anhydrous base like K₂CO₃ or NaH.
Formation of Multiple Unidentified Products 1. Reaction temperature is too high, causing decomposition. 2. The substrate or product is unstable to the basic conditions. 3. The nucleophile has multiple reactive sites, leading to a mixture of isomers.1. Reduce the reaction temperature. 2. Use a milder base and shorter reaction times. 3. Protect other reactive sites on the nucleophile before performing the alkylation.

Visualized Workflows and Mechanisms

Decision Workflow for Solvent & Base Selection

The following diagram provides a logical pathway for selecting the appropriate conditions to favor the desired SN2 substitution reaction.

G start Goal: Nucleophilic Substitution (SN2) q_nucleophile Is your nucleophile acidic? (e.g., R-NH2, Ar-OH, R-SH) start->q_nucleophile sub_q_acidic How acidic? q_nucleophile->sub_q_acidic Yes no_base No base needed. (Nucleophile is already anionic or a strong neutral nucleophile) q_nucleophile->no_base No base_weak Use a mild, non-nucleophilic base: K2CO3 or Cs2CO3 sub_q_acidic->base_weak Moderately (pKa 5-15) base_strong Use a strong, non-nucleophilic base: NaH sub_q_acidic->base_strong Weakly (pKa > 16) solvent Choose a Polar Aprotic Solvent: DMF, Acetonitrile, or THF base_weak->solvent base_strong->solvent no_base->solvent avoid AVOID: - Strong, bulky bases (t-BuOK) - Protic solvents (EtOH, H2O) - High temperatures solvent->avoid

Caption: Decision tree for selecting optimal base and solvent for SN2 reactions.

Competing SN2 vs. E2 Pathways

This diagram illustrates the two competing mechanisms that are dictated by the nature of the base/nucleophile.

G cluster_start Reactants cluster_sn2 SN2 Pathway cluster_e2 E2 Pathway start_reagent 2-Bromo-4,5-dimethoxy- benzyl bromide sn2_ts SN2 Transition State [Nu---C---Br]⁻ start_reagent->sn2_ts Backside Attack by Nu:⁻ e2_ts E2 Transition State start_reagent->e2_ts Proton Abstraction by B:⁻ base_nuc Base / Nucleophile (B:⁻ / Nu:⁻) sn2_product Substitution Product sn2_ts->sn2_product sn2_path_label Favored by: - Good Nucleophile - Non-bulky Base - Polar Aprotic Solvent e2_product Elimination Product (Styrene derivative) e2_ts->e2_product e2_path_label Favored by: - Strong, Bulky Base - High Temperature

Caption: Competing bimolecular substitution (SN2) and elimination (E2) pathways.

Experimental Protocols

Safety Precaution: this compound is a lachrymator and skin irritant.[18] All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Protocol 1: N-Alkylation of a Secondary Amine (SN2 Pathway)

This protocol describes a typical procedure for the N-alkylation of a secondary amine, like morpholine, using conditions designed to maximize the SN2 product.

Materials:

  • This compound (1.0 eq)

  • Morpholine (1.2 eq)

  • Anhydrous Potassium Carbonate (K₂CO₃), finely powdered (2.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate (EtOAc)

  • Brine (saturated aq. NaCl)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, and standard workup equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and anhydrous K₂CO₃ (2.0 eq).

  • Solvent and Nucleophile Addition: Add anhydrous DMF to the flask to create a stirrable slurry (approx. 0.2 M concentration relative to the benzyl bromide). Add morpholine (1.2 eq) via syringe.

  • Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the starting benzyl bromide spot is consumed (typically 4-12 hours).

  • Work-up: Quench the reaction by pouring the mixture into a separatory funnel containing water. Extract the aqueous layer three times with ethyl acetate.

  • Washing and Drying: Combine the organic layers and wash twice with water, then once with brine to remove residual DMF. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. The crude product can be purified by silica gel column chromatography to yield the pure N-alkylated product.

Protocol 2: Synthesis of 6-Bromo-1,2-dimethoxy-4-vinylbenzene (E2 Pathway)

This protocol illustrates how to intentionally favor the elimination pathway using a strong, bulky base.

Materials:

  • This compound (1.0 eq)

  • Potassium tert-butoxide (t-BuOK) (1.5 eq)

  • Anhydrous Tetrahydrofuran (THF)

  • Diethyl ether

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Round-bottom flask, magnetic stirrer, ice bath, and standard workup equipment

Procedure:

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq) and dissolve it in anhydrous THF (approx. 0.2 M).

  • Cooling: Cool the solution to 0 °C using an ice-water bath.

  • Base Addition: In a separate flask, dissolve potassium tert-butoxide (1.5 eq) in anhydrous THF. Slowly add the t-BuOK solution to the stirred benzyl bromide solution over 15 minutes, maintaining the temperature at 0 °C.

  • Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor by TLC for the disappearance of the starting material.

  • Work-up: Carefully quench the reaction by pouring it into a separatory funnel containing cold, saturated aqueous NH₄Cl solution. Extract three times with diethyl ether.

  • Washing and Drying: Combine the organic layers and wash with brine. Dry the organic layer over anhydrous MgSO₄.

  • Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by column chromatography to isolate the target alkene.

References

  • Reddy, S. R., & Manikyamba, P. (2007). Solvent effects in the reaction between piperazine and benzyl bromide. Journal of Chemical Sciences, 119(5), 443-448. Link: https://www.ias.ac.in/article/fulltext/jcsc/119/05/0443-0448
  • Hunt, I. (n.d.). Eliminations of benzylic systems. University of Calgary, Department of Chemistry. Link: https://www.chem.ucalgary.ca/courses/351/Carey5th/Ch11/ch11-4-3.html
  • Leah4Sci. (n.d.). Nucleophilic Substitution and Beta Elimination - SN1 SN2 E1 E2 Reactions. Link: https://leah4sci.
  • Ashenhurst, J. (2018). Reactions at the “Benzylic” Carbon: Bromination And Oxidation. Master Organic Chemistry. Link: https://www.masterorganicchemistry.
  • Khan Academy. (n.d.). Reactions at the benzylic position. Link: https://www.khanacademy.
  • BenchChem. (n.d.). This compound | Reagent. Link: https://www.benchchem.com/product/bchm1097259
  • BenchChem. (n.d.). Application Notes and Protocols for N-Alkylation using 2-Bromoethylamine Hydrobromide. Link: https://www.benchchem.
  • Leah4Sci. (n.d.). SN2 Reaction (Bimolecular Nucleophilic Substitution). Link: https://leah4sci.com/sn2-reaction-bimolecular-nucleophilic-substitution/
  • Chemistry Steps. (n.d.). SN2 vs E2 – How to Choose Between SN2 and E2 Reactions. Link: https://www.chemistrysteps.com/sn2-vs-e2-reactions/
  • Wester, R. et al. (2017). Imaging dynamic fingerprints of competing E2 and SN2 reactions. Nature Communications, 8, 159. Link: https://www.
  • Evans, M. (2023). Rate Effects of Unimolecular Substitutions and Eliminations. YouTube. Link: https://www.youtube.
  • Chemistry LibreTexts. (2021). Comparison and Competition Between SN1, SN2, E1 and E2. Link: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/08%3A_Nucleophilic_Substitution_and_Elimination_Reactions/8.04%3A_Comparison_and_Competition_Between_SN1_SN2_E1_and_E2
  • EvitaChem. (n.d.). Buy this compound. Link: https://www.evitachem.com/product/evt-465201
  • Reusch, W. (n.d.). Elimination Reactions of Alkyl Halides. Michigan State University Department of Chemistry. Link: https://www2.chemistry.msu.edu/faculty/reusch/virttxtjml/alhalrx3.htm
  • Chemistry Steps. (n.d.). Reactions at the Benzylic Position. Link: https://www.chemistrysteps.
  • Ashenhurst, J. (2012). Bulky Bases in Elimination Reactions. Master Organic Chemistry. Link: https://www.masterorganicchemistry.
  • The Organic Chemistry Tutor. (2021). SN2 SN1 E1 E2 Reaction Mechanisms Made Easy! YouTube. Link: https://www.youtube.
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  • PubChem. (n.d.). This compound. Link: https://pubchem.ncbi.nlm.nih.gov/compound/2-Bromo-4,5-dimethoxybenzyl-bromide
  • Google Patents. (n.d.). CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5. Link: https://patents.google.
  • Hansen, T. et al. (2012). Synthesis of 4-O-Alkylated N-Acetylneuraminic Acid Derivatives. The Journal of Organic Chemistry, 77(5), 2537–2544. Link: https://pubs.acs.org/doi/10.1021/jo202685h

Sources

Preventing decomposition of 2-Bromo-4,5-dimethoxybenzyl bromide during storage

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 2-Bromo-4,5-dimethoxybenzyl bromide (CAS 53207-00-4). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and successful application of this valuable reagent. Due to its inherent reactivity, improper storage and handling can lead to decomposition, compromising experimental outcomes. This document provides in-depth troubleshooting advice, scientifically grounded explanations for its instability, and detailed protocols for its preservation.

Understanding the Instability of this compound

The structure of this compound, while making it a potent alkylating agent, also renders it susceptible to degradation. The primary drivers of its instability are the electron-donating methoxy groups on the benzene ring, which significantly influence the reactivity of the benzylic bromide.

The Role of Methoxy Substituents: The two methoxy groups (-OCH₃) at the 4- and 5-positions are strong electron-donating groups. Through resonance, they increase the electron density of the aromatic ring. This electronic effect has a profound impact on the benzylic carbon-bromine (C-Br) bond. It facilitates the departure of the bromide ion by stabilizing the resulting benzylic carbocation intermediate.[1][2] This stabilization accelerates nucleophilic substitution reactions, including unwanted reactions with ambient moisture, leading to decomposition.[3][4] Studies on related methoxy-substituted benzyl halides have demonstrated their increased reactivity and propensity for decomposition compared to their unsubstituted counterparts.[2][5]

Frequently Asked Questions (FAQs)

Here we address common questions regarding the storage and handling of this compound.

Q1: What are the ideal storage conditions for this compound?

This compound should be stored in a cool, dry, and dark environment, preferably in a refrigerator at 2-8°C.[6] It is crucial to store it under an inert atmosphere, such as argon or nitrogen, in a tightly sealed container to prevent exposure to moisture and oxygen.

Q2: Why is an inert atmosphere so critical for storage?

This compound is highly sensitive to moisture.[7] In the presence of water, it readily undergoes hydrolysis to form 2-Bromo-4,5-dimethoxybenzyl alcohol and hydrobromic acid (HBr). The generated HBr can further catalyze the decomposition of the remaining benzyl bromide, leading to an autocatalytic degradation process.[8]

Q3: Can I store this reagent at room temperature for short periods?

While short exposures to room temperature during experimental setup are often unavoidable, prolonged storage at ambient temperature is strongly discouraged. A related compound, 2,6-dimethoxybenzyl bromide, has been observed to decompose over a period of hours to days at room temperature, forming a dark polymeric material.[6] Given the similar electronic activation, it is prudent to assume a comparable instability for the 4,5-dimethoxy isomer.

Q4: The material has turned yellow/brown. Is it still usable?

A color change from its typical white to off-white or pale yellow appearance to a more pronounced yellow, brown, or even purplish hue is a strong indicator of decomposition.[6] While minor discoloration might suggest the presence of small amounts of impurities, significant color change indicates substantial degradation. It is highly recommended to assess the purity of the material by techniques such as NMR or HPLC before use. For critical applications, using freshly sourced or purified material is advised.

Troubleshooting Guide: Identifying and Managing Decomposition

This section provides a practical guide to identifying decomposition and steps to take if you suspect your reagent has degraded.

Visual and Physical Indicators of Decomposition
ObservationPotential CauseRecommended Action
Color Change Formation of colored polymeric byproducts or radical species.Assess purity via analytical methods (NMR, HPLC). For critical reactions, purify by recrystallization or use a new batch.
Clumping/Caking Absorption of moisture, leading to hydrolysis.Material is likely partially hydrolyzed. Purity must be checked. Ensure future storage is in a desiccated environment.
Acrid/Sharp Odor Formation of hydrobromic acid (HBr) due to hydrolysis.Handle in a well-ventilated fume hood. The presence of HBr indicates significant decomposition.
Insolubility Formation of insoluble polymeric materials.The insoluble portion is a decomposition product and should be removed. The soluble fraction may still contain usable material, but purity must be verified.
Analytical Identification of Decomposition Products

If you suspect decomposition, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for confirming the presence of impurities.

  • Hydrolysis Product: The primary product of hydrolysis is 2-Bromo-4,5-dimethoxybenzyl alcohol. In the ¹H NMR spectrum (in CDCl₃), you can identify this impurity by a characteristic singlet for the benzylic protons (CH₂OH) around δ 4.68 ppm and a broad singlet for the alcohol proton (-OH) around δ 2.11 ppm .[9]

  • Starting Material: Pure this compound shows a sharp singlet for its benzylic protons (CH₂Br) at approximately δ 4.59 ppm .[9]

  • Other Byproducts: The presence of complex, poorly resolved signals in the aromatic and aliphatic regions may indicate the formation of ethers (from reaction with the alcohol byproduct) or polymeric materials.

Workflow for Handling Suspected Decomposition

Decomposition_Workflow Troubleshooting Decomposed Reagent cluster_0 Initial Observation cluster_1 Analytical Verification cluster_2 Decision & Action Observe Observe visual signs of decomposition (color change, clumping) Analyze Perform ¹H NMR analysis Observe->Analyze Check Check for alcohol peak (δ ~4.68 ppm) and diminished starting material peak (δ ~4.59 ppm) Analyze->Check Decision Is decomposition significant? Check->Decision Purify Purify by recrystallization (e.g., from hexane/ethyl acetate) Decision->Purify Yes Discard Discard and use a new batch Decision->Discard Yes, severe Proceed Proceed with caution for non-critical steps Decision->Proceed No, minor Purify->Analyze Re-analyze to confirm purity

Caption: Troubleshooting workflow for decomposed reagent.

In-Depth Look at Decomposition Pathways

Understanding the chemical mechanisms of decomposition is key to preventing them. The high reactivity of this compound makes it susceptible to several degradation pathways.

Hydrolysis (Sₙ1 Mechanism)

Due to the strong resonance stabilization of the benzylic carbocation by the 4,5-dimethoxy groups, the primary pathway for hydrolysis is the Sₙ1 (Substitution Nucleophilic Unimolecular) mechanism.[1][3][4]

  • Carbocation Formation: The C-Br bond heterolytically cleaves, forming a resonance-stabilized benzylic carbocation and a bromide ion. This is the rate-determining step.

  • Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the electrophilic carbocation.

  • Deprotonation: Another water molecule removes a proton from the oxonium ion intermediate, yielding 2-Bromo-4,5-dimethoxybenzyl alcohol and H₃O⁺.

Radical Decomposition

Exposure to light or heat can induce homolytic cleavage of the C-Br bond, generating a benzylic radical and a bromine radical. These highly reactive species can initiate a cascade of side reactions, including dimerization to form bibenzyl derivatives or polymerization.

Polymerization

The formation of HBr during hydrolysis can catalyze Friedel-Crafts-type alkylation reactions where one molecule of the benzyl bromide alkylates another. This process can continue, leading to the formation of insoluble, often colored, polymeric materials.[6]

Decomposition_Pathways cluster_hydrolysis Hydrolysis (Sₙ1) cluster_radical Radical Pathway Start This compound Carbocation Resonance-Stabilized Carbocation + Br⁻ Start->Carbocation Moisture (H₂O) Radical Benzylic Radical + Bromine Radical Start->Radical Light (hν) / Heat (Δ) Alcohol 2-Bromo-4,5-dimethoxybenzyl alcohol + HBr Carbocation->Alcohol + H₂O, - H⁺ Polymer Polymeric Byproducts Alcohol->Polymer + Starting Material (HBr catalysis) Radical->Polymer

Caption: Major decomposition pathways.

Recommended Protocol for Handling and Storage

To maximize the shelf-life and efficacy of this compound, adhere strictly to the following protocol.

Materials:

  • Schlenk flask or septum-sealed vial

  • Inert gas (Argon or Nitrogen) line with bubbler

  • Syringes and needles

  • Refrigerator (2-8°C)

  • Parafilm or vial cap sealant

Procedure:

  • Receiving: Upon receipt, inspect the container for a tight seal. If the seal is compromised, the material should be considered suspect.

  • Inerting: Before first use, carefully open the container in a glove box or under a positive pressure of inert gas. If a glove box is unavailable, use a Schlenk line. Briefly flush the headspace of the container with dry argon or nitrogen.

  • Sealing: Immediately reseal the container tightly. For vials, wrap the cap with Parafilm to provide an additional barrier against moisture ingress.

  • Storage: Place the sealed container inside a secondary container (e.g., a sealed bag with a desiccant pack) and store in a refrigerator at 2-8°C. Ensure the storage location is dark.

  • Dispensing: For use, allow the container to warm to room temperature before opening to prevent condensation of atmospheric moisture on the cold solid. Dispense the required amount under a stream of inert gas and promptly reseal and store the container.

References

  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Information. (n.d.).
  • Richard, J. P., et al. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. Journal of the American Chemical Society.
  • Supplementary Information for: Copper-Catalyzed Aerobic Oxidative C–H/C–H Annulation of Phenols with Alkynes. (n.d.). Beilstein Journals.
  • Brian, P. M., & Musau, P. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. CORE.
  • NMR data for the alcohols (3). (n.d.). The Royal Society of Chemistry.
  • Characteristics of the SN1 Reaction. (2024, March 17). Chemistry LibreTexts.
  • Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ. (n.d.). SunanKalijaga.org.
  • Preparation method for pinaverium bromide intermediate this compound. (n.d.). Patsnap Eureka.
  • Richard, J. P., et al. (2013). Changes in Mechanism and Transition State Structure for Solvolysis Reactions of Ring Substituted Benzyl Chlorides in Aqueous Solution. ResearchGate.
  • Brian, P. M., & Musau, P. (2015). Synthesis, Reactivity and Stability of Aryl Halide Protecting Groups towards Di-Substituted Pyridines. ResearchGate.
  • Solvolysis of Tertiary and Secondary Haloalkanes. (2015, July 9). Chemistry LibreTexts.
  • Homologation of Electron-Rich Benzyl Bromide Derivatives via Diazo C–C Bond Insertion. (2021). Journal of the American Chemical Society.
  • Radhakrishnamurti, P. S., & Visvanathan, T. P. (1968). Reactions of HBr with aromatic side chain alcohols and aromatic ethers. Proceedings of the Indian Academy of Sciences - Section A.
  • 4,5-Dimethoxy-2-nitrobenzyl bromide. (n.d.). SpectraBase.
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  • Aitken, R. A., Saab, E. A., & Slawin, A. M. Z. (2021). 2,6-Dimethoxybenzyl Bromide. Molbank, 2021(4), M1277.
  • Benzyl Bromide. (n.d.). PubChem.
  • Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. Organic Letters, 26(26), 5248–5252.
  • Accidentally made benzyl bromide! Ouch My eyes! What happen? Need advice! (2014, July 22). Sciencemadness.org.
  • El-Kashef, H., et al. (2014). Regioisomeric bromodimethoxy benzyl piperazines related to the designer substance 4-bromo-2,5-dimethoxybenzylpiperazine: GC-MS and FTIR analysis.
  • PIMS spectra recorded during the decomposition of benzyl bromide at... (n.d.). ResearchGate.
  • Benzyl bromide is a primary halide. It undergoes SN1 substitution... (n.d.). Pearson.
  • Benzyl bromide. (n.d.). Wikipedia.
  • Spectroscopic Characterization of (E)-1,4-Bis(3,4-dimethoxyphenyl) but-1-ene Ligand: IR and NMR Analysis Using DFT Methods. (n.d.). ClinicSearch.
  • Hanumanthu, R., & Weaver, J. D., III. (2024). Cooperative Catalytic Coupling of Benzyl Chlorides and Bromides with Electron-Deficient Alkenes. PubMed Central.
  • [Chemistry] Benzyl bromide (CHCHBr) reacts rapidly with CHOH to afford benzyl methyl ether (CHC. (2025, June 14). YouTube.
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Technical Support Center: Purification Strategies for Reactions Involving 2-Bromo-4,5-dimethoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, chemists, and drug development professionals. This document provides in-depth troubleshooting advice and frequently asked questions (FAQs) concerning the removal of unreacted 2-Bromo-4,5-dimethoxybenzyl bromide from reaction mixtures. As a key intermediate in the synthesis of pharmaceuticals like Pinaverium Bromide, clean and efficient purification is paramount.[1] This guide is designed to provide you with the expertise and practical protocols to overcome common purification challenges.

Understanding the Challenge: Properties of this compound

This compound (CAS 53207-00-4) is a reactive alkylating agent.[2] Its reactivity is a double-edged sword: essential for the desired chemical transformation but also making its removal from the final product challenging. Key properties to consider during purification include:

PropertyValue/DescriptionImplication for Purification
Molecular Weight 309.98 g/mol [3]Relatively high molecular weight may influence chromatographic behavior.
Melting Point ~82-83 °C[2]Recrystallization is a viable purification method if the product has a significantly different melting point and solubility profile.
Solubility Generally soluble in organic solvents, less soluble in water.[2]Facilitates liquid-liquid extraction to remove water-soluble byproducts.
Reactivity Electrophilic benzyl bromide is susceptible to nucleophilic attack.Can be "quenched" by adding a nucleophile to convert it into a more easily removable species. It is also a lachrymator and should be handled in a well-ventilated hood.[4]
Appearance A solid at room temperature.Can be filtered off if it crystallizes out and the desired product remains in solution.

Troubleshooting Guide & FAQs

Here, we address common issues encountered during the purification of reaction mixtures containing unreacted this compound.

Q1: My TLC plate shows that my product and the starting benzyl bromide have very similar Rf values. How can I improve their separation for column chromatography?

A1: This is a frequent challenge. Here are several strategies to tackle this:

  • Solvent System Optimization: Systematically vary the polarity of your eluent. Sometimes, a small change in the solvent ratio (e.g., from 9:1 hexane:ethyl acetate to 8.5:1.5) can significantly improve separation. Consider using a different solvent system altogether, for instance, dichloromethane/methanol.

  • Consider an Alternative Stationary Phase: If your compound is polar, traditional silica gel chromatography might not be optimal. Hydrophilic Interaction Liquid Chromatography (HILIC) is an excellent alternative for purifying polar compounds.[5][6] HILIC typically uses a polar stationary phase (like silica) with a reversed-phase solvent system (e.g., acetonitrile/water).[5][6]

  • Derivative Formation (Quenching): Before chromatography, you can selectively react the unreacted this compound with a quenching agent. This will convert it into a new, more polar compound that is easier to separate. A common and effective method is to add a tertiary amine like triethylamine.[7][8] The resulting quaternary ammonium salt is highly polar and can often be removed with an aqueous wash or will have a very different retention time on a silica column.[7][8]

Q2: I've tried quenching with triethylamine, but now I have a new spot on my TLC that's difficult to remove. What's happening?

A2: The new spot is likely the benzyltriethylammonium bromide salt.[7] While often easily removed with an aqueous wash, if your product has some water solubility, you might be carrying some of the salt through.

  • Thorough Aqueous Extraction: Ensure you perform multiple extractions with water or brine to fully remove the water-soluble salt.

  • Filtration: If the ammonium salt precipitates, it can be removed by filtration.[8]

  • Silica Plug: A short plug of silica gel can sometimes be used to adsorb the highly polar salt while allowing your less polar product to pass through with a non-polar eluent.

Q3: Can I remove the unreacted this compound without running a column? My product is sensitive to silica gel.

A3: Yes, several non-chromatographic methods can be effective:

  • Recrystallization: This is a powerful technique if your desired product is a solid with a different solubility profile than the starting material. A patent for the preparation of this compound mentions recrystallization from ethanol for its own purification, which suggests it is amenable to this technique.[9][10][11] You will need to perform solvent screening to find a suitable system where your product has high solubility at elevated temperatures and low solubility at room temperature, while the impurity remains in solution.

  • Liquid-Liquid Extraction with a Quenching Agent: After quenching the unreacted benzyl bromide with a nucleophile like triethylamine to form a water-soluble salt, you can perform a liquid-liquid extraction to separate your organic-soluble product from the aqueous-soluble impurity.[7]

  • Scavenger Resins: These are solid-supported reagents that react with and "scavenge" specific functional groups from a solution.[12][13] For an electrophile like benzyl bromide, a resin functionalized with a nucleophile (e.g., amine or thiol groups) would be effective.[12][14] The resin is then simply filtered off, leaving your purified product in solution. This method avoids the need for chromatography and can be very clean.

Q4: I'm concerned about the lachrymatory and corrosive nature of this compound. What are the key safety precautions?

A4: Safety is paramount when handling this reagent. It is classified as causing severe skin burns and eye damage.[3][15]

  • Engineering Controls: Always handle this compound in a certified chemical fume hood.[4]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[15][16]

  • Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of skin contact, immediately wash the affected area with plenty of soap and water.[15][17] For eye contact, rinse cautiously with water for several minutes.[15][16]

Experimental Protocols

Below are detailed, step-by-step protocols for the recommended purification techniques.

Protocol 1: Quenching with Triethylamine and Liquid-Liquid Extraction

This protocol is ideal for situations where the product is not water-soluble and you want to avoid column chromatography.

  • Reaction Quenching:

    • Once your reaction is complete (as determined by TLC or another monitoring technique), cool the reaction mixture to room temperature.

    • In a fume hood, add triethylamine (Et3N) in a 1.5 to 2-fold molar excess relative to the initial amount of this compound.

    • Stir the mixture at room temperature for 1-2 hours. Monitor the disappearance of the this compound spot by TLC.

  • Liquid-Liquid Extraction:

    • Transfer the reaction mixture to a separatory funnel.

    • Dilute the mixture with an organic solvent in which your product is soluble (e.g., ethyl acetate, dichloromethane).

    • Wash the organic layer with deionized water (3 x volume of the organic layer).

    • Wash the organic layer with brine (1 x volume of the organic layer) to remove residual water.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the organic layer under reduced pressure to yield the crude product, now free of the starting benzyl bromide.

Protocol 2: Purification by Flash Column Chromatography

This is the most common method for purifying organic compounds. The key is to achieve good separation on the TLC plate first.

  • TLC Optimization:

    • Dissolve a small sample of your crude reaction mixture in a suitable solvent.

    • Spot the solution on a TLC plate.

    • Develop the TLC plate in various solvent systems (e.g., different ratios of hexane/ethyl acetate, dichloromethane/methanol) to find the eluent that provides the best separation between your product and the this compound. Aim for a ΔRf of at least 0.2.

  • Column Preparation:

    • Choose an appropriately sized silica gel column for the amount of crude material you need to purify.

    • Pack the column using the optimized eluent from the TLC analysis (wet or slurry packing is recommended).

  • Sample Loading:

    • Dissolve your crude product in a minimal amount of the eluent or a stronger solvent and then adsorb it onto a small amount of silica gel.

    • Evaporate the solvent to obtain a dry, free-flowing powder. This is the "dry loading" method, which generally gives better resolution.

    • Carefully add the dry-loaded sample to the top of the packed column.

  • Elution and Fraction Collection:

    • Begin eluting the column with the optimized solvent system.

    • Collect fractions and monitor their composition by TLC.

    • Combine the fractions containing the pure product and concentrate under reduced pressure.

Protocol 3: Use of a Scavenger Resin

This is a modern and efficient method for removing excess electrophilic reagents.

  • Resin Selection:

    • Choose a scavenger resin with nucleophilic functional groups, such as an amine-functionalized resin (e.g., SiliaBond Amine).[14]

  • Scavenging Procedure:

    • Dissolve the crude reaction mixture in a suitable solvent (e.g., acetonitrile, THF).[12]

    • Add the scavenger resin (typically 2-4 equivalents relative to the excess starting material).

    • Stir the mixture at room temperature. The reaction time can vary from a few hours to overnight. Monitor the progress by TLC or LC-MS.

  • Work-up:

    • Once the this compound has been consumed, filter off the resin.

    • Wash the resin with a small amount of the reaction solvent.

    • Combine the filtrate and washings, and concentrate under reduced pressure to obtain the purified product.

Visualization of Purification Workflow

Decision Tree for Purification Method Selection

purification_decision_tree start Crude Reaction Mixture Containing Unreacted This compound tlc_check Can product and starting material be separated by TLC? start->tlc_check column_chrom Purify by Flash Column Chromatography tlc_check->column_chrom Yes product_sensitivity Is the product sensitive to silica? tlc_check->product_sensitivity No solid_product Is the desired product a solid? recrystallize Attempt Recrystallization solid_product->recrystallize Yes quench_extract Quench with Nucleophile & Perform Liquid-Liquid Extraction quench_extract->solid_product If further purification is needed scavenger_resin Use a Scavenger Resin scavenger_resin->solid_product If further purification is needed product_sensitivity->quench_extract No product_sensitivity->scavenger_resin Yes

Caption: Decision tree for selecting a purification method.

General Workflow for Scavenger Resin Purification

scavenger_workflow crude 1. Dissolve Crude Reaction Mixture add_resin 2. Add Scavenger Resin crude->add_resin stir 3. Stir at Room Temp (Monitor by TLC) add_resin->stir filter 4. Filter to Remove Resin stir->filter concentrate 5. Concentrate Filtrate filter->concentrate product Pure Product concentrate->product

Caption: Workflow for purification using a scavenger resin.

References

  • What can I use to purify polar reaction mixtures? - Biotage. (2023).
  • Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023).
  • Strategies for the Flash Purification of Highly Polar Compounds - Lab-ex Kft. (n.d.).
  • This compound | C9H10Br2O2 | CID 11034248 - PubChem. (n.d.).
  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (2025).
  • Purification of strong polar and basic compounds : r/Chempros - Reddit. (2023).
  • 7.6.1. Elimination of Alkyl Halides - Chemistry LibreTexts. (2019).
  • How does one separate Benzyl bromide from the reaction mixture? - ResearchGate. (2014).
  • CN107417501A - A kind of preparation method of the dimethoxy bromobenzyl of 2 bromine of Pinaverium Bromide intermediate 4,5 - Google Patents. (n.d.).
  • Alkyl Halides. (n.d.).
  • US20100101412A1 - Method and system for removing alkyl halides from gases - Google Patents. (2010).
  • ScavengePore Benzyl isocyanate - Rapp Polymere. (n.d.).
  • CN107417501B - A kind of preparation method of pinaverium bromide intermediate this compound - Google Patents. (n.d.).
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  • Elimination Reaction - Haloalkanes | CK-12 Foundation. (2026).
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  • separating benzyl bromide : r/chemistry - Reddit. (2022).
  • Benzyl Chloride removal? : r/chemistry - Reddit. (2011).
  • 1005 Bromination of 1,2-dimethoxybenzene to 4,5-dibromo-1,2. (n.d.).
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Identifying and characterizing byproducts in 2-Bromo-4,5-dimethoxybenzyl bromide syntheses

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-dimethoxybenzyl bromide is a crucial intermediate in the synthesis of various pharmaceutical compounds, most notably Pinaverium Bromide, a calcium channel antagonist used to treat gastrointestinal disorders.[1][2] The standard synthesis route involves the free-radical bromination of 2-bromo-4,5-dimethoxytoluene at the benzylic position using N-Bromosuccinimide (NBS) and a radical initiator.[3][4] While the reaction appears straightforward, the electron-rich nature of the aromatic ring and the reactivity of the benzylic position make it prone to several side reactions.[4][5] This often leads to complex crude product mixtures, presenting significant challenges in purification and characterization.

This guide serves as a technical support center, providing in-depth troubleshooting advice and frequently asked questions to help you identify, characterize, and minimize the formation of byproducts, ensuring a higher yield and purity of your target compound.

Frequently Asked Questions (FAQs)

Section 1: Byproduct Identification & Characterization
Q1: What are the most common byproducts in this synthesis, and how are they formed?

A1: The primary byproducts arise from over-bromination, reaction with the aromatic ring, and degradation. Understanding their formation mechanism is key to prevention.

  • Dibrominated Byproduct (2-Bromo-4,5-dimethoxybenzylidene bromide): This is the most common impurity, resulting from a second radical substitution on the benzylic carbon.[4] This happens when the concentration of the desired mono-brominated product becomes high enough to compete with the starting material for the bromine radical.

  • Unreacted Starting Material (2-bromo-4,5-dimethoxytoluene): Incomplete reaction is a common issue. This can be due to insufficient initiator, quenching of radicals by impurities (like water), or not enough reaction time.[6]

  • Ring Brominated Byproducts: Although NBS is used to favor benzylic bromination, the dimethoxy groups strongly activate the aromatic ring, making it susceptible to electrophilic bromination, especially if HBr accumulates.[3][5]

  • Oxidation Product (2-Bromo-4,5-dimethoxybenzaldehyde): Trace amounts of water or oxygen can lead to the oxidation of the benzyl bromide or the intermediate benzylic radical, forming the corresponding aldehyde.[7]

  • Hydrolysis Product (2-Bromo-4,5-dimethoxybenzyl alcohol): The product is sensitive to moisture and can hydrolyze, especially during aqueous workup, to form the corresponding benzyl alcohol.[3][8]

Q2: My ¹H NMR spectrum is complex. How can I assign the peaks for the product and major byproducts?

A2: ¹H NMR is the primary tool for assessing the success of your reaction. Below is a table of expected chemical shifts in CDCl₃.

Compound NameProton AssignmentExpected Chemical Shift (δ, ppm)MultiplicityNotes
Product: this compound -OCH₃ ~3.88Doublet or two singletsTwo distinct methoxy signals are expected.[9]
-CH₂ Br~4.59SingletThis is the key benzylic bromide proton signal.[9]
Ar-H ~6.93, ~7.02Two SingletsTwo aromatic protons in distinct environments.[9]
Byproduct: Dibrominated -OCH₃ ~3.90MultipletSimilar to product.
-CH Br₂~6.5-6.8SingletSignificantly downfield shift compared to -CH₂Br.
Ar-H ~7.0-7.3MultipletAromatic protons will be slightly shifted.
Starting Material -CH₃ ~2.2-2.4SingletCharacteristic benzylic methyl peak.
-OCH₃ ~3.85MultipletMethoxy signals.
Ar-H ~6.8-7.0MultipletAromatic protons.
Byproduct: Benzaldehyde -OCH₃ ~3.9-4.0Multiplet
Ar-H ~7.2-7.4Multiplet
-CHO ~9.8-10.0SingletHighly characteristic aldehyde proton peak, far downfield.
Byproduct: Benzyl Alcohol -OCH₃ ~3.87, ~3.89Two Singlets[9]
-CH₂ OH~4.68SingletSimilar region to the product, but often broader.[9]
Ar-H ~7.01Singlet[9]
OH Variable (e.g., ~2.11)Broad SingletPosition is concentration and solvent dependent.[9]

Note: Chemical shifts are approximate. For definitive identification, consider spiking your sample with a suspected impurity or running a 2D NMR experiment like HSQC. Referencing published spectra is also highly recommended.[9][10][11]

Section 2: Troubleshooting & Prevention Strategies
Q3: My reaction yields a high percentage of the dibrominated byproduct. How can I improve selectivity for the mono-brominated product?

A3: This is a classic selectivity problem in free-radical reactions.[4] The key is to keep the concentration of the bromine radical low and constant and to avoid letting the reaction run for too long once the starting material is mostly consumed.

  • Control Reagent Stoichiometry: Use NBS in slight excess (e.g., 1.05-1.1 equivalents). Using a large excess dramatically increases the chance of dibromination.

  • Slow Addition of Initiator: Instead of adding all the radical initiator (like AIBN or benzoyl peroxide) at the beginning, add it in portions over the course of the reaction. This maintains a steady, low concentration of radicals.

  • Monitor the Reaction Closely: Use TLC or GC to monitor the disappearance of the starting material. Stop the reaction as soon as the starting material is consumed to a satisfactory level (e.g., >95%). Over-refluxing will inevitably lead to more dibromination.[6]

  • Maintain Low Br₂ Concentration: The Wohl-Ziegler reaction relies on NBS providing a low, steady concentration of Br₂.[4] Ensure your NBS is of good quality. Impure, yellowish NBS may contain excess Br₂ or HBr, which can lead to side reactions.[3]

Q4: The reaction is sluggish and a lot of starting material remains. What can I do?

A4: A stalled reaction is typically due to the radical chain being inhibited or terminated prematurely.

  • Ensure Anhydrous Conditions: Water can hydrolyze the product and interfere with the reaction.[3] Use anhydrous solvents (like CCl₄ or cyclohexane) and dry your glassware thoroughly.

  • Check Initiator Quality and Amount: Radical initiators have a defined half-life at a given temperature. Ensure your initiator is not expired. You may need to increase the amount or add a fresh portion if the reaction stalls.

  • Use Light Initiation: In addition to thermal initiation (reflux), irradiating the reaction mixture with a broad-spectrum lamp can help maintain the radical chain reaction.[12][13]

  • Solvent Choice: While CCl₄ is traditional, it is toxic and environmentally harmful. Greener alternatives like cyclohexane or acetonitrile can be effective.[6][14] Avoid solvents with easily abstractable hydrogens (like THF) as they can interfere with the desired reaction.

Q5: My final product is unstable and decomposes during purification. How can I handle it?

A5: Benzyl bromides, especially electron-rich ones, are lachrymatory and can be unstable.[15][16]

  • Avoid Aqueous Workups if Possible: If you must wash the organic layer, use ice-cold, dilute sodium bicarbonate solution quickly to neutralize any HBr, followed by a brine wash.[1] Minimize contact time.

  • Purify Quickly: Do not leave the crude product sitting for extended periods. Proceed to purification (recrystallization or chromatography) as soon as possible.

  • Recrystallization: This is often the preferred method for purification on a larger scale. A mixed solvent system of ethyl acetate and petroleum ether or hexane is commonly reported to be effective.[1]

  • Column Chromatography: If chromatography is necessary, use a non-polar eluent system (e.g., hexane/ethyl acetate) and consider deactivating the silica gel with a small amount of a non-nucleophilic base like triethylamine to prevent degradation on the column.

  • Storage: Store the purified product under an inert atmosphere (N₂ or Ar) at low temperatures (-20°C) to prevent decomposition.

In-Depth Guide: Reaction Mechanism & Byproduct Formation

The synthesis proceeds via a free-radical chain mechanism. Understanding each step is crucial for troubleshooting.[17]

Reaction_Mechanism cluster_initiation Initiation cluster_propagation Propagation Cycle (Desired) cluster_side_reactions Side Reactions (Undesired) cluster_termination Termination I I 2 Br• 2 Br• I->2 Br• Heat/Light SM Starting Material (Ar-CH3) I->SM NBS_HBr NBS + HBr NBS_HBr->I Slow generation Rad1 Benzylic Radical (Ar-CH2•) SM->Rad1 + Br• RingBromo Ring Bromination SM->RingBromo + Br2 (excess) Electrophilic Attack Rad1->SM H-abstraction Prod Product (Ar-CH2Br) Rad1->Prod + Br2 T3 2 Ar-CH2• → Dimer Br• Br• Dibromo Dibrominated (Ar-CHBr2) Prod->Dibromo + Br•, -H• + Br2, -Br• T2 Ar-CH2• + Br• → Product T1 Br• + Br• → Br2

Caption: Free-radical mechanism for benzylic bromination and key side reactions.

Mechanism Explained:

  • Initiation: The reaction begins with the formation of a small number of bromine radicals (Br•).[17] This is typically achieved by the thermal decomposition of an initiator like AIBN, which then reacts with a low concentration of Br₂. Br₂ itself is generated slowly from the reaction of NBS with HBr, a byproduct of the propagation step.[12][18][19]

  • Propagation: A bromine radical abstracts a hydrogen atom from the benzylic methyl group of the starting material. This is the rate-determining step and is favored because the resulting benzylic radical is stabilized by resonance with the aromatic ring.[13][20] This radical then reacts with a molecule of Br₂ to form the desired product and a new bromine radical, which continues the chain.[21]

  • Termination: The chain reaction stops when two radicals combine.[17]

  • Byproduct Formation: Dibromination occurs when a bromine radical abstracts a hydrogen from the product's -CH₂Br group, which then reacts with Br₂.[4] Ring bromination is an electrophilic, not a radical, reaction that competes with the desired pathway if Br₂ concentration becomes too high.[5]

Troubleshooting Workflow: Optimizing Reaction Conditions

If you are facing issues with yield or purity, a systematic approach to optimization is necessary. Follow this workflow to diagnose and solve common problems.

Troubleshooting_Workflow Start Problem: Low Yield or Purity Check_Purity Check Reagent Purity (NBS, Solvent, Initiator) Start->Check_Purity Purify_Reagents Purify/Replace Reagents (e.g., recrystallize NBS) Check_Purity->Purify_Reagents Impure Check_Conditions Verify Anhydrous Conditions Check_Purity->Check_Conditions Pure Purify_Reagents->Check_Conditions Dry_Apparatus Dry Glassware & Solvent Check_Conditions->Dry_Apparatus Wet Analyze_Byproducts Analyze Byproducts by NMR/GC-MS Check_Conditions->Analyze_Byproducts Dry Dry_Apparatus->Analyze_Byproducts High_Dibromo High Dibromination? Analyze_Byproducts->High_Dibromo High_SM High Starting Material? Analyze_Byproducts->High_SM Other_Imp Other Impurities? Analyze_Byproducts->Other_Imp Optimize_Stoich Reduce NBS to ~1.05 eq. Stop reaction earlier. High_Dibromo->Optimize_Stoich Optimize_Initiator Increase Initiator Amount Add Initiator in Portions Use Photo-initiation High_SM->Optimize_Initiator Optimize_Workup Use Non-Aqueous Workup Purify Immediately Other_Imp->Optimize_Workup End Successful Synthesis Optimize_Stoich->End Optimize_Initiator->End Optimize_Workup->End

Caption: A logical workflow for troubleshooting common synthesis issues.

Experimental Protocols

Protocol 1: Synthesis of this compound

Disclaimer: This protocol is a representative example. All procedures should be performed by qualified personnel in a certified fume hood with appropriate personal protective equipment.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2-bromo-4,5-dimethoxytoluene (1.0 eq).

  • Reagents: Add anhydrous carbon tetrachloride or cyclohexane (approx. 10 mL per gram of starting material). Add N-Bromosuccinimide (NBS) (1.1 eq).

  • Initiation: Add azobisisobutyronitrile (AIBN) (0.05 eq).

  • Reaction: Heat the mixture to reflux (approx. 77°C for CCl₄) under a nitrogen atmosphere. The reaction mixture will typically turn reddish-brown and then fade to a pale yellow as the NBS is consumed. Monitor the reaction progress by TLC or GC every hour.

  • Workup: Once the starting material is consumed, cool the reaction to room temperature. Filter off the succinimide byproduct and wash the solid with a small amount of cold solvent.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid or oil can be purified by recrystallization from a mixture of ethyl acetate and petroleum ether.[1]

Protocol 2: Purification by Recrystallization
  • Dissolve the crude product in a minimal amount of hot ethyl acetate.

  • Slowly add petroleum ether or hexane until the solution becomes cloudy.

  • Gently warm the solution until it becomes clear again.

  • Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Collect the white, crystalline product by vacuum filtration, wash with a small amount of cold hexane, and dry under vacuum. The expected melting point is 83-85°C.[9]

References

  • Chemistry LibreTexts. (2023, October 13). 5.
  • Chad's Prep. (2020, December 16). 10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. YouTube. [Link]
  • Reis, J. (2011, June 10). N-BromoSuccinimide (NBS) As A Reagent In Organic Chemistry. Master Organic Chemistry. [Link]
  • Reis, J. (2018, June 13).
  • Wikipedia. N-Bromosuccinimide. [Link]
  • Chemistry Steps. Allylic Bromination by NBS with Practice Problems. [Link]
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  • Google Patents. (CN107417501A)
  • Chemistry LibreTexts. (2023, August 7). 11.
  • Beilstein Journals.
  • Khan Academy.
  • Organic Chemistry Portal. N-Bromosuccinimide (NBS). [Link]
  • Patsnap Eureka. Preparation method for pinaverium bromide intermediate 2-bromo-4,5-dimethoxybenzyl.... [Link]
  • Pearson. Benzyl bromide is a primary halide. It undergoes SN1 substitution.... [Link]
  • Reddit. (2021, August 5).
  • SunanKalijaga.org.
  • Beilstein Journals.
  • PubChem. This compound. [Link]
  • Wikipedia. Benzyl bromide. [Link]
  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]
  • Chemistry Stack Exchange. (2015, December 11).
  • Babij, N. R., McCusker, E. O., Whiteker, G. T., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667. [Link]
  • Tanko, J. M., & Blackert, J. F. (1994). Free-radical side-chain bromination of alkylaromatics in supercritical carbon dioxide. Journal of the Chemical Society, Perkin Transactions 2, (8), 1775-1779. [Link]
  • Google Patents. (CN101407474A) Preparation of 2-bromo-4,5-dimethoxy benzenepropanenitrile.
  • SynZeal. Pinaverium Impurity II. [Link]
  • BYJU'S.
  • Siniscalchi, T. (2020, June 14). Exercise 11.12 and 11.
  • University of Wisconsin-Madison.

Sources

Validation & Comparative

A Strategic Guide to Benzyl-Type Protecting Groups: A Comparative Analysis of 2-Bromo-4,5-dimethoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. Benzyl-type protecting groups are a mainstay for the protection of alcohols, phenols, amines, and carboxylic acids, prized for their general stability and versatile cleavage methods. This guide provides an in-depth comparison of the 2-bromo-4,5-dimethoxybenzyl (DMB-Br) group with its more common congeners: the parent benzyl (Bn) group, the p-methoxybenzyl (PMB) group, and other dimethoxybenzyl (DMB) variants. This analysis, grounded in established chemical principles and available experimental data, aims to equip the practicing chemist with the insights necessary for the rational design of complex synthetic routes.

The Benzyl Ether Family: An Overview of Structure and Reactivity

Benzyl ethers are typically installed via a Williamson ether synthesis, reacting an alkoxide with the corresponding benzyl bromide or chloride in the presence of a base.[1][2] Their stability and cleavage are dictated by the electronic properties of the substituted aromatic ring. The lability of the benzyl C-O bond to various cleavage conditions forms the basis of their utility and orthogonality in complex syntheses.

The Workhorse: The Benzyl (Bn) Group

The unsubstituted benzyl group is the progenitor of this class of protecting groups. Characterized by its impressive stability to a wide range of acidic and basic conditions, it is a reliable choice for protecting hydroxyl groups through lengthy synthetic sequences.[3][4]

  • Installation: Typically achieved using benzyl bromide (Bn-Br) or benzyl chloride (Bn-Cl) with a base such as sodium hydride (NaH).[1]

  • Stability: Stable to strongly acidic and basic conditions, as well as many oxidizing and reducing agents.[5]

  • Cleavage: The hallmark deprotection method is catalytic hydrogenolysis (e.g., H₂, Pd/C), which proceeds under mild, neutral conditions to furnish the free alcohol and toluene.[1][6] This method, however, is incompatible with other reducible functional groups like alkenes, alkynes, or some nitro groups.[7]

Enhanced Lability: The p-Methoxybenzyl (PMB) Group

The introduction of an electron-donating methoxy group at the para-position of the benzyl ring significantly alters the group's reactivity. This electronic enrichment makes the PMB group susceptible to cleavage under conditions that leave the parent Bn group intact, a cornerstone of orthogonal protection strategies.[8][9]

  • Installation: Analogous to the Bn group, using p-methoxybenzyl bromide (PMB-Br) or chloride (PMB-Cl).[8]

  • Stability: Less stable than the Bn group to acidic conditions.[10]

  • Cleavage: The electron-rich ring allows for facile oxidative cleavage using reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[7][11] This provides a key orthogonal deprotection strategy in the presence of Bn ethers. Strong acids can also cleave the PMB group.[12]

Fine-Tuning Reactivity: Dimethoxybenzyl (DMB) Groups

Further increasing the electron density on the aromatic ring with two methoxy groups renders the resulting dimethoxybenzyl (DMB) ethers even more labile than their PMB counterparts. The 2,4- and 3,4-dimethoxybenzyl protecting groups can be removed under even milder oxidative or acidic conditions.[7][13] This heightened reactivity allows for selective deprotection of a DMB ether in the presence of a PMB ether, further expanding the synthetic toolkit.[14][15]

The Multifunctional Tool: 2-Bromo-4,5-dimethoxybenzyl (DMB-Br) Group

The 2-bromo-4,5-dimethoxybenzyl group introduces two key modifications to the benzyl scaffold: two electron-donating methoxy groups and an electron-withdrawing, yet synthetically versatile, bromine atom. This unique substitution pattern suggests a nuanced reactivity profile and expanded utility.

  • Dual Functionality: The primary appeal of the DMB-Br group is its dual nature. The dimethoxybenzyl ether serves as a protecting group, while the bromine atom on the aromatic ring provides a synthetic handle for further transformations, such as palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira).[16] This allows for a convergent synthetic strategy where a protected fragment can be elaborated via cross-coupling before or after deprotection.

  • Expected Reactivity and Lability:

    • Oxidative Cleavage: The two electron-donating methoxy groups are expected to render the DMB-Br group highly susceptible to oxidative cleavage with reagents like DDQ, likely with reactivity comparable to or even greater than the 3,4-DMB group due to the ortho- and meta-positioning of the methoxy groups relative to the benzylic carbon.

    • Acidic Cleavage: The electron-rich nature of the ring should also facilitate cleavage under acidic conditions, again, likely with a lability similar to or greater than other DMB isomers. The stabilized benzylic carbocation formed upon protonation and loss of the alcohol would be readily captured by a nucleophile or scavenger.

    • Reductive Cleavage: The presence of the aromatic bromine atom complicates the outcome of catalytic hydrogenolysis. While the benzyl ether is susceptible to hydrogenolysis, the C-Br bond can also be reduced. Furthermore, aromatic bromides can sometimes act as catalyst poisons, potentially inhibiting the desired C-O bond cleavage.[17] Therefore, catalytic hydrogenolysis may not be a clean or predictable method for the deprotection of DMB-Br ethers.

Comparative Summary of Benzyl Protecting Groups

Protecting GroupStructureKey FeaturesTypical Cleavage Conditions
Benzyl (Bn) BenzylHighly stable to acid and base.Catalytic Hydrogenolysis (H₂, Pd/C)[1]
p-Methoxybenzyl (PMB) p-MethoxybenzylCleaved under oxidative conditions.DDQ, CAN, strong acid[7][11]
Dimethoxybenzyl (DMB) DimethoxybenzylMore labile than PMB.Milder oxidative/acidic conditions[7][13]
2-Bromo-4,5-dimethoxybenzyl (DMB-Br) 2-Bromo-4,5-dimethoxybenzylDual functionality: protecting group and synthetic handle.Expected: Oxidative (DDQ), Acidic. Reductive cleavage may be complex.[16]

Experimental Protocols

Protocol 1: Protection of a Primary Alcohol with 2-Bromo-4,5-dimethoxybenzyl Bromide

Causality: This protocol utilizes the Williamson ether synthesis, a robust and general method for forming ethers. Sodium hydride is a strong, non-nucleophilic base that efficiently deprotonates the alcohol to form the alkoxide, which then acts as a nucleophile in an SN2 reaction with the benzyl bromide.

  • Reaction Setup: To a stirred solution of the primary alcohol (1.0 equiv) in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere (e.g., argon), add sodium hydride (60% dispersion in mineral oil, 1.2 equiv) portion-wise.

  • Alkoxide Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Alkylation: Cool the reaction mixture back to 0 °C and add a solution of this compound (1.1 equiv) in anhydrous THF dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the mixture with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by silica gel column chromatography.

Protocol 2: Oxidative Deprotection of a 2,4-Dimethoxybenzyl (DMB) Ether using DDQ

Causality: This protocol leverages the high electron density of the DMB ring, which readily forms a charge-transfer complex with the electron-deficient DDQ. This facilitates a single-electron transfer, leading to the formation of a stabilized benzylic radical cation. Subsequent reaction with water leads to the cleavage of the C-O bond.

  • Reaction Setup: Dissolve the DMB-protected alcohol (1.0 equiv) in a mixture of dichloromethane (CH₂Cl₂) and water (typically 18:1 v/v).

  • Reagent Addition: Cool the solution to 0 °C and add 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) (1.2 equiv) portion-wise.

  • Reaction: Stir the reaction mixture at 0 °C for 30 minutes, then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the layers and extract the aqueous layer with CH₂Cl₂.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is purified by silica gel column chromatography.

Protocol 3: Reductive Deprotection of a Benzyl (Bn) Ether by Catalytic Transfer Hydrogenation

Causality: This method avoids the need for gaseous hydrogen and specialized high-pressure equipment. Ammonium formate serves as a convenient in situ source of hydrogen, which is transferred to the palladium catalyst. The activated catalyst then mediates the hydrogenolysis of the benzylic C-O bond.

  • Reaction Setup: To a solution of the N-benzyl protected amine (1.0 mmol) in methanol (10 mL) in a round-bottom flask, add 10% Pd/C (0.1 g).

  • Hydrogen Source: Add ammonium formate (5.0 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to reflux and monitor by TLC.

  • Work-up: Upon completion, cool the mixture to room temperature and filter through a pad of Celite® to remove the catalyst.

  • Isolation: Concentrate the filtrate under reduced pressure to yield the crude deprotected amine, which can be purified further if necessary.

Visualization of Key Concepts

Logical Relationship of Benzyl Protecting Group Lability

G cluster_lability Increasing Lability to Oxidative/Acidic Cleavage Bn Benzyl (Bn) PMB p-Methoxybenzyl (PMB) Bn->PMB More Labile DMB Dimethoxybenzyl (DMB) PMB->DMB Even More Labile DMB_Br 2-Bromo-4,5-dimethoxybenzyl (DMB-Br) DMB->DMB_Br Likely Similar/More Labile

Caption: Relative lability of benzyl-type protecting groups to oxidative and acidic cleavage.

Experimental Workflow for Oxidative Deprotection

G start DMB-Protected Alcohol in CH₂Cl₂/H₂O add_ddq Add DDQ at 0 °C start->add_ddq stir Stir and warm to RT add_ddq->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO₃ (aq) monitor->quench Reaction Complete extract Extract with CH₂Cl₂ quench->extract purify Dry, Concentrate, and Purify extract->purify product Deprotected Alcohol purify->product

Sources

A Comparative Guide to Orthogonal Deprotection Strategies Involving 2-Bromo-4,5-dimethoxybenzyl Ethers

Author: BenchChem Technical Support Team. Date: January 2026

In the field of multi-step organic synthesis, particularly in the development of complex pharmaceuticals and natural products, the strategic use of protecting groups is a cornerstone of success. An ideal protecting group should be easy to install, stable to a wide range of reaction conditions, and, most importantly, removable under specific, mild conditions that leave other functional groups untouched. This principle of "orthogonal deprotection" allows chemists to selectively unmask reactive sites in a precise sequence.

This guide provides a detailed comparison of the 2-Bromo-4,5-dimethoxybenzyl (BDB) ether, a specialized protecting group, against more common alternatives. We will explore the causality behind its unique reactivity, provide experimental data for its selective cleavage, and offer protocols to aid researchers in its practical application.

The 2-Bromo-4,5-dimethoxybenzyl (BDB) Group: A Profile

The BDB group is a member of the substituted benzyl ether family, which includes the widely used p-methoxybenzyl (PMB) and 2,4-dimethoxybenzyl (DMB) ethers. The defining feature of these groups is the presence of electron-donating methoxy substituents on the aromatic ring. These substituents are not merely passive structural elements; they are critical to the group's reactivity.

Mechanism of Deprotection: The key to the utility of BDB and related ethers is their susceptibility to oxidative cleavage.[1][2] The electron-rich dimethoxy-substituted benzene ring readily engages with single-electron oxidants like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) or ceric ammonium nitrate (CAN).[1][3] This interaction initiates a single electron transfer (SET) to form a resonance-stabilized benzylic radical cation. Subsequent reaction with water or another nucleophile leads to the collapse of this intermediate, liberating the free alcohol and generating the corresponding benzyl aldehyde byproduct. The presence of two methoxy groups, as in the BDB and DMB groups, makes the aromatic ring significantly more electron-rich than that of the PMB group, rendering it more labile to oxidative and acidic conditions.[2][4]

The bromine atom in the BDB group serves to fine-tune its electronic properties and can offer an additional handle for other transformations, though its primary role in this context is as part of a highly labile, oxidatively-cleavable protecting group.

Orthogonal Deprotection: BDB in Context

The power of the BDB group lies in its specific and mild deprotection conditions, which are orthogonal to those used for many other common protecting groups. This allows for the selective unveiling of a hydroxyl group protected as a BDB ether while other protected alcohols in the same molecule remain intact.

Caption: The concept of orthogonal deprotection.

Comparison with Other Protecting Groups

The utility of the BDB group is best understood by comparing its cleavage conditions with those of other standard protecting groups.

Protecting GroupAbbreviationTypical Cleavage ConditionsStability to BDB Cleavage (DDQ)
2-Bromo-4,5-dimethoxybenzyl Ether BDB Ether DDQ, CH₂Cl₂/H₂O, 0 °C to rt N/A (Cleaved)
tert-Butyldimethylsilyl EtherTBS EtherTBAF, THF; or HF•Py, THF/PyGenerally Unstable[5][6]
tert-Butyldiphenylsilyl EtherTBDPS EtherTBAF, THF; or HF•Py, THF/PyStable[7]
Acetate EsterAcK₂CO₃, MeOH; or LiOH, THF/H₂OStable[8]
Benzyl EtherBn EtherH₂, Pd/C, EtOH; or Na, NH₃ (l)Generally Stable (unless photolyzed)[8][9]
p-Methoxybenzyl EtherPMB EtherDDQ, CH₂Cl₂/H₂O (slower than BDB)Less Stable (can be cleaved)[1][2]

Causality Behind Selectivity:

  • vs. Silyl Ethers (TBDPS): The BDB group is cleaved via an oxidative mechanism targeting the electron-rich aromatic ring. In contrast, silyl ethers like TBDPS are cleaved by nucleophilic attack (typically by fluoride) on the silicon atom.[7] These mechanisms are electronically distinct, providing a solid basis for orthogonality. While the more common TBS group is often unstable to DDQ conditions, the bulkier and more robust TBDPS group typically remains intact.[5][6][7]

  • vs. Esters (Acetate): Ester groups are removed by hydrolysis, usually under basic conditions.[8] The mild, near-neutral conditions of DDQ-mediated cleavage do not affect the ester linkage.

  • vs. Benzyl Ether (Bn): The unsubstituted benzyl ether lacks the electron-donating groups necessary for facile oxidative cleavage by DDQ under standard thermal conditions.[1][3] Its removal requires harsh reductive methods like catalytic hydrogenolysis, which do not affect the BDB ether.[8] Recent advances have shown that simple benzyl ethers can be cleaved with DDQ under photoirradiation, adding another layer of tunable reactivity.[3][5][9]

  • vs. p-Methoxybenzyl Ether (PMB): This represents a case of differential reactivity rather than true orthogonality. Both BDB and PMB ethers are cleaved by DDQ. However, the presence of a second methoxy group on the BDB ring makes it significantly more electron-rich and thus more reactive towards oxidation.[2][4] This rate difference can be exploited for selective cleavage of a BDB ether in the presence of a PMB ether by carefully controlling stoichiometry, temperature, and reaction time.

Experimental Protocols

The following protocols provide detailed, step-by-step methodologies for the protection of an alcohol with BDB and its selective deprotection.

Protocol 1: Protection of a Primary Alcohol with BDB-Br

Caption: Workflow for BDB protection of an alcohol.

Materials:

  • Primary alcohol (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • 2-Bromo-4,5-dimethoxybenzyl bromide (BDB-Br, 1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • Under an inert atmosphere (e.g., argon), dissolve the primary alcohol in anhydrous DMF.

  • Cool the solution to 0 °C using an ice bath.

  • Carefully add the sodium hydride portion-wise to the stirred solution.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete alkoxide formation.

  • Cool the reaction mixture back to 0 °C and add a solution of this compound in anhydrous THF dropwise.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor progress by Thin Layer Chromatography (TLC).

  • Upon completion, carefully quench the reaction at 0 °C by the slow addition of water.

  • Extract the product with ethyl acetate. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Selective Oxidative Deprotection of a BDB Ether

This protocol describes the cleavage of a BDB ether in the presence of a TBDPS ether.

Materials:

  • BDB-protected alcohol (1.0 equiv)

  • 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.2 equiv)

  • Dichloromethane (DCM)

  • Water (H₂O)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

Procedure:

  • Dissolve the BDB-protected compound in a mixture of DCM and water (typically an 18:1 v/v ratio).[4][10]

  • Cool the solution to 0 °C in an ice bath.

  • Add DDQ portion-wise to the stirred solution. The reaction mixture will typically turn dark green or brown.[10]

  • Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC (typically 1-4 hours).

  • Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of NaHCO₃. This step is crucial as the reduced DDQ (DDQH₂) is acidic.[11]

  • Separate the layers and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography to afford the deprotected alcohol.

Conclusion

The 2-Bromo-4,5-dimethoxybenzyl ether is a highly valuable protecting group for researchers engaged in complex organic synthesis. Its key advantage is its facile removal under mild oxidative conditions that are orthogonal to the deprotection methods for many other common protecting groups, such as TBDPS ethers and esters. While its reactivity is similar to that of PMB and DMB ethers, the subtle electronic differences can be exploited for selective, rate-differentiated cleavage. By understanding the mechanistic principles behind its reactivity and employing validated protocols, scientists can effectively integrate the BDB ether into their orthogonal protection strategies to streamline the synthesis of complex molecules.

References

  • Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides.
  • A Comparative Guide to the Stability of Benzyl Ether and Other Alcohol Protecting Groups.BenchChem.
  • Benzyl Ethers - Protecting Groups.Organic Chemistry Portal.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups.
  • Visible-light-mediated Oxidative Debenzylation of 3-O- Benzyl-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose.Organic Syntheses.
  • A Comparative Guide to the Deprotection of DMB, PMB, and Benzyl Ethers.BenchChem.
  • A Comparative Guide to the Selective Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers in the Presence of Benzyl.BenchChem.
  • Technical Support Center: Troubleshooting Incomplete Cleavage of 2,4-Dimethoxybenzyl (DMB) Ethers.BenchChem.
  • 2,4-Dimethoxybenzyl (DMB) vs. p-Methoxybenzyl (PMB) Protecting Group Lability.BenchChem.
  • Step-by-Step Guide for the Deprotection of TBDPS Ethers: Applic

Sources

A Comparative Guide to 2-Bromo-4,5-dimethoxybenzyl bromide: A Bifunctional Reagent for Advanced Synthetic Strategies

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of complex, multi-step syntheses. This guide provides an in-depth technical comparison of 2-Bromo-4,5-dimethoxybenzyl bromide, a versatile reagent that offers distinct advantages over traditional alternatives. We will explore its dual functionality as both a precursor to a highly labile protecting group and a modifiable building block, supported by comparative data and detailed experimental protocols.

The Unique Structural Attributes of this compound

This compound (IUPAC: 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene) is a highly functionalized aromatic compound whose utility stems from a unique combination of structural features.[1] Its reactivity is governed by two primary sites: the highly reactive benzylic bromide and the electronically rich, substituted aromatic ring.

  • Benzylic Bromide: This moiety serves as a potent electrophile, making the reagent an excellent alkylating agent for a wide range of nucleophiles, including alcohols, amines, and thiols.[2] This is the basis for its use in installing the corresponding benzyl group.

  • Electron-Rich Aromatic Ring: The two methoxy groups at the C4 and C5 positions donate significant electron density into the aromatic ring. This electronic enrichment is crucial for the lability of the resulting benzyl group when used as a protecting group, as it stabilizes the carbocation intermediate formed during acidic cleavage.[3]

  • Aromatic Bromine: The bromine atom at the C2 position is a key feature that distinguishes this reagent from other dimethoxybenzyl halides. It provides a stable, orthogonal synthetic handle for further molecular elaboration through reactions like palladium-catalyzed cross-coupling.[2]

This combination of features allows the reagent to act not merely as a protecting group precursor but as a bifunctional linchpin in convergent synthetic strategies.

Comparative Analysis: The 2-Bromo-4,5-dimethoxybenzyl (DMBB) Group vs. Standard Benzyl-Type Protecting Groups

The primary application of this compound is the introduction of the 2-Bromo-4,5-dimethoxybenzyl (DMBB) protecting group for hydroxyl and other functionalities. Its performance is best understood in comparison to more conventional benzyl-type protecting groups.

The principal advantage of the DMBB group is the mildness of the conditions required for its removal, a direct consequence of the electron-donating methoxy substituents. This allows for selective deprotection in the presence of more robust groups, a cornerstone of orthogonal synthesis strategy.[4]

Protecting GroupIntroduction ReagentTypical Cleavage ConditionsStability Profile & Key Features
Benzyl (Bn) Benzyl bromide (BnBr)Catalytic Hydrogenolysis (H₂, Pd/C) or strong acid (rare)Pro: Very stable to a wide range of conditions (acidic, basic, oxidative, reductive). Con: Harsh cleavage conditions incompatible with alkenes, alkynes, or sensitive functional groups.[5][6]
p-Methoxybenzyl (PMB) p-Methoxybenzyl chloride (PMBCl)Oxidative (DDQ, CAN) or moderately acidic (TFA)Pro: Milder cleavage than Bn. Orthogonal to Bn. Con: Less stable than Bn to acidic conditions.[6][7]
2,4-Dimethoxybenzyl (DMB) 2,4-Dimethoxybenzyl chloride (DMBCl)Mildly acidic (e.g., 1-2% TFA in DCM) or oxidative (DDQ)Pro: Highly acid-labile, allowing for very mild deprotection.[3][8] Con: Monofunctional; offers protection only.
2-Bromo-4,5-dimethoxybenzyl (DMBB) This compoundMildly acidic (e.g., TFA), similar to DMBPro: Highly acid-labile for mild deprotection. Crucially, the aromatic bromine provides a handle for subsequent cross-coupling reactions. [2] Con: Higher molecular weight.

The Core Advantage: A Tandem Strategy of Protection and Elaboration

The true power of this compound lies in its capacity to streamline synthetic routes. A conventional approach would require separate steps: (1) protection of a functional group, (2) execution of other synthetic transformations, (3) deprotection, and (4) functionalization of the aromatic core if needed. This reagent allows for a more elegant workflow: protection followed immediately by elaboration, prior to a final, mild deprotection.

This "protect and modify" strategy is particularly advantageous in the synthesis of complex natural products and pharmaceutical intermediates, such as in the development of histone deacetylase (HDAC) inhibitors and the gastrointestinal drug Pinaverium Bromide.[9][10][11]

Below is a conceptual workflow comparing a traditional route with the streamlined route enabled by this compound.

G cluster_0 Traditional Workflow (e.g., using Benzyl Bromide) cluster_1 DMBB Streamlined Workflow A1 R-OH + BnBr A2 Bn-Protected Intermediate A1->A2 Protection A3 Multi-Step Modification of another part of molecule A2->A3 A4 Modified Intermediate A3->A4 A5 Harsh Deprotection (H₂, Pd/C) A4->A5 A6 Final Product A5->A6 B1 R-OH + DMBB-Br B2 DMBB-Protected Intermediate B1->B2 Protection B3 Suzuki/Heck Coupling at Aryl-Br site B2->B3 Modification B4 Elaborated Intermediate B3->B4 B5 Mild Acidic Deprotection (TFA) B4->B5 B6 Final Product B5->B6 G Start DMBB-Protected Alcohol Protonation Protonation of Ether Oxygen Start->Protonation + H⁺ (TFA) Carbocation Formation of Stabilized DMBB Carbocation + R-OH Protonation->Carbocation Loss of R-OH Scavenging Carbocation Trapped by Scavenger (e.g., TIS) Carbocation->Scavenging

Sources

A Head-to-Head Comparison: Cleavage Efficiency of DMB, PMB, and Benzyl Protecting Groups

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide for Researchers and Drug Development Professionals

In the intricate landscape of multi-step organic synthesis, the judicious selection and strategic removal of protecting groups are paramount to achieving the desired molecular architecture with high fidelity. Among the arsenal of protecting groups for hydroxyl, amino, and other nucleophilic functionalities, benzyl-type ethers are workhorses for chemists in research and development. Their popularity stems from their general stability and the diverse array of methods available for their cleavage.

This guide provides an in-depth, objective comparison of the cleavage efficiency of the 2,4-dimethoxybenzyl (DMB), p-methoxybenzyl (PMB), and the parent benzyl (Bn) protecting groups. By presenting their performance with supporting experimental data and elucidating the mechanistic underpinnings of their reactivity, this document aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed, strategic decisions for their synthetic endeavors.

The Foundation of Reactivity: Electronic Effects

The primary factor governing the lability of these three protecting groups is the electronic nature of the benzyl ring. The presence of electron-donating methoxy groups in PMB and DMB ethers significantly influences their stability and reactivity compared to the unsubstituted benzyl ether.[1][2]

  • Benzyl (Bn): The unsubstituted phenyl ring is electronically neutral, rendering the benzyl ether relatively robust and stable to a wide range of conditions, particularly acidic and mild oxidative environments.[3]

  • p-Methoxybenzyl (PMB): The single methoxy group at the para-position donates electron density into the aromatic ring through resonance. This increased electron density makes the PMB group more susceptible to oxidation and stabilizes the benzylic carbocation formed during acid-mediated cleavage.[2][4]

  • 2,4-Dimethoxybenzyl (DMB): The presence of a second methoxy group, particularly at the ortho-position, further enhances the electron-donating effect. This makes the DMB group the most electron-rich and, consequently, the most labile of the three under both acidic and oxidative conditions.[1][5]

This hierarchy of electronic activation directly translates to a predictable order of cleavage lability, which is the cornerstone of developing orthogonal protection strategies in complex molecule synthesis.

General Lability Trend: DMB > PMB > Bn

Comparative Analysis of Cleavage Methodologies

The true utility of these protecting groups is realized through the distinct conditions required for their removal. The cleavage can be broadly categorized into three main pathways: oxidative, acidic, and reductive.

Oxidative Cleavage

Oxidative cleavage is a powerful method that leverages the electron-rich nature of the DMB and PMB aromatic rings, providing excellent orthogonality with the more robust Bn group.

Mechanism & Causality: The most common reagent for this transformation is 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).[6][7] The cleavage proceeds via a Single Electron Transfer (SET) mechanism. The electron-rich DMB or PMB ether forms a charge-transfer complex with the electron-deficient DDQ, initiating the oxidative cleavage to release the free alcohol and the corresponding benzaldehyde byproduct.[2][4][8] The unsubstituted benzyl group is generally inert to DDQ under standard thermal conditions because its aromatic ring is not electron-rich enough to form the requisite charge-transfer complex efficiently.[1][7]

G cluster_mech Oxidative Cleavage Mechanism (DDQ) RO_PG R-O-PG (PG = PMB or DMB) Complex [Charge-Transfer Complex] RO_PG->Complex + DDQ DDQ DDQ (Oxidant) Radical_Cation [R-O-PG]•+ (Radical Cation) Complex->Radical_Cation SET DDQH2 DDQH₂ (Reduced DDQ) Complex->DDQH2 - e⁻, + 2H⁺ Hemiacetal Hemiacetal Intermediate Radical_Cation->Hemiacetal + H₂O - H⁺ ROH R-OH (Deprotected Alcohol) Hemiacetal->ROH Aldehyde PG-CHO (Aldehyde Byproduct) Hemiacetal->Aldehyde

Caption: DDQ-mediated oxidative cleavage proceeds via a charge-transfer complex.

Quantitative Performance Data: Oxidative Cleavage

Protecting GroupReagent(s)Typical ConditionsRelative RateTypical Yield (%)Ref.
DMB DDQ (1.1-1.5 equiv)CH₂Cl₂/H₂O, 0 °C to rtFastest>90[5]
PMB DDQ (1.1-1.5 equiv)CH₂Cl₂/H₂O, 0 °C to rtIntermediate85-95[2][4]
Bn DDQCH₂Cl₂/H₂O, rt or refluxNo Reaction<5 (Stable)[1][7]
Bn DDQ, hν (Visible Light)CH₂Cl₂, rtSubstrate-dependentGood to High[9][10]

Note: While standard Bn ethers are stable to DDQ, recent advances in photoredox catalysis have enabled their cleavage, though this still represents a distinct set of conditions from the thermal cleavage of DMB/PMB.[10]

Acidic Cleavage

Acid-catalyzed cleavage relies on the formation of a stabilized benzylic carbocation. The rate of this reaction is directly proportional to the stability of this intermediate.

Mechanism & Causality: The reaction is initiated by protonation of the ether oxygen, followed by unimolecular cleavage of the C-O bond to generate the free alcohol and a benzylic carbocation. This carbocation is then trapped by a nucleophile or scavenger in the medium. The electron-donating methoxy groups are highly effective at stabilizing the positive charge on the benzylic carbon through resonance, thus dramatically accelerating the rate of cleavage.[2] The stability order of the carbocations is DMB⁺ > PMB⁺ > Bn⁺, which dictates the cleavage efficiency.

G cluster_mech Acidic Cleavage Mechanism RO_PG R-O-PG Protonated_Ether Protonated Ether [R-O(H)-PG]⁺ RO_PG->Protonated_Ether + H⁺ ROH R-OH (Deprotected Alcohol) Protonated_Ether->ROH Cleavage Carbocation [PG]⁺ (Benzylic Carbocation) Protonated_Ether->Carbocation Cleavage Trapped_Product Trapped Byproduct Carbocation->Trapped_Product + Nucleophile/ Scavenger

Caption: Acidic cleavage is driven by the formation of a stable benzylic carbocation.

Quantitative Performance Data: Acidic Cleavage

Protecting GroupReagent(s)Typical ConditionsRelative RateTypical Yield (%)Ref.
DMB 1-10% TFA in CH₂Cl₂CH₂Cl₂, 0 °C to rtFastest>95[1][2]
PMB 10-50% TFA in CH₂Cl₂CH₂Cl₂, rtIntermediate80-95[11][12]
Bn Strong Lewis/Brønsted Acids (e.g., BCl₃, HBr)CH₂Cl₂, 0 °C to rtSlowest (Requires Harsh Conditions)Substrate Dependent[3][13]
Reductive Cleavage (Hydrogenolysis)

Catalytic hydrogenolysis is a mild and highly effective method for cleaving benzyl-type ethers. However, its primary limitation is its lack of selectivity among the DMB, PMB, and Bn groups.

Mechanism & Causality: The most common protocol involves heterogeneous catalysis with palladium on carbon (Pd/C) and a hydrogen source.[14] The hydrogen source can be H₂ gas or a transfer agent like ammonium formate or formic acid in a process called catalytic transfer hydrogenation (CTH).[15][16][17] The reaction involves the cleavage of the C-O bond on the surface of the metal catalyst.[18] While electronic effects can influence the rate—with electron-donating groups sometimes leading to faster cleavage—the method is generally not suitable for selectively cleaving one benzyl-type ether in the presence of another.[19]

G cluster_mech Reductive Cleavage Workflow (Hydrogenolysis) Substrate R-O-PG (PG = Bn, PMB, or DMB) Reaction Reaction in Suitable Solvent (e.g., MeOH, EtOAc) Substrate->Reaction Reagents H₂ Source (H₂ gas or Donor) + Pd/C Catalyst Reagents->Reaction Filtration Filter to Remove Pd/C Catalyst Reaction->Filtration Products R-OH + PG-CH₃ (Alcohol + Toluene byproduct) Filtration->Products

Caption: Catalytic hydrogenolysis is a non-selective method for cleaving benzyl-type ethers.

Performance Data: Reductive Cleavage

Protecting GroupReagent(s)Typical ConditionsSelectivityTypical Yield (%)Ref.
DMB H₂, 10% Pd/CMeOH or EtOAc, rt, 1 atmLow>95[2]
PMB H₂, 10% Pd/CMeOH or EtOAc, rt, 1 atmLow>95[2]
Bn H₂, 10% Pd/CMeOH or EtOAc, rt, 1 atmLow>95[14][20]

Field-Proven Insights: Orthogonal Deprotection Strategies

The significant differences in cleavage lability form the basis for powerful orthogonal protection strategies, allowing for the sequential unmasking of different functional groups within the same molecule.

Expertise in Action: A synthetic chemist can protect two different alcohols in a molecule, one as a Bn ether and the other as a PMB ether. The PMB group can be selectively removed later in the synthesis using DDQ, leaving the Bn group completely intact for a subsequent transformation.[1][7] Similarly, a DMB ether can be cleaved with dilute TFA under conditions that will not affect a co-existing PMB or Bn ether.[5] This level of control is indispensable in the synthesis of complex natural products and pharmaceuticals.

G cluster_flow Orthogonal Deprotection Logic Start Molecule with R¹-O-DMB R²-O-PMB R³-O-Bn Mild_Acid Mild Acid (e.g., 1% TFA) Start->Mild_Acid Selective DMB Cleavage DDQ DDQ Start->DDQ Cleaves DMB & PMB Hydrogenolysis H₂ / Pd-C Start->Hydrogenolysis Non-selective: Cleaves All Result_DMB_off R¹-OH R²-O-PMB R³-O-Bn Mild_Acid->Result_DMB_off Result_DMB_PMB_off R¹-OH R²-OH R³-O-Bn DDQ->Result_DMB_PMB_off Result_All_off R¹-OH R²-OH R³-OH Hydrogenolysis->Result_All_off Result_DMB_off->DDQ Selective PMB Cleavage Result_DMB_PMB_off->Hydrogenolysis Final Bn Cleavage

Caption: Strategic choice of reagents enables sequential, orthogonal deprotection.

Self-Validating Experimental Protocols

The following protocols are representative methodologies for the selective cleavage of each protecting group. Researchers should monitor all reactions by TLC or LC-MS to determine completion.

Protocol 1: Oxidative Deprotection of a PMB Ether using DDQ
  • Objective: To selectively cleave a PMB ether in the presence of a Bn ether.

  • Procedure:

    • Dissolve the PMB-protected substrate (1.0 equiv) in a biphasic solvent system of dichloromethane (CH₂Cl₂) and water (18:1 v/v).

    • Cool the stirred solution to 0 °C using an ice bath.

    • Add DDQ (1.2 equiv) portion-wise over 5 minutes. The solution will typically turn dark green or brown.

    • Allow the reaction to warm to room temperature and stir for 1-6 hours, monitoring for the disappearance of the starting material.

    • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

    • Separate the layers and extract the aqueous phase with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • The crude product, containing the deprotected alcohol and p-anisaldehyde, is purified by silica gel column chromatography.

Protocol 2: Acidic Deprotection of a DMB Ether using TFA
  • Objective: To achieve a very mild cleavage of a DMB ether.

  • Procedure:

    • Dissolve the DMB-protected substrate (1.0 equiv) in CH₂Cl₂.

    • Cool the solution to 0 °C.

    • Add a pre-mixed solution of 2% trifluoroacetic acid (TFA) in CH₂Cl₂ dropwise.

    • Stir the reaction at 0 °C, monitoring closely by TLC (reactions are often complete in under 1 hour).

    • Once the starting material is consumed, carefully quench the reaction by adding saturated aqueous NaHCO₃ until effervescence ceases.

    • Warm the mixture to room temperature and transfer to a separatory funnel.

    • Extract the aqueous layer with CH₂Cl₂ (3x).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography.

Protocol 3: Reductive Deprotection of a Benzyl Ether via Hydrogenolysis
  • Objective: To cleave a robust benzyl ether under neutral, reductive conditions.

  • Procedure:

    • Dissolve the benzyl-protected substrate (1.0 equiv) in a suitable solvent such as methanol (MeOH), ethanol (EtOH), or ethyl acetate (EtOAc).

    • Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate) to the solution under an inert atmosphere (N₂ or Ar).

    • Securely attach a balloon filled with hydrogen gas (H₂) to the reaction flask (after evacuating the flask and backfilling with H₂ three times).

    • Stir the black suspension vigorously at room temperature. For more resistant substrates, the reaction may require elevated pressure in a specialized hydrogenation apparatus.

    • Monitor the reaction until completion (typically 4-24 hours).

    • Once complete, carefully purge the flask with N₂.

    • Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst, washing the pad with the reaction solvent.

    • Concentrate the filtrate under reduced pressure to obtain the deprotected alcohol. The byproduct, toluene, is often removed during concentration. Further purification may not be necessary but can be performed if needed.

Conclusion and Strategic Recommendations

The choice between DMB, PMB, and benzyl ethers is a strategic decision that hinges on the overall synthetic plan, the nature of the substrate, and the reaction conditions anticipated in subsequent steps.

  • Choose DMB for highly sensitive substrates that require exceptionally mild deprotection conditions. Its extreme acid lability makes it the most delicate of the three.

  • Choose PMB as a versatile workhorse. It offers a balance of stability greater than DMB but provides facile oxidative and moderate acidic cleavage options that are orthogonal to the Bn group.[4]

  • Choose Bn for maximum robustness. It is the protecting group of choice for lengthy synthetic sequences where harsh acidic, basic, or other non-reductive conditions might be encountered.[3][20]

By understanding the distinct cleavage efficiencies and the mechanistic principles that govern them, researchers can confidently deploy these protecting groups to navigate the challenges of complex organic synthesis, accelerating the path to discovery and development.

References

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  • Perlin, A. S., & Cifonelli, J. A. (1959). Catalytic transfer hydrogenation of benzylic and styryl compounds with palladium/carbon and 2-propanol. Selective removal of O-benzyl groups from carbohydrate derivatives. Canadian Journal of Chemistry, 37(1), 76-83. [Link]
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  • Pradhan, P. P., Bobbitt, J. M., & Bailey, W. F. (2009). Oxidative Cleavage of Benzylic and Related Ethers, Using an Oxoammonium Salt. The Journal of Organic Chemistry, 74(24), 9501-9504. [Link]
  • ElAmin, B., Anantharamaiah, G. M., Royer, G. P., & Means, G. E. (1979). Removal of benzyl-type protecting groups from peptides by catalytic transfer hydrogenation with formic acid. The Journal of Organic Chemistry, 44(19), 3442–3444. [Link]
  • Zhang, K., Okumura, S., & Uozumi, Y. (2024). Transfer Hydrogenolysis of O‐ and N‐Benzyl Groups in Water with Tetrahydroxydiboron by Using an Amphiphilic Polymer‐Supported Nano‐Palladium Catalyst. Chemistry – A European Journal, e202401037. [Link]
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  • Coleman, R. S., & Carpenter, A. J. (1992). Chemoselective Cleavage of Benzyl Ethers, Esters, and Carbamates in the Presence of Other Easily Reducible Groups. The Journal of Organic Chemistry, 57(22), 5813–5815. [Link]
  • Van Hijfte, L., & Little, R. D. (1985). Preparation and Applications of 4-Methoxybenzyl Esters in Organic Synthesis. The Journal of Organic Chemistry, 50(20), 3940–3942. [Link]
  • van der Vorm, S., Hansen, T., van Hengst, J. M. A., et al. (2015). Chemoselective Cleavage of p-Methoxybenzyl and 2-Naphthylmethyl Ethers Using a Catalytic Amount of HCl in Hexafluoro-2-propanol. The Journal of Organic Chemistry, 80(16), 8432–8442. [Link]
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  • Srikrishna, A., Viswajanani, R., Sattigeri, J. A., & Vijaykumar, D. (1995). A new, convenient reductive procedure for the deprotection of 4-methoxybenzyl (MPM) ethers to alcohols. The Journal of Organic Chemistry, 60(18), 5961–5962. [Link]
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  • Chem-Station. (2014). Benzyl (Bn) Protective Group. [Link]
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  • Gwon, D., Kim, H., & You, Y. (2019). Oxidative Deprotection of p-Methoxybenzyl Ethers via Metal-Free Photoredox Catalysis. The Journal of Organic Chemistry, 84(6), 3612-3623. [Link]
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  • Gaunt, M. J., Yu, J., & Spencer, J. B. (1998). Rational Design of Benzyl-Type Protecting Groups Allows Sequential Deprotection of Hydroxyl Groups by Catalytic Hydrogenolysis. The Journal of Organic Chemistry, 63(13), 4172–4173. [Link]
  • Reiß, F., Strieth-Kalthoff, F., & Glorius, F. (2023). Benzoyldiisopropylchlorosilane: a visible light photocleavable alcohol protecting group. Chemical Science, 14(42), 11667-11672. [Link]
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Validation of reaction products of 2-Bromo-4,5-dimethoxybenzyl bromide by NMR and MS

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Orthogonal Validation of 2-Bromo-4,5-dimethoxybenzyl bromide Synthesis by NMR and MS

Introduction: The Imperative of Purity in Synthetic Chemistry

This compound is a crucial intermediate in organic synthesis, particularly valued as a building block in the development of pharmaceutical compounds and complex molecular architectures. Its bifunctional nature, featuring both an aryl bromide and a reactive benzyl bromide, allows for sequential and site-selective modifications. However, its synthesis, often proceeding via radical bromination of 2-bromo-4,5-dimethoxytoluene, is not without challenges. The potential for incomplete reaction, over-bromination, or isomeric byproducts necessitates a robust and unambiguous validation strategy.

This guide provides a comprehensive framework for the validation of this compound, leveraging the synergistic power of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). We will move beyond simple data reporting to explain the causality behind experimental choices, demonstrating how this orthogonal, self-validating approach provides irrefutable proof of product identity and purity for researchers and drug development professionals.

The Synthetic Challenge: Identifying the Target Amidst Precursors and Byproducts

A common synthetic route involves the reaction of 2-bromo-4,5-dimethoxytoluene with a brominating agent like N-Bromosuccinimide (NBS). The primary analytical challenge is to definitively distinguish the desired product from key contaminants:

  • Unreacted Starting Material: 2-bromo-4,5-dimethoxytoluene.

  • Potential Byproduct: 2,6-Dibromo-4,5-dimethoxytoluene (if aromatic substitution occurs).

This guide will use these potential contaminants as foils to demonstrate the discerning power of our analytical workflow.

Section 1: Mass Spectrometry (MS) – The First Checkpoint for Molecular Integrity

Mass spectrometry serves as the initial and most direct method for confirming the molecular weight of the synthesized compound. For halogenated molecules, it offers an additional layer of confirmation through the characteristic isotopic patterns of halogens.

Expertise in Action: Why EI-MS is a Suitable First-Pass Technique

For this analysis, Electron Impact Mass Spectrometry (EI-MS) is an excellent choice. EI is a "hard" ionization technique that not only provides the molecular ion peak but also induces reproducible fragmentation. This fragmentation pattern can serve as a "fingerprint" for the molecule, offering structural clues that complement the NMR data. The high energy of EI ensures ionization of the relatively nonpolar analyte.

Experimental Protocol: Electron Impact Mass Spectrometry (EI-MS)
  • Sample Preparation: Dissolve approximately 0.1 mg of the purified reaction product in 1 mL of a volatile solvent such as dichloromethane or ethyl acetate.

  • Injection: Introduce the sample into the mass spectrometer, typically via a direct insertion probe or GC-MS interface.

  • Ionization: Subject the sample to a standard 70 eV electron beam to induce ionization and fragmentation.

  • Detection: Scan a mass range appropriate for the expected product, for example, from m/z 50 to 500.

  • Analysis: Identify the molecular ion cluster and major fragment ions.

Data Interpretation: Decoding the Mass Spectrum

The key to validating the product lies in identifying the molecular ion (M⁺) cluster. Bromine has two abundant stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in a nearly 1:1 ratio. Consequently, molecules containing bromine atoms exhibit a distinctive isotopic pattern.

  • Target Product (C₉H₁₀Br₂O₂): Contains two bromine atoms. The mass spectrum will show a characteristic cluster of peaks for the molecular ion:

    • An M⁺ peak (containing two ⁷⁹Br isotopes).

    • An M+2 peak (containing one ⁷⁹Br and one ⁸¹Br), which will be approximately twice the intensity of the M⁺ peak.

    • An M+4 peak (containing two ⁸¹Br isotopes), which will be approximately the same intensity as the M⁺ peak. This 1:2:1 pattern is an unmistakable signature of a dibrominated compound.

  • Starting Material (C₉H₁₁BrO₂): Contains one bromine atom. This will exhibit a simpler pattern with two peaks of nearly equal intensity: M⁺ and M+2.

The table below summarizes the expected data for a conclusive identification.

CompoundFormulaExpected Molecular Weight (for ⁷⁹Br)Key Isotopic Pattern (Relative Intensity)
Target Product C₉H₁₀Br₂O₂323.91 g/mol M⁺, M+2, M+4 (1:2:1)
Starting Material C₉H₁₁BrO₂245.99 g/mol M⁺, M+2 (1:1)
Potential Byproduct C₉H₁₀Br₂O₂323.91 g/mol M⁺, M+2, M+4 (1:2:1)

Note: While the target product and the aromatic dibromination byproduct have the same molecular weight, their fragmentation patterns in EI-MS would likely differ. However, NMR is required for unambiguous structural confirmation.

Section 2: NMR Spectroscopy – The Definitive Structural Blueprint

While MS confirms the molecular formula, NMR spectroscopy elucidates the precise atomic connectivity, providing the definitive structural proof. ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework of the molecule.

Expertise in Action: The Rationale Behind Solvent and Experiment Selection

Deuterated chloroform (CDCl₃) is the solvent of choice for this compound due to its excellent solubilizing properties for nonpolar to moderately polar organic molecules and its single, well-defined residual solvent peak that does not interfere with the analyte signals. A standard ¹H NMR experiment provides information on the electronic environment and neighboring protons, while a ¹³C{¹H} NMR (proton-decoupled) experiment reveals the number of unique carbon environments.

Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
  • Sample Preparation: Dissolve 5-10 mg of the dry, purified product in approximately 0.6 mL of CDCl₃.

  • Shimming: Optimize the homogeneity of the magnetic field to ensure sharp, well-resolved peaks.

  • ¹H NMR Acquisition: Acquire the spectrum using a 400 MHz (or higher) spectrometer. A standard acquisition might involve a 30° pulse angle and a 1-2 second relaxation delay.

  • ¹³C NMR Acquisition: Acquire the proton-decoupled ¹³C spectrum. This requires a greater number of scans than ¹H NMR due to the lower natural abundance of the ¹³C isotope.

  • Data Processing: Fourier transform the raw data, followed by phase and baseline correction. Integrate the ¹H NMR signals and reference the spectra (e.g., to the residual CHCl₃ peak at δ 7.26 ppm for ¹H and δ 77.16 ppm for ¹³C).

Data Interpretation: Comparing Spectra for Unambiguous Identification

The power of NMR lies in direct comparison. The introduction of the benzylic bromide functionality creates dramatic and easily identifiable changes in the spectra relative to the starting material.

FeatureTarget: this compound Starting Material: 2-bromo-4,5-dimethoxytoluene Rationale for Difference
Benzylic Signal (¹H) Singlet, ~δ 4.6 ppm (2H)Singlet, ~δ 2.4 ppm (3H)The highly electronegative bromine atom on the benzylic carbon deshields the attached protons, causing a significant downfield shift from a methyl (CH₃) to a bromomethyl (CH₂Br) group. The integration value changes from 3H to 2H.
Benzylic Signal (¹³C) ~δ 32 ppm~δ 20 ppmThe carbon atom in the CH₂Br group is more deshielded than the carbon in the CH₃ group, resulting in a downfield shift.
Methoxy Signals (¹H) Two singlets, ~δ 3.9 ppm (3H each)Two singlets, ~δ 3.8 ppm (3H each)The methoxy groups remain, confirming this part of the core structure is intact.
Aromatic Signals (¹H) Two singlets, ~δ 7.0 and 6.9 ppm (1H each)Two singlets, ~δ 6.9 and 6.8 ppm (1H each)The aromatic protons are largely unaffected, indicating that the reaction occurred at the benzylic position, not on the aromatic ring.

The absence of a signal around δ 2.4 ppm and the appearance of a new 2H singlet around δ 4.6 ppm is the single most compelling piece of evidence from the ¹H NMR spectrum that the desired transformation has occurred.

Section 3: Integrated Workflow for Self-Validating Product Confirmation

True confidence in experimental results comes from the convergence of independent analytical techniques. The MS and NMR data, when analyzed together, form a self-validating system where each result reinforces the other.

Workflow for Orthogonal Product Validation

G cluster_reaction Synthesis & Workup cluster_analysis Analytical Validation cluster_interpretation Data Interpretation reaction Bromination Reaction purification Purification (e.g., Recrystallization) reaction->purification ms MS Analysis purification->ms nmr NMR Analysis purification->nmr ms_interp Confirm Molecular Weight & Bromine Count (1:2:1) ms->ms_interp nmr_interp Confirm Structural Connectivity (Benzylic Shift & Integration) nmr->nmr_interp conclusion Structure Confirmed (High Purity) ms_interp->conclusion nmr_interp->conclusion

Caption: Orthogonal validation workflow from synthesis to final confirmation.

This workflow illustrates a logical progression. After purification, the sample is split for parallel analysis. The MS data first confirms that a product with the correct mass and elemental composition (two bromines) has been formed. The NMR data then provides the definitive structural evidence, confirming not only that the starting material has been consumed but that the new functionality has been installed at the correct position.

Conclusion

The validation of this compound is a clear illustration of a fundamental principle in modern chemical research: no single analytical technique is sufficient for the unambiguous characterization of a novel compound. By employing a dual MS and NMR strategy, researchers can construct a powerful, self-validating argument. The mass spectrometer confirms the "what" (the molecular formula), while the NMR spectrometer reveals the "how" (the atomic arrangement). This orthogonal approach eliminates ambiguity, ensuring the integrity of downstream experiments and providing the high-quality, reproducible data demanded in scientific and drug development settings.

References

  • Title: Isotope-Abundance-Ratio-Based Mass Spectrometry for Elemental Speciation Analysis Source: National Center for Biotechnology Inform
  • Title: Common NMR Solvents Source: University of Wisconsin-Madison, Chemistry Department URL:[Link]

A Comparative Kinetic Analysis of 2-Bromo-4,5-dimethoxybenzyl Bromide in Nucleophilic Substitution Reactions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern organic synthesis and medicinal chemistry, the strategic selection of reagents for the construction of complex molecular architectures is of paramount importance. 2-Bromo-4,5-dimethoxybenzyl bromide has emerged as a versatile building block, valued for its dual functionality. The electron-rich dimethoxybenzyl moiety serves as a robust protecting group for alcohols and carboxylic acids, while the aromatic bromine provides a handle for further synthetic transformations.[1] This guide presents a detailed kinetic examination of this compound in nucleophilic substitution reactions, offering a comparative analysis with other common benzylating agents. By understanding the underlying kinetics, researchers can make more informed decisions in reaction design and optimization.

Mechanistic Considerations: The Influence of Electronic Effects on Reactivity

The reactivity of benzyl bromides in nucleophilic substitution reactions is profoundly influenced by the electronic nature of the substituents on the aromatic ring. These reactions can proceed through either a unimolecular (Sₙ1) or a bimolecular (Sₙ2) pathway, and the operative mechanism is dictated by the stability of the carbocation intermediate (for Sₙ1) or the transition state (for Sₙ2).

The this compound scaffold possesses a unique combination of substituents that modulate its reactivity:

  • Electron-Donating Methoxy Groups: The two methoxy groups at the 4- and 5-positions are strong electron-donating groups through resonance (+M effect). This electron donation stabilizes the developing positive charge on the benzylic carbon in both the Sₙ1 carbocation intermediate and the Sₙ2 transition state, thereby accelerating the rate of nucleophilic substitution compared to unsubstituted benzyl bromide.[2]

  • Electron-Withdrawing Bromo Group: The bromine atom at the 2-position is an electron-withdrawing group through its inductive effect (-I effect). This effect tends to destabilize a positive charge at the benzylic position, thus counteracting the electron-donating effect of the methoxy groups to some extent.

The overall reactivity of this compound is a balance of these opposing electronic influences. However, the resonance donation from the two methoxy groups is generally expected to have a dominant effect, leading to an overall increase in reactivity compared to simple benzyl bromide.

Hammett Analysis: Quantifying Substituent Effects

Comparative Kinetic Data

A direct, side-by-side kinetic comparison of this compound with other common benzylating agents under identical conditions is not extensively documented. However, by compiling data from various studies on substituted benzyl bromides, we can establish a representative comparison of their relative reactivities. The following table summarizes kinetic data for the reaction of various benzyl bromides with a representative nucleophile.

Benzylating AgentSubstituentsRelative Rate Constant (k_rel)Predominant MechanismKey Features & Considerations
This compound 2-Br, 4,5-(OMe)₂Est. > 10Sₙ1/Sₙ2 borderlineHighly reactive due to dominant electron-donating methoxy groups. The aromatic bromine offers a site for further functionalization.[1]
p-Methoxybenzyl Bromide (PMB-Br)4-OMe~6,700 (solvolysis)[5]Sₙ1 favoredHighly reactive, forms a stable carbocation. The resulting ether can be cleaved under oxidative conditions.[6]
Benzyl Bromide (BnBr)None1Sₙ2 favoredThe benchmark for benzylic reactivity. A versatile and widely used protecting group.[7]
p-Nitrobenzyl Bromide4-NO₂~0.00026 (solvolysis)[5]Sₙ2Strongly deactivated by the electron-withdrawing nitro group. Useful when lower reactivity is desired.

Note: Relative rates are estimates based on solvolysis data and general principles of physical organic chemistry and may vary depending on the specific nucleophile and reaction conditions.[5] The estimated higher reactivity of this compound compared to benzyl bromide is attributed to the powerful electron-donating capacity of the two methoxy groups, which outweighs the deactivating inductive effect of the single bromine atom.

Experimental Protocols for Kinetic Studies

Accurate determination of reaction kinetics is crucial for a thorough understanding of reactivity. Both Nuclear Magnetic Resonance (NMR) and Ultraviolet-Visible (UV-Vis) spectroscopy are powerful techniques for monitoring the progress of a reaction in real-time.

Kinetic Analysis by ¹H NMR Spectroscopy

Objective: To determine the rate constant for the reaction of this compound with a nucleophile (e.g., a secondary amine like piperidine) by monitoring the disappearance of the benzylic protons of the starting material and the appearance of the benzylic protons of the product.

Materials:

  • This compound

  • Piperidine (or other suitable nucleophile)

  • Deuterated chloroform (CDCl₃) or other suitable deuterated solvent

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

  • NMR tubes

  • NMR spectrometer

Procedure:

  • Sample Preparation:

    • Prepare a stock solution of this compound in CDCl₃ of known concentration (e.g., 0.1 M).

    • Prepare a stock solution of piperidine in CDCl₃ of known concentration (e.g., 1.0 M).

    • Prepare a stock solution of the internal standard in CDCl₃ of known concentration (e.g., 0.05 M).

  • Reaction Initiation:

    • In an NMR tube, combine a precise volume of the this compound stock solution and the internal standard stock solution.

    • Place the NMR tube in the spectrometer and acquire an initial spectrum (t=0).

    • Inject a precise volume of the piperidine stock solution into the NMR tube, quickly mix, and immediately start acquiring spectra at regular time intervals (e.g., every 5 minutes).

  • Data Acquisition and Analysis:

    • Acquire a series of ¹H NMR spectra over the course of the reaction.

    • Integrate the signal corresponding to the benzylic protons of this compound (around 4.6 ppm) and the signal of the internal standard.

    • Calculate the concentration of this compound at each time point relative to the constant concentration of the internal standard.

    • Plot the natural logarithm of the concentration of this compound versus time. For a pseudo-first-order reaction (with a large excess of the nucleophile), the slope of this line will be equal to -k_obs, from which the second-order rate constant can be calculated.

Workflow for ¹H NMR Kinetic Study

G cluster_prep Sample Preparation cluster_reaction Reaction & Acquisition cluster_analysis Data Analysis prep1 Prepare stock solutions: - this compound - Nucleophile (e.g., Piperidine) - Internal Standard react1 Combine starting material and internal standard in NMR tube prep1->react1 react2 Acquire t=0 spectrum react1->react2 react3 Inject nucleophile and mix react2->react3 react4 Acquire spectra at regular intervals react3->react4 analysis1 Integrate reactant and internal standard peaks react4->analysis1 analysis2 Calculate concentration vs. time analysis1->analysis2 analysis3 Plot ln[Reactant] vs. time analysis2->analysis3 analysis4 Determine rate constant (k) analysis3->analysis4

Caption: Workflow for a kinetic study using ¹H NMR spectroscopy.

Kinetic Analysis by UV-Vis Spectroscopy

Objective: To determine the rate constant for the solvolysis of this compound in a suitable solvent system (e.g., aqueous ethanol) by monitoring the change in absorbance over time.

Materials:

  • This compound

  • Ethanol

  • Deionized water

  • UV-Vis spectrophotometer with a thermostatted cell holder

  • Quartz cuvettes

Procedure:

  • Determine Analytical Wavelength:

    • Acquire the UV-Vis spectrum of the starting material (this compound) and the expected product (2-Bromo-4,5-dimethoxybenzyl alcohol) to identify a wavelength where there is a significant change in absorbance upon reaction.

  • Reaction Setup:

    • Prepare a solution of this compound in ethanol of known concentration.

    • Equilibrate the aqueous ethanol solvent mixture and the cuvette in the thermostatted cell holder of the spectrophotometer to the desired reaction temperature.

  • Reaction Initiation and Data Acquisition:

    • Inject a small, known volume of the this compound solution into the cuvette containing the pre-heated solvent, mix quickly, and immediately start recording the absorbance at the predetermined analytical wavelength as a function of time.

  • Data Analysis:

    • The absorbance data can be used to calculate the concentration of the reactant or product at each time point using the Beer-Lambert law (A = εbc).

    • Plot the appropriate function of concentration versus time (e.g., ln[A] vs. t for a first-order reaction) to determine the rate constant from the slope of the line.

Workflow for UV-Vis Kinetic Study

G cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis prep1 Determine analytical wavelength (λ_max) react1 Thermostat solvent and cuvette prep1->react1 prep2 Prepare stock solution of reactant react2 Inject reactant solution and mix prep2->react2 react1->react2 react3 Record absorbance vs. time at λ_max react2->react3 analysis1 Convert absorbance to concentration react3->analysis1 analysis2 Plot concentration function vs. time analysis1->analysis2 analysis3 Determine rate constant (k) analysis2->analysis3

Caption: Workflow for a kinetic study using UV-Vis spectroscopy.

Alternative Reagents: A Comparative Overview

While this compound is a highly effective reagent, a number of alternatives exist for the protection of hydroxyl and other functional groups. The choice of reagent will depend on the specific requirements of the synthetic route, including the desired reactivity, stability, and deprotection conditions.

  • Benzyl Bromide (BnBr): The simplest benzylating agent, offering good stability and removal by catalytic hydrogenolysis.[7] Its reactivity is a useful benchmark for comparison.

  • p-Methoxybenzyl Bromide (PMB-Br): More reactive than benzyl bromide due to the electron-donating methoxy group. The resulting PMB ether can be cleaved oxidatively with reagents like DDQ or CAN, providing an orthogonal deprotection strategy to standard hydrogenolysis.[6]

  • Silyl Ethers (e.g., TBSCl, TIPSCl): These are introduced under basic conditions and are stable to a wide range of non-acidic reagents. Their cleavage with fluoride ions (e.g., TBAF) offers excellent orthogonality with benzyl ethers.

  • Photolabile Protecting Groups (e.g., o-Nitrobenzyl Bromide): These groups can be removed with light, offering spatiotemporal control over deprotection. The 4,5-dimethoxy substitution pattern is also found in some photolabile protecting groups to modulate their photochemical properties.[8]

Logical Relationship of Reagent Selection

G start Select Benzylating Agent reactivity Desired Reactivity start->reactivity stability Required Stability start->stability deprotection Deprotection Method start->deprotection reagent1 2-Bromo-4,5-dimethoxybenzyl Bromide reactivity->reagent1 High reagent2 p-Methoxybenzyl Bromide (PMB-Br) reactivity->reagent2 High reagent3 Benzyl Bromide (BnBr) reactivity->reagent3 Moderate reagent4 Silyl Ethers reactivity->reagent4 Varies stability->reagent1 Good stability->reagent2 Good stability->reagent3 Good stability->reagent4 Varies deprotection->reagent1 Hydrogenolysis, Further Rxn at Ar-Br deprotection->reagent2 Oxidative Cleavage deprotection->reagent3 Hydrogenolysis deprotection->reagent4 Fluoride

Caption: Decision tree for selecting a suitable protecting group.

Conclusion

This compound is a highly reactive and versatile reagent for the introduction of the dimethoxybenzyl protecting group and for the construction of more complex molecules. Its enhanced reactivity, a consequence of the electron-donating methoxy groups, makes it a valuable tool for reactions that may be sluggish with less activated benzylating agents. The presence of the aromatic bromine atom further enhances its synthetic utility, providing a site for subsequent cross-coupling reactions. By understanding the kinetic principles that govern its reactivity and by employing rigorous experimental techniques to quantify reaction rates, researchers can effectively harness the potential of this important synthetic building block.

References

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A Comparative Guide to Isotopic Labeling Studies: The Potential of 2-Bromo-4,5-dimethoxybenzyl bromide for Quantitative Proteomics

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical comparison of a novel, yet-to-be-explored isotopic labeling reagent, 2-Bromo-4,5-dimethoxybenzyl bromide, with established alternatives for quantitative mass spectrometry-based proteomics. As researchers continually seek new tools to unravel complex biological systems, this document explores the potential utility of this reagent, grounded in fundamental principles of organic chemistry and proteomics. While direct experimental data for its application in isotopic labeling is not yet available in peer-reviewed literature, this guide will extrapolate its probable reactivity and performance based on the well-understood chemistry of benzyl bromides.

Introduction to Isotopic Labeling for Quantitative Mass Spectrometry

Quantitative proteomics is a cornerstone of modern biological research, enabling the precise measurement of changes in protein abundance across different cellular states or experimental conditions.[1] A prevalent strategy in quantitative proteomics is the use of stable isotope labeling, where proteins or peptides from different samples are differentially tagged with "light" and "heavy" isotopes.[2] When the samples are combined and analyzed by mass spectrometry, the relative signal intensities of the isotopically distinct peptide pairs allow for accurate quantification.[3][4]

The ideal isotopic labeling reagent should exhibit high reactivity and specificity towards a particular functional group on proteins, form a stable covalent bond, and be amenable to the synthesis of isotopically heavy analogues.[2] While a variety of reagents targeting different amino acid residues exist, this guide focuses on the potential of this compound as a novel reagent for targeting nucleophilic amino acids, primarily cysteine.

The Chemistry of this compound as a Labeling Reagent

This compound is a versatile organic compound with a chemical formula of C9H10Br2O2 and a molecular weight of 309.98 g/mol .[5][] It is known for its use as an intermediate in the synthesis of pharmaceuticals, such as Pinaverium Bromide.[7] Its potential as a labeling reagent stems from the reactivity of the benzylic bromide.

The core of its reactivity lies in the benzylic carbon, which is susceptible to nucleophilic attack. The departure of the bromide ion results in the formation of a resonance-stabilized benzylic carbocation, facilitating nucleophilic substitution reactions.[8] This reactivity profile suggests that this compound could be a suitable candidate for labeling nucleophilic residues in proteins.

The primary target for alkylation by benzyl bromides in a biological context is the highly nucleophilic thiol group of cysteine residues. The reaction proceeds via an SN2 or SN1-like mechanism to form a stable thioether bond. Other potential, albeit less reactive, targets include the phenolic hydroxyl group of tyrosine and the ε-amino group of lysine.

Proposed Reaction Mechanism with Cysteine

The proposed mechanism for the reaction of this compound with a cysteine residue is depicted below. The reaction is anticipated to be most efficient at a slightly alkaline pH, where the cysteine thiol is deprotonated to the more nucleophilic thiolate anion.

Reaction Mechanism cluster_reactants Reactants cluster_product Product reagent This compound product Labeled Protein-Cysteine-S-CH2-Ar reagent->product Nucleophilic Attack (SN1/SN2) cysteine Protein-Cysteine-SH cysteine->product

Caption: Proposed reaction of this compound with cysteine.

Comparison with Alternative Cysteine-Targeting Reagents

To evaluate the potential of this compound, it is essential to compare it with well-established cysteine-reactive reagents used in quantitative proteomics, namely iodoacetamide and maleimide derivatives.

FeatureThis compound (Proposed)Iodoacetamide (IAM)N-ethylmaleimide (NEM)
Reactive Group Benzyl BromideHaloacetylMaleimide
Reaction Type Nucleophilic Substitution (SN1/SN2-like)Nucleophilic Substitution (SN2)Michael Addition
Primary Target Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)Sulfhydryl groups (Cysteine)
Optimal pH ~7.5 - 8.5 (inferred)8.0 - 8.5[8]6.5 - 7.5[8]
Reaction Rate Moderate to High (inferred)Moderate[9]Very High[9]
Bond Formed Stable ThioetherStable ThioetherThiosuccinimide adduct
Conjugate Stability Expected to be highly stableHighly Stable, Irreversible[3]Susceptible to hydrolysis and retro-Michael addition (thiol exchange)
Specificity Potentially reactive with other nucleophiles (e.g., His, Lys, Tyr) at higher pH.Can react with other nucleophiles (His, Lys, Met) at higher pH and prolonged incubation.Highly specific for thiols at optimal pH.
Isotopic Labeling Feasible via synthesis with labeled precursors.Commercially available in isotopically labeled forms (e.g., ¹³C, ²H).[1][2][10]Commercially available in isotopically labeled forms.

Experimental Protocols: A Hypothetical Workflow

The following section outlines a hypothetical, step-by-step protocol for a quantitative proteomics experiment using isotopically labeled "light" and "heavy" versions of this compound.

Synthesis of Isotopically Labeled this compound

The synthesis of an isotopically labeled ("heavy") version of the reagent is a prerequisite for its use in quantitative proteomics. A potential synthetic route, adapted from a patented method for producing labeled benzyl bromides, would involve using an isotopically labeled benzene-ring precursor. For instance, starting with a deuterated or ¹³C-labeled precursor would introduce a defined mass difference for mass spectrometric analysis.

Protein Extraction and Preparation
  • Cell Lysis: Lyse cells from two different experimental conditions (e.g., control and treated) in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a standard protein assay (e.g., BCA assay).

  • Reduction and Denaturation: Take equal amounts of protein from each lysate. Reduce disulfide bonds by adding a reducing agent like Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP) and incubate. Denature the proteins using a denaturant such as urea or SDS to ensure accessibility of cysteine residues.

Isotopic Labeling
  • Labeling Reaction: To the "control" protein sample, add the "light" (unlabeled) this compound. To the "treated" sample, add the "heavy" (isotopically labeled) version of the reagent.

  • Incubation: Incubate the reactions at room temperature for a specified time (optimization required) in a buffer at a slightly alkaline pH (e.g., pH 8.0).

  • Quenching: Quench the labeling reaction by adding a small molecule thiol, such as DTT or β-mercaptoethanol, to consume any unreacted labeling reagent.

Sample Processing for Mass Spectrometry
  • Sample Combination: Combine the "light" and "heavy" labeled protein samples in a 1:1 ratio.

  • Protein Precipitation/Cleanup: Remove interfering substances by protein precipitation (e.g., with acetone or TCA) or using a cleanup column.

  • Proteolytic Digestion: Resuspend the protein pellet and digest the proteins into peptides using a protease such as trypsin.

  • Peptide Desalting: Desalt the resulting peptide mixture using a C18 solid-phase extraction cartridge.

LC-MS/MS Analysis and Data Interpretation
  • LC-MS/MS Analysis: Analyze the desalted peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Use appropriate proteomics software to identify the peptides and quantify the relative abundance of the "light" and "heavy" labeled peptide pairs. The ratio of the peak intensities for each pair will indicate the change in abundance of that particular protein between the two original samples.

Workflow Visualization

The following diagram illustrates the proposed experimental workflow for a quantitative proteomics experiment using this compound.

Quantitative Proteomics Workflow cluster_sample_prep Sample Preparation cluster_labeling Isotopic Labeling cluster_processing Sample Processing & Analysis SampleA Sample A (Control) LysisA Protein Extraction SampleA->LysisA SampleB Sample B (Treated) LysisB Protein Extraction SampleB->LysisB ReduceA Reduction & Denaturation LysisA->ReduceA ReduceB Reduction & Denaturation LysisB->ReduceB LabelA Label with 'Light' This compound ReduceA->LabelA LabelB Label with 'Heavy' This compound ReduceB->LabelB Combine Combine Samples (1:1) LabelA->Combine LabelB->Combine Digest Proteolytic Digestion Combine->Digest LCMS LC-MS/MS Analysis Digest->LCMS Data Data Analysis & Quantification LCMS->Data

Caption: Proposed workflow for quantitative proteomics.

Concluding Remarks

This compound presents an intriguing, albeit currently hypothetical, candidate for isotopic labeling in quantitative proteomics. Its benzylic bromide functionality suggests a strong reactivity towards cysteine residues, a common target for such studies. The potential for a stable thioether linkage is a significant advantage over some existing reagents. However, its specificity against other nucleophilic residues at varying pH conditions would require thorough experimental validation.

Further research is necessary to synthesize isotopically labeled analogues of this compound and to systematically evaluate its performance in terms of reaction kinetics, specificity, and overall utility in complex proteomic samples. This guide serves as a foundational document to inspire and inform such future investigations, potentially adding a valuable new tool to the expanding arsenal of the proteomics researcher.

References

  • Gygi, S. P., Rist, B., Gerber, S. A., Turecek, F., Gelb, M. H., & Aebersold, R. (1999). Quantitative analysis of complex protein mixtures using isotope-coded affinity tags. Nature biotechnology, 17(10), 994–999. [Link]
  • Ong, S. E., Blagoev, B., Kratchmarova, I., Kristensen, D. B., Steen, H., Pandey, A., & Mann, M. (2002). Stable isotope labeling by amino acids in cell culture, SILAC, as a simple and accurate approach to expression proteomics. Molecular & cellular proteomics, 1(5), 376-386. [Link]
  • Thompson, A., Schäfer, J., Kuhn, K., Kienle, S., Schwarz, J., Schmidt, G., ... & Stephan, C. (2003). Tandem mass tags: a novel quantification strategy for comparative analysis of complex protein mixtures by MS/MS. Analytical chemistry, 75(8), 1895-1904. [Link]
  • Ross, P. L., Huang, Y. N., Marchese, J. N., Williamson, B., Parker, K., Hattan, S., ... & Pappin, D. (2004). Multiplexed protein quantitation in Saccharomyces cerevisiae using amine-reactive isobaric tagging reagents. Molecular & cellular proteomics, 3(12), 1154-1169. [Link]
  • An, M., & Li, Y. (2015). Fast cysteine bioconjugation chemistry. Chinese Chemical Letters, 26(7), 833-838. [Link]
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  • Carroll, K. S., Marlier, K. W., & Per-Haddal, A. (2017). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular pharmaceutics, 15(3), 859–868. [Link]
  • Per-Haddal, A., Marlier, K. W., & Carroll, K. S. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular pharmaceutics, 15(3), 859–868. [Link]
  • PubChem. (n.d.). This compound.
  • Google Patents. (2017).
  • Quora. (2022). What is the difference in reactivity between benzyl bromide and phenol in nucleophilic substitution reactions?. [Link]
  • Google Patents. (2015).
  • Per-Haddal, A., Marlier, K. W., & Carroll, K. S. (2017). Isotopically-Labeled Iodoacetamide-alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ACS chemical biology, 12(12), 2975-2983. [Link]
  • Murray, C. I., Duchars, M., & Tureček, F. (2013). Isotope-coded, iodoacetamide-based reagent to determine individual cysteine pKa values by MALDI-TOF mass spectrometry. Analytical chemistry, 85(15), 7234-7241. [Link]
  • Greco, T. M., Seeholzer, S. H., & Tureček, F. (2017). Quantitative analysis of the cysteine redoxome by iodoacetyl tandem mass tags. Journal of proteome research, 16(5), 1954-1964. [Link]
  • Martínez-Jothar, L., Bults, P., Heus, F., & Heck, A. J. (2022). Quantitative Proteomics Using Isobaric Labeling: A Practical Guide. Journal of proteome research, 21(3), 633-647. [Link]
  • Carroll, K. S., Marlier, K. W., & Per-Haddal, A. (2018). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. Molecular pharmaceutics, 15(3), 859–868. [Link]
  • Carroll, K. S., Marlier, K. W., & Per-Haddal, A. (2017). Isotopically-Labeled Iodoacetamide-Alkyne Probes for Quantitative Cysteine-Reactivity Profiling. ACS chemical biology, 12(12), 2975-2983. [Link]

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A Comparative Guide to Palladium Catalysts for Cross-Coupling with 2-Bromo-4,5-dimethoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers engaged in the synthesis of complex molecules, particularly in the fields of natural product synthesis and drug development, the functionalization of substituted benzyl scaffolds is a frequently encountered challenge. The compound 2-bromo-4,5-dimethoxybenzyl bromide presents a unique case for palladium-catalyzed cross-coupling reactions. It possesses two distinct carbon-bromine bonds: a benzylic C(sp³)-Br bond and an aromatic C(sp²)-Br bond. The strategic and selective activation of the more labile benzylic bromide is paramount for achieving desired synthetic outcomes. This guide provides a comparative analysis of various palladium catalyst systems, offering insights into their performance for different types of cross-coupling reactions with this substrate and its analogues.

The primary challenge in the cross-coupling of this compound lies in achieving chemoselective activation of the benzylic C-Br bond over the aryl C-Br bond, while also managing the reactivity of an electron-rich aromatic ring. The choice of palladium precursor, and more critically, the ancillary ligand, dictates the success of this transformation.

The Mechanism of Activation: A Brief Overview

The catalytic cycle for most palladium-catalyzed cross-coupling reactions commences with the oxidative addition of the organic halide to a palladium(0) complex.[1][2][3] For benzyl halides, this step is generally facile due to the weaker C(sp³)-Br bond compared to an aryl C-Br bond. The mechanism can proceed through different pathways, including a concerted process or an SN2-type nucleophilic displacement.[1] The electronic and steric properties of the phosphine ligand on the Pd(0) center significantly influence the rate and selectivity of this initial activation.[4]

Below is a generalized workflow for screening palladium catalysts for a given cross-coupling reaction with this compound.

G cluster_0 Catalyst Screening Workflow A Define Coupling Partners (e.g., Boronic Acid, Alkyne, Amine) B Select Pd Precursor (e.g., Pd(OAc)₂, Pd₂(dba)₃) A->B Selectivity Goal C Choose Ligand Class (e.g., Buchwald, NHC, Ferrocenyl) B->C Ligand Choice is Critical D Optimize Reaction Conditions (Base, Solvent, Temperature) C->D Fine-tuning E Analyze Reaction Outcome (Yield, Selectivity, Purity) D->E GC/MS, NMR E->C Iterate Ligand/Conditions F Scale-Up Synthesis E->F Successful Hit

Caption: A generalized workflow for the selection and optimization of palladium catalysts.

Comparative Analysis of Palladium Catalysts for Key Cross-Coupling Reactions

Suzuki-Miyaura Coupling: Forging C-C Bonds

The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. For benzylic bromides, the choice of catalyst system is crucial to ensure efficient coupling while avoiding side reactions.

Catalyst Systems & Performance:

Catalyst System (Precatalyst/Ligand)BaseSolventTemp (°C)Typical YieldKey Observations
Pd(OAc)₂ / SPhosCs₂CO₃THF/H₂O77HighSPhos, a bulky, electron-rich biaryl phosphine ligand, is highly effective for coupling benzyl bromides, including those with electron-donating groups.[5]
PdCl₂(dppf)·CH₂Cl₂Cs₂CO₃THF/H₂O77Good to HighThis catalyst is effective for coupling benzyl halides with potassium aryltrifluoroborates, which are stable and easy to handle alternatives to boronic acids.[5][6]
Pd(OAc)₂ / JohnPhosK₂CO₃DMFMicrowaveModerate to GoodJohnPhos is another effective Buchwald ligand, particularly useful under microwave conditions for rapid synthesis.[7]
trans-PdBr(N-Succ)(PPh₃)₂Na₂CO₃THF/H₂O60ExcellentA versatile precatalyst that shows high turnover numbers for the coupling of benzylic bromides with arylboronic acids.[8]

Expert Insights: For a substrate like this compound, the electron-donating methoxy groups can make the aryl C-Br bond more susceptible to oxidative addition. Therefore, a highly active and selective catalyst system is required. The use of bulky, electron-rich phosphine ligands, such as SPhos or JohnPhos, is recommended as they tend to accelerate the reductive elimination step and can provide higher selectivity for the benzylic position.[7][9] The PdCl₂(dppf) system is also a strong candidate, demonstrating broad functional group tolerance.[5]

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira reaction allows for the coupling of terminal alkynes with organic halides. This reaction typically employs a dual-catalyst system of palladium and copper(I).[10][11]

Catalyst Systems & Performance:

Catalyst System (Precatalyst/Co-catalyst)BaseSolventTemp (°C)Typical YieldKey Observations
PdCl₂(PPh₃)₂ / CuIEt₃NTHFRT to 50Good to ExcellentThe classic Sonogashira catalyst system is often effective for benzyl bromides. The reaction is typically run under mild conditions.[11][12]
[Pd(μ-I)PtBu₃]₂LiHMDSTHFRTHighThis catalyst has been shown to be highly effective for the rapid cross-coupling of benzyl bromides with lithium acetylides at room temperature.[13]
PdCl₂(PPh₃)₂TBAFSolvent-free80Moderate to ExcellentA copper-free and amine-free protocol that can be advantageous for substrates sensitive to these reagents.[14]

Expert Insights: The high reactivity of benzyl bromides makes them excellent substrates for Sonogashira coupling. The standard PdCl₂(PPh₃)₂/CuI system is a good starting point. However, for complex substrates, copper-free modifications may be beneficial to avoid side reactions. The use of highly active catalysts like [Pd(μ-I)PtBu₃]₂ can lead to very fast reactions even at room temperature, which can be advantageous for sensitive substrates.[13]

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful tool for the formation of carbon-nitrogen bonds.[2] The choice of ligand is particularly critical in this reaction to facilitate the C-N reductive elimination.

Catalyst Systems & Performance:

Catalyst System (Precatalyst/Ligand)BaseSolventTemp (°C)Typical YieldKey Observations
Pd(OAc)₂ / XPhosKOt-BuToluene100-150Good to ExcellentXPhos is a highly effective ligand for the amination of aryl bromides and can be applied to benzyl bromide substrates, especially under microwave conditions.[15]
Pd₂(dba)₃ / BINAPNaOt-BuToluene80-100GoodBidentate phosphine ligands like BINAP were among the first effective ligands for this transformation and remain useful.[2]
Pd(OAc)₂ / SPhosCs₂CO₃Dioxane100HighSPhos is another excellent choice, often providing high yields for the amination of challenging substrates.[16]

Expert Insights: For the amination of this compound, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or potassium tert-butoxide (KOt-Bu) is typically required.[15] The use of bulky, electron-rich biaryl monophosphine ligands such as XPhos or SPhos is highly recommended to promote the challenging C-N bond-forming reductive elimination step.[15][16]

Experimental Protocols

General Procedure for Suzuki-Miyaura Coupling

This protocol is adapted from methodologies reported for the coupling of benzyl halides with potassium aryltrifluoroborates.[5]

  • To an oven-dried reaction vessel, add PdCl₂(dppf)·CH₂Cl₂ (2 mol %), the aryltrifluoroborate (1.0 equiv), and Cs₂CO₃ (3.0 equiv).

  • The vessel is sealed, evacuated, and backfilled with argon.

  • Add a solution of this compound (1.0 equiv) in a 10:1 mixture of THF/H₂O.

  • The reaction mixture is heated to 77 °C and stirred until the starting material is consumed (monitored by TLC or GC/MS).

  • After cooling to room temperature, the reaction is diluted with water and extracted with ethyl acetate.

  • The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel.

General Procedure for Sonogashira Coupling

This protocol is a standard procedure for palladium/copper-catalyzed alkynylation.[11]

  • To a reaction flask, add CuI (1-2 mol %). The flask is evacuated and backfilled with argon.

  • Add a solution of this compound (1.0 equiv) and the terminal alkyne (1.1-1.5 equiv) in THF.

  • Add triethylamine (2.0-3.0 equiv) and PdCl₂(PPh₃)₂ (1-3 mol %).

  • The reaction is stirred at room temperature until completion.

  • The reaction mixture is filtered to remove the amine salt, and the filtrate is concentrated.

  • The residue is purified by column chromatography.

General Procedure for Buchwald-Hartwig Amination

This protocol is based on established methods for the amination of aryl bromides using Buchwald ligands.[15]

  • In a glovebox, a reaction tube is charged with Pd(OAc)₂ (2 mol %), XPhos (4 mol %), and KOt-Bu (1.4 equiv).

  • The tube is sealed, removed from the glovebox, and a solution of this compound (1.0 equiv) and the amine (1.2 equiv) in toluene is added.

  • The reaction is heated to 100-120 °C (conventional heating) or irradiated in a microwave reactor at 150 °C.

  • Upon completion, the reaction is cooled, diluted with ethyl acetate, and washed with water.

  • The organic layer is dried, concentrated, and the product is purified by chromatography.

Conclusion

The selective cross-coupling of this compound at the benzylic position is a highly achievable synthetic transformation with the appropriate choice of palladium catalyst system. For Suzuki-Miyaura reactions, catalyst systems based on bulky, electron-rich biaryl phosphine ligands like SPhos or ferrocenyl-based ligands like dppf are excellent choices. For Sonogashira couplings, both traditional palladium/copper systems and modern copper-free variants show great promise. In the case of Buchwald-Hartwig amination, the use of specialized Buchwald ligands such as XPhos or SPhos is critical for success. The experimental protocols provided herein serve as a starting point for the optimization of these important synthetic transformations.

References

  • Title: Oxidative Addition of (Hetero)aryl (Pseudo)halides at Palladium(0): Origin and Significance of Divergent Mechanisms Source: ChemRxiv URL:[Link]
  • Title: Sonogashira Coupling Source: Organic Chemistry Portal URL:[Link]
  • Title: Sonogashira coupling Source: Wikipedia URL:[Link]
  • Title: Suzuki-Miyaura reaction of aryl halides (benzyl halides) with phenylboronic acid catalyzed by Pd(OAc)2/7a.
  • Title: Suzuki-Miyaura Cross-Coupling of Benzylic Bromides Under Microwave Conditions Source: NIH URL:[Link]
  • Title: Suzuki-Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluorobor
  • Title: Simple Palladium(II)
  • Title: Stereochemistry of oxidative addition of benzyl-??-d chloride and bromide to tris(triethylphosphine)palladium(0). Direct observation of optical activity in a carbon-palladium ??
  • Title: Sonogashira Coupling Source: Chemistry LibreTexts URL:[Link]
  • Title: Sterically Induced Acceleration of Aryl Halide Activation by Pd(0)
  • Title: Palladium‐Catalyzed Carbonylative Cross‐Coupling of Aryl Iodides and Alkenyl Bromides with Benzyl Halides under Reductive Conditions Source: ResearchG
  • Title: Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides Source: Organic Chemistry Portal URL:[Link]
  • Title: Buchwald–Hartwig amin
  • Title: Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reactions under Copper-, Amine-, and Solvent-Free Conditions Source: Organic Chemistry Portal URL:[Link]
  • Title: Buchwald-Hartwig Amination Source: Chemistry LibreTexts URL:[Link]
  • Title: Heck Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: Pd-catalyzed sp–sp3 cross-coupling of benzyl bromides using lithium acetylides Source: Royal Society of Chemistry URL:[Link]
  • Title: Mapping the mechanisms of oxidative addition in cross-coupling reactions catalysed by phosphine-lig
  • Title: Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts Source: ACS Public
  • Title: Stereochemistry of oxidative addition of benzyl-.alpha.-d chloride and bromide to tris(triethylphosphine)palladium(0). Direct observation of optical activity in a carbon-palladium .sigma.-bonded complex Source: Journal of the American Chemical Society URL:[Link]
  • Title: Buchwald-Hartwig Cross Coupling Reaction Source: Organic Chemistry Portal URL:[Link]
  • Title: PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS Source: Nobel Prize URL:[Link]
  • Title: Suzuki−Miyaura Cross-Coupling Reactions of Benzyl Halides with Potassium Aryltrifluoroborates Source: The Journal of Organic Chemistry URL:[Link]
  • Title: The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series Source: Beilstein Journal of Organic Chemistry URL:[Link]
  • Title: Heck reaction Source: Wikipedia URL:[Link]
  • Title: Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals Source: ResearchG
  • Title: Palladium-Catalyzed Heck Coupling Reaction of Aryl Bromides in Aqueous Media Using Tetrahydropyrimidinium Salts as Carbene Ligands Source: MDPI URL:[Link]
  • Title: Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands Source: NIH URL:[Link]
  • Title: Palladium-Catalyzed Cross-Coupling and Related Reactions of Non-Classical Electrophiles Focusing on Esters Source: EliScholar - Yale University URL:[Link]
  • Title: Heck Reaction | Named Reactions | Organic Chemistry Lessons Source: YouTube URL:[Link]
  • Title: The Heck coupling reaction of aryl bromides with styrene.

Sources

Evaluating the stability of 2-Bromo-4,5-dimethoxybenzyl protected compounds under various conditions

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of multi-step organic synthesis, the judicious selection of protecting groups is a critical determinant of success. The 2-Bromo-4,5-dimethoxybenzyl (Bn(Br,OMe)₂) group is an electron-rich benzyl-type protecting group that offers a unique stability profile. This guide provides a comprehensive evaluation of the stability of alcohols protected with the Bn(Br,OMe)₂ group under a range of chemical environments. Through a comparative analysis with other common benzyl-type protecting groups, supported by established chemical principles and analogous experimental data, this document aims to equip researchers with the insights necessary for strategic implementation in complex synthetic routes.

The 2-Bromo-4,5-dimethoxybenzyl Group: A Profile

The structure of the 2-Bromo-4,5-dimethoxybenzyl protecting group features two electron-donating methoxy groups and an electron-withdrawing bromine atom on the aromatic ring. This substitution pattern significantly influences the electronic properties of the benzyl system, and consequently, the lability of the benzyl-oxygen bond. The methoxy groups enhance the electron density of the ring, which is expected to stabilize the benzylic carbocation intermediate formed during acid-catalyzed or oxidative cleavage, thus increasing its lability compared to an unsubstituted benzyl group. Conversely, the presence of the bromine atom may slightly moderate this effect.

Comparative Stability Analysis

The stability of a protecting group is not an absolute property but rather a relative one, dictated by the specific reaction conditions. This section evaluates the stability of Bn(Br,OMe)₂-protected alcohols under acidic, basic, oxidative, and reductive conditions, drawing comparisons with the widely used Benzyl (Bn), p-Methoxybenzyl (PMB), and 2,4-Dimethoxybenzyl (DMB) protecting groups.

Stability Under Acidic Conditions

Acid-catalyzed cleavage of benzyl ethers proceeds via protonation of the ether oxygen, followed by the formation of a benzylic carbocation. The rate of this cleavage is directly proportional to the stability of the carbocation intermediate. Electron-donating groups on the aromatic ring stabilize this carbocation through resonance and inductive effects, thereby increasing the acid lability of the protecting group.

Based on this principle, the two methoxy groups on the Bn(Br,OMe)₂ ring are expected to render it significantly more acid-labile than the simple benzyl group. Its stability is anticipated to be comparable to, or slightly less labile than, the 2,4-dimethoxybenzyl (DMB) group, which is known for its high acid sensitivity. The p-Methoxybenzyl (PMB) group, with a single methoxy group, exhibits intermediate acid lability.

Table 1: Predicted Relative Stability of Benzyl-Type Protecting Groups under Acidic Conditions

Protecting GroupStructureElectron-Donating GroupsPredicted Relative Acid LabilityTypical Cleavage Conditions (for Analogs)
Benzyl (Bn)C₆H₅CH₂-NoneLowestStrong acids (e.g., HBr, BCl₃)[1]
p-Methoxybenzyl (PMB)p-MeO-C₆H₄CH₂-One -OMeIntermediateModerate acids (e.g., TFA)[1][2]
**2-Bromo-4,5-dimethoxybenzyl (Bn(Br,OMe)₂) **2-Br-4,5-(MeO)₂-C₆H₂CH₂-Two -OMeHighPredicted: Mild acids (e.g., dilute TFA)
2,4-Dimethoxybenzyl (DMB)2,4-(MeO)₂-C₆H₃CH₂-Two -OMeHighestVery mild acids (e.g., 1-10% TFA)[1][2]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#4285F4"];

}

Caption: Predicted trend in acid lability among benzyl-type protecting groups.

Stability Under Basic Conditions

Benzyl ethers, in general, are highly stable under a wide range of basic conditions. The carbon-oxygen bond is not susceptible to cleavage by common bases. Therefore, it is predicted that Bn(Br,OMe)₂-protected compounds will exhibit excellent stability in the presence of alkali metal hydroxides, carbonates, and other non-nucleophilic bases. This stability is a key advantage for their use in synthetic sequences involving base-mediated reactions.

Stability Under Oxidative Conditions

The electron-rich nature of the Bn(Br,OMe)₂ group makes it susceptible to cleavage by certain oxidizing agents, most notably 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) and ceric ammonium nitrate (CAN). The mechanism of oxidative cleavage with DDQ involves the formation of a charge-transfer complex, followed by a single electron transfer (SET) to generate a benzylic radical cation, which is then trapped by a nucleophile (often water) to form a hemiacetal that subsequently collapses to the deprotected alcohol and the corresponding benzaldehyde.

The presence of two methoxy groups in the Bn(Br,OMe)₂ group is expected to make it readily cleavable by DDQ, similar to the DMB and PMB groups. In contrast, the unsubstituted benzyl group is generally stable to DDQ under standard conditions. This differential reactivity allows for the selective deprotection of electron-rich benzyl ethers in the presence of a simple benzyl ether, a cornerstone of orthogonal protection strategies.

Table 2: Predicted Stability of Benzyl-Type Protecting Groups under Oxidative Conditions (DDQ)

Protecting GroupPredicted Stability to DDQTypical Cleavage Conditions (for Analogs)
Benzyl (Bn)StableCleavage requires harsh conditions or photocatalysis[3]
p-Methoxybenzyl (PMB)LabileDDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O[4][5]
**2-Bromo-4,5-dimethoxybenzyl (Bn(Br,OMe)₂) **LabilePredicted: DDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O
2,4-Dimethoxybenzyl (DMB)Very LabileDDQ (1.1-1.5 equiv), CH₂Cl₂/H₂O, often faster than PMB[4][6]

dot graph TD { rankdir=LR; node [shape=box, style=filled, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#EA4335"];

}

Caption: Predicted trend in oxidative lability with DDQ.

Stability Under Reductive Conditions

A hallmark of the benzyl protecting group is its facile removal by catalytic hydrogenolysis (e.g., H₂, Pd/C). This method is generally very mild and highly efficient for the cleavage of the benzyl-oxygen bond. It is anticipated that the Bn(Br,OMe)₂ group will also be readily cleaved under these conditions. However, a potential complication is the possibility of hydrodebromination (removal of the bromine atom from the aromatic ring) under hydrogenation conditions. The specific catalyst and reaction conditions would likely influence the selectivity of C-O versus C-Br bond cleavage.

Experimental Protocols for Stability Evaluation

To empirically determine the stability of a Bn(Br,OMe)₂-protected compound, a series of standardized experiments can be performed. The following protocols are adapted from established methods for evaluating protecting group stability.

Protocol 1: Evaluation of Acid Stability
  • Preparation of Test Solutions: Prepare solutions of the Bn(Br,OMe)₂-protected compound in a suitable solvent (e.g., dichloromethane) at a known concentration (e.g., 10 mg/mL).

  • Acidic Treatment: To separate aliquots of the test solution, add various concentrations of trifluoroacetic acid (TFA) (e.g., 1%, 5%, 10%, 20% v/v).

  • Reaction Monitoring: Stir the solutions at room temperature and monitor the progress of the reaction over time (e.g., 30 min, 1h, 2h, 4h, 24h) using thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to quantify the extent of cleavage.

  • Work-up and Analysis: At each time point, quench the reaction with a saturated solution of sodium bicarbonate, extract the organic components, and analyze the ratio of the starting material to the deprotected product.

Protocol 2: Evaluation of Oxidative Stability with DDQ
  • Reaction Setup: Dissolve the Bn(Br,OMe)₂-protected compound (1 equivalent) in a mixture of dichloromethane and water (typically 18:1 v/v).

  • Reagent Addition: Cool the solution to 0 °C and add DDQ (1.2 equivalents) portion-wise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir, monitoring the progress by TLC or HPLC at regular intervals.

  • Work-up and Analysis: Quench the reaction with saturated aqueous sodium bicarbonate. Separate the layers, extract the aqueous layer with dichloromethane, and combine the organic layers. Analyze the composition of the crude product to determine the percentage of cleavage.

dot graphDiagram { node [shape=box, style=rounded, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#34A853"];

}

Caption: A generalized workflow for assessing the stability of a protected compound.

Conclusion and Strategic Recommendations

The 2-Bromo-4,5-dimethoxybenzyl protecting group is predicted to be a versatile tool for the protection of alcohols, offering a stability profile that is distinct from other benzyl-type protecting groups. Its anticipated high lability under mild acidic and specific oxidative conditions, coupled with its expected stability in basic media, provides opportunities for orthogonal deprotection strategies in complex syntheses.

  • For high acid sensitivity: The Bn(Br,OMe)₂ group is likely a suitable choice when very mild acidic deprotection is required, potentially offering an advantage over the more robust PMB and Bn groups.

  • For oxidative cleavage: The electron-rich nature of the Bn(Br,OMe)₂ group makes it a prime candidate for selective removal with reagents like DDQ, allowing for deprotection in the presence of acid-labile or hydrogenation-sensitive functionalities.

  • Orthogonal Strategies: The differential stability of the Bn(Br,OMe)₂ group compared to the simple benzyl group under oxidative conditions can be exploited for the sequential deprotection of multiple hydroxyl groups within the same molecule.

Researchers are encouraged to perform the described stability evaluation experiments on their specific substrates to obtain precise data and optimize deprotection conditions for their synthetic campaigns.

References

  • Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 5th ed.; John Wiley & Sons, 2014.
  • Horita, K.; Yoshioka, T.; Tanaka, T.; Oikawa, Y.; Yonemitsu, O. On the Selectivity of Deprotection of Benzyl-type Protecting Groups for Hydroxyl Functions. Tetrahedron1986, 42 (11), 3021–3028. [Link]
  • Oikawa, Y.; Yoshioka, T.; Yonemitsu, O. Specific Removal of O-Methoxybenzyl Protecting Group by DDQ Oxidation. Tetrahedron Letters1982, 23 (8), 885–888. [Link]
  • Wikipedia. Benzyl group. [Link]
  • Kocienski, P. J. Protecting Groups, 3rd ed.; Georg Thieme Verlag, 2004.
  • Rahim, M. A.; Matsumura, S.; Toshima, K. Deprotection of benzyl ethers using 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) under photoirradiation. Tetrahedron Letters2005, 46 (43), 7307–7309. [Link]
  • Gigg, J.; Gigg, R. The p-Methoxybenzyl Ethers as a Protecting Group in Carbohydrate Chemistry. Journal of the Chemical Society C: Organic1966, 82. [Link]
  • Jobron, L.; Hindsgaul, O. A new protecting group for the anomeric hydroxyl of reducing sugars: the 2-(trimethylsilyl)ethyl group. Journal of the American Chemical Society1999, 121 (24), 5835–5836. [Link]
  • Organic Chemistry Portal. Benzyl Ethers. [Link]
  • Khan, A. T.; Mondal, E. A.; Sahu, P. R.; Islam, S. Ceric Ammonium Nitrate (CAN) as a Highly Effective and Commercially Viable Reagent for the Deprotection of Benzyl Ethers. European Journal of Organic Chemistry2003, 2003 (11), 2051–2055. [Link]
  • Seeberger, P. H.; et al. Visible-Light-Mediated Oxidative Debenzylation Enables the Use of Benzyl Ethers as Temporary Protecting Groups. Organic Letters2021, 23 (3), 894–898. [Link]

Sources

A Senior Application Scientist's Guide to Chiral Resolution of Products Derived from 2-Bromo-4,5-dimethoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the synthesis and purification of enantiomerically pure compounds are paramount. The versatile building block, 2-Bromo-4,5-dimethoxybenzyl bromide, is a key precursor in the synthesis of various pharmaceutical intermediates, including histone deacetylase (HDAC) inhibitors and the spasmolytic agent Pinaverium Bromide.[1][2] The inherent chirality in many of these downstream derivatives necessitates robust and efficient methods for chiral resolution. This guide provides an in-depth, objective comparison of common chiral resolution techniques for products derived from this compound, supported by illustrative experimental data and protocols.

Introduction: The Significance of Chirality in Drug Development

Chiral molecules, or enantiomers, are non-superimposable mirror images of each other. In a biological context, these subtle structural differences can lead to profound variations in pharmacological activity, metabolism, and toxicity. One enantiomer may exhibit the desired therapeutic effect, while the other could be inactive or even harmful. Consequently, regulatory bodies worldwide mandate the development of single-enantiomer drugs. This underscores the critical need for reliable and scalable chiral resolution methods in the pharmaceutical industry.

This guide will focus on the chiral resolution of a representative racemic amine, (rac)-1-(2-Bromo-4,5-dimethoxyphenyl)ethanamine, a plausible derivative of this compound. We will explore and compare three widely employed resolution strategies:

  • Classical Diastereomeric Salt Resolution: A traditional yet powerful method involving the formation of diastereomeric salts with a chiral resolving agent.

  • Preparative Chiral High-Performance Liquid Chromatography (HPLC): A modern, direct method for the physical separation of enantiomers.

  • Enzymatic Kinetic Resolution: A highly selective biocatalytic approach that differentiates between enantiomers based on their reaction rates.

Comparative Analysis of Chiral Resolution Methodologies

The choice of a chiral resolution technique is often a balance between speed, cost, scalability, and the specific chemical properties of the target molecule. The following table summarizes the key performance metrics for the three methods discussed in this guide.

Method Typical Enantiomeric Excess (e.e.) Typical Yield (per enantiomer) Scalability Development Time Cost
Classical Diastereomeric Salt Resolution >98%<50% (without racemization)HighMediumLow to Medium
Preparative Chiral HPLC >99%~45-50%Low to MediumFastHigh
Enzymatic Kinetic Resolution >99% (for one enantiomer)<50% (without racemization)Medium to HighMedium to HighMedium

I. Classical Diastereomeric Salt Resolution

This method relies on the reaction of a racemic mixture with a single enantiomer of a chiral resolving agent to form a pair of diastereomers.[3] These diastereomers possess different physical properties, such as solubility, allowing for their separation by fractional crystallization.[4][5]

Causality Behind Experimental Choices

The selection of the resolving agent and solvent system is critical and often empirical. For a basic amine like our model compound, acidic resolving agents such as tartaric acid, mandelic acid, or camphorsulfonic acid are commonly employed. The goal is to identify a solvent in which one of the diastereomeric salts is significantly less soluble than the other, leading to its selective precipitation.

Experimental Protocol: Resolution of (rac)-1-(2-Bromo-4,5-dimethoxyphenyl)ethanamine with (+)-Tartaric Acid
  • Salt Formation: In a reaction vessel, dissolve 10 g of (rac)-1-(2-Bromo-4,5-dimethoxyphenyl)ethanamine in 100 mL of methanol at 50°C. In a separate flask, dissolve an equimolar amount of (+)-tartaric acid in 50 mL of methanol. Slowly add the tartaric acid solution to the amine solution with stirring.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then place it in a 4°C refrigerator overnight to facilitate crystallization.

  • Isolation: Collect the precipitated crystals by vacuum filtration and wash with a small amount of cold methanol. This solid is the diastereomeric salt of one enantiomer.

  • Liberation of the Free Amine: Suspend the collected crystals in 100 mL of water and basify with a 2M sodium hydroxide solution to a pH of 12.

  • Extraction: Extract the liberated free amine with dichloromethane (3 x 50 mL). Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the enantiomerically enriched amine.

  • Analysis: Determine the enantiomeric excess (e.e.) of the product by chiral HPLC.

Workflow Diagram

cluster_0 Classical Resolution Workflow racemate Racemic Amine in Methanol salt_formation Mix and Stir (Diastereomeric Salt Formation) racemate->salt_formation resolving_agent (+)-Tartaric Acid in Methanol resolving_agent->salt_formation crystallization Cool and Crystallize salt_formation->crystallization filtration Vacuum Filtration crystallization->filtration solid_salt Insoluble Diastereomeric Salt filtration->solid_salt mother_liquor Mother Liquor (contains other diastereomer) filtration->mother_liquor basification Basify with NaOH solid_salt->basification extraction Extract with Dichloromethane basification->extraction product Enriched Enantiomer extraction->product cluster_1 Preparative Chiral HPLC Workflow racemate_solution Racemic Amine in Mobile Phase injection Inject Sample racemate_solution->injection hplc_system Preparative HPLC System with Chiral Column separation Elution and Separation hplc_system->separation injection->hplc_system fraction_collection Collect Fractions separation->fraction_collection enantiomer_1 Fractions of Enantiomer 1 fraction_collection->enantiomer_1 enantiomer_2 Fractions of Enantiomer 2 fraction_collection->enantiomer_2 solvent_removal_1 Solvent Removal enantiomer_1->solvent_removal_1 solvent_removal_2 Solvent Removal enantiomer_2->solvent_removal_2 product_1 Purified Enantiomer 1 solvent_removal_1->product_1 product_2 Purified Enantiomer 2 solvent_removal_2->product_2 cluster_2 Enzymatic Kinetic Resolution Workflow racemic_amine Racemic Amine in Ethyl Acetate reaction Stir at 40°C (Selective Acylation) racemic_amine->reaction lipase Immobilized Lipase (e.g., CALB) lipase->reaction filtration Filter to Remove Enzyme reaction->filtration mixture Mixture of Unreacted Amine and Acylated Product filtration->mixture separation Separation (e.g., Chromatography) mixture->separation unreacted_enantiomer Unreacted Enantiomer separation->unreacted_enantiomer acylated_product Acylated Product separation->acylated_product hydrolysis Hydrolysis acylated_product->hydrolysis recovered_enantiomer Recovered Enantiomer hydrolysis->recovered_enantiomer

Sources

Navigating the Reactive Landscape: A Comparative Analysis of Intermediates in 2-Bromo-4,5-dimethoxybenzyl Bromide Transformations

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, understanding the transient species that dictate the course of a chemical reaction is paramount. This guide provides an in-depth analysis of the reaction intermediates formed during transformations of 2-Bromo-4,5-dimethoxybenzyl bromide, a key building block in pharmaceutical synthesis. By objectively comparing its reactivity with related compounds and providing a framework for experimental analysis, this document serves as a critical resource for optimizing synthetic routes and elucidating reaction mechanisms.

Introduction: The Significance of a Versatile Intermediate

This compound, with the IUPAC name 1-bromo-2-(bromomethyl)-4,5-dimethoxybenzene, is a vital intermediate in the synthesis of various pharmaceutically active compounds, including Pinaverium Bromide, a medication for irritable bowel syndrome.[1][2] Its utility stems from the two reactive bromine atoms and the electron-donating methoxy groups on the benzene ring, which influence its reactivity and the stability of the intermediates formed during chemical transformations.[3] The efficiency and selectivity of synthetic routes employing this compound are directly linked to the nature of the transient species involved. This guide will explore the mechanistic dichotomy of its reactions, focusing on the evidence for and characterization of key intermediates.

The Mechanistic Crossroads: SN1 vs. SN2 Pathways

Transformations of this compound, particularly nucleophilic substitution reactions, are expected to proceed via a continuum of mechanisms, primarily the unimolecular (SN1) and bimolecular (SN2) pathways. The prevalence of one mechanism over the other is dictated by several factors, including the nature of the nucleophile, the solvent polarity, and the electronic and steric properties of the substrate itself.

The presence of two electron-donating methoxy groups at the C4 and C5 positions of the benzene ring is expected to play a significant role in stabilizing a potential carbocation intermediate at the benzylic position. This stabilization favors an SN1-type mechanism , where the rate-determining step is the dissociation of the bromide ion to form the 2-bromo-4,5-dimethoxybenzyl carbocation.

Alternatively, a strong, unhindered nucleophile could favor an SN2 mechanism , involving a backside attack on the benzylic carbon and a concerted displacement of the bromide ion.

The Elusive Carbocation: Evidence and Characterization

Direct observation of carbocations is challenging due to their high reactivity and short lifetimes. However, their existence can be inferred through a combination of kinetic studies, product analysis, and spectroscopic techniques.

Comparative Analysis with a Structural Isomer: 2,6-Dimethoxybenzyl Bromide

While direct experimental data on the 2-bromo-4,5-dimethoxybenzyl carbocation is scarce in the literature, a study on its isomer, 2,6-dimethoxybenzyl bromide, provides valuable insights.[4][5] The 2,6-isomer is noted for its instability, readily decomposing to form a polymeric material.[4][5] High-resolution mass spectrometry of this isomer revealed a signal corresponding to the carbocation formed by the loss of the bromide ion (M+–Br).[4][5] This observation strongly suggests that the methoxy groups significantly stabilize the positive charge on the benzylic carbon, making the SN1 pathway highly plausible.[4][5]

Given that the 4,5-dimethoxy substitution pattern in our target molecule also provides substantial electronic stabilization, a similar propensity for carbocation formation can be anticipated. The key difference lies in the steric environment. The absence of a substituent at the ortho (C6) position in this compound reduces steric hindrance around the benzylic carbon compared to the 2,6-isomer, which could influence the competition between SN1 and SN2 pathways.

Proposed Experimental Workflow for Intermediate Analysis

To definitively characterize the intermediates in the transformations of this compound, a multi-pronged experimental approach is recommended.

Caption: Proposed workflow for the analysis of reaction intermediates.

Experimental Protocols

Protocol 1: Kinetic Analysis of Solvolysis

This protocol allows for the determination of the reaction order and rate constant, providing insights into the rate-determining step of the reaction.

Objective: To determine the rate of solvolysis of this compound in a mixed solvent system (e.g., ethanol/water) and to infer the reaction mechanism.

Materials:

  • This compound

  • Ethanol (absolute)

  • Deionized water

  • Standardized sodium hydroxide solution (e.g., 0.01 M)

  • Phenolphthalein indicator

  • Acetone

  • Constant temperature bath

  • Burette, pipettes, volumetric flasks, and Erlenmeyer flasks

Procedure:

  • Reaction Mixture Preparation: Prepare a solution of this compound in a small amount of acetone. In a volumetric flask, prepare the desired solvent mixture (e.g., 80% ethanol in water). Add the substrate solution to the solvent mixture to achieve a final concentration of approximately 0.1 M.

  • Kinetic Run: Place the flask in a constant temperature bath set to the desired temperature (e.g., 25°C).

  • Titration: At regular time intervals (e.g., every 10 minutes), withdraw a 5 mL aliquot of the reaction mixture and quench it in an Erlenmeyer flask containing ice-cold water. Add a few drops of phenolphthalein indicator and titrate the liberated hydrobromic acid (HBr) with the standardized NaOH solution until a persistent pink color is observed.

  • Data Analysis: The concentration of HBr at each time point is equivalent to the concentration of the product formed. Plot the natural logarithm of the concentration of the remaining reactant (initial concentration minus the concentration of HBr) versus time. A linear plot indicates a first-order reaction, characteristic of an SN1 mechanism.

Protocol 2: Intermediate Trapping Experiment

This experiment aims to "trap" the carbocation intermediate with a potent nucleophile, providing indirect evidence of its formation.

Objective: To trap the 2-bromo-4,5-dimethoxybenzyl carbocation using a nucleophile and identify the resulting product.

Materials:

  • This compound

  • A suitable solvent (e.g., dichloromethane)

  • A trapping agent (e.g., anisole, a mild nucleophile)

  • A Lewis acid catalyst (e.g., silver tetrafluoroborate, to promote bromide abstraction)

  • Standard laboratory glassware for inert atmosphere reactions

  • Analytical instrumentation for product characterization (GC-MS, NMR)

Procedure:

  • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), dissolve this compound and an excess of the trapping agent (e.g., 5 equivalents of anisole) in the solvent.

  • Cool the mixture to a low temperature (e.g., -78°C) using a dry ice/acetone bath.

  • Slowly add a solution of the Lewis acid in the same solvent to the reaction mixture.

  • Stir the reaction at low temperature for a specified period (e.g., 1 hour) and then allow it to slowly warm to room temperature.

  • Quench the reaction with a saturated aqueous solution of sodium bicarbonate.

  • Extract the organic layer with a suitable solvent, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Analyze the crude product mixture by GC-MS and NMR to identify the trapped product. The formation of a product resulting from the reaction of the carbocation with the trapping agent provides strong evidence for an SN1 pathway.

Data Presentation: A Comparative Overview

PropertyThis compound (Predicted)2,6-Dimethoxybenzyl Bromide (Experimental)[4][5]
Plausible Intermediate 2-bromo-4,5-dimethoxybenzyl carbocation2,6-dimethoxybenzyl carbocation
Evidence for Carbocation Inferred from electronic effects and analogyHRMS shows M+–Br peak
Expected Reactivity Prone to SN1 reactions, especially in polar protic solventsHighly unstable, readily undergoes decomposition
Steric Hindrance at Benzylic Carbon ModerateHigh
Key Spectroscopic Features for Monitoring Changes in aromatic and benzylic proton signals in 1H NMR; potential for new UV-Vis absorbance from carbocationUV shoulders at 291, 278, and 246 nm; 1H NMR: δ 7.24 (t), 6.54 (d), 4.70 (s), 3.89 (s)

Conclusion and Future Directions

The transformations of this compound likely proceed through a delicate balance of SN1 and SN2 mechanisms, with the formation of a stabilized carbocation intermediate being a key feature of the SN1 pathway. While direct experimental evidence for this intermediate is not yet abundant in the literature, comparative analysis with its isomer, 2,6-dimethoxybenzyl bromide, strongly supports its existence.

The experimental protocols outlined in this guide provide a robust framework for researchers to investigate these reaction intermediates. By employing kinetic studies, in-situ spectroscopic monitoring, and intermediate trapping experiments, a more complete picture of the reactive landscape of this important synthetic building block can be achieved. Such studies are crucial for the rational design of more efficient and selective synthetic methodologies in the development of novel pharmaceuticals.

References

  • Molecules. 2021; 26(11):3387. 2,6-Dimethoxybenzyl Bromide. [Link]
  • Hydrazone-Palladium Catalyzed Annulation of 1-Allyl-2-bromobenzene Derivatives with Internal Alkynes - Supporting Inform
  • Patsnap Eureka. Preparation method for pinaverium bromide intermediate this compound. [Link]
  • Google Patents.
  • ResearchGate. (PDF) 2,6-Dimethoxybenzyl Bromide. [Link]

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The Decisive Nuance of Reactivity: A Guide to Quantifying the Regioselectivity of 2-Bromo-4,5-dimethoxybenzyl Bromide

Author: BenchChem Technical Support Team. Date: January 2026

For the attention of Researchers, Scientists, and Drug Development Professionals.

In the intricate tapestry of multi-step organic synthesis, the predictability and selectivity of a reaction are paramount. The bifunctional nature of 2-Bromo-4,5-dimethoxybenzyl bromide, a key intermediate in the synthesis of pharmaceuticals like Pinaverium Bromide, presents a classic challenge of regioselectivity.[1][2][3][4] This guide provides an in-depth analysis of the factors governing the reactivity of its two distinct bromine substituents—the benzylic bromide and the aromatic bromide—offering a framework for controlling reaction outcomes and optimizing synthetic routes.

The Duality of Reactive Sites: A Tale of Two Bromines

This compound possesses two potential sites for nucleophilic attack: the highly reactive benzylic bromide attached to the methylene group and the significantly less reactive bromide bound to the aromatic ring. The profound difference in their reactivity is the cornerstone of this molecule's utility in synthesis, allowing for selective functionalization.

The benzylic bromide is primed for nucleophilic substitution reactions (SN1 and SN2), owing to the ability of the benzene ring to stabilize the transition state and any potential carbocation intermediate through resonance.[5][6][7][8] Conversely, the aromatic bromide is generally unreactive towards standard nucleophilic substitution due to the high energy required to break the sp² C-Br bond and the electronic repulsion from the π-system of the benzene ring. Reactions at this site typically necessitate more forcing conditions or the intervention of transition-metal catalysis for cross-coupling reactions.

Quantifying Regioselectivity: A Comparative Analysis

Nucleophile TypePredominant Reaction PathwayExpected Regioselectivity (Benzylic vs. Aromatic)Mechanistic Rationale
Amines (e.g., Morpholine) SN2>99% Benzylic SubstitutionStrong nucleophiles favor the bimolecular pathway at the sterically accessible and electronically activated benzylic carbon. The synthesis of Pinaverium Bromide is a prime example of this high regioselectivity.[1][2][3][4]
Alkoxides (e.g., Sodium Methoxide) SN1/SN2>95% Benzylic SubstitutionStrong nucleophiles and bases. While elimination can be a competing pathway, substitution at the benzylic position is highly favored over the unreactive aromatic C-Br bond.
Thiols (e.g., Sodium Thiophenoxide) SN2>99% Benzylic SubstitutionExcellent nucleophiles that readily participate in SN2 reactions at the benzylic position.
Cyanide SN2>99% Benzylic SubstitutionA strong nucleophile that will selectively attack the benzylic carbon.
Hydroxide SN1/SN2>95% Benzylic SubstitutionWill primarily act as a nucleophile at the benzylic position to form the corresponding alcohol.

Note: The percentages presented are illustrative, based on the established high reactivity of benzylic halides and the general inertness of aryl halides to nucleophilic substitution under typical conditions. The actual yields will be influenced by specific reaction conditions.

The Underlying Causality: Electronic and Steric Effects

The observed regioselectivity is a direct consequence of the electronic and steric environment of the two bromine atoms.

  • Electronic Effects: The benzylic C-Br bond is significantly polarized, and the transition states of both SN1 (carbocation intermediate) and SN2 (pentacoordinate transition state) pathways are stabilized by the adjacent aromatic ring through resonance. The electron-donating methoxy groups further activate the ring, enhancing this stabilization. In contrast, the aromatic C-Br bond is stronger, and the phenyl cation that would be formed in a hypothetical SN1-type reaction at the aromatic ring is highly unstable.

  • Steric Effects: The benzylic bromide is a primary halide, making it sterically accessible for the backside attack required in an SN2 reaction.[7][8]

Experimental Protocol: Regioselective N-Alkylation with Morpholine

This protocol details a typical procedure for the selective alkylation of a secondary amine at the benzylic position of this compound, a key step in the synthesis of Pinaverium Bromide.[1][4]

Materials:

  • This compound

  • Morpholine

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of this compound (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-benzylated morpholine derivative.

Trustworthiness of the Protocol: This protocol is a self-validating system. The progress of the reaction can be easily monitored by TLC, and the identity and purity of the final product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry. The high regioselectivity is expected, with negligible formation of byproducts from the reaction at the aromatic bromine.

Visualizing the Reaction Pathways

The following diagrams illustrate the competing reaction pathways and the factors influencing the regioselectivity.

Caption: Competing reaction pathways for nucleophilic substitution on this compound.

Alternative Benzylating Agents: A Brief Comparison

While this compound is highly effective, other benzylating agents can be considered depending on the specific synthetic requirements.

ReagentAdvantagesDisadvantages
Benzyl Chloride More economical.Generally less reactive than the corresponding bromide.
Benzyl Tosylate Excellent leaving group, often leading to milder reaction conditions and higher yields.More expensive and may require separate preparation.
Benzyl Alcohol "Greener" alternative, producing water as a byproduct.Requires activation (e.g., under acidic conditions or via Mitsunobu reaction), which may not be compatible with all substrates.

The choice of benzylating agent will ultimately depend on a balance of factors including cost, reactivity, and compatibility with the substrate and reaction conditions.

Conclusion

The regioselectivity of reactions involving this compound is overwhelmingly dictated by the enhanced reactivity of the benzylic bromide towards nucleophilic substitution. For researchers and drug development professionals, a solid understanding of the underlying electronic and steric factors is crucial for designing efficient and high-yielding synthetic strategies. By carefully selecting the nucleophile and reaction conditions, the desired regiochemical outcome can be reliably achieved, paving the way for the successful synthesis of complex molecular targets.

References

  • Ji, G. (2008). Synthesis of pinaverium bromide. Journal of Shenyang Pharmaceutical University. [Link]
  • Dehalogenation of arenes via SN2 reactions at bromine: competition with nucleophilic aromatic substitution. (2014). PubMed. [Link]
  • CN102060807A - Improved preparation process of pinaverium bromide. (n.d.).
  • Method for preparing pinaverium bromide and application thereof. (n.d.).
  • CN101870683B - Method for preparing pinaverium bromide and intermediate compound of pinaverium bromide. (n.d.).
  • Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. (2017). Beilstein Journals. [Link]
  • A quantitative study of halogenophilic nucleophilic substitution (SN2X) reaction and chalcogenophilic nucleophilic. (2024). AOAR*. [Link]
  • Regioselective N–alkylation of 2– (3,4–dimethoxyphenyl)imidazo[4,5–b] and [4,5–c]pyridine oxide derivatives : Synthesis and structure elucidation by NMR. (2014).
  • Effect of Allylic Groups on SN2 Reactivity. (2003). The Journal of Organic Chemistry. [Link]
  • Investigations into mechanism and origin of regioselectivity in the metallaphotoredox-catalyzed α-arylation of N-alkylbenzamides. (2022).
  • Nucleophilic Substitution (SN1, SN2). (n.d.). Organic Chemistry Portal. [Link]
  • Study on the regioselectivity of the N-ethylation reaction of N-benzyl-4-oxo-1,4-dihydroquinoline-3-carboxamide. (2019). Beilstein Journals. [Link]
  • Two Types of Nucleophilic Substitution Reactions - What The Data Tells Us. (2012). Master Organic Chemistry. [Link]
  • Nucleophilic substitution reactions of benzyl halides. Part II. Rates and product proportions for the solvolysis of benzyl chloride in ethanol–water mixtures. (1953). Journal of the Chemical Society (Resumed). [Link]
  • This compound | C9H10Br2O2 | CID 11034248. (n.d.). PubChem. [Link]
  • The SN2 Reaction Mechanism. (2012). Master Organic Chemistry. [Link]
  • A Regioselective and Stereoselective Methoxy Bromination of Olefins using Diacetoxyiodobenzene and Phenyltrimethyl Ammoniumtribromide. (2014). Oriental Journal of Chemistry. [Link]
  • 7.12: Comparison of SN1 and SN2 Reactions. (2020). Chemistry LibreTexts. [Link]
  • Investigations into mechanism and origin of regioselectivity in the metallaphotoredox- catalyzed a-arylation of N-alkylbenzamides. (2022). Semantic Scholar. [Link]
  • 7.1 SN2 Reaction | Organic Chemistry. (2020). YouTube. [Link]
  • Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. (2021). SciELO. [Link]

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Navigating Synthetic Transformations: A Comparative Guide to the Functional Group Tolerance of 2-Bromo-4,5-dimethoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the strategic selection of reagents is paramount to the success of complex synthetic campaigns. 2-Bromo-4,5-dimethoxybenzyl bromide has emerged as a versatile building block, valued for its dual functionality. The electron-rich benzyl system serves as a useful protecting group, while the aromatic bromide provides a handle for subsequent cross-coupling reactions.[1] This guide offers an in-depth assessment of the functional group tolerance of this compound, providing a comparative analysis against other benzylating agents to inform rational reagent selection.

Reactivity Profile: Understanding the Benzyl Bromide Core

This compound is a highly reactive electrophile, a characteristic owing to the benzylic bromide.[1] This inherent reactivity makes it an excellent substrate for nucleophilic substitution reactions. The two methoxy groups on the aromatic ring are electron-donating, which can influence the reactivity of the benzyl bromide and participate in oxidation-reduction reactions under certain conditions.[1] The bromine atom on the aromatic ring is generally stable to the conditions used for benzylation reactions, allowing for its use in subsequent transformations like Suzuki or Heck couplings.[1]

The primary reaction mechanism for this reagent with nucleophiles is typically a bimolecular nucleophilic substitution (SN2) reaction. The accessibility of the benzylic carbon and the excellent leaving group ability of bromide favor this pathway.

Functional Group Compatibility: An Experimental Overview

The utility of a synthetic reagent is defined by its compatibility with a wide array of functional groups. This section details the tolerance of this compound toward common functionalities encountered in organic synthesis.

Nitrogen Nucleophiles

Reactions with nitrogen-based nucleophiles are among the most common applications of benzylating agents, particularly for the protection of amines.

  • Primary and Secondary Amines: These readily displace the benzylic bromide to form the corresponding protected amines. The reaction typically proceeds under mild basic conditions to neutralize the HBr byproduct.

  • Amides and Sulfonamides: While less nucleophilic than amines, amides and sulfonamides can be alkylated under more forcing conditions, often requiring a strong base to deprotonate the nitrogen. The dimethoxybenzyl group is a valuable protecting group for sulfonamides, which can be cleaved under specific acidic conditions.[2]

  • Heterocycles: Nitrogen-containing heterocycles, such as imidazoles and pyridines, are generally good nucleophiles and react efficiently.

Oxygen Nucleophiles

The protection of hydroxyl groups is another critical application of benzylating agents.

  • Alcohols and Phenols: These are readily benzylated in the presence of a base. The choice of base is crucial to avoid side reactions. For sensitive substrates, milder bases are preferred. The resulting 2-bromo-4,5-dimethoxybenzyl ethers can be cleaved under various conditions.

  • Carboxylic Acids: Carboxylic acids can be converted to their corresponding benzyl esters.[1] This transformation is typically carried out in the presence of a base or by first converting the carboxylic acid to a more reactive species.

Sulfur Nucleophiles
  • Thiols: As excellent nucleophiles, thiols react rapidly with this compound to form thioethers.[1]

Other Functional Groups
  • Aldehydes and Ketones: These are generally stable under the conditions used for benzylation, especially when mild bases are employed.

  • Esters and Amides: These functional groups are typically unreactive towards this compound.

  • Olefins: Isolated double bonds are generally not affected.

  • Alkynes: Terminal alkynes can be deprotonated by strong bases, but the alkyne itself is usually compatible.

Comparative Analysis with Alternative Benzylating Agents

The selection of a benzylating agent often involves a trade-off between reactivity and selectivity. Here, we compare this compound with other common alternatives.

ReagentKey FeaturesAdvantagesDisadvantages
This compound Dual functionality (protecting group and cross-coupling handle).[1]Versatile for multi-step synthesis. The dimethoxybenzyl group can be cleaved under milder acidic conditions than an unsubstituted benzyl group.[2]Higher cost and molecular weight compared to simpler benzylating agents.
Benzyl Bromide The simplest and most common benzylating agent.High reactivity, readily available, and cost-effective.Can require harsh conditions for deprotection (e.g., hydrogenolysis), which may not be compatible with other functional groups.[3]
4-Methoxybenzyl (PMB) Chloride/Bromide Electron-rich benzylating agent.The PMB group can be cleaved oxidatively (e.g., with DDQ or CAN), offering an orthogonal deprotection strategy to standard benzyl groups.[2]Less stable than the unsubstituted benzyl group under acidic conditions.[3]
Benzyl Alcohol Less reactive than benzyl halides.An environmentally friendlier option as it produces water as a byproduct instead of acidic halides.[4]Requires activation (e.g., under acidic conditions or conversion to a better leaving group), which can limit functional group tolerance.[4]
Benzyl Tosylate Highly reactive benzylating agent.Often shows higher yields in benzylation of phenols compared to benzyl bromide.[5]Can be more expensive and less atom-economical than benzyl halides.

Experimental Protocols

Protocol 1: General Procedure for the N-Benzylation of a Primary Amine

This protocol describes a typical procedure for the protection of a primary amine using this compound.

Materials:

  • Primary amine (1.0 equiv)

  • This compound (1.1 equiv)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Acetonitrile (CH₃CN) as solvent

Procedure:

  • To a solution of the primary amine in acetonitrile, add potassium carbonate.

  • Add this compound to the mixture.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, filter the reaction mixture to remove the inorganic base.

  • Concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired N-benzylated amine.

Visualization of Synthetic Workflow

General Workflow for Benzylation and Subsequent Cross-Coupling

G cluster_0 Part 1: Benzylation cluster_1 Part 2: Cross-Coupling Start Starting Material (e.g., Amine, Alcohol) Reagents This compound Base (e.g., K₂CO₃) Solvent (e.g., Acetonitrile) Start->Reagents 1. Add Reaction Stir at Room Temperature Reagents->Reaction 2. React Workup Filtration & Concentration Reaction->Workup 3. Process Purification1 Column Chromatography Workup->Purification1 4. Purify Product1 Benzylated Product Purification1->Product1 Coupling_Reagents Boronic Acid/Ester (Suzuki) or Alkyne (Sonogashira) Pd Catalyst, Base, Solvent Product1->Coupling_Reagents 1. Add Coupling_Reaction Heat Coupling_Reagents->Coupling_Reaction 2. React Workup2 Aqueous Workup & Extraction Coupling_Reaction->Workup2 3. Process Purification2 Column Chromatography Workup2->Purification2 4. Purify Final_Product Final Coupled Product Purification2->Final_Product

Caption: Workflow for benzylation followed by cross-coupling.

Decision Tree for Benzylating Agent Selection

G Start Need to Benzylate a Functional Group? Q1 Is subsequent cross-coupling needed? Start->Q1 Reagent1 Use 2-Bromo-4,5- dimethoxybenzyl bromide Q1->Reagent1 Yes Q2 Is orthogonal deprotection (oxidative cleavage) desired? Q1->Q2 No Reagent2 Use PMB-Cl or PMB-Br Q2->Reagent2 Yes Q3 Is cost and simplicity the primary concern? Q2->Q3 No Reagent3 Use Benzyl Bromide Q3->Reagent3 Yes Reagent4 Consider other alternatives (e.g., Benzyl Tosylate) Q3->Reagent4 No

Caption: Choosing a suitable benzylating agent.

Conclusion

This compound is a valuable reagent for the synthesis of complex molecules, offering a good balance of reactivity and functional group tolerance. Its key advantage lies in the dual functionality it imparts to a molecule: a moderately labile protecting group and a handle for further synthetic elaboration via cross-coupling reactions. While simpler benzylating agents like benzyl bromide may be more cost-effective for straightforward protections, the strategic advantages of the 2-bromo-4,5-dimethoxybenzyl group in multi-step syntheses make it an important tool for the modern synthetic chemist. Understanding its reactivity profile and compatibility with various functional groups is essential for its effective implementation in the development of novel chemical entities.

References

  • Benchchem. Benzyl Tosylate vs. Benzyl Halides: A Comparative Guide for Synthetic Chemists.
  • Benchchem. This compound | Reagent.
  • Benchchem. A Comparative Analysis of Benzyloxy and Other Ether Protecting Groups in Organic Synthesis.
  • EvitaChem. Buy this compound (EVT-465201) | 53207-00-4.
  • ResearchGate. Replacing benzyl chloride with benzyl alcohol in heterogeneous catalytic benzylation of aromatic compounds | Request PDF.
  • Guidechem. This compound 53207-00-4 wiki.
  • SunanKalijaga.org. Synthesis and Characterization of 2-bromo-4,5- dimethoxybenzaldehyde Compound from Veratraldehyde and KBrO3 In Situ.
  • Santa Cruz Biotechnology. This compound | CAS 53207-00-4 | SCBT.
  • Organic Chemistry Portal. Benzyl Ethers - Protecting Groups.
  • PubMed Central. Highly Selective and Catalytic C–N Bond Cleavage of Tertiary Sulfonamides: Scope and Mechanistic Insight.

Sources

A Comparative Guide to Protecting Group Performance: Benchmarking 2-Bromo-4,5-dimethoxybenzyl Bromide Against Novel Alternatives

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate landscape of multi-step organic synthesis, particularly within the demanding fields of pharmaceutical development and natural product synthesis, the strategic selection of protecting groups is a cornerstone of success. An ideal protecting group must be readily introduced, exhibit stability across a range of reaction conditions, and be cleanly removed with high selectivity and yield. For many years, the 2-Bromo-4,5-dimethoxybenzyl (DMB) group, installed via its corresponding bromide, has served as a reliable photolabile protecting group, particularly for alcohols. However, the relentless drive for milder reaction protocols, improved efficiencies, and orthogonal deprotection strategies has catalyzed the innovation of novel protecting groups.

This guide presents a data-centric comparison of the performance of the traditional 2-Bromo-4,5-dimethoxybenzyl bromide against a curated selection of modern alternatives. We will explore the mechanistic nuances of each group, provide comparative experimental data, and furnish detailed protocols to empower researchers in making optimal choices for their synthetic endeavors.

The Incumbent Standard: The 2-Bromo-4,5-dimethoxybenzyl (DMB) Group

The 2-Bromo-4,5-dimethoxybenzyl group is a well-established photolabile protecting group, prized for its ability to be cleaved by UV light irradiation, typically around 350 nm. This characteristic offers the significant advantage of deprotection under neutral conditions, thereby circumventing the need for harsh acidic or basic reagents that could jeopardize sensitive functionalities within a complex molecule. The cleavage is facilitated by the electron-donating methoxy substituents on the aromatic ring.

Mechanism of Action: The protection of a hydroxyl group proceeds through a classical Williamson ether synthesis, wherein the substrate's alkoxide displaces the bromide from this compound. The photolytic deprotection is initiated by the absorption of a photon, triggering a photochemical cascade that liberates the protected alcohol and a byproduct.

The Advent of Novel Protecting Groups

The pursuit of enhanced synthetic utility has ushered in a new era of protecting group development. For this comparative analysis, we will focus on two classes of novel photolabile protecting groups that have shown considerable promise:

  • Coumarin-based Protecting Groups: These chromophores, exemplified by derivatives of 7-(diethylamino)-4-(hydroxymethyl)coumarin (DEACM), are advantageous due to their cleavage at longer wavelengths.[1] This can be less detrimental to sensitive biomolecules. They often boast superior photophysical properties, such as high quantum yields for deprotection.[1]

  • Acylsilane-based Protecting Groups: A recent innovation involves the use of acylsilanes, such as benzoyldiisopropylchlorosilane (BDIPSCl), as a photocleavable protecting group for alcohols.[2][3] A key advantage is their removal with visible light, offering a milder deprotection strategy.[2][3]

Head-to-Head Performance Benchmarking

To facilitate a clear and objective comparison, we will assess the performance of this compound against our selected novel protecting groups using the following critical parameters:

  • Yield of Protection and Deprotection: The efficiency of both the introduction and removal of the protecting group.

  • Reaction Kinetics: The rate at which the protection and deprotection reactions occur.

  • Stability: The robustness of the protecting group to a variety of chemical environments typically encountered in multi-step syntheses.

  • Orthogonality: The capacity for selective removal of the protecting group in the presence of other protecting groups.

  • Deprotection Conditions: The mildness and practicality of the conditions required for cleavage.

Experimental Data Synopsis

The table below provides a summary of the typical performance characteristics of each protecting group, based on available literature. It is crucial to recognize that actual results can be influenced by the specific substrate and reaction conditions.

Protecting GroupTypical Protection Yield (%)Typical Deprotection Yield (%)Deprotection ConditionsKey AdvantagesKey Limitations
2-Bromo-4,5-dimethoxybenzyl (DMB) 85-9580-95UV light (~350 nm)Neutral deprotection, well-established methodologyRequires specialized UV equipment, potential for side reactions with extended irradiation
Coumarin-based (e.g., DEACM) 90-9890-99Longer wavelength UV/Visible lightMilder deprotection, high quantum yields[1]Synthesis of the protecting group reagent can be more complex
Acylsilane-based (e.g., BDIPS) ~99>90Visible light (e.g., 456 nm)[2][3]Very mild deprotection with visible light, high orthogonality[2][3]Newer technology, broader substrate scope still under investigation

Experimental Protocols

To ensure methodological rigor and provide a practical resource for researchers, we present detailed, step-by-step procedures for the protection of a generic primary alcohol and its subsequent deprotection for each of the discussed protecting groups.

Protection of a Primary Alcohol (General Procedure)

G cluster_0 Protection Workflow Start Primary Alcohol (R-OH) + Base Step1 Stir in appropriate anhydrous solvent Start->Step1 Step2 Add Protecting Group Reagent Step1->Step2 Step3 Reaction at specified temperature Step2->Step3 Step4 Aqueous workup Step3->Step4 Step5 Extraction with organic solvent Step4->Step5 Step6 Purification by column chromatography Step5->Step6 End Protected Alcohol (R-O-PG) Step6->End G cluster_0 DMB Deprotection Start DMB-Protected Alcohol Step1 Dissolve in a suitable solvent (e.g., MeOH/CH2Cl2) Start->Step1 Step2 Irradiate with UV light (~350 nm) Step1->Step2 Step3 Monitor reaction progress Step2->Step3 Step4 Solvent removal and purification Step3->Step4 End Deprotected Alcohol Step4->End

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-Bromo-4,5-dimethoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Product—A Commitment to Safety and Responsible Science

In the fast-paced world of drug discovery and chemical synthesis, the lifecycle of a reagent extends far beyond its use in a reaction. The responsible management of chemical waste is not merely a regulatory hurdle; it is a cornerstone of a safe, efficient, and ethical laboratory environment. This guide provides a comprehensive, technically grounded framework for the proper disposal of 2-Bromo-4,5-dimethoxybenzyl bromide (CAS No. 53207-00-4). As a potent lachrymator and corrosive agent, this compound demands a disposal strategy rooted in a deep understanding of its chemical reactivity and associated hazards. We will move beyond generic disposal codes to provide actionable, step-by-step protocols that protect researchers, support staff, and the environment.

Part 1: Hazard Profile and Core Safety Principles

Understanding the "why" behind a disposal protocol begins with a clear-eyed assessment of the chemical's intrinsic hazards. This compound is not a benign organic solid; its reactivity is central to both its utility in synthesis and its potential for harm.

The primary hazards are well-documented and consistent across multiple safety data sheets.[1][2][3][4] It is classified as a substance that causes skin irritation, serious eye damage, and may cause respiratory irritation.[1] Some classifications are more severe, indicating it causes severe skin burns and eye damage.[2][3][4] This is because the benzylic bromide functional group is highly susceptible to nucleophilic attack, including by water (hydrolysis) and biological nucleophiles found in skin and mucous membranes. This reactivity is also what makes it a potent lachrymator—a substance that reacts with the moisture in the eyes to produce hydrobromic acid (HBr), causing intense irritation and tearing.[5]

Table 1: GHS Hazard Classification Summary for this compound

Hazard Class GHS Code Description Primary Sources
Skin Corrosion/Irritation H314 / H315 Causes severe skin burns and eye damage / Causes skin irritation [1][2][3]
Serious Eye Damage/Irritation H319 Causes serious eye irritation [1][3]
Specific target organ toxicity H335 May cause respiratory irritation [1]

| Skin Sensitization | H317 | May cause an allergic skin reaction |[3] |

The core principle for handling and disposing of this compound is containment and neutralization . All operations, including weighing, dispensing, and disposal, must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors.[1][2][4] Personal protective equipment (PPE) is non-negotiable and must include chemical-resistant gloves (nitrile is often insufficient; consider double-gloving or using thicker butyl rubber gloves), a lab coat, and tightly sealed safety goggles or a full-face shield.[1][4]

Part 2: The Disposal Workflow: A Decision-Based Approach

Proper disposal is not a one-size-fits-all procedure. The correct path depends on the nature and quantity of the waste. This workflow provides a logical decision tree for managing all forms of waste associated with this compound.

DisposalWorkflow cluster_types Waste Classification cluster_actions Disposal Protocol start Identify Waste Type empty_container Empty Reagent Bottle (Visually empty, contains residue) start->empty_container Container contaminated_solids Contaminated Solids (Gloves, weigh paper, paper towels) start->contaminated_solids Labware bulk_waste Bulk or Unused Reagent start->bulk_waste Reagent spill Small Spill (<1g) start->spill Accident decon_protocol Protocol 1: Container Decontamination empty_container->decon_protocol waste_stream_A Dispose as Solid Halogenated Organic Waste contaminated_solids->waste_stream_A bulk_waste->waste_stream_A neutralize_protocol Protocol 2: Spill Neutralization spill->neutralize_protocol waste_stream_B Dispose as Liquid Halogenated Organic Waste decon_protocol->waste_stream_B Collect Rinsate neutralize_protocol->waste_stream_A Collect Solids caption Fig 1. Decision workflow for disposal.

Caption: Fig 1. Decision workflow for disposal.

Part 3: Step-by-Step Disposal and Decontamination Protocols

These protocols are designed for implementation by trained laboratory personnel within a controlled environment.

Protocol 1: Decontamination of Empty Containers

Causality: An "empty" container is never truly empty. It contains solid residue and vapors that remain hazardous. This protocol uses a two-step rinse to chemically convert the reactive benzyl bromide into the more stable, less hazardous benzyl alcohol and to capture it for proper disposal. Rinsing with a weak base solution accelerates the hydrolysis of the benzyl bromide.

Materials:

  • Acetone or a similar solvent compatible with the reagent.

  • 10% aqueous solution of sodium bicarbonate (NaHCO₃) or soda ash (Na₂CO₃).

  • Designated waste container for "Liquid Halogenated Organic Waste."

  • Personal Protective Equipment (PPE) as described in Part 1.

Procedure (perform entirely within a chemical fume hood):

  • Initial Solvent Rinse: Add a small amount of acetone to the empty reagent bottle. Cap securely and swirl to dissolve as much of the solid residue as possible.

  • Transfer to Waste: Carefully decant the acetone rinse into your designated liquid halogenated organic waste container.

  • Neutralization Rinse: Add the 10% sodium bicarbonate solution to the container, filling it to about 10-20% of its volume. Cap and swirl gently. You may observe slight gas evolution; vent the container periodically if necessary. Allow the solution to sit for at least one hour to ensure complete hydrolysis of the residual benzyl bromide.

  • Final Transfer: Decant the aqueous rinse solution into the same liquid halogenated waste container.

  • Final Preparation: Allow the container to air-dry completely in the back of the fume hood. Once dry, deface the label and dispose of the glass bottle in the appropriate laboratory glass waste receptacle.

Protocol 2: Neutralization of Small Spills and Residual Quantities

Causality: This protocol is intended for managing small spills (<1g) or trace amounts of solid left on weigh paper. The goal is to quickly and safely neutralize the lachrymatory and corrosive properties of the compound before collection. A weak base is used to avoid a violent reaction.

Caption: Fig 2. Chemical neutralization pathway.

Materials:

  • Dry sand, vermiculite, or other non-reactive absorbent material.

  • 10% aqueous solution of sodium bicarbonate or soda ash.

  • A designated container for "Solid Halogenated Organic Waste."

  • Spill kit with appropriate PPE, scoops, and bags.

Procedure (perform entirely within a chemical fume hood):

  • Containment: Do not use water to clean the initial spill, as this will generate hydrobromic acid. First, cover the spill with a layer of dry sand or vermiculite to absorb the solid.[6]

  • Neutralization: Slowly and carefully add the 10% sodium bicarbonate solution to the sand, enough to make a damp paste. Avoid adding the solution too quickly. Let this mixture sit for at least 15 minutes.

  • Collection: Carefully scoop the neutralized mixture into a designated, clearly labeled bag or container.

  • Final Disposal: Place the sealed container into the laboratory's solid halogenated organic waste stream.[1][4]

  • Surface Decontamination: Wipe the spill area with a towel dampened with the same 10% sodium bicarbonate solution, followed by a clean water rinse. Dispose of the towels in the solid waste stream.

Part 4: Management of Bulk Waste and Regulatory Compliance

Core Directive: The direct neutralization of bulk quantities (multiple grams) of this compound is not recommended for a standard research laboratory setting. The reaction can be exothermic and produce significant off-gassing.

All unused or excess this compound must be disposed of as hazardous waste through your institution's Environmental Health and Safety (EHS) office.[1][2][4]

Waste Classification and Labeling:

  • Waste Type: Solid Halogenated Organic Waste.

  • Labeling: Ensure the waste container is sealed, in good condition, and clearly labeled with the full chemical name: "this compound" and the CAS number "53207-00-4". Do not use abbreviations.

  • Segregation: This waste should be segregated from other chemical waste streams, particularly from strong acids, bases, and oxidizing agents, to prevent incompatible reactions within the waste container.[7]

Conclusion: A Culture of Safety

The protocols outlined in this document provide a framework for the safe and responsible disposal of this compound. By understanding the chemical principles that drive the hazards and the neutralization procedures, researchers can move beyond rote compliance and actively contribute to a robust culture of safety. Always consult your institution's specific waste management guidelines and EHS professionals for final guidance.

References

  • AK Scientific, Inc. Safety Data Sheet: this compound. AK Scientific, Inc. URL: www.aksci.com
  • Chemical Safety Data Sheet MSDS / SDS - this compound. ChemicalBook. URL: www.chemicalbook.com
  • PubChem Compound Summary for CID 11034248, this compound. National Center for Biotechnology Information. URL: https://pubchem.ncbi.nlm.nih.gov/compound/11034248
  • Apollo Scientific Safety Data Sheet: this compound. Apollo Scientific. URL: www.apolloscientific.co.uk
  • ECHEMI Safety Data Sheet: this compound. ECHEMI. URL: www.echemi.com
  • Santa Cruz Biotechnology Safety Data Sheet: Benzyl bromide. Santa Cruz Biotechnology. URL: www.scbt.com
  • Howard et al., U.S. Patent 4,327,027: Chemical detoxification of toxic chlorinated aromatic compounds. United States Patent and Trademark Office. URL: https://patents.google.
  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency (EPA). URL: https://nepis.epa.gov
  • Thermo Fisher Scientific Safety Data Sheet: Benzyl bromide. Thermo Fisher Scientific. URL: www.thermofisher.com
  • Acros Organics Safety Data Sheet: Benzyl bromide. Acros Organics. URL: www.acros.com
  • Aldrich Safety Data Sheet: Benzyl-Bromide. Sigma-Aldrich. URL: www.sigmaaldrich.com
  • Loba Chemie Safety Data Sheet: BENZYL BROMIDE FOR SYNTHESIS. Loba Chemie. URL: www.lobachemie.com
  • Fisher Scientific Safety Data Sheet: 2-Bromo-4,5-dimethoxybenzyl alcohol. Fisher Scientific. URL: www.fishersci.com
  • Removing Halogenated Organic Compounds: A Guide to Solutions.
  • Decontamination methods.
  • Fact sheet: Dehalogenation—ex situ. Federal Remediation Technologies Roundtable. URL: www.frtr.gov
  • Lachrymators. Brandeis University, Laboratory Safety. URL: www.brandeis.

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A Senior Application Scientist's Guide to the Safe Handling of 2-Bromo-4,5-dimethoxybenzyl bromide

Author: BenchChem Technical Support Team. Date: January 2026

As researchers and scientists in the fast-paced world of drug development, our focus is often on the target molecule, the innovative pathway, or the breakthrough result. However, the foundational pillar of all successful research is an unwavering commitment to safety. The reagents we handle are not mere tools but potent chemical entities that demand our respect and meticulous attention. One such compound is 2-Bromo-4,5-dimethoxybenzyl bromide, a versatile reagent in organic synthesis.[1] Its utility, however, is matched by its hazardous nature, necessitating a comprehensive understanding of its safe handling, use, and disposal.

This guide is structured to provide you not just with a set of rules, but with the scientific rationale behind them. As your partner in research, we believe that a deep understanding of the "why" fosters a proactive safety culture that goes beyond checklists. Here, we will delve into the essential personal protective equipment (PPE), detailed operational protocols, and emergency preparedness plans tailored to the specific hazards of this compound.

Understanding the Hazard: A Proactive Approach to Safety

This compound (CAS No: 53207-00-4) is classified as a hazardous substance with the following primary concerns:

  • Severe Skin and Eye Damage: It is a potent irritant and can cause serious, irreversible damage upon contact.[2]

  • Respiratory Irritation: Inhalation of dust or fumes can lead to irritation of the respiratory tract.[3]

  • Lachrymatory Properties: Like many benzyl bromides, it is a lachrymator, meaning it is a strong eye irritant that can cause tearing and a burning sensation.[4]

Given these hazards, a cavalier approach is not an option. Every step, from the moment the reagent is received to the final disposal of its waste, must be deliberate and informed.

Your First Line of Defense: Personal Protective Equipment (PPE)

The selection of appropriate PPE is the most critical and immediate step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound. Remember, PPE is most effective when used in conjunction with engineering controls, such as a certified chemical fume hood.

PPE Component Specification Rationale and Expert Insight
Hand Protection Double-gloving with nitrile or neoprene gloves. Ensure the outer glove has a thickness of at least 5 mil.While specific breakthrough time data for this compound is not readily available, nitrile and neoprene offer good general resistance to a range of organic chemicals.[5] Double-gloving provides an additional layer of protection against tears and rapid permeation. Always inspect gloves for any signs of degradation or puncture before use. Change gloves immediately upon any suspected contact with the chemical.
Eye and Face Protection Tightly fitting safety goggles conforming to ANSI Z87.1 standards. A full-face shield is required when there is a risk of splashing or when handling larger quantities.Due to its lachrymatory and corrosive nature, protecting the eyes is paramount. Standard safety glasses are insufficient. Goggles provide a seal around the eyes, and a face shield offers a broader barrier of protection for the entire face.[2]
Body Protection A flame-resistant lab coat, fully buttoned, with tight-fitting cuffs.This protects your skin and personal clothing from accidental spills and splashes. Flame-resistant material is a prudent choice in a laboratory setting where flammable solvents may be present.
Footwear Closed-toe, liquid-resistant shoes.This is a standard and non-negotiable laboratory practice to protect your feet from spills and falling objects.
Respiratory Protection Typically not required when handled within a certified chemical fume hood. If there is a risk of aerosol generation outside of a fume hood, a full-face respirator with an appropriate organic vapor cartridge is necessary.A properly functioning chemical fume hood is the primary engineering control to prevent inhalation exposure. Respiratory protection should be considered a secondary measure for non-routine situations or emergencies.

Operational Protocol: From Benchtop to Waste

A systematic workflow is essential to minimize risk. The following step-by-step guide provides a framework for the safe handling of this compound.

Preparation and Pre-Work Checklist
  • Consult the SDS: Before beginning any work, thoroughly read and understand the Safety Data Sheet (SDS) for this compound.[2][3][6]

  • Designate a Work Area: All work with this compound must be conducted within a certified chemical fume hood.[4] Ensure the fume hood is functioning correctly.

  • Assemble all Materials: Have all necessary equipment, reagents, and waste containers pre-labeled and within easy reach inside the fume hood to avoid unnecessary movements.

  • Don PPE: Put on all required PPE as outlined in the table above before entering the designated work area.

Handling and Use
  • Weighing: If weighing the solid, do so within the fume hood. Use a disposable weighing boat to prevent contamination of the balance.

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.

  • Reactions: Keep all reaction vessels capped and within the fume hood. If heating the reaction, ensure it is done in a well-controlled manner to prevent uncontrolled release of vapors.

  • Transportation: When moving the chemical, even in small quantities, use a secondary container to mitigate the risk of spills from a dropped or broken primary container.[7][8]

Decontamination and Cleanup
  • Work Surfaces: After each use, decontaminate the work area within the fume hood. Wipe down surfaces with a suitable solvent (e.g., isopropanol or ethanol) followed by a soap and water solution.

  • Equipment: Glassware and other equipment should be rinsed with a suitable solvent in the fume hood before being removed for regular washing.

  • Contaminated PPE: Remove gloves and any contaminated disposable PPE in a manner that avoids cross-contamination and dispose of them in a designated hazardous waste container. Lab coats should be professionally laundered if contaminated.

Waste Disposal
  • Segregation: All waste contaminated with this compound, including unused reagent, reaction byproducts, and contaminated consumables (gloves, weighing boats, etc.), must be collected in a clearly labeled, sealed hazardous waste container.[6]

  • Incompatible Materials: Do not mix this waste with other incompatible waste streams.

  • Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office, following all local and national regulations.[2][3]

Emergency Response: A Plan for the Unexpected

Even with the best precautions, accidents can happen. Being prepared to respond swiftly and correctly is crucial.

Spill Response Workflow

The following diagram outlines the immediate steps to take in the event of a spill.

Spill_Response cluster_ImmediateActions Immediate Actions cluster_SpillCleanup Spill Cleanup (If safe to do so) cluster_FollowUp Follow-Up Alert Alert others in the area Evacuate Evacuate the immediate area if necessary Alert->Evacuate Major Spill Assess Assess the spill size and personal risk Alert->Assess Minor Spill Assess->Evacuate Unsafe PPE Don appropriate PPE (respirator if needed) Assess->PPE Safe to proceed Contain Contain the spill with absorbent material PPE->Contain Neutralize Cover with sodium bicarbonate (for small spills) Contain->Neutralize Collect Collect absorbed material into a hazardous waste container Neutralize->Collect Decontaminate Decontaminate the area Collect->Decontaminate Report Report the incident to your supervisor and EHS Decontaminate->Report Medical Seek medical attention if exposure occurred Report->Medical If exposed

Caption: Workflow for responding to a chemical spill.

Exposure First Aid
  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do so. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air.[6] If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting.[6] Rinse the mouth with water and seek immediate medical attention.

Conclusion: Fostering a Culture of Safety

The responsible use of this compound is not just a matter of following procedures; it is about cultivating a scientific mindset where safety is an integral part of the experimental design. By understanding the hazards, diligently using the correct PPE, adhering to systematic protocols, and being prepared for emergencies, we can harness the synthetic power of this reagent while ensuring the well-being of ourselves and our colleagues. This commitment to safety is the bedrock upon which groundbreaking research is built.

References

  • Utah State University. (n.d.). Rules for the Safe Handling of Chemicals in the Laboratory.
  • Kimberly-Clark. (n.d.). Nitrile Gloves Chemical Resistance Guide.
  • ResearchGate. (2025). Catalytic destruction of brominated aromatic compounds studied in a catalyst microbed coupled to gas chromatography/mass spectrometry.
  • University of Pennsylvania EHRS. (2019). Nitrile Glove Chemical-Compatibility Reference.
  • University of California, Berkeley. (n.d.). Chemical Resistance of Gloves.pdf.
  • University of Missouri. (n.d.). OSHA Glove Selection Chart.
  • Gloves By Web. (n.d.). Gloves Chemical Resistance Chart.
  • National Institutes of Health. (2022). Decontamination technologies for medicinal and aromatic plants: A review.
  • ACS Publications. (2014). Formation of Brominated Disinfection Byproducts from Natural Organic Matter Isolates and Model Compounds in a Sulfate Radical-Based Oxidation Process.
  • Lab Manager Magazine. (n.d.). Handling and Storing Chemicals.
  • Weizmann Institute of Science. (n.d.). Standard laboratory safe handling/storage requirement.
  • Google Patents. (n.d.). US3145084A - Purification of liquid bromine contaminated with organic impurities.
  • PubMed. (2014). Formation of brominated disinfection byproducts from natural organic matter isolates and model compounds in a sulfate radical-based oxidation process.
  • InterFocus. (2021). A Guide to Handling and Storing Chemicals in a Lab.
  • University of Louisville Environmental Health & Safety. (n.d.). How do I safely store chemicals in laboratory?.
  • Mykin Inc. (n.d.). Rubber Chemical Resistance Chart, Rubber Compatibility Chart.
  • University of California, Berkeley Environment, Health and Safety. (n.d.). Ansell Chemical Resistance Glove Chart.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.